WYC-210
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-18(2)7-8-24(23)15-5-3-12(9-14(15)18)4-6-16-19-10-13(11-20-16)17(21)22/h3,5,9-11H,7-8H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENFGFHRYIOMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=N3)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BNC210: A Novel Mechanism of Action for the Treatment of Anxiety Disorders
An In-depth Technical Guide on the Core Pharmacology of BNC210
Executive Summary
Anxiety disorders represent a significant global health burden, with existing first-line pharmacological treatments often hampered by inconsistent efficacy, undesirable side effects such as sedation, and the potential for addiction. BNC210 is an investigational, first-in-class anxiolytic agent that presents a novel mechanistic approach to treating anxiety and stressor-related disorders. It acts as a selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical evidence, and the neurobiological underpinnings of BNC210's anxiolytic effects, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Negative Allosteric Modulation of the α7 Nicotinic Acetylcholine Receptor
BNC210's primary molecular target is the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system, particularly in regions critical for emotional regulation, such as the amygdala and hippocampus.[1][2]
Unlike competitive antagonists that block the agonist binding site, BNC210 is a negative allosteric modulator.[1] It binds to a distinct site on the α7 nAChR, inducing a conformational change that reduces the probability of the channel opening in response to the endogenous agonist, acetylcholine.[1] This modulation decreases the influx of cations, primarily Ca2+, through the channel. Evidence for this allosteric mechanism includes the fact that BNC210's inhibitory effects are not influenced by the concentration of acetylcholine and it is not displaced by the competitive α7 nAChR antagonist, alpha-bungarotoxin.[1]
Electrophysiological studies on cell lines stably expressing human or rat α7 nAChRs have demonstrated that BNC210 effectively inhibits agonist-induced currents with IC50 values in the micromolar range. Importantly, BNC210 does not exhibit agonist activity on its own and has shown high selectivity for the α7 nAChR, with no significant off-target activity at over 400 other receptors and ion channels screened.
Table 1: In Vitro Pharmacology of BNC210
| Parameter | Species | Cell Line | Agonists Tested | IC50 Range | Reference |
| Inhibition of α7 nAChR currents | Rat, Human | Stably transfected cell lines | Acetylcholine, Nicotine, Choline, PNU-282987 | 1.2 - 3 µM |
Signaling Pathways and Neurobiological Effects
The anxiolytic effects of BNC210 are believed to stem from its modulation of neural circuits that are hyperactive in anxiety disorders. The α7 nAChR is known to play a crucial role in regulating the excitability of these circuits.
Modulation of GABAergic Transmission in the Amygdala
A key hypothesis for BNC210's anxiolytic action involves the modulation of inhibitory GABAergic interneurons within the basolateral amygdala (BLA), a brain region central to fear and anxiety processing. α7 nAChRs are expressed on these interneurons and their activation typically enhances GABA release, which in turn inhibits the activity of principal neurons in the BLA. By negatively modulating the α7 nAChR, BNC210 is thought to dampen this cholinergic-driven feed-forward inhibition, ultimately leading to a reduction in the overall hyperexcitability of the amygdala network associated with anxiety states. This nuanced modulation helps to normalize amygdala function without causing widespread central nervous system depression, a common side effect of benzodiazepines.
Normalization of Fronto-Limbic Circuitry
In line with its effects on the amygdala, BNC210 has been shown to modulate the broader anxiety-related fronto-limbic circuitry. In a clinical study involving patients with Generalized Anxiety Disorder (GAD), BNC210 not only reduced amygdala hyperactivity in response to fearful faces but also decreased the functional connectivity between the amygdala and the anterior cingulate cortex. This circuit is implicated in the regulation of anxious responses to aversive stimuli, and its normalization is a key target for anxiolytic therapies.
Preclinical Evidence of Anxiolytic Efficacy
BNC210 has demonstrated a robust anxiolytic profile in a variety of well-validated rodent models of anxiety. A key feature of its preclinical profile is the absence of sedative effects, memory impairment, or motor coordination deficits, which are common liabilities of benzodiazepines.
Table 2: Summary of Key Preclinical Findings for BNC210
| Animal Model | Species | Doses Tested (p.o.) | Key Findings | Reference |
| Light-Dark Box | Mouse | 0.1 - 10 mg/kg | Increased time spent in the light compartment, indicating anxiolytic-like effects, without affecting locomotor activity. | |
| Elevated Plus Maze | Rat | 0.1 - 5 mg/kg | Increased time spent in and entries into the open arms, consistent with anxiolytic activity. | |
| Marble Burying | Mouse | 1 - 30 mg/kg | Dose-dependently reduced the number of marbles buried, an anti-obsessional/anxiolytic-like effect. | |
| Stress-Induced Hyperthermia | Mouse | 1 - 10 mg/kg | Attenuated the stress-induced rise in body temperature. | |
| Drug-Induced Anxiety (CCK-4 Challenge) | Rat | 1 - 10 mg/kg | Reversed the anxiogenic effects of cholecystokinin-tetrapeptide (CCK-4). |
Experimental Protocol: Rat Elevated Plus Maze
The Elevated Plus Maze (EPM) is a standard behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.
-
Acclimation: Rats are habituated to the testing room for at least 60 minutes prior to the experiment to minimize novelty-induced stress.
-
Drug Administration: BNC210 or vehicle is administered orally (p.o.) via gavage 60 minutes before testing.
-
Testing Procedure: Each rat is placed in the center of the maze, facing an open arm. The animal is then allowed to freely explore the maze for a 5-minute period.
-
Data Acquisition: The session is recorded by an overhead video camera, and an automated tracking system is used to score various behavioral parameters.
-
Primary Endpoints:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Statistical Analysis: Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle control group. Anxiolytic activity is inferred from a significant increase in the time spent and/or entries into the open arms without a significant change in total arm entries.
Clinical Evidence in Anxiety Disorders
BNC210 has been evaluated in several clinical trials across different anxiety-related conditions, providing evidence of its anxiolytic potential in humans. A key advantage highlighted in these studies is its favorable safety and tolerability profile, notably the lack of sedation and cognitive impairment associated with current anxiolytics.
Table 3: Summary of Key Clinical Trial Results for BNC210
| Study Phase | Disorder | N | Doses | Key Findings & Endpoints | p-value | Reference |
| Phase IIa | Generalized Anxiety Disorder (GAD) | 24 | 300 mg, 2000 mg | Reduced amygdala activation to fearful faces (fMRI). Reduced threat avoidance behavior (JORT). | p<0.05 (300 mg) | |
| Phase I | CCK-4 Induced Panic (Healthy Volunteers) | 59 | 2000 mg | Significantly reduced the total number and intensity of panic symptoms on the Panic Symptom Scale (PSS). Reduced ACTH levels. | p=0.048 (Number), p=0.041 (Intensity) | |
| Phase II (PREVAIL) | Social Anxiety Disorder (SAD) | 151 | 225 mg, 675 mg | Post-hoc analysis showed a significant reduction in anxiety during a public speaking challenge (SUDS). | p=0.044 (post-hoc) | |
| Phase IIb (ATTUNE) | Post-Traumatic Stress Disorder (PTSD) | 212 | Twice daily | Met primary endpoint with a significant reduction in total PTSD symptom severity. | p=0.048 |
SUDS: Subjective Units of Distress Scale; JORT: Joystick Operated Runway Task; PSS: Panic Symptom Scale; ACTH: Adrenocorticotropic Hormone.
Experimental Protocol: fMRI Study in Generalized Anxiety Disorder
This study employed a randomized, double-blind, placebo-controlled, 4-way crossover design to assess the effects of BNC210 on neural circuits relevant to anxiety.
-
Participants: 24 patients with a primary diagnosis of GAD, currently not receiving pharmacotherapy.
-
Interventions: Each participant received a single oral dose of BNC210 (300 mg), BNC210 (2000 mg), lorazepam (1.5 mg, as a positive control), and placebo on four separate occasions.
-
fMRI Task (Emotional Faces Task): While in the MRI scanner, participants were presented with images of faces displaying fearful or neutral expressions. They were instructed to perform a gender discrimination task to ensure engagement with the stimuli without explicitly directing attention to the emotional content.
-
Image Acquisition:
-
Scanner: 3T Siemens Trio Scanner.
-
Functional Images: Gradient echo T2*-weighted echoplanar imaging (EPI).
-
Repetition Time (TR): 1500 ms.
-
Echo Time (TE): 30 ms.
-
Voxel Size: Typically in the range of 3x3x3 mm.
-
-
Data Preprocessing: Standard preprocessing steps were applied using statistical parametric mapping (SPM) software, including realignment to correct for head motion, normalization to a standard brain template (MNI), and spatial smoothing.
-
Statistical Analysis: A general linear model (GLM) was used to analyze the data. The primary contrast of interest was the blood-oxygen-level-dependent (BOLD) signal difference between the fearful faces condition and the neutral faces condition within a predefined region of interest (the amygdala).
Conclusion
BNC210 represents a significant advancement in the development of anxiolytic therapies. Its novel mechanism of action as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor provides a targeted approach to normalizing hyperactivity in key anxiety-related neural circuits without the sedative and addictive properties of current treatments. Preclinical studies have consistently demonstrated its anxiolytic efficacy and favorable safety profile. Clinical trials have provided evidence of target engagement in the human brain, showing that BNC210 can reduce amygdala hyperactivity and modulate fronto-limbic connectivity, which translates to reductions in anxiety symptoms in various clinical populations. The data gathered to date strongly support the continued development of BNC210 as a promising, non-sedating, fast-acting treatment for a range of anxiety and stressor-related disorders.
References
BNC210: A Novel Mechanism of Action for the Treatment of Anxiety Disorders
An In-depth Technical Guide on the Core Pharmacology of BNC210
Executive Summary
Anxiety disorders represent a significant global health burden, with existing first-line pharmacological treatments often hampered by inconsistent efficacy, undesirable side effects such as sedation, and the potential for addiction. BNC210 is an investigational, first-in-class anxiolytic agent that presents a novel mechanistic approach to treating anxiety and stressor-related disorders. It acts as a selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical evidence, and the neurobiological underpinnings of BNC210's anxiolytic effects, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Negative Allosteric Modulation of the α7 Nicotinic Acetylcholine Receptor
BNC210's primary molecular target is the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system, particularly in regions critical for emotional regulation, such as the amygdala and hippocampus.[1][2]
Unlike competitive antagonists that block the agonist binding site, BNC210 is a negative allosteric modulator.[1] It binds to a distinct site on the α7 nAChR, inducing a conformational change that reduces the probability of the channel opening in response to the endogenous agonist, acetylcholine.[1] This modulation decreases the influx of cations, primarily Ca2+, through the channel. Evidence for this allosteric mechanism includes the fact that BNC210's inhibitory effects are not influenced by the concentration of acetylcholine and it is not displaced by the competitive α7 nAChR antagonist, alpha-bungarotoxin.[1]
Electrophysiological studies on cell lines stably expressing human or rat α7 nAChRs have demonstrated that BNC210 effectively inhibits agonist-induced currents with IC50 values in the micromolar range. Importantly, BNC210 does not exhibit agonist activity on its own and has shown high selectivity for the α7 nAChR, with no significant off-target activity at over 400 other receptors and ion channels screened.
Table 1: In Vitro Pharmacology of BNC210
| Parameter | Species | Cell Line | Agonists Tested | IC50 Range | Reference |
| Inhibition of α7 nAChR currents | Rat, Human | Stably transfected cell lines | Acetylcholine, Nicotine, Choline, PNU-282987 | 1.2 - 3 µM |
Signaling Pathways and Neurobiological Effects
The anxiolytic effects of BNC210 are believed to stem from its modulation of neural circuits that are hyperactive in anxiety disorders. The α7 nAChR is known to play a crucial role in regulating the excitability of these circuits.
Modulation of GABAergic Transmission in the Amygdala
A key hypothesis for BNC210's anxiolytic action involves the modulation of inhibitory GABAergic interneurons within the basolateral amygdala (BLA), a brain region central to fear and anxiety processing. α7 nAChRs are expressed on these interneurons and their activation typically enhances GABA release, which in turn inhibits the activity of principal neurons in the BLA. By negatively modulating the α7 nAChR, BNC210 is thought to dampen this cholinergic-driven feed-forward inhibition, ultimately leading to a reduction in the overall hyperexcitability of the amygdala network associated with anxiety states. This nuanced modulation helps to normalize amygdala function without causing widespread central nervous system depression, a common side effect of benzodiazepines.
Normalization of Fronto-Limbic Circuitry
In line with its effects on the amygdala, BNC210 has been shown to modulate the broader anxiety-related fronto-limbic circuitry. In a clinical study involving patients with Generalized Anxiety Disorder (GAD), BNC210 not only reduced amygdala hyperactivity in response to fearful faces but also decreased the functional connectivity between the amygdala and the anterior cingulate cortex. This circuit is implicated in the regulation of anxious responses to aversive stimuli, and its normalization is a key target for anxiolytic therapies.
Preclinical Evidence of Anxiolytic Efficacy
BNC210 has demonstrated a robust anxiolytic profile in a variety of well-validated rodent models of anxiety. A key feature of its preclinical profile is the absence of sedative effects, memory impairment, or motor coordination deficits, which are common liabilities of benzodiazepines.
Table 2: Summary of Key Preclinical Findings for BNC210
| Animal Model | Species | Doses Tested (p.o.) | Key Findings | Reference |
| Light-Dark Box | Mouse | 0.1 - 10 mg/kg | Increased time spent in the light compartment, indicating anxiolytic-like effects, without affecting locomotor activity. | |
| Elevated Plus Maze | Rat | 0.1 - 5 mg/kg | Increased time spent in and entries into the open arms, consistent with anxiolytic activity. | |
| Marble Burying | Mouse | 1 - 30 mg/kg | Dose-dependently reduced the number of marbles buried, an anti-obsessional/anxiolytic-like effect. | |
| Stress-Induced Hyperthermia | Mouse | 1 - 10 mg/kg | Attenuated the stress-induced rise in body temperature. | |
| Drug-Induced Anxiety (CCK-4 Challenge) | Rat | 1 - 10 mg/kg | Reversed the anxiogenic effects of cholecystokinin-tetrapeptide (CCK-4). |
Experimental Protocol: Rat Elevated Plus Maze
The Elevated Plus Maze (EPM) is a standard behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.
-
Acclimation: Rats are habituated to the testing room for at least 60 minutes prior to the experiment to minimize novelty-induced stress.
-
Drug Administration: BNC210 or vehicle is administered orally (p.o.) via gavage 60 minutes before testing.
-
Testing Procedure: Each rat is placed in the center of the maze, facing an open arm. The animal is then allowed to freely explore the maze for a 5-minute period.
-
Data Acquisition: The session is recorded by an overhead video camera, and an automated tracking system is used to score various behavioral parameters.
-
Primary Endpoints:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Statistical Analysis: Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle control group. Anxiolytic activity is inferred from a significant increase in the time spent and/or entries into the open arms without a significant change in total arm entries.
Clinical Evidence in Anxiety Disorders
BNC210 has been evaluated in several clinical trials across different anxiety-related conditions, providing evidence of its anxiolytic potential in humans. A key advantage highlighted in these studies is its favorable safety and tolerability profile, notably the lack of sedation and cognitive impairment associated with current anxiolytics.
Table 3: Summary of Key Clinical Trial Results for BNC210
| Study Phase | Disorder | N | Doses | Key Findings & Endpoints | p-value | Reference |
| Phase IIa | Generalized Anxiety Disorder (GAD) | 24 | 300 mg, 2000 mg | Reduced amygdala activation to fearful faces (fMRI). Reduced threat avoidance behavior (JORT). | p<0.05 (300 mg) | |
| Phase I | CCK-4 Induced Panic (Healthy Volunteers) | 59 | 2000 mg | Significantly reduced the total number and intensity of panic symptoms on the Panic Symptom Scale (PSS). Reduced ACTH levels. | p=0.048 (Number), p=0.041 (Intensity) | |
| Phase II (PREVAIL) | Social Anxiety Disorder (SAD) | 151 | 225 mg, 675 mg | Post-hoc analysis showed a significant reduction in anxiety during a public speaking challenge (SUDS). | p=0.044 (post-hoc) | |
| Phase IIb (ATTUNE) | Post-Traumatic Stress Disorder (PTSD) | 212 | Twice daily | Met primary endpoint with a significant reduction in total PTSD symptom severity. | p=0.048 |
SUDS: Subjective Units of Distress Scale; JORT: Joystick Operated Runway Task; PSS: Panic Symptom Scale; ACTH: Adrenocorticotropic Hormone.
Experimental Protocol: fMRI Study in Generalized Anxiety Disorder
This study employed a randomized, double-blind, placebo-controlled, 4-way crossover design to assess the effects of BNC210 on neural circuits relevant to anxiety.
-
Participants: 24 patients with a primary diagnosis of GAD, currently not receiving pharmacotherapy.
-
Interventions: Each participant received a single oral dose of BNC210 (300 mg), BNC210 (2000 mg), lorazepam (1.5 mg, as a positive control), and placebo on four separate occasions.
-
fMRI Task (Emotional Faces Task): While in the MRI scanner, participants were presented with images of faces displaying fearful or neutral expressions. They were instructed to perform a gender discrimination task to ensure engagement with the stimuli without explicitly directing attention to the emotional content.
-
Image Acquisition:
-
Scanner: 3T Siemens Trio Scanner.
-
Functional Images: Gradient echo T2*-weighted echoplanar imaging (EPI).
-
Repetition Time (TR): 1500 ms.
-
Echo Time (TE): 30 ms.
-
Voxel Size: Typically in the range of 3x3x3 mm.
-
-
Data Preprocessing: Standard preprocessing steps were applied using statistical parametric mapping (SPM) software, including realignment to correct for head motion, normalization to a standard brain template (MNI), and spatial smoothing.
-
Statistical Analysis: A general linear model (GLM) was used to analyze the data. The primary contrast of interest was the blood-oxygen-level-dependent (BOLD) signal difference between the fearful faces condition and the neutral faces condition within a predefined region of interest (the amygdala).
Conclusion
BNC210 represents a significant advancement in the development of anxiolytic therapies. Its novel mechanism of action as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor provides a targeted approach to normalizing hyperactivity in key anxiety-related neural circuits without the sedative and addictive properties of current treatments. Preclinical studies have consistently demonstrated its anxiolytic efficacy and favorable safety profile. Clinical trials have provided evidence of target engagement in the human brain, showing that BNC210 can reduce amygdala hyperactivity and modulate fronto-limbic connectivity, which translates to reductions in anxiety symptoms in various clinical populations. The data gathered to date strongly support the continued development of BNC210 as a promising, non-sedating, fast-acting treatment for a range of anxiety and stressor-related disorders.
References
An In-depth Technical Guide to α7 Nicotinic Acetylcholine Receptor Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel with high calcium permeability, is a critical modulator of synaptic transmission and neuronal signaling. Its dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and certain inflammatory conditions. While agonists and positive allosteric modulators (PAMs) have been the primary focus of therapeutic development, negative allosteric modulators (NAMs) of the α7 nAChR are emerging as valuable pharmacological tools and potential therapeutic agents in their own right. This guide provides a comprehensive technical overview of α7 nAChR NAMs, detailing their pharmacological properties, the experimental protocols for their characterization, and the signaling pathways they influence.
The α7 Nicotinic Acetylcholine Receptor: A Primer
The α7 nAChR is a homopentameric ion channel composed of five identical α7 subunits. Activation of the receptor by agonists such as acetylcholine leads to a rapid influx of cations, most notably Ca2+, which in turn triggers a cascade of downstream signaling events.[1] This calcium influx is pivotal in modulating neurotransmitter release, neuronal excitability, and gene expression. The receptor is characterized by its rapid activation and desensitization kinetics.[2]
Negative Allosteric Modulators (NAMs) of the α7 nAChR
NAMs are ligands that bind to an allosteric site on the receptor, a site topographically distinct from the orthosteric agonist binding site. This binding event induces a conformational change in the receptor that reduces the probability of the channel opening in response to an agonist.[2][3] Unlike competitive antagonists that directly block the agonist binding site, NAMs modulate the receptor's response to its natural ligand.
Quantitative Pharmacological Data of Selected α7 nAChR NAMs
The following table summarizes the in vitro pharmacological data for several well-characterized α7 nAChR NAMs. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a NAM required to inhibit 50% of the maximal agonist-induced response.
| Compound | Agonist Used (Concentration) | Cell System | Assay Type | IC50 | Reference(s) |
| Dehydronorketamine | Acetylcholine | Cells expressing human α7 nAChR | Patch-clamp | 55 ± 6 nM | [4] |
| Memantine | Choline (10 mM) | Cultured rat hippocampal neurons | Whole-cell current recording | 0.34 µM | |
| Nicotine | Xenopus oocytes expressing α7 nAChR | Two-electrode voltage clamp | 6.00 µM | ||
| Kynurenic Acid | Acetylcholine | Cultured rat hippocampal neurons | Patch-clamp | ~7 µM | |
| Galantamine | Acetylcholine | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | >10 µM (inhibitory at high concentrations) | |
| Compound 7 | Acetylcholine | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | 11.9 µM | |
| Compound 7i | Acetylcholine | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | 3.7 µM | |
| Compound 8 | Acetylcholine | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | 18.9 µM | |
| Fragment 4 | Acetylcholine (200 µM) | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | Not explicitly stated, but identified as a NAM | |
| Fragment CU2017 | Acetylcholine (200 µM) | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | 26.7 ± 1.6 µM |
Signaling Pathways Modulated by α7 nAChR NAMs
Activation of the α7 nAChR initiates several intracellular signaling cascades critical for cellular function. By inhibiting the agonist-induced activation of the receptor, NAMs effectively suppress these downstream pathways.
The JAK2-STAT3 Pathway
Agonist binding to the α7 nAChR can lead to the recruitment and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then translocates to the nucleus to regulate the transcription of genes involved in inflammation and cell survival. α7 nAChR NAMs, by preventing receptor activation, would be expected to inhibit the JAK2-STAT3 signaling cascade.
The PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade activated by α7 nAChR stimulation. This pathway is central to promoting cell survival and proliferation. Upon receptor activation and subsequent Ca2+ influx, PI3K is activated, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to exert its anti-apoptotic effects. α7 nAChR NAMs would block the initiation of this pro-survival pathway.
Experimental Protocols for the Characterization of α7 nAChR NAMs
The identification and characterization of α7 nAChR NAMs involve a series of in vitro assays to determine their potency, selectivity, and mechanism of action.
Experimental Workflow for α7 nAChR NAM Discovery and Characterization
The following diagram illustrates a typical workflow for the discovery and preclinical characterization of α7 nAChR NAMs.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This electrophysiological technique is a cornerstone for characterizing the functional effects of NAMs on α7 nAChRs expressed in a heterologous system.
Objective: To measure the inhibitory effect of a test compound on agonist-evoked currents mediated by α7 nAChRs.
Materials:
-
Xenopus laevis oocytes
-
Human α7 nAChR cRNA
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Micromanipulators and microelectrodes
-
Perfusion system
-
Recording solution (e.g., ND96)
-
Agonist solution (e.g., acetylcholine in recording solution)
-
Test compound solutions (dissolved in recording solution)
Protocol:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject each with human α7 nAChR cRNA. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries and fill with 3 M KCl. The resistance of the electrodes should be between 0.5 and 5 MΩ.
-
Oocyte Impalement and Clamping: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with the two microelectrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Application and Control Response: Apply a sub-maximal concentration of acetylcholine (e.g., EC20) to elicit a control inward current. Wash the oocyte with recording solution until the current returns to baseline.
-
NAM Application and Inhibition Measurement: Pre-apply the test compound (NAM) for a defined period (e.g., 1-2 minutes) followed by co-application of the NAM with the same concentration of acetylcholine used for the control response.
-
Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of the NAM. Calculate the percentage of inhibition caused by the NAM. Generate concentration-response curves by testing a range of NAM concentrations and calculate the IC50 value.
Radioligand Binding Assay
This assay is used to determine if a NAM binds to the orthosteric site or an allosteric site by assessing its ability to displace a radiolabeled ligand that binds to a known site.
Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR and to investigate its binding site.
Materials:
-
Cell membranes expressing α7 nAChRs (from transfected cell lines or brain tissue)
-
Radioligand (e.g., [³H]-methyllycaconitine ([³H]-MLA) for the orthosteric site)
-
Test compound (NAM)
-
Non-specific binding control (e.g., a high concentration of an unlabeled orthosteric ligand like nicotine)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation: Homogenize cells or tissue expressing α7 nAChRs in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of the non-specific binding control) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and calculate the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation. A lack of displacement of an orthosteric radioligand by a functionally characterized NAM provides evidence for an allosteric binding site.
Conclusion and Future Directions
Negative allosteric modulators of the α7 nAChR represent a promising class of compounds with significant potential for both basic research and therapeutic applications. Their ability to fine-tune receptor activity offers a more nuanced approach to modulating cholinergic signaling compared to traditional antagonists. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide are intended to facilitate further research and development in this exciting field. Future work should focus on the discovery of more potent and selective NAMs, a deeper elucidation of their in vivo effects, and exploration of their therapeutic potential in a wider range of disease models.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 4. Frontiers | Negative and positive allosteric modulators of the α7 nicotinic acetylcholine receptor regulates the ability of adolescent binge alcohol exposure to enhance adult alcohol consumption [frontiersin.org]
An In-depth Technical Guide to α7 Nicotinic Acetylcholine Receptor Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel with high calcium permeability, is a critical modulator of synaptic transmission and neuronal signaling. Its dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and certain inflammatory conditions. While agonists and positive allosteric modulators (PAMs) have been the primary focus of therapeutic development, negative allosteric modulators (NAMs) of the α7 nAChR are emerging as valuable pharmacological tools and potential therapeutic agents in their own right. This guide provides a comprehensive technical overview of α7 nAChR NAMs, detailing their pharmacological properties, the experimental protocols for their characterization, and the signaling pathways they influence.
The α7 Nicotinic Acetylcholine Receptor: A Primer
The α7 nAChR is a homopentameric ion channel composed of five identical α7 subunits. Activation of the receptor by agonists such as acetylcholine leads to a rapid influx of cations, most notably Ca2+, which in turn triggers a cascade of downstream signaling events.[1] This calcium influx is pivotal in modulating neurotransmitter release, neuronal excitability, and gene expression. The receptor is characterized by its rapid activation and desensitization kinetics.[2]
Negative Allosteric Modulators (NAMs) of the α7 nAChR
NAMs are ligands that bind to an allosteric site on the receptor, a site topographically distinct from the orthosteric agonist binding site. This binding event induces a conformational change in the receptor that reduces the probability of the channel opening in response to an agonist.[2][3] Unlike competitive antagonists that directly block the agonist binding site, NAMs modulate the receptor's response to its natural ligand.
Quantitative Pharmacological Data of Selected α7 nAChR NAMs
The following table summarizes the in vitro pharmacological data for several well-characterized α7 nAChR NAMs. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a NAM required to inhibit 50% of the maximal agonist-induced response.
| Compound | Agonist Used (Concentration) | Cell System | Assay Type | IC50 | Reference(s) |
| Dehydronorketamine | Acetylcholine | Cells expressing human α7 nAChR | Patch-clamp | 55 ± 6 nM | [4] |
| Memantine | Choline (10 mM) | Cultured rat hippocampal neurons | Whole-cell current recording | 0.34 µM | |
| Nicotine | Xenopus oocytes expressing α7 nAChR | Two-electrode voltage clamp | 6.00 µM | ||
| Kynurenic Acid | Acetylcholine | Cultured rat hippocampal neurons | Patch-clamp | ~7 µM | |
| Galantamine | Acetylcholine | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | >10 µM (inhibitory at high concentrations) | |
| Compound 7 | Acetylcholine | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | 11.9 µM | |
| Compound 7i | Acetylcholine | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | 3.7 µM | |
| Compound 8 | Acetylcholine | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | 18.9 µM | |
| Fragment 4 | Acetylcholine (200 µM) | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | Not explicitly stated, but identified as a NAM | |
| Fragment CU2017 | Acetylcholine (200 µM) | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | 26.7 ± 1.6 µM |
Signaling Pathways Modulated by α7 nAChR NAMs
Activation of the α7 nAChR initiates several intracellular signaling cascades critical for cellular function. By inhibiting the agonist-induced activation of the receptor, NAMs effectively suppress these downstream pathways.
The JAK2-STAT3 Pathway
Agonist binding to the α7 nAChR can lead to the recruitment and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then translocates to the nucleus to regulate the transcription of genes involved in inflammation and cell survival. α7 nAChR NAMs, by preventing receptor activation, would be expected to inhibit the JAK2-STAT3 signaling cascade.
The PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade activated by α7 nAChR stimulation. This pathway is central to promoting cell survival and proliferation. Upon receptor activation and subsequent Ca2+ influx, PI3K is activated, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to exert its anti-apoptotic effects. α7 nAChR NAMs would block the initiation of this pro-survival pathway.
Experimental Protocols for the Characterization of α7 nAChR NAMs
The identification and characterization of α7 nAChR NAMs involve a series of in vitro assays to determine their potency, selectivity, and mechanism of action.
Experimental Workflow for α7 nAChR NAM Discovery and Characterization
The following diagram illustrates a typical workflow for the discovery and preclinical characterization of α7 nAChR NAMs.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This electrophysiological technique is a cornerstone for characterizing the functional effects of NAMs on α7 nAChRs expressed in a heterologous system.
Objective: To measure the inhibitory effect of a test compound on agonist-evoked currents mediated by α7 nAChRs.
Materials:
-
Xenopus laevis oocytes
-
Human α7 nAChR cRNA
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Micromanipulators and microelectrodes
-
Perfusion system
-
Recording solution (e.g., ND96)
-
Agonist solution (e.g., acetylcholine in recording solution)
-
Test compound solutions (dissolved in recording solution)
Protocol:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject each with human α7 nAChR cRNA. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries and fill with 3 M KCl. The resistance of the electrodes should be between 0.5 and 5 MΩ.
-
Oocyte Impalement and Clamping: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with the two microelectrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Application and Control Response: Apply a sub-maximal concentration of acetylcholine (e.g., EC20) to elicit a control inward current. Wash the oocyte with recording solution until the current returns to baseline.
-
NAM Application and Inhibition Measurement: Pre-apply the test compound (NAM) for a defined period (e.g., 1-2 minutes) followed by co-application of the NAM with the same concentration of acetylcholine used for the control response.
-
Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of the NAM. Calculate the percentage of inhibition caused by the NAM. Generate concentration-response curves by testing a range of NAM concentrations and calculate the IC50 value.
Radioligand Binding Assay
This assay is used to determine if a NAM binds to the orthosteric site or an allosteric site by assessing its ability to displace a radiolabeled ligand that binds to a known site.
Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR and to investigate its binding site.
Materials:
-
Cell membranes expressing α7 nAChRs (from transfected cell lines or brain tissue)
-
Radioligand (e.g., [³H]-methyllycaconitine ([³H]-MLA) for the orthosteric site)
-
Test compound (NAM)
-
Non-specific binding control (e.g., a high concentration of an unlabeled orthosteric ligand like nicotine)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation: Homogenize cells or tissue expressing α7 nAChRs in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of the non-specific binding control) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and calculate the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation. A lack of displacement of an orthosteric radioligand by a functionally characterized NAM provides evidence for an allosteric binding site.
Conclusion and Future Directions
Negative allosteric modulators of the α7 nAChR represent a promising class of compounds with significant potential for both basic research and therapeutic applications. Their ability to fine-tune receptor activity offers a more nuanced approach to modulating cholinergic signaling compared to traditional antagonists. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide are intended to facilitate further research and development in this exciting field. Future work should focus on the discovery of more potent and selective NAMs, a deeper elucidation of their in vivo effects, and exploration of their therapeutic potential in a wider range of disease models.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 4. Frontiers | Negative and positive allosteric modulators of the α7 nicotinic acetylcholine receptor regulates the ability of adolescent binge alcohol exposure to enhance adult alcohol consumption [frontiersin.org]
BNC210: A Comprehensive Pharmacological and Toxicological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BNC210 is a novel, orally bioavailable small molecule that acts as a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). It is currently under investigation as a potential therapeutic for anxiety and stressor-related disorders, including Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD). This document provides a detailed overview of the pharmacology, mechanism of action, pharmacokinetics, and toxicology of BNC210, based on currently available preclinical and clinical data. The information is intended to serve as a technical resource for researchers, scientists, and professionals involved in the drug development process.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions globally, and there is a significant unmet medical need for novel anxiolytics with improved efficacy and tolerability profiles compared to existing treatments, such as benzodiazepines and selective serotonin (B10506) reuptake inhibitors (SSRIs). BNC210 represents a promising therapeutic candidate with a distinct mechanism of action that differentiates it from current standards of care. By negatively modulating the α7 nAChR, BNC210 offers a targeted approach to mitigating anxiety without the sedative, cognitive-impairing, or addictive properties associated with many conventional anxiolytics.
Pharmacology
Mechanism of Action
BNC210 functions as a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor.[1][2][3][4] Unlike competitive antagonists that bind directly to the acetylcholine binding site, BNC210 binds to a distinct allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening in response to the binding of the endogenous agonist, acetylcholine. This modulation of the α7 nAChR is believed to be the primary mechanism underlying BNC210's anxiolytic effects.[2] In vitro studies have shown that BNC210 inhibits α7 nAChR currents in human cell lines with IC50 values in the range of 1.2 to 3 µM.
The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions implicated in anxiety and fear responses, such as the amygdala and hippocampus. Activation of these receptors by acetylcholine generally leads to neuronal excitation. By attenuating this excitatory signaling, BNC210 is thought to dampen the hyperexcitability of neural circuits associated with anxiety states.
References
- 1. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
BNC210: A Comprehensive Pharmacological and Toxicological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BNC210 is a novel, orally bioavailable small molecule that acts as a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). It is currently under investigation as a potential therapeutic for anxiety and stressor-related disorders, including Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD). This document provides a detailed overview of the pharmacology, mechanism of action, pharmacokinetics, and toxicology of BNC210, based on currently available preclinical and clinical data. The information is intended to serve as a technical resource for researchers, scientists, and professionals involved in the drug development process.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions globally, and there is a significant unmet medical need for novel anxiolytics with improved efficacy and tolerability profiles compared to existing treatments, such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). BNC210 represents a promising therapeutic candidate with a distinct mechanism of action that differentiates it from current standards of care. By negatively modulating the α7 nAChR, BNC210 offers a targeted approach to mitigating anxiety without the sedative, cognitive-impairing, or addictive properties associated with many conventional anxiolytics.
Pharmacology
Mechanism of Action
BNC210 functions as a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor.[1][2][3][4] Unlike competitive antagonists that bind directly to the acetylcholine binding site, BNC210 binds to a distinct allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening in response to the binding of the endogenous agonist, acetylcholine. This modulation of the α7 nAChR is believed to be the primary mechanism underlying BNC210's anxiolytic effects.[2] In vitro studies have shown that BNC210 inhibits α7 nAChR currents in human cell lines with IC50 values in the range of 1.2 to 3 µM.
The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions implicated in anxiety and fear responses, such as the amygdala and hippocampus. Activation of these receptors by acetylcholine generally leads to neuronal excitation. By attenuating this excitatory signaling, BNC210 is thought to dampen the hyperexcitability of neural circuits associated with anxiety states.
References
- 1. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Drug BNC210 for Post-Traumatic Stress Disorder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-Traumatic Stress Disorder (PTSD) presents a significant therapeutic challenge, with many patients experiencing inadequate relief from current pharmacological options. BNC210 is a novel, first-in-class investigational drug being evaluated for the treatment of PTSD and other anxiety-related disorders. It acts as a selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a mechanism distinct from currently approved therapies. This technical guide provides an in-depth overview of BNC210, consolidating available preclinical and clinical data. It details the drug's mechanism of action, summarizes quantitative outcomes from key clinical trials in structured tables, describes experimental protocols, and visualizes relevant biological pathways and trial designs. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction to BNC210
BNC210 is an orally administered small molecule that has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the treatment of PTSD and other trauma- and stressor-related disorders[1]. Unlike selective serotonin (B10506) reuptake inhibitors (SSRIs), the current standard of care, BNC210 offers a novel therapeutic approach by targeting the cholinergic system. Preclinical and clinical studies suggest that BNC210 has a rapid onset of action and a favorable safety and tolerability profile, notably lacking the sedative effects, cognitive impairment, and addiction potential associated with benzodiazepines, and avoiding side effects like sexual dysfunction common with SSRIs[1][2][3].
Mechanism of Action
BNC210 functions as a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR)[4].
-
Allosteric Modulation : BNC210 binds to a site on the α7 nAChR distinct from the acetylcholine binding site. This binding event modulates the receptor's response to its natural ligand, acetylcholine.
-
Negative Modulation : As a negative modulator, BNC210 reduces the ion flow through the α7 nAChR channel when it is activated by an agonist like acetylcholine. It does not directly block the receptor but rather dampens its activity.
-
Receptor Selectivity : In vitro studies have demonstrated BNC210's selectivity for the α7 nAChR over other nicotinic receptor subtypes and a wide range of other CNS targets.
The α7 nAChR is a ligand-gated ion channel highly permeable to calcium (Ca²⁺) and is widely expressed in the central nervous system, particularly in regions crucial for fear and anxiety processing, such as the amygdala and prefrontal cortex. By modulating the activity of these receptors, BNC210 is thought to rebalance (B12800153) the excitatory/inhibitory signaling within these key neural circuits, thereby mitigating the hyperarousal and fear responses characteristic of PTSD.
Proposed Signaling Pathway in Fear Circuitry
The α7 nAChRs are located on both glutamatergic (excitatory) and GABAergic (inhibitory) neurons within the amygdala, a key brain region in fear processing. Activation of these receptors can lead to an increase in both excitatory and inhibitory neurotransmission. It is hypothesized that in PTSD, there is a dysregulation of this balance. BNC210, by negatively modulating α7 nAChR activity, is proposed to dampen excessive excitatory signaling, particularly glutamatergic inputs, which contributes to the hyperactive state of the amygdala in response to threat-related stimuli. This leads to a net reduction in the excitability of the fear circuitry.
Preclinical Evidence
BNC210 has demonstrated anxiolytic-like effects in various rodent models of anxiety without producing sedation or motor impairment, which are common side effects of benzodiazepines.
In Vitro Electrophysiology
-
Objective : To characterize the inhibitory activity of BNC210 on human and rat α7 nAChRs.
-
Methodology : Manual patch-clamp electrophysiology was performed on GH4C1 cells (a rat pituitary cell line) stably expressing either rat or human α7 nAChRs. Currents were evoked by applying various agonists (acetylcholine, nicotine, choline, PNU-282987) at concentrations that produce 80% of the maximal response (EC80). Increasing concentrations of BNC210 were then co-applied to determine its inhibitory concentration (IC50).
-
Results : BNC210 inhibited agonist-evoked currents in a concentration-dependent manner. The fact that BNC210 did not displace alpha-bungarotoxin binding and its inhibitory effect was not dependent on the agonist concentration confirmed its action as a negative allosteric modulator.
| Receptor | Agonist | IC50 (µM) |
| Human α7 nAChR | Acetylcholine | 3.0 |
| Human α7 nAChR | Nicotine | 1.5 |
| Rat α7 nAChR | Acetylcholine | 1.3 |
| Rat α7 nAChR | Nicotine | 1.3 |
| Table 1: In Vitro Inhibitory Activity of BNC210. |
Animal Models of Anxiety
-
Objective : To assess the anxiolytic-like properties of BNC210 in vivo.
-
Methodology : The elevated plus-maze (EPM) is a standard behavioral test for anxiety in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time rodents spend in the open arms. In these studies, rats were administered BNC210 orally one hour prior to a 5-minute test session on the EPM. Some experiments involved pre-stressing the animals (e.g., via a swim stress test) to induce an anxiety-like state before drug administration.
-
Results : BNC210 significantly increased the time spent and the number of entries into the open arms of the EPM in both basal and pre-stressed conditions, indicative of an anxiolytic effect. This effect was comparable to that of diazepam but without the associated sedative effects.
Clinical Development for PTSD
BNC210 has been evaluated in several clinical trials for PTSD. The initial Phase 2 trial (NCT02933606) using a liquid suspension formulation did not meet its primary endpoint. However, a subsequent Phase 2b study, the ATTUNE trial (NCT04951076), utilized a novel solid tablet formulation with improved bioavailability and demonstrated statistically significant efficacy.
Phase 2b ATTUNE Trial (NCT04951076)
-
Objective : To evaluate the efficacy, safety, and tolerability of BNC210 as a monotherapy for the treatment of PTSD.
-
Methodology : This was a randomized, double-blind, placebo-controlled, parallel-group, multi-center study. 212 adult patients (aged 18-75) with a current PTSD diagnosis and a Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of ≥ 30 were randomized on a 1:1 basis to receive either BNC210 (900 mg twice daily) or a matched placebo for 12 weeks. The primary endpoint was the change from baseline in the CAPS-5 total symptom severity score at Week 12. Secondary endpoints included changes in scores on the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Insomnia Severity Index (ISI).
Efficacy Results
The ATTUNE trial successfully met its primary endpoint, demonstrating a statistically significant reduction in PTSD symptom severity for BNC210 compared to placebo. The therapeutic effect was observed as early as Week 4 and was sustained throughout the 12-week treatment period.
| Endpoint | Timepoint | BNC210 vs. Placebo | p-value | Effect Size (Cohen's d) |
| Primary: Change in CAPS-5 Total Score | Week 12 | Statistically Significant Improvement | 0.048 | 0.40 |
| Change in CAPS-5 Total Score | Week 4 | Statistically Significant Improvement | 0.015 | 0.40 |
| Change in CAPS-5 Total Score | Week 8 | Statistically Significant Improvement | 0.014 | 0.44 |
| Secondary: Change in MADRS Score (Depression) | Week 12 | Statistically Significant Improvement | 0.040 | - |
| Secondary: Change in ISI Score (Sleep) | Week 12 | Statistically Significant Improvement | 0.041 | - |
| Table 2: Key Efficacy Outcomes from the Phase 2b ATTUNE Trial (NCT04951076). |
Notably, BNC210 also demonstrated significant improvements in the CAPS-5 intrusion symptoms cluster (Criterion B) at all measured timepoints (Weeks 4, 8, and 12).
Safety and Tolerability
BNC210 was generally well-tolerated in the ATTUNE trial.
| Safety Parameter | BNC210 (n=106) | Placebo (n=106) |
| Patients with ≥1 Treatment-Emergent AE | 66.7% | 53.8% |
| Discontinuation due to AEs | 19.8% | 12.3% |
| Most Common AEs (>5%) | Headache, Nausea, Fatigue, Hepatic Enzyme Increases | Headache, Nausea |
| Hepatic Enzyme Increase | 13.3% | 0.19% |
| Table 3: Summary of Safety Findings from the Phase 2b ATTUNE Trial. |
The majority of adverse events (AEs) were mild to moderate in severity. The observed increases in hepatic enzymes were not associated with liver injury (i.e., no corresponding rise in bilirubin) and, in most cases, resolved without discontinuing the drug. Importantly, there were no reports of serious AEs, deaths, or withdrawal symptoms upon treatment cessation.
Conclusion and Future Directions
The investigational drug BNC210 represents a promising novel therapeutic for PTSD. Its unique mechanism as a negative allosteric modulator of the α7 nAChR targets the cholinergic system, offering a new approach to managing the core symptoms of PTSD. The positive results from the Phase 2b ATTUNE trial, which demonstrated a rapid and sustained reduction in PTSD symptom severity with a favorable safety profile, support its continued development. Bionomics has indicated plans to meet with the FDA to discuss the registrational pathway for BNC210, with a late-stage trial anticipated to commence by the end of 2024. Further research will be crucial to fully elucidate its long-term efficacy and safety and to confirm its place in the therapeutic arsenal (B13267) for PTSD.
References
- 1. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurofit.com [neurofit.com]
- 3. researchgate.net [researchgate.net]
- 4. neurofit.com [neurofit.com]
Investigational Drug BNC210 for Post-Traumatic Stress Disorder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-Traumatic Stress Disorder (PTSD) presents a significant therapeutic challenge, with many patients experiencing inadequate relief from current pharmacological options. BNC210 is a novel, first-in-class investigational drug being evaluated for the treatment of PTSD and other anxiety-related disorders. It acts as a selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), a mechanism distinct from currently approved therapies. This technical guide provides an in-depth overview of BNC210, consolidating available preclinical and clinical data. It details the drug's mechanism of action, summarizes quantitative outcomes from key clinical trials in structured tables, describes experimental protocols, and visualizes relevant biological pathways and trial designs. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction to BNC210
BNC210 is an orally administered small molecule that has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the treatment of PTSD and other trauma- and stressor-related disorders[1]. Unlike selective serotonin reuptake inhibitors (SSRIs), the current standard of care, BNC210 offers a novel therapeutic approach by targeting the cholinergic system. Preclinical and clinical studies suggest that BNC210 has a rapid onset of action and a favorable safety and tolerability profile, notably lacking the sedative effects, cognitive impairment, and addiction potential associated with benzodiazepines, and avoiding side effects like sexual dysfunction common with SSRIs[1][2][3].
Mechanism of Action
BNC210 functions as a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR)[4].
-
Allosteric Modulation : BNC210 binds to a site on the α7 nAChR distinct from the acetylcholine binding site. This binding event modulates the receptor's response to its natural ligand, acetylcholine.
-
Negative Modulation : As a negative modulator, BNC210 reduces the ion flow through the α7 nAChR channel when it is activated by an agonist like acetylcholine. It does not directly block the receptor but rather dampens its activity.
-
Receptor Selectivity : In vitro studies have demonstrated BNC210's selectivity for the α7 nAChR over other nicotinic receptor subtypes and a wide range of other CNS targets.
The α7 nAChR is a ligand-gated ion channel highly permeable to calcium (Ca²⁺) and is widely expressed in the central nervous system, particularly in regions crucial for fear and anxiety processing, such as the amygdala and prefrontal cortex. By modulating the activity of these receptors, BNC210 is thought to rebalance the excitatory/inhibitory signaling within these key neural circuits, thereby mitigating the hyperarousal and fear responses characteristic of PTSD.
Proposed Signaling Pathway in Fear Circuitry
The α7 nAChRs are located on both glutamatergic (excitatory) and GABAergic (inhibitory) neurons within the amygdala, a key brain region in fear processing. Activation of these receptors can lead to an increase in both excitatory and inhibitory neurotransmission. It is hypothesized that in PTSD, there is a dysregulation of this balance. BNC210, by negatively modulating α7 nAChR activity, is proposed to dampen excessive excitatory signaling, particularly glutamatergic inputs, which contributes to the hyperactive state of the amygdala in response to threat-related stimuli. This leads to a net reduction in the excitability of the fear circuitry.
Preclinical Evidence
BNC210 has demonstrated anxiolytic-like effects in various rodent models of anxiety without producing sedation or motor impairment, which are common side effects of benzodiazepines.
In Vitro Electrophysiology
-
Objective : To characterize the inhibitory activity of BNC210 on human and rat α7 nAChRs.
-
Methodology : Manual patch-clamp electrophysiology was performed on GH4C1 cells (a rat pituitary cell line) stably expressing either rat or human α7 nAChRs. Currents were evoked by applying various agonists (acetylcholine, nicotine, choline, PNU-282987) at concentrations that produce 80% of the maximal response (EC80). Increasing concentrations of BNC210 were then co-applied to determine its inhibitory concentration (IC50).
-
Results : BNC210 inhibited agonist-evoked currents in a concentration-dependent manner. The fact that BNC210 did not displace alpha-bungarotoxin binding and its inhibitory effect was not dependent on the agonist concentration confirmed its action as a negative allosteric modulator.
| Receptor | Agonist | IC50 (µM) |
| Human α7 nAChR | Acetylcholine | 3.0 |
| Human α7 nAChR | Nicotine | 1.5 |
| Rat α7 nAChR | Acetylcholine | 1.3 |
| Rat α7 nAChR | Nicotine | 1.3 |
| Table 1: In Vitro Inhibitory Activity of BNC210. |
Animal Models of Anxiety
-
Objective : To assess the anxiolytic-like properties of BNC210 in vivo.
-
Methodology : The elevated plus-maze (EPM) is a standard behavioral test for anxiety in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time rodents spend in the open arms. In these studies, rats were administered BNC210 orally one hour prior to a 5-minute test session on the EPM. Some experiments involved pre-stressing the animals (e.g., via a swim stress test) to induce an anxiety-like state before drug administration.
-
Results : BNC210 significantly increased the time spent and the number of entries into the open arms of the EPM in both basal and pre-stressed conditions, indicative of an anxiolytic effect. This effect was comparable to that of diazepam but without the associated sedative effects.
Clinical Development for PTSD
BNC210 has been evaluated in several clinical trials for PTSD. The initial Phase 2 trial (NCT02933606) using a liquid suspension formulation did not meet its primary endpoint. However, a subsequent Phase 2b study, the ATTUNE trial (NCT04951076), utilized a novel solid tablet formulation with improved bioavailability and demonstrated statistically significant efficacy.
Phase 2b ATTUNE Trial (NCT04951076)
-
Objective : To evaluate the efficacy, safety, and tolerability of BNC210 as a monotherapy for the treatment of PTSD.
-
Methodology : This was a randomized, double-blind, placebo-controlled, parallel-group, multi-center study. 212 adult patients (aged 18-75) with a current PTSD diagnosis and a Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of ≥ 30 were randomized on a 1:1 basis to receive either BNC210 (900 mg twice daily) or a matched placebo for 12 weeks. The primary endpoint was the change from baseline in the CAPS-5 total symptom severity score at Week 12. Secondary endpoints included changes in scores on the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Insomnia Severity Index (ISI).
Efficacy Results
The ATTUNE trial successfully met its primary endpoint, demonstrating a statistically significant reduction in PTSD symptom severity for BNC210 compared to placebo. The therapeutic effect was observed as early as Week 4 and was sustained throughout the 12-week treatment period.
| Endpoint | Timepoint | BNC210 vs. Placebo | p-value | Effect Size (Cohen's d) |
| Primary: Change in CAPS-5 Total Score | Week 12 | Statistically Significant Improvement | 0.048 | 0.40 |
| Change in CAPS-5 Total Score | Week 4 | Statistically Significant Improvement | 0.015 | 0.40 |
| Change in CAPS-5 Total Score | Week 8 | Statistically Significant Improvement | 0.014 | 0.44 |
| Secondary: Change in MADRS Score (Depression) | Week 12 | Statistically Significant Improvement | 0.040 | - |
| Secondary: Change in ISI Score (Sleep) | Week 12 | Statistically Significant Improvement | 0.041 | - |
| Table 2: Key Efficacy Outcomes from the Phase 2b ATTUNE Trial (NCT04951076). |
Notably, BNC210 also demonstrated significant improvements in the CAPS-5 intrusion symptoms cluster (Criterion B) at all measured timepoints (Weeks 4, 8, and 12).
Safety and Tolerability
BNC210 was generally well-tolerated in the ATTUNE trial.
| Safety Parameter | BNC210 (n=106) | Placebo (n=106) |
| Patients with ≥1 Treatment-Emergent AE | 66.7% | 53.8% |
| Discontinuation due to AEs | 19.8% | 12.3% |
| Most Common AEs (>5%) | Headache, Nausea, Fatigue, Hepatic Enzyme Increases | Headache, Nausea |
| Hepatic Enzyme Increase | 13.3% | 0.19% |
| Table 3: Summary of Safety Findings from the Phase 2b ATTUNE Trial. |
The majority of adverse events (AEs) were mild to moderate in severity. The observed increases in hepatic enzymes were not associated with liver injury (i.e., no corresponding rise in bilirubin) and, in most cases, resolved without discontinuing the drug. Importantly, there were no reports of serious AEs, deaths, or withdrawal symptoms upon treatment cessation.
Conclusion and Future Directions
The investigational drug BNC210 represents a promising novel therapeutic for PTSD. Its unique mechanism as a negative allosteric modulator of the α7 nAChR targets the cholinergic system, offering a new approach to managing the core symptoms of PTSD. The positive results from the Phase 2b ATTUNE trial, which demonstrated a rapid and sustained reduction in PTSD symptom severity with a favorable safety profile, support its continued development. Bionomics has indicated plans to meet with the FDA to discuss the registrational pathway for BNC210, with a late-stage trial anticipated to commence by the end of 2024. Further research will be crucial to fully elucidate its long-term efficacy and safety and to confirm its place in the therapeutic arsenal for PTSD.
References
- 1. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurofit.com [neurofit.com]
- 3. researchgate.net [researchgate.net]
- 4. neurofit.com [neurofit.com]
Preclinical Profile of BNC210: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies conducted on BNC210, an investigational negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), in various animal models of anxiety and depression. The document details the compound's mechanism of action, summarizes key quantitative findings from behavioral pharmacology studies, outlines the experimental protocols used, and visualizes critical pathways and workflows.
Mechanism of Action
BNC210 functions as a selective negative allosteric modulator of the α7 nAChR.[1] Electrophysiology studies have shown that BNC210 does not induce α7 nAChR currents on its own but effectively inhibits agonist-evoked currents in cell lines expressing rat or human α7 nAChRs.[2] It inhibits these currents with IC50 values ranging from 1.2 to 3 μM.[3][4] The modulation is believed to occur at an allosteric site, as BNC210's effects are not influenced by acetylcholine concentrations, and it does not displace alpha-bungarotoxin binding.[3] Extensive screening against over 400 other targets has not revealed any significant off-target activity, confirming its selectivity for the α7 nAChR. This targeted action on cholinergic pathways, particularly in anxiety-related circuits like the amygdala, is hypothesized to produce anxiolytic effects without the side effects associated with benzodiazepines.
Summary of Preclinical Efficacy in Animal Models
BNC210 has demonstrated significant anxiolytic- and antidepressant-like effects across a variety of rodent behavioral models. A key advantage highlighted in these studies is the absence of sedation, motor impairment, or memory deficits, which are common side effects of current anxiolytics like benzodiazepines.
Anxiolytic Activity
The anxiolytic potential of BNC210 was established through several well-validated behavioral paradigms. The compound showed a broad therapeutic range, demonstrating efficacy at doses up to 500 times the minimum effective dose without producing adverse effects.
| Animal Model | Species | BNC210 Doses | Key Quantitative Findings | Comparison | Citation(s) |
| Elevated Plus Maze (EPM) | Rat | 0.1, 1, 10, 50 mg/kg | Dose-dependent increase in open arm entries and time spent in open arms. | - | |
| Elevated Plus Maze (EPM) | Rat | 0.1, 1, 5 mg/kg, p.o. | Significantly reversed the anxiogenic effect of the α7 agonist PNU-282987. | Vehicle | |
| Light/Dark Box | Mouse | Not Specified | Outperformed placebo; demonstrated anxiolytic-like activity. | Placebo | |
| Marble Burying Test | Mouse | Not Specified | Showed acute anxiolytic activity. | - | |
| Isolation-Induced Vocalizations | Guinea Pig Pups | Not Specified | Showed acute anxiolytic activity. | - |
Antidepressant Activity
BNC210 also exhibits antidepressant-like properties, particularly after chronic administration.
| Animal Model | Species | BNC210 Doses (p.o.) | Key Quantitative Findings | Comparison | Citation(s) |
| Forced Swim Test (FST) | Rat | 10, 20, 30, 100 mg/kg | Acute: 100 mg/kg significantly reduced immobility time. | Vehicle | |
| Forced Swim Test (FST) | Rat | 10, 30, 100 mg/kg/day (14 days) | Chronic: 30 mg/kg and 100 mg/kg significantly reduced immobility time, indicating a half-log increase in potency. | Vehicle |
Experimental Protocols and Workflows
The preclinical evaluation of BNC210 relied on standardized and validated behavioral tests. The general workflow involved acclimatizing the animals, administering the compound or vehicle, and then subjecting them to the behavioral paradigm for a specified duration.
Elevated Plus Maze (EPM)
This test is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 66 cm high). It consists of two open arms (e.g., 45 x 10 cm) and two closed arms of the same size, enclosed by high walls (e.g., 30 cm). The arms are connected by a central platform (e.g., 10 x 10 cm).
-
Procedure:
-
Animals are habituated to the testing room for at least 45-60 minutes before the test.
-
BNC210 or vehicle is administered orally (p.o.) one hour prior to testing.
-
Each rat is placed on the central platform, facing an open or closed arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Movement is recorded by an automated tracking system (e.g., ANY-maze).
-
-
Parameters Measured: The primary indices of anxiety are the number of entries into the open arms and the total time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Marble Burying Test (MBT)
This test models repetitive and compulsive-like behaviors, which are relevant to anxiety disorders.
-
Apparatus: A standard cage (e.g., 38 x 32 x 28 cm) containing a 5 cm layer of sawdust or bedding. Twenty to twenty-five glass marbles are spaced evenly on the surface of the bedding.
-
Procedure:
-
Animals are habituated to the room for at least 30-60 minutes.
-
Following drug administration and a waiting period, a mouse is placed in the cage.
-
The mouse is left undisturbed for 30 minutes.
-
After the session, the mouse is removed, and the number of buried marbles is counted.
-
-
Parameters Measured: A marble is considered "buried" if at least two-thirds of its surface is covered by bedding. A reduction in the number of marbles buried suggests an anxiolytic or anti-compulsive effect.
Forced Swim Test (FST)
The FST is the most widely used paradigm to evaluate the potential antidepressant effect of compounds.
-
Apparatus: A glass cylinder (e.g., 35 cm high, 24 cm diameter) filled with water (25 cm deep) maintained at 25±1°C.
-
Procedure:
-
One hour after administration of BNC210 or vehicle, rats are placed in the cylinder.
-
The test is performed for 5 minutes.
-
Behavior is recorded, and the total time spent immobile is scored. Immobility is defined as the lack of motion required to keep the head above water.
-
-
Parameters Measured: A significant decrease in immobility time is indicative of an antidepressant-like effect.
Drug Discovery and Selectivity Workflow
The identification of BNC210 resulted from a systematic screening process designed to find a non-sedating anxiolytic compound. This logical progression from phenotypic screening to target validation underscores the compound's specific pharmacological profile.
Conclusion
Preclinical studies in animal models robustly demonstrate that BNC210 possesses anxiolytic- and antidepressant-like properties. Its novel mechanism as a negative allosteric modulator of the α7 nAChR provides these effects over a wide therapeutic range without causing sedation, motor impairment, or physical dependence. These findings established a strong foundation for its advancement into clinical trials for anxiety-related disorders.
References
- 1. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of BNC210: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies conducted on BNC210, an investigational negative allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), in various animal models of anxiety and depression. The document details the compound's mechanism of action, summarizes key quantitative findings from behavioral pharmacology studies, outlines the experimental protocols used, and visualizes critical pathways and workflows.
Mechanism of Action
BNC210 functions as a selective negative allosteric modulator of the α7 nAChR.[1] Electrophysiology studies have shown that BNC210 does not induce α7 nAChR currents on its own but effectively inhibits agonist-evoked currents in cell lines expressing rat or human α7 nAChRs.[2] It inhibits these currents with IC50 values ranging from 1.2 to 3 μM.[3][4] The modulation is believed to occur at an allosteric site, as BNC210's effects are not influenced by acetylcholine concentrations, and it does not displace alpha-bungarotoxin binding.[3] Extensive screening against over 400 other targets has not revealed any significant off-target activity, confirming its selectivity for the α7 nAChR. This targeted action on cholinergic pathways, particularly in anxiety-related circuits like the amygdala, is hypothesized to produce anxiolytic effects without the side effects associated with benzodiazepines.
Summary of Preclinical Efficacy in Animal Models
BNC210 has demonstrated significant anxiolytic- and antidepressant-like effects across a variety of rodent behavioral models. A key advantage highlighted in these studies is the absence of sedation, motor impairment, or memory deficits, which are common side effects of current anxiolytics like benzodiazepines.
Anxiolytic Activity
The anxiolytic potential of BNC210 was established through several well-validated behavioral paradigms. The compound showed a broad therapeutic range, demonstrating efficacy at doses up to 500 times the minimum effective dose without producing adverse effects.
| Animal Model | Species | BNC210 Doses | Key Quantitative Findings | Comparison | Citation(s) |
| Elevated Plus Maze (EPM) | Rat | 0.1, 1, 10, 50 mg/kg | Dose-dependent increase in open arm entries and time spent in open arms. | - | |
| Elevated Plus Maze (EPM) | Rat | 0.1, 1, 5 mg/kg, p.o. | Significantly reversed the anxiogenic effect of the α7 agonist PNU-282987. | Vehicle | |
| Light/Dark Box | Mouse | Not Specified | Outperformed placebo; demonstrated anxiolytic-like activity. | Placebo | |
| Marble Burying Test | Mouse | Not Specified | Showed acute anxiolytic activity. | - | |
| Isolation-Induced Vocalizations | Guinea Pig Pups | Not Specified | Showed acute anxiolytic activity. | - |
Antidepressant Activity
BNC210 also exhibits antidepressant-like properties, particularly after chronic administration.
| Animal Model | Species | BNC210 Doses (p.o.) | Key Quantitative Findings | Comparison | Citation(s) |
| Forced Swim Test (FST) | Rat | 10, 20, 30, 100 mg/kg | Acute: 100 mg/kg significantly reduced immobility time. | Vehicle | |
| Forced Swim Test (FST) | Rat | 10, 30, 100 mg/kg/day (14 days) | Chronic: 30 mg/kg and 100 mg/kg significantly reduced immobility time, indicating a half-log increase in potency. | Vehicle |
Experimental Protocols and Workflows
The preclinical evaluation of BNC210 relied on standardized and validated behavioral tests. The general workflow involved acclimatizing the animals, administering the compound or vehicle, and then subjecting them to the behavioral paradigm for a specified duration.
Elevated Plus Maze (EPM)
This test is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 66 cm high). It consists of two open arms (e.g., 45 x 10 cm) and two closed arms of the same size, enclosed by high walls (e.g., 30 cm). The arms are connected by a central platform (e.g., 10 x 10 cm).
-
Procedure:
-
Animals are habituated to the testing room for at least 45-60 minutes before the test.
-
BNC210 or vehicle is administered orally (p.o.) one hour prior to testing.
-
Each rat is placed on the central platform, facing an open or closed arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Movement is recorded by an automated tracking system (e.g., ANY-maze).
-
-
Parameters Measured: The primary indices of anxiety are the number of entries into the open arms and the total time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Marble Burying Test (MBT)
This test models repetitive and compulsive-like behaviors, which are relevant to anxiety disorders.
-
Apparatus: A standard cage (e.g., 38 x 32 x 28 cm) containing a 5 cm layer of sawdust or bedding. Twenty to twenty-five glass marbles are spaced evenly on the surface of the bedding.
-
Procedure:
-
Animals are habituated to the room for at least 30-60 minutes.
-
Following drug administration and a waiting period, a mouse is placed in the cage.
-
The mouse is left undisturbed for 30 minutes.
-
After the session, the mouse is removed, and the number of buried marbles is counted.
-
-
Parameters Measured: A marble is considered "buried" if at least two-thirds of its surface is covered by bedding. A reduction in the number of marbles buried suggests an anxiolytic or anti-compulsive effect.
Forced Swim Test (FST)
The FST is the most widely used paradigm to evaluate the potential antidepressant effect of compounds.
-
Apparatus: A glass cylinder (e.g., 35 cm high, 24 cm diameter) filled with water (25 cm deep) maintained at 25±1°C.
-
Procedure:
-
One hour after administration of BNC210 or vehicle, rats are placed in the cylinder.
-
The test is performed for 5 minutes.
-
Behavior is recorded, and the total time spent immobile is scored. Immobility is defined as the lack of motion required to keep the head above water.
-
-
Parameters Measured: A significant decrease in immobility time is indicative of an antidepressant-like effect.
Drug Discovery and Selectivity Workflow
The identification of BNC210 resulted from a systematic screening process designed to find a non-sedating anxiolytic compound. This logical progression from phenotypic screening to target validation underscores the compound's specific pharmacological profile.
Conclusion
Preclinical studies in animal models robustly demonstrate that BNC210 possesses anxiolytic- and antidepressant-like properties. Its novel mechanism as a negative allosteric modulator of the α7 nAChR provides these effects over a wide therapeutic range without causing sedation, motor impairment, or physical dependence. These findings established a strong foundation for its advancement into clinical trials for anxiety-related disorders.
References
- 1. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
BNC210's Effect on Glutamatergic Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNC210 is an investigational novel anxiolytic agent characterized as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). Its mechanism of action diverges from traditional anxiolytics, offering a potential for a non-sedating therapeutic profile. This technical guide provides a comprehensive overview of the core mechanism of BNC210 and its downstream effects on glutamatergic signaling. The content herein synthesizes preclinical and clinical data to elucidate the intricate relationship between α7 nAChR modulation and the regulation of glutamate (B1630785), a primary excitatory neurotransmitter. This document details the hypothesized signaling pathways, summarizes key quantitative data, and outlines the experimental protocols utilized to investigate these effects.
Introduction: The Role of α7 nAChR in Neuronal Signaling
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, including key brain regions implicated in anxiety and cognition such as the hippocampus, amygdala, and prefrontal cortex. These receptors are localized on both GABAergic and glutamatergic neurons, where they play a crucial role in modulating neuronal excitability and neurotransmitter release.[1][2] Activation of presynaptic α7 nAChRs by acetylcholine leads to an influx of calcium ions, which in turn facilitates the release of neurotransmitters, including glutamate. This positions the α7 nAChR as a significant regulator of the brain's excitatory/inhibitory balance.
Core Mechanism of Action of BNC210
BNC210 functions as a negative allosteric modulator of the α7 nAChR.[3][4][5] Unlike competitive antagonists that bind to the same site as the endogenous ligand (acetylcholine), BNC210 binds to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the probability of the channel opening in response to acetylcholine binding. Consequently, BNC210 does not block the receptor outright but rather dampens its response to stimulation. This modulatory action is dependent on the presence of the endogenous agonist, allowing for a more nuanced regulation of cholinergic signaling that may contribute to its favorable side-effect profile.
BNC210 and Its Indirect Modulation of Glutamatergic Signaling
The anxiolytic effects of BNC210 are hypothesized to be mediated, in large part, by its indirect influence on glutamatergic neurotransmission. By negatively modulating presynaptic α7 nAChRs located on glutamatergic neurons, BNC210 is expected to reduce the acetylcholine-mediated facilitation of glutamate release. This leads to a decrease in excitatory signaling in brain circuits associated with anxiety.
Hypothesized Signaling Pathway
The proposed cascade of events is as follows:
-
Acetylcholine is released into the synapse.
-
Acetylcholine binds to presynaptic α7 nAChRs on a glutamatergic neuron.
-
This binding would typically cause the α7 nAChR channel to open, leading to calcium influx and subsequent glutamate release.
-
BNC210, bound to its allosteric site on the α7 nAChR, reduces the efficacy of acetylcholine binding.
-
The influx of calcium is attenuated, resulting in a diminished release of glutamate into the synaptic cleft.
-
Reduced glutamate levels lead to decreased activation of postsynaptic AMPA and NMDA receptors, thereby dampening excitatory neurotransmission.
Figure 1. Hypothesized signaling pathway of BNC210's effect on glutamatergic transmission.
Quantitative Data
While direct quantitative data on BNC210's effect on glutamate release is limited in publicly available literature, the following tables summarize key in vitro and in vivo findings related to its primary mechanism and observed anxiolytic effects.
Table 1: In Vitro Characterization of BNC210
| Parameter | Species | Cell Line | Agonist | IC50 | Reference |
| α7 nAChR Inhibition | Rat | Stably Transfected | Acetylcholine, Nicotine, Choline, PNU-282987 | 1.2-3 µM | |
| α7 nAChR Inhibition | Human | Stably Transfected | Acetylcholine, Nicotine, Choline, PNU-282987 | 1.2-3 µM |
Table 2: Preclinical Behavioral Models
| Model | Species | BNC210 Dose Range | Observed Effect | Comparison | Reference |
| Elevated Plus Maze | Rat | Not Specified | Reversal of anxiogenic effect of PNU-282987 | Similar efficacy to Methyllycaconitine | |
| Cholecystokinin (CCK-4/8) Induced Anxiety | Rat | Not Specified | Reversal of anxiety | - | |
| Light-Dark Box | Mouse | Not Specified | Anxiolytic-like activity | Outperformed placebo |
Table 3: Clinical Study on Amygdala Reactivity
| Study Population | BNC210 Dose | Outcome Measure | Result | Comparison | Reference |
| Generalized Anxiety Disorder (GAD) Patients | 300 mg | Amygdala reactivity to fearful faces (fMRI) | Significant reduction | Similar to lorazepam | |
| Generalized Anxiety Disorder (GAD) Patients | 2000 mg | Amygdala reactivity to fearful faces (fMRI) | No significant difference from placebo | - |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the impact of BNC210 on glutamatergic signaling.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure excitatory postsynaptic currents (EPSCs) in individual neurons, providing a direct assessment of synaptic strength.
-
Objective: To determine the effect of BNC210 on AMPA and NMDA receptor-mediated currents.
-
Preparation: Acute brain slices (e.g., from the hippocampus or amygdala) are prepared from rodents.
-
Recording:
-
A glass micropipette filled with an internal solution is sealed onto the membrane of a target neuron.
-
The membrane patch is ruptured to allow for whole-cell recording.
-
The neuron is voltage-clamped at a holding potential of -70 mV to isolate AMPA receptor-mediated currents and at +40 mV to measure NMDA receptor-mediated currents.
-
EPSCs are evoked by electrical stimulation of afferent fibers.
-
A baseline of stable EPSCs is recorded.
-
BNC210 is bath-applied at various concentrations.
-
Changes in the amplitude and frequency of EPSCs are measured and compared to the baseline.
-
-
Data Analysis: The percentage change in EPSC amplitude and frequency following BNC210 application is calculated.
Figure 2. Experimental workflow for whole-cell patch-clamp electrophysiology.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
-
Objective: To quantify the effect of BNC210 administration on glutamate concentrations in specific brain regions.
-
Procedure:
-
A microdialysis probe is stereotactically implanted into the target brain region (e.g., prefrontal cortex or amygdala) of an anesthetized rodent.
-
The animal is allowed to recover from surgery.
-
On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals to establish a baseline of extracellular glutamate levels.
-
BNC210 is administered systemically (e.g., via oral gavage or intraperitoneal injection).
-
Dialysate collection continues to monitor changes in glutamate concentration post-administration.
-
-
Analysis: The concentration of glutamate in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with fluorescence detection.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BNC210's Effect on Glutamatergic Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNC210 is an investigational novel anxiolytic agent characterized as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). Its mechanism of action diverges from traditional anxiolytics, offering a potential for a non-sedating therapeutic profile. This technical guide provides a comprehensive overview of the core mechanism of BNC210 and its downstream effects on glutamatergic signaling. The content herein synthesizes preclinical and clinical data to elucidate the intricate relationship between α7 nAChR modulation and the regulation of glutamate, a primary excitatory neurotransmitter. This document details the hypothesized signaling pathways, summarizes key quantitative data, and outlines the experimental protocols utilized to investigate these effects.
Introduction: The Role of α7 nAChR in Neuronal Signaling
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, including key brain regions implicated in anxiety and cognition such as the hippocampus, amygdala, and prefrontal cortex. These receptors are localized on both GABAergic and glutamatergic neurons, where they play a crucial role in modulating neuronal excitability and neurotransmitter release.[1][2] Activation of presynaptic α7 nAChRs by acetylcholine leads to an influx of calcium ions, which in turn facilitates the release of neurotransmitters, including glutamate. This positions the α7 nAChR as a significant regulator of the brain's excitatory/inhibitory balance.
Core Mechanism of Action of BNC210
BNC210 functions as a negative allosteric modulator of the α7 nAChR.[3][4][5] Unlike competitive antagonists that bind to the same site as the endogenous ligand (acetylcholine), BNC210 binds to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the probability of the channel opening in response to acetylcholine binding. Consequently, BNC210 does not block the receptor outright but rather dampens its response to stimulation. This modulatory action is dependent on the presence of the endogenous agonist, allowing for a more nuanced regulation of cholinergic signaling that may contribute to its favorable side-effect profile.
BNC210 and Its Indirect Modulation of Glutamatergic Signaling
The anxiolytic effects of BNC210 are hypothesized to be mediated, in large part, by its indirect influence on glutamatergic neurotransmission. By negatively modulating presynaptic α7 nAChRs located on glutamatergic neurons, BNC210 is expected to reduce the acetylcholine-mediated facilitation of glutamate release. This leads to a decrease in excitatory signaling in brain circuits associated with anxiety.
Hypothesized Signaling Pathway
The proposed cascade of events is as follows:
-
Acetylcholine is released into the synapse.
-
Acetylcholine binds to presynaptic α7 nAChRs on a glutamatergic neuron.
-
This binding would typically cause the α7 nAChR channel to open, leading to calcium influx and subsequent glutamate release.
-
BNC210, bound to its allosteric site on the α7 nAChR, reduces the efficacy of acetylcholine binding.
-
The influx of calcium is attenuated, resulting in a diminished release of glutamate into the synaptic cleft.
-
Reduced glutamate levels lead to decreased activation of postsynaptic AMPA and NMDA receptors, thereby dampening excitatory neurotransmission.
Figure 1. Hypothesized signaling pathway of BNC210's effect on glutamatergic transmission.
Quantitative Data
While direct quantitative data on BNC210's effect on glutamate release is limited in publicly available literature, the following tables summarize key in vitro and in vivo findings related to its primary mechanism and observed anxiolytic effects.
Table 1: In Vitro Characterization of BNC210
| Parameter | Species | Cell Line | Agonist | IC50 | Reference |
| α7 nAChR Inhibition | Rat | Stably Transfected | Acetylcholine, Nicotine, Choline, PNU-282987 | 1.2-3 µM | |
| α7 nAChR Inhibition | Human | Stably Transfected | Acetylcholine, Nicotine, Choline, PNU-282987 | 1.2-3 µM |
Table 2: Preclinical Behavioral Models
| Model | Species | BNC210 Dose Range | Observed Effect | Comparison | Reference |
| Elevated Plus Maze | Rat | Not Specified | Reversal of anxiogenic effect of PNU-282987 | Similar efficacy to Methyllycaconitine | |
| Cholecystokinin (CCK-4/8) Induced Anxiety | Rat | Not Specified | Reversal of anxiety | - | |
| Light-Dark Box | Mouse | Not Specified | Anxiolytic-like activity | Outperformed placebo |
Table 3: Clinical Study on Amygdala Reactivity
| Study Population | BNC210 Dose | Outcome Measure | Result | Comparison | Reference |
| Generalized Anxiety Disorder (GAD) Patients | 300 mg | Amygdala reactivity to fearful faces (fMRI) | Significant reduction | Similar to lorazepam | |
| Generalized Anxiety Disorder (GAD) Patients | 2000 mg | Amygdala reactivity to fearful faces (fMRI) | No significant difference from placebo | - |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the impact of BNC210 on glutamatergic signaling.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure excitatory postsynaptic currents (EPSCs) in individual neurons, providing a direct assessment of synaptic strength.
-
Objective: To determine the effect of BNC210 on AMPA and NMDA receptor-mediated currents.
-
Preparation: Acute brain slices (e.g., from the hippocampus or amygdala) are prepared from rodents.
-
Recording:
-
A glass micropipette filled with an internal solution is sealed onto the membrane of a target neuron.
-
The membrane patch is ruptured to allow for whole-cell recording.
-
The neuron is voltage-clamped at a holding potential of -70 mV to isolate AMPA receptor-mediated currents and at +40 mV to measure NMDA receptor-mediated currents.
-
EPSCs are evoked by electrical stimulation of afferent fibers.
-
A baseline of stable EPSCs is recorded.
-
BNC210 is bath-applied at various concentrations.
-
Changes in the amplitude and frequency of EPSCs are measured and compared to the baseline.
-
-
Data Analysis: The percentage change in EPSC amplitude and frequency following BNC210 application is calculated.
Figure 2. Experimental workflow for whole-cell patch-clamp electrophysiology.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
-
Objective: To quantify the effect of BNC210 administration on glutamate concentrations in specific brain regions.
-
Procedure:
-
A microdialysis probe is stereotactically implanted into the target brain region (e.g., prefrontal cortex or amygdala) of an anesthetized rodent.
-
The animal is allowed to recover from surgery.
-
On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals to establish a baseline of extracellular glutamate levels.
-
BNC210 is administered systemically (e.g., via oral gavage or intraperitoneal injection).
-
Dialysate collection continues to monitor changes in glutamate concentration post-administration.
-
-
Analysis: The concentration of glutamate in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with fluorescence detection.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BNC210: A Deep Dive into its Core Mechanism and Inferred Impact on Hippocampal Function
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
BNC210 is a novel, non-sedating anxiolytic compound currently under investigation for the treatment of various anxiety and trauma-related disorders, including Post-Traumatic Stress Disorder (PTSD) and Social Anxiety Disorder (SAD).[1][2][3] Its primary mechanism of action is as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[4][5] While clinical and preclinical studies have primarily focused on its anxiolytic properties and effects on the amygdala and associated fear circuitry, the profound expression and functional significance of α7 nAChRs in the hippocampus suggest a likely, yet largely unexplored, impact on core hippocampal functions. This technical guide synthesizes the available preclinical and clinical data on BNC210, delves into the established role of its molecular target within the hippocampus, and extrapolates the inferred consequences for hippocampal synaptic plasticity and neurogenesis.
BNC210: Compound Profile and Therapeutic Rationale
BNC210 is a first-in-class, orally bioavailable small molecule that has demonstrated a favorable safety and tolerability profile in clinical trials, notably lacking the sedative and cognitive impairment effects associated with benzodiazepines. The rationale for its development is to provide a fast-acting, non-addictive treatment for anxiety disorders.
Core Mechanism of Action: Negative Allosteric Modulation of the α7 nAChR
BNC210 functions as a selective negative allosteric modulator of the α7 nAChR. It binds to a site on the receptor distinct from the acetylcholine binding site. This binding event does not prevent acetylcholine from binding but rather reduces the probability of the ion channel opening in response to agonist binding, thereby dampening the receptor's activity. Electrophysiological studies have shown that BNC210 inhibits agonist-evoked currents in cell lines expressing human and rat α7 nAChRs, with IC50 values in the low micromolar range. Importantly, its effects are not influenced by the concentration of acetylcholine, confirming its allosteric mode of action. Screening against a wide panel of other receptors and ion channels has confirmed its high selectivity for the α7 nAChR.
The α7 nAChR in the Hippocampus: A Key Player in Synaptic Plasticity
The hippocampus expresses high levels of α7 nAChRs, where they are critically involved in modulating neuronal excitability, synaptic transmission, and plasticity—cellular mechanisms that underlie learning and memory. These receptors are located on both presynaptic terminals of glutamatergic neurons and on GABAergic interneurons.
Activation of presynaptic α7 nAChRs can enhance the release of glutamate (B1630785), a key event in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. Conversely, α7 nAChRs on GABAergic interneurons, when activated, can increase inhibitory tone, which can, in turn, modulate the threshold for LTP induction. Studies have shown that α7 nAChR agonists can enhance LTP, while antagonists can impair it.
Given that BNC210 is a negative allosteric modulator, it is hypothesized to reduce the excitatory drive mediated by α7 nAChRs, potentially leading to a dampening of LTP or a facilitation of long-term depression (LTD).
Preclinical Evidence: Anxiolytic Effects of BNC210
Preclinical studies in rodents have consistently demonstrated the anxiolytic-like effects of BNC210 across various behavioral paradigms.
Quantitative Data from Preclinical Anxiety Models
| Behavioral Test | Species | BNC210 Dose Range | Observed Effect | Comparator | Reference |
| Elevated Plus Maze | Rat | 0.1 - 10 mg/kg | Increased time spent in open arms | Diazepam | |
| Light-Dark Box | Mouse | 0.01 - 3 mg/kg | Increased time spent in the light compartment | Diazepam | |
| Marble Burying | Mouse | 10 mg/kg | Reduced number of marbles buried | - | |
| Contextual Fear Conditioning | Rat | Not specified | Facilitated fear extinction | Diazepam |
Experimental Protocol: The Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test relies on the conflict between the animal's innate tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two opposing arms are open, while the other two are enclosed by high walls.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: BNC210 or vehicle is administered orally (p.o.) 60 minutes before testing. A positive control, such as diazepam, may be administered intraperitoneally (i.p.) 30 minutes prior.
-
Test Initiation: Each animal is placed in the center of the maze, facing one of the open arms.
-
Data Acquisition: The animal's behavior is recorded for a 5-minute period using an overhead video camera and tracking software.
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Clinical Evidence: Modulation of Anxiety-Related Neural Circuits
A key clinical study utilized functional magnetic resonance imaging (fMRI) to investigate the effects of BNC210 in patients with Generalized Anxiety Disorder (GAD).
Summary of fMRI Findings in GAD Patients
| Task | Brain Region | BNC210 Effect (Low Dose) | Comparator (Lorazepam) | Reference |
| Emotional Faces Task | Amygdala | Significantly reduced reactivity to fearful faces | Similar reduction in reactivity | |
| Resting State | Amygdala-Anterior Cingulate Cortex | Reduced functional connectivity | Not reported |
These findings suggest that BNC210 can modulate the activity of key neural circuits involved in the processing of fear and anxiety. The hippocampus is extensively connected with the amygdala and prefrontal cortex, forming a network that regulates emotional behavior. Therefore, the observed effects of BNC210 on the amygdala and its connectivity likely have downstream consequences for hippocampal function.
Experimental Protocol: fMRI Study in GAD
Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study.
Participants: Patients with a diagnosis of GAD.
Interventions: Single oral doses of BNC210 (low and high dose), lorazepam (active control), and placebo.
Procedure:
-
Participant Screening: Diagnosis of GAD confirmed, and exclusion criteria applied.
-
Study Visits: Four separate visits, with a washout period between each.
-
Drug Administration: A single dose of the assigned intervention is administered at each visit.
-
fMRI Scanning: Participants undergo fMRI scanning while performing tasks designed to probe anxiety-related neural circuits, such as the Emotional Faces Task.
-
Data Analysis: Brain activity in regions of interest (e.g., amygdala) is compared across the different drug conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bionomics Initiates AFFIRM-1, a Phase 3 Clinical Trial with BNC210 for Social Anxiety Disorder - BioSpace [biospace.com]
- 3. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
BNC210: A Deep Dive into its Core Mechanism and Inferred Impact on Hippocampal Function
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
BNC210 is a novel, non-sedating anxiolytic compound currently under investigation for the treatment of various anxiety and trauma-related disorders, including Post-Traumatic Stress Disorder (PTSD) and Social Anxiety Disorder (SAD).[1][2][3] Its primary mechanism of action is as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[4][5] While clinical and preclinical studies have primarily focused on its anxiolytic properties and effects on the amygdala and associated fear circuitry, the profound expression and functional significance of α7 nAChRs in the hippocampus suggest a likely, yet largely unexplored, impact on core hippocampal functions. This technical guide synthesizes the available preclinical and clinical data on BNC210, delves into the established role of its molecular target within the hippocampus, and extrapolates the inferred consequences for hippocampal synaptic plasticity and neurogenesis.
BNC210: Compound Profile and Therapeutic Rationale
BNC210 is a first-in-class, orally bioavailable small molecule that has demonstrated a favorable safety and tolerability profile in clinical trials, notably lacking the sedative and cognitive impairment effects associated with benzodiazepines. The rationale for its development is to provide a fast-acting, non-addictive treatment for anxiety disorders.
Core Mechanism of Action: Negative Allosteric Modulation of the α7 nAChR
BNC210 functions as a selective negative allosteric modulator of the α7 nAChR. It binds to a site on the receptor distinct from the acetylcholine binding site. This binding event does not prevent acetylcholine from binding but rather reduces the probability of the ion channel opening in response to agonist binding, thereby dampening the receptor's activity. Electrophysiological studies have shown that BNC210 inhibits agonist-evoked currents in cell lines expressing human and rat α7 nAChRs, with IC50 values in the low micromolar range. Importantly, its effects are not influenced by the concentration of acetylcholine, confirming its allosteric mode of action. Screening against a wide panel of other receptors and ion channels has confirmed its high selectivity for the α7 nAChR.
The α7 nAChR in the Hippocampus: A Key Player in Synaptic Plasticity
The hippocampus expresses high levels of α7 nAChRs, where they are critically involved in modulating neuronal excitability, synaptic transmission, and plasticity—cellular mechanisms that underlie learning and memory. These receptors are located on both presynaptic terminals of glutamatergic neurons and on GABAergic interneurons.
Activation of presynaptic α7 nAChRs can enhance the release of glutamate, a key event in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. Conversely, α7 nAChRs on GABAergic interneurons, when activated, can increase inhibitory tone, which can, in turn, modulate the threshold for LTP induction. Studies have shown that α7 nAChR agonists can enhance LTP, while antagonists can impair it.
Given that BNC210 is a negative allosteric modulator, it is hypothesized to reduce the excitatory drive mediated by α7 nAChRs, potentially leading to a dampening of LTP or a facilitation of long-term depression (LTD).
Preclinical Evidence: Anxiolytic Effects of BNC210
Preclinical studies in rodents have consistently demonstrated the anxiolytic-like effects of BNC210 across various behavioral paradigms.
Quantitative Data from Preclinical Anxiety Models
| Behavioral Test | Species | BNC210 Dose Range | Observed Effect | Comparator | Reference |
| Elevated Plus Maze | Rat | 0.1 - 10 mg/kg | Increased time spent in open arms | Diazepam | |
| Light-Dark Box | Mouse | 0.01 - 3 mg/kg | Increased time spent in the light compartment | Diazepam | |
| Marble Burying | Mouse | 10 mg/kg | Reduced number of marbles buried | - | |
| Contextual Fear Conditioning | Rat | Not specified | Facilitated fear extinction | Diazepam |
Experimental Protocol: The Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test relies on the conflict between the animal's innate tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two opposing arms are open, while the other two are enclosed by high walls.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: BNC210 or vehicle is administered orally (p.o.) 60 minutes before testing. A positive control, such as diazepam, may be administered intraperitoneally (i.p.) 30 minutes prior.
-
Test Initiation: Each animal is placed in the center of the maze, facing one of the open arms.
-
Data Acquisition: The animal's behavior is recorded for a 5-minute period using an overhead video camera and tracking software.
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Clinical Evidence: Modulation of Anxiety-Related Neural Circuits
A key clinical study utilized functional magnetic resonance imaging (fMRI) to investigate the effects of BNC210 in patients with Generalized Anxiety Disorder (GAD).
Summary of fMRI Findings in GAD Patients
| Task | Brain Region | BNC210 Effect (Low Dose) | Comparator (Lorazepam) | Reference |
| Emotional Faces Task | Amygdala | Significantly reduced reactivity to fearful faces | Similar reduction in reactivity | |
| Resting State | Amygdala-Anterior Cingulate Cortex | Reduced functional connectivity | Not reported |
These findings suggest that BNC210 can modulate the activity of key neural circuits involved in the processing of fear and anxiety. The hippocampus is extensively connected with the amygdala and prefrontal cortex, forming a network that regulates emotional behavior. Therefore, the observed effects of BNC210 on the amygdala and its connectivity likely have downstream consequences for hippocampal function.
Experimental Protocol: fMRI Study in GAD
Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study.
Participants: Patients with a diagnosis of GAD.
Interventions: Single oral doses of BNC210 (low and high dose), lorazepam (active control), and placebo.
Procedure:
-
Participant Screening: Diagnosis of GAD confirmed, and exclusion criteria applied.
-
Study Visits: Four separate visits, with a washout period between each.
-
Drug Administration: A single dose of the assigned intervention is administered at each visit.
-
fMRI Scanning: Participants undergo fMRI scanning while performing tasks designed to probe anxiety-related neural circuits, such as the Emotional Faces Task.
-
Data Analysis: Brain activity in regions of interest (e.g., amygdala) is compared across the different drug conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bionomics Initiates AFFIRM-1, a Phase 3 Clinical Trial with BNC210 for Social Anxiety Disorder - BioSpace [biospace.com]
- 3. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
The Pharmacokinetics of BNC210: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC210, also known as soclenicant, is an investigational novel anxiolytic compound currently under development for the treatment of various anxiety and trauma-related disorders, including Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD).[1][2] It acts as a negative allosteric modulator of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[2][3][4] This unique mechanism of action offers the potential for a non-sedating, non-addictive treatment for anxiety, distinguishing it from current standards of care like benzodiazepines and selective serotonin (B10506) reuptake inhibitors (SSRIs). This guide provides a comprehensive overview of the current understanding of the pharmacokinetics of BNC210, drawing from preclinical and clinical trial data.
Mechanism of Action
BNC210 exerts its anxiolytic effects by modulating the α7 nAChR. It does not directly compete with the endogenous ligand, acetylcholine, but rather binds to an allosteric site on the receptor. This binding event changes the conformation of the receptor, reducing the flow of cations through the ion channel. The IC50 values for inhibition of α7 nAChR currents are in the range of 1.2 to 3 µM.
Pharmacokinetic Profile
The pharmacokinetic profile of BNC210 has been evaluated in both preclinical animal models and human clinical trials. Key parameters are summarized below.
Preclinical Pharmacokinetics (Rat)
| Parameter | Value | Reference |
| Oral Bioavailability | 69.4% | |
| Cmax (5 mg/kg oral dose) | 439 ng/mL | |
| AUC (5 mg/kg oral dose) | 3417 hr*ng/mL | |
| Half-life (t1/2) | ~6.2 hours | |
| Plasma Protein Binding | 70-88% |
Human Pharmacokinetics
The pharmacokinetics of BNC210 in humans have been assessed in multiple Phase 1 and Phase 2 clinical trials. A key development has been the transition from a liquid suspension to a solid tablet formulation, which has significantly improved the drug's absorption profile.
Liquid Suspension Formulation:
The initial liquid suspension formulation exhibited slower absorption, and its bioavailability was influenced by food intake.
| Parameter | Value | Study Population/Conditions | Reference |
| Tmax | 2.5 - 4 hours | Healthy Volunteers (repeat dosing) | |
| Half-life (t1/2) | ~5.5 hours | Healthy Volunteers (repeat dosing) | |
| Cmax Accumulation | 1.8 - 2.9 fold increase | Healthy Volunteers (repeat dosing) | |
| Absorption Plateau | Observed at doses between 600mg and 1200mg | Healthy Volunteers |
Solid Tablet Formulation:
The newer solid tablet formulation has demonstrated improved and more rapid absorption, overcoming the limitations of the liquid suspension. This formulation is not dependent on food for maximal absorption.
| Parameter | Value | Study Population/Conditions | Reference |
| Tmax | ~1 hour | Healthy Volunteers | |
| Steady-State 12-hourly Exposure (AUC) | 33-57 mg.h/L | Healthy Volunteers (900 mg twice daily for 7 days) |
Metabolism and Excretion
BNC210 does not significantly interfere with the cytochrome P450 (CYP450) enzyme system, indicating a low potential for drug-drug interactions with medications metabolized through this pathway, such as serotonergic drugs.
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for interpreting the pharmacokinetic data.
Phase 1 Multiple Ascending Dose Trial
A placebo-controlled Phase 1 trial evaluated the safety, tolerability, and pharmacokinetics of BNC210 in healthy volunteers.
In this trial, 54 healthy volunteers were enrolled, with 42 receiving BNC210 at total daily doses ranging from 300mg to 2,000mg for eight consecutive days, and 12 receiving a placebo. The study included detailed safety evaluations and assessments of cognitive parameters. A nicotine (B1678760) shift assay using electroencephalography (EEG) was performed to demonstrate target engagement.
Phase 2b ATTUNE Trial (PTSD)
The ATTUNE study was a randomized, double-blind, placebo-controlled Phase 2b trial to assess the efficacy and safety of the BNC210 tablet formulation in adults with PTSD.
Approximately 200 participants were randomized to receive either 900 mg of BNC210 twice daily or a placebo for 12 weeks. The primary endpoint was the change in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score from baseline to week 12.
Phase 3 AFFIRM-1 Trial (SAD)
The AFFIRM-1 study is a Phase 3, multi-center, double-blind, placebo-controlled trial evaluating the acute, on-demand treatment of SAD with BNC210.
The trial plans to enroll 330 adult patients who will be randomized to receive a single 225 mg dose of BNC210 or a placebo approximately one hour before a public speaking challenge. The primary endpoint is the self-reported anxiety level measured by the Subjective Units of Distress Scale (SUDS).
Conclusion
BNC210 presents a promising pharmacokinetic profile for an anxiolytic agent. The development of a solid oral tablet formulation has significantly improved its absorption characteristics, making it suitable for both acute and chronic administration. Its lack of interaction with the CYP450 system suggests a favorable drug-drug interaction profile. Ongoing and future clinical trials will further elucidate the clinical utility and pharmacokinetic-pharmacodynamic relationship of BNC210 in its target patient populations. The data gathered to date supports the continued development of BNC210 as a novel, non-sedating anxiolytic.
References
The Pharmacokinetics of BNC210: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC210, also known as soclenicant, is an investigational novel anxiolytic compound currently under development for the treatment of various anxiety and trauma-related disorders, including Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD).[1][2] It acts as a negative allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[2][3][4] This unique mechanism of action offers the potential for a non-sedating, non-addictive treatment for anxiety, distinguishing it from current standards of care like benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). This guide provides a comprehensive overview of the current understanding of the pharmacokinetics of BNC210, drawing from preclinical and clinical trial data.
Mechanism of Action
BNC210 exerts its anxiolytic effects by modulating the α7 nAChR. It does not directly compete with the endogenous ligand, acetylcholine, but rather binds to an allosteric site on the receptor. This binding event changes the conformation of the receptor, reducing the flow of cations through the ion channel. The IC50 values for inhibition of α7 nAChR currents are in the range of 1.2 to 3 µM.
Pharmacokinetic Profile
The pharmacokinetic profile of BNC210 has been evaluated in both preclinical animal models and human clinical trials. Key parameters are summarized below.
Preclinical Pharmacokinetics (Rat)
| Parameter | Value | Reference |
| Oral Bioavailability | 69.4% | |
| Cmax (5 mg/kg oral dose) | 439 ng/mL | |
| AUC (5 mg/kg oral dose) | 3417 hr*ng/mL | |
| Half-life (t1/2) | ~6.2 hours | |
| Plasma Protein Binding | 70-88% |
Human Pharmacokinetics
The pharmacokinetics of BNC210 in humans have been assessed in multiple Phase 1 and Phase 2 clinical trials. A key development has been the transition from a liquid suspension to a solid tablet formulation, which has significantly improved the drug's absorption profile.
Liquid Suspension Formulation:
The initial liquid suspension formulation exhibited slower absorption, and its bioavailability was influenced by food intake.
| Parameter | Value | Study Population/Conditions | Reference |
| Tmax | 2.5 - 4 hours | Healthy Volunteers (repeat dosing) | |
| Half-life (t1/2) | ~5.5 hours | Healthy Volunteers (repeat dosing) | |
| Cmax Accumulation | 1.8 - 2.9 fold increase | Healthy Volunteers (repeat dosing) | |
| Absorption Plateau | Observed at doses between 600mg and 1200mg | Healthy Volunteers |
Solid Tablet Formulation:
The newer solid tablet formulation has demonstrated improved and more rapid absorption, overcoming the limitations of the liquid suspension. This formulation is not dependent on food for maximal absorption.
| Parameter | Value | Study Population/Conditions | Reference |
| Tmax | ~1 hour | Healthy Volunteers | |
| Steady-State 12-hourly Exposure (AUC) | 33-57 mg.h/L | Healthy Volunteers (900 mg twice daily for 7 days) |
Metabolism and Excretion
BNC210 does not significantly interfere with the cytochrome P450 (CYP450) enzyme system, indicating a low potential for drug-drug interactions with medications metabolized through this pathway, such as serotonergic drugs.
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for interpreting the pharmacokinetic data.
Phase 1 Multiple Ascending Dose Trial
A placebo-controlled Phase 1 trial evaluated the safety, tolerability, and pharmacokinetics of BNC210 in healthy volunteers.
In this trial, 54 healthy volunteers were enrolled, with 42 receiving BNC210 at total daily doses ranging from 300mg to 2,000mg for eight consecutive days, and 12 receiving a placebo. The study included detailed safety evaluations and assessments of cognitive parameters. A nicotine shift assay using electroencephalography (EEG) was performed to demonstrate target engagement.
Phase 2b ATTUNE Trial (PTSD)
The ATTUNE study was a randomized, double-blind, placebo-controlled Phase 2b trial to assess the efficacy and safety of the BNC210 tablet formulation in adults with PTSD.
Approximately 200 participants were randomized to receive either 900 mg of BNC210 twice daily or a placebo for 12 weeks. The primary endpoint was the change in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score from baseline to week 12.
Phase 3 AFFIRM-1 Trial (SAD)
The AFFIRM-1 study is a Phase 3, multi-center, double-blind, placebo-controlled trial evaluating the acute, on-demand treatment of SAD with BNC210.
The trial plans to enroll 330 adult patients who will be randomized to receive a single 225 mg dose of BNC210 or a placebo approximately one hour before a public speaking challenge. The primary endpoint is the self-reported anxiety level measured by the Subjective Units of Distress Scale (SUDS).
Conclusion
BNC210 presents a promising pharmacokinetic profile for an anxiolytic agent. The development of a solid oral tablet formulation has significantly improved its absorption characteristics, making it suitable for both acute and chronic administration. Its lack of interaction with the CYP450 system suggests a favorable drug-drug interaction profile. Ongoing and future clinical trials will further elucidate the clinical utility and pharmacokinetic-pharmacodynamic relationship of BNC210 in its target patient populations. The data gathered to date supports the continued development of BNC210 as a novel, non-sedating anxiolytic.
References
BNC210's potential for treating social anxiety disorder
BNC210 for Social Anxiety Disorder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BNC210, an investigational novel anxiolytic, focusing on its potential for the acute treatment of Social Anxiety Disorder (SAD).
Executive Summary
BNC210 is a first-in-class, non-sedating anxiolytic compound currently under late-stage clinical development for the acute treatment of Social Anxiety Disorder. It acts as a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a novel target for anxiolysis.[1][2][3] Unlike benzodiazepines, BNC210 has shown a favorable safety and tolerability profile in clinical trials, with no evidence of sedation, cognitive impairment, or addiction potential.[4][5] Its rapid absorption as a new solid-dose tablet formulation makes it a promising candidate for on-demand use in anxiety-provoking social situations.
Mechanism of Action
BNC210 exerts its anxiolytic effects through negative allosteric modulation of the α7-nAChR. This receptor, a ligand-gated ion channel highly permeable to calcium, is implicated in fear-related behaviors and is densely expressed in anxiety-related brain regions like the amygdala.
-
Allosteric Modulation : BNC210 binds to a site on the α7-nAChR distinct from the acetylcholine (orthosteric) binding site.
-
Inhibition of Cation Flow : This binding modulates the receptor's conformation, reducing the flow of cations (like Ca²⁺ and Na⁺) through the channel even when acetylcholine is bound.
-
No Competitive Binding : Its inhibitory effects are not influenced by the concentration of acetylcholine, and it does not displace the competitive antagonist alpha-bungarotoxin, confirming its allosteric mechanism.
This modulation is believed to normalize hyperactivity in neural circuits, such as the amygdala-anterior cingulate cortex network, which is often elevated in anxiety disorders.
Pharmacodynamics & Preclinical Data
In vitro and in vivo preclinical studies have established the anxiolytic profile of BNC210.
In Vitro Pharmacology
In studies using human cell lines stably transfected with α7-nAChRs, BNC210 was shown to inhibit receptor currents induced by various agonists.
Table 1: In Vitro Activity of BNC210
| Parameter | Value | Description | Source |
|---|
| IC₅₀ | 1.2 - 3.0 µM | Concentration for 50% inhibition of human α7-nAChR currents. | |
Preclinical Animal Models
BNC210 has demonstrated efficacy comparable to benzodiazepines in multiple rodent models of anxiety but without the associated side effects like sedation, motor impairment, or memory deficits.
Table 2: Key Preclinical Findings
| Animal Model | Effect of BNC210 | Comparison | Source |
|---|---|---|---|
| Rat Elevated Plus Maze | Anxiolytic effect observed. | Reversed the anxiogenic effect of the α7 agonist PNU-282987. | |
| Mouse Light-Dark Box | Outperformed placebo in demonstrating anxiolytic activity. | - |
| CCK-4 Induced Panic Model (Rats) | Reversed anxiety-like behaviors produced by CCK-4 peptides. | - | |
Preclinical Experimental Protocol: Rat Elevated Plus Maze (EPM)
The EPM is a standard behavioral test for assessing anxiety in rodents.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Subjects: Male rats are typically used.
-
Procedure:
-
Animals are pre-treated with BNC210, a vehicle (placebo), or a comparator drug (e.g., Diazepam).
-
To test the specific mechanism, some animals may be co-administered an α7-nAChR agonist (like PNU-282987) to induce anxiety.
-
Each rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a set period (e.g., 5 minutes).
-
-
Primary Measures:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
-
Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect. BNC210's ability to reverse the anxiogenic effects of an α7 agonist provides strong evidence for its target engagement.
Clinical Development for Social Anxiety Disorder
BNC210 has undergone extensive clinical evaluation, including a pivotal Phase 2 study (PREVAIL) and an ongoing Phase 3 trial (AFFIRM-1), specifically for the acute treatment of SAD.
Pharmacokinetics and Formulation
Early clinical trials used a liquid suspension formulation which had slow and variable absorption. A new solid dose tablet formulation was developed with significantly improved bioavailability, reaching maximum plasma concentrations in approximately one hour, making it suitable for acute, on-demand use.
Table 3: Pharmacokinetic & Safety Profile of BNC210
| Parameter | Finding | Source |
|---|---|---|
| Bioavailability (Oral) | 69.4% (liquid suspension) | |
| Tₘₐₓ (Tablet) | ~1 hour | |
| Half-life (t₁/₂) | ~6.2 hours | |
| Plasma Protein Binding | 70-88% (low) | |
| Key Safety Findings | Non-sedating, no impairment of psychomotor, attention, or memory functions. |
| Common Adverse Events | Mild side effects such as headache reported in a small number of participants. | |
Phase 2 PREVAIL Study (NCT05193409)
The PREVAIL study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy of BNC210 in reducing anxiety during a public speaking challenge in patients with SAD.
4.2.1 Experimental Protocol: PREVAIL Study Design
-
Participant Selection: Adult participants (n=151) diagnosed with SAD.
-
Randomization: Participants were randomized into three parallel arms:
-
BNC210 (225 mg)
-
BNC210 (675 mg)
-
Placebo
-
-
Procedure:
-
A single dose of the assigned intervention was administered.
-
Approximately 1 hour post-dose, participants entered a simulated public speaking challenge.
-
The challenge consisted of a 2-minute anticipation phase followed by a 5-minute performance phase (giving a speech in front of an audience).
-
-
Primary Endpoint: The primary outcome was the change from baseline in the Subjective Units of Distress Scale (SUDS) during the 5-minute performance phase. SUDS is a self-reported 0-100 scale, with higher scores indicating greater distress.
4.2.2 PREVAIL Study Results
While the study did not meet its primary endpoint with statistical significance in the initial analysis, it showed a consistent trend toward improvement across endpoints for the BNC210-treated groups compared to placebo. A post-hoc analysis of the combined BNC210 doses across both anticipation and performance phases revealed a nominally statistically significant reduction in SUDS scores.
Table 4: PREVAIL Study Efficacy Results
| Endpoint | Result (vs. Placebo) | Significance | Source |
|---|---|---|---|
| Primary: Δ SUDS (Performance Phase) | -6.6 (225 mg); -4.8 (675 mg) | Not statistically significant. | |
| Post-Hoc: Δ SUDS (Combined Doses & Phases) | Statistically significant reduction. | p = 0.044 (nominal) |
| Effect Size (Post-Hoc) | 0.36 | - | |
The favorable safety profile was reaffirmed, and the 225 mg dose was selected for further development in Phase 3.
Phase 3 AFFIRM-1 Study
Based on the PREVAIL results and discussions with the FDA, Bionomics initiated the Phase 3 AFFIRM-1 trial.
4.3.1 Experimental Protocol: AFFIRM-1 Study Design
-
Participant Selection: Approximately 330 adult patients with SAD and a Liebowitz Social Anxiety Scale (LSAS) score of ≥60.
-
Randomization: 1:1 randomization to two parallel arms:
-
BNC210 (225 mg)
-
Placebo
-
-
Procedure: The protocol mirrors the PREVAIL study, with a single dose administered ~1 hour before a public speaking challenge.
-
Primary Endpoint: Comparison of BNC210 to placebo on the SUDS score during the public speaking task.
Conclusion and Future Directions
BNC210 represents a promising advancement in the treatment of Social Anxiety Disorder. Its novel mechanism of action, targeting the α7-nAChR, offers a potential alternative to existing therapies, which are often limited by side effects like sedation or delayed onset of action. The clinical data to date, particularly from the PREVAIL study, suggest a favorable safety profile and a consistent, though modest, anxiolytic signal. The ongoing Phase 3 AFFIRM-1 trial is a critical next step to definitively establish its efficacy as an acute, as-needed treatment for individuals facing anxiety-provoking social situations. Successful outcomes from this trial could pave the way for a new, non-sedating therapeutic option for the millions suffering from SAD.
References
- 1. Bionomics expands study of BNC210 to include social anxiety disorder - Biotech [biotechdispatch.com.au]
- 2. neurofit.com [neurofit.com]
- 3. Bionomics reports topline results in PREVAIL study of BNC210 - Biotech [biotechdispatch.com.au]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
BNC210's potential for treating social anxiety disorder
BNC210 for Social Anxiety Disorder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BNC210, an investigational novel anxiolytic, focusing on its potential for the acute treatment of Social Anxiety Disorder (SAD).
Executive Summary
BNC210 is a first-in-class, non-sedating anxiolytic compound currently under late-stage clinical development for the acute treatment of Social Anxiety Disorder. It acts as a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7-nAChR), a novel target for anxiolysis.[1][2][3] Unlike benzodiazepines, BNC210 has shown a favorable safety and tolerability profile in clinical trials, with no evidence of sedation, cognitive impairment, or addiction potential.[4][5] Its rapid absorption as a new solid-dose tablet formulation makes it a promising candidate for on-demand use in anxiety-provoking social situations.
Mechanism of Action
BNC210 exerts its anxiolytic effects through negative allosteric modulation of the α7-nAChR. This receptor, a ligand-gated ion channel highly permeable to calcium, is implicated in fear-related behaviors and is densely expressed in anxiety-related brain regions like the amygdala.
-
Allosteric Modulation : BNC210 binds to a site on the α7-nAChR distinct from the acetylcholine (orthosteric) binding site.
-
Inhibition of Cation Flow : This binding modulates the receptor's conformation, reducing the flow of cations (like Ca²⁺ and Na⁺) through the channel even when acetylcholine is bound.
-
No Competitive Binding : Its inhibitory effects are not influenced by the concentration of acetylcholine, and it does not displace the competitive antagonist alpha-bungarotoxin, confirming its allosteric mechanism.
This modulation is believed to normalize hyperactivity in neural circuits, such as the amygdala-anterior cingulate cortex network, which is often elevated in anxiety disorders.
Pharmacodynamics & Preclinical Data
In vitro and in vivo preclinical studies have established the anxiolytic profile of BNC210.
In Vitro Pharmacology
In studies using human cell lines stably transfected with α7-nAChRs, BNC210 was shown to inhibit receptor currents induced by various agonists.
Table 1: In Vitro Activity of BNC210
| Parameter | Value | Description | Source |
|---|
| IC₅₀ | 1.2 - 3.0 µM | Concentration for 50% inhibition of human α7-nAChR currents. | |
Preclinical Animal Models
BNC210 has demonstrated efficacy comparable to benzodiazepines in multiple rodent models of anxiety but without the associated side effects like sedation, motor impairment, or memory deficits.
Table 2: Key Preclinical Findings
| Animal Model | Effect of BNC210 | Comparison | Source |
|---|---|---|---|
| Rat Elevated Plus Maze | Anxiolytic effect observed. | Reversed the anxiogenic effect of the α7 agonist PNU-282987. | |
| Mouse Light-Dark Box | Outperformed placebo in demonstrating anxiolytic activity. | - |
| CCK-4 Induced Panic Model (Rats) | Reversed anxiety-like behaviors produced by CCK-4 peptides. | - | |
Preclinical Experimental Protocol: Rat Elevated Plus Maze (EPM)
The EPM is a standard behavioral test for assessing anxiety in rodents.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Subjects: Male rats are typically used.
-
Procedure:
-
Animals are pre-treated with BNC210, a vehicle (placebo), or a comparator drug (e.g., Diazepam).
-
To test the specific mechanism, some animals may be co-administered an α7-nAChR agonist (like PNU-282987) to induce anxiety.
-
Each rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a set period (e.g., 5 minutes).
-
-
Primary Measures:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
-
Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect. BNC210's ability to reverse the anxiogenic effects of an α7 agonist provides strong evidence for its target engagement.
Clinical Development for Social Anxiety Disorder
BNC210 has undergone extensive clinical evaluation, including a pivotal Phase 2 study (PREVAIL) and an ongoing Phase 3 trial (AFFIRM-1), specifically for the acute treatment of SAD.
Pharmacokinetics and Formulation
Early clinical trials used a liquid suspension formulation which had slow and variable absorption. A new solid dose tablet formulation was developed with significantly improved bioavailability, reaching maximum plasma concentrations in approximately one hour, making it suitable for acute, on-demand use.
Table 3: Pharmacokinetic & Safety Profile of BNC210
| Parameter | Finding | Source |
|---|---|---|
| Bioavailability (Oral) | 69.4% (liquid suspension) | |
| Tₘₐₓ (Tablet) | ~1 hour | |
| Half-life (t₁/₂) | ~6.2 hours | |
| Plasma Protein Binding | 70-88% (low) | |
| Key Safety Findings | Non-sedating, no impairment of psychomotor, attention, or memory functions. |
| Common Adverse Events | Mild side effects such as headache reported in a small number of participants. | |
Phase 2 PREVAIL Study (NCT05193409)
The PREVAIL study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy of BNC210 in reducing anxiety during a public speaking challenge in patients with SAD.
4.2.1 Experimental Protocol: PREVAIL Study Design
-
Participant Selection: Adult participants (n=151) diagnosed with SAD.
-
Randomization: Participants were randomized into three parallel arms:
-
BNC210 (225 mg)
-
BNC210 (675 mg)
-
Placebo
-
-
Procedure:
-
A single dose of the assigned intervention was administered.
-
Approximately 1 hour post-dose, participants entered a simulated public speaking challenge.
-
The challenge consisted of a 2-minute anticipation phase followed by a 5-minute performance phase (giving a speech in front of an audience).
-
-
Primary Endpoint: The primary outcome was the change from baseline in the Subjective Units of Distress Scale (SUDS) during the 5-minute performance phase. SUDS is a self-reported 0-100 scale, with higher scores indicating greater distress.
4.2.2 PREVAIL Study Results
While the study did not meet its primary endpoint with statistical significance in the initial analysis, it showed a consistent trend toward improvement across endpoints for the BNC210-treated groups compared to placebo. A post-hoc analysis of the combined BNC210 doses across both anticipation and performance phases revealed a nominally statistically significant reduction in SUDS scores.
Table 4: PREVAIL Study Efficacy Results
| Endpoint | Result (vs. Placebo) | Significance | Source |
|---|---|---|---|
| Primary: Δ SUDS (Performance Phase) | -6.6 (225 mg); -4.8 (675 mg) | Not statistically significant. | |
| Post-Hoc: Δ SUDS (Combined Doses & Phases) | Statistically significant reduction. | p = 0.044 (nominal) |
| Effect Size (Post-Hoc) | 0.36 | - | |
The favorable safety profile was reaffirmed, and the 225 mg dose was selected for further development in Phase 3.
Phase 3 AFFIRM-1 Study
Based on the PREVAIL results and discussions with the FDA, Bionomics initiated the Phase 3 AFFIRM-1 trial.
4.3.1 Experimental Protocol: AFFIRM-1 Study Design
-
Participant Selection: Approximately 330 adult patients with SAD and a Liebowitz Social Anxiety Scale (LSAS) score of ≥60.
-
Randomization: 1:1 randomization to two parallel arms:
-
BNC210 (225 mg)
-
Placebo
-
-
Procedure: The protocol mirrors the PREVAIL study, with a single dose administered ~1 hour before a public speaking challenge.
-
Primary Endpoint: Comparison of BNC210 to placebo on the SUDS score during the public speaking task.
Conclusion and Future Directions
BNC210 represents a promising advancement in the treatment of Social Anxiety Disorder. Its novel mechanism of action, targeting the α7-nAChR, offers a potential alternative to existing therapies, which are often limited by side effects like sedation or delayed onset of action. The clinical data to date, particularly from the PREVAIL study, suggest a favorable safety profile and a consistent, though modest, anxiolytic signal. The ongoing Phase 3 AFFIRM-1 trial is a critical next step to definitively establish its efficacy as an acute, as-needed treatment for individuals facing anxiety-provoking social situations. Successful outcomes from this trial could pave the way for a new, non-sedating therapeutic option for the millions suffering from SAD.
References
- 1. Bionomics expands study of BNC210 to include social anxiety disorder - Biotech [biotechdispatch.com.au]
- 2. neurofit.com [neurofit.com]
- 3. Bionomics reports topline results in PREVAIL study of BNC210 - Biotech [biotechdispatch.com.au]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
Methodological & Application
BNC210 Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration, and experimental protocols for the novel anxiolytic compound BNC210 in in vivo rodent studies. BNC210, also known as soclenicant, is a selective negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and has shown promise in preclinical models of anxiety and depression without the side effects commonly associated with current treatments.[1][2][3]
Mechanism of Action
BNC210 functions as a negative allosteric modulator of the α7 nAChR.[4][5] This means it binds to a site on the receptor different from the acetylcholine binding site and reduces the receptor's response to its natural ligand. The α7 nAChR is a ligand-gated ion channel, and its modulation is a novel target for anxiolytic drugs. In preclinical studies, BNC210 has demonstrated anxiolytic efficacy similar to diazepam but without sedative, cognitive, or motor impairment side effects.
Signaling Pathway
The signaling pathway affected by BNC210 involves the modulation of cation flow through the α7 nicotinic acetylcholine receptor. As a negative allosteric modulator, BNC210 reduces the influx of cations like Ca2+ and Na+ that are normally triggered by the binding of acetylcholine. This modulation of neuronal excitability in key brain regions associated with anxiety, such as the amygdala, is thought to be the basis of its anxiolytic effects.
Quantitative Data Summary
The following tables summarize the dosages of BNC210 used in various in vivo rodent studies. The oral route of administration (p.o.) is the most common method reported.
Table 1: BNC210 Dosage in Mouse Anxiety Models
| Behavioral Test | Species | Doses (mg/kg, p.o.) | Key Findings |
| Light Dark Box | Mouse | 0.01, 0.1, 1, 10, 50 | Increased time spent in the light compartment, indicating anxiolytic activity. Minimum effective dose of 3 mg/kg noted in one study. |
| Marble Burying | Mouse | 1, 3, 10 | Dose-dependent reduction in the number of marbles buried. |
Table 2: BNC210 Dosage in Rat Anxiety Models
| Behavioral Test | Species | Doses (mg/kg, p.o.) | Key Findings |
| Elevated Plus Maze | Rat | 0.1, 1, 5, 10, 30, 50 | Increased time spent and entries into the open arms. |
| Stress-Induced Hyperthermia | Rat | 1, 10, 100 | Dose-dependent reversal of stress-induced hyperthermia. |
| CCK-4 Induced Panic | Rat | 10, 50, 100 | Reversed anxiety-like behavior induced by CCK-4. |
Table 3: BNC210 in Other Rodent Models
| Behavioral Test | Species | Doses (mg/kg, p.o.) | Key Findings |
| Forced Swim Test | Rat | 10, 20, 30, 100 | Reduced immobility time, suggesting antidepressant-like effects at 100 mg/kg. |
| Open Field Test | Rat | 20, 50, 100 | No sedative effects observed at doses up to 100 mg/kg. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Oral Formulation Preparation
For most in vivo studies, BNC210 is prepared in an aqueous vehicle that provides approximately 70% bioavailability in rats.
-
Vehicle Composition:
-
0.5% w/v hydroxypropylmethyl cellulose (B213188) (HPMC)
-
0.5% v/v benzyl (B1604629) alcohol
-
0.4% v/v Tween 80
-
-
Preparation:
-
Dissolve the HPMC in the required volume of sterile water.
-
Add the benzyl alcohol and Tween 80 and mix thoroughly.
-
Suspend the appropriate amount of BNC210 powder in the vehicle to achieve the desired concentration for dosing.
-
Experimental Workflow for Behavioral Studies
Elevated Plus Maze (EPM) Protocol for Rats
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Male Sprague Dawley or Wistar rats (200-250 g).
-
Procedure:
-
Acclimatize rats to the testing room for at least 1 hour before the experiment.
-
Administer BNC210 or vehicle orally 60 minutes prior to testing.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the number of entries and the time spent in the open and closed arms using a video-tracking system.
-
Clean the maze with 70% ethanol (B145695) between trials.
-
Light Dark Box (LDB) Protocol for Mice
The LDB test is based on the innate aversion of mice to brightly illuminated areas.
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
-
Animals: Male Swiss Webster or C57BL/6 mice (25-30 g).
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Administer BNC210 or vehicle orally 60 minutes prior to testing.
-
Place the mouse in the center of the light compartment.
-
Allow the mouse to explore the apparatus for 5-10 minutes.
-
Record the time spent in each compartment and the number of transitions between compartments.
-
Clean the apparatus thoroughly between animals.
-
Safety and Tolerability
Preclinical studies have consistently shown that BNC210 is well-tolerated in rodents. It does not produce sedation, memory impairment, or motor coordination deficits at doses that are effective for anxiolysis. Furthermore, no signs of physical dependence have been observed after chronic administration.
Note: These protocols and dosage ranges are intended as a guide. Researchers should optimize these parameters for their specific experimental conditions and animal strains. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Soclenicant - Wikipedia [en.wikipedia.org]
- 4. neurofit.com [neurofit.com]
- 5. tandfonline.com [tandfonline.com]
BNC210 Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration, and experimental protocols for the novel anxiolytic compound BNC210 in in vivo rodent studies. BNC210, also known as soclenicant, is a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR) and has shown promise in preclinical models of anxiety and depression without the side effects commonly associated with current treatments.[1][2][3]
Mechanism of Action
BNC210 functions as a negative allosteric modulator of the α7 nAChR.[4][5] This means it binds to a site on the receptor different from the acetylcholine binding site and reduces the receptor's response to its natural ligand. The α7 nAChR is a ligand-gated ion channel, and its modulation is a novel target for anxiolytic drugs. In preclinical studies, BNC210 has demonstrated anxiolytic efficacy similar to diazepam but without sedative, cognitive, or motor impairment side effects.
Signaling Pathway
The signaling pathway affected by BNC210 involves the modulation of cation flow through the α7 nicotinic acetylcholine receptor. As a negative allosteric modulator, BNC210 reduces the influx of cations like Ca2+ and Na+ that are normally triggered by the binding of acetylcholine. This modulation of neuronal excitability in key brain regions associated with anxiety, such as the amygdala, is thought to be the basis of its anxiolytic effects.
Quantitative Data Summary
The following tables summarize the dosages of BNC210 used in various in vivo rodent studies. The oral route of administration (p.o.) is the most common method reported.
Table 1: BNC210 Dosage in Mouse Anxiety Models
| Behavioral Test | Species | Doses (mg/kg, p.o.) | Key Findings |
| Light Dark Box | Mouse | 0.01, 0.1, 1, 10, 50 | Increased time spent in the light compartment, indicating anxiolytic activity. Minimum effective dose of 3 mg/kg noted in one study. |
| Marble Burying | Mouse | 1, 3, 10 | Dose-dependent reduction in the number of marbles buried. |
Table 2: BNC210 Dosage in Rat Anxiety Models
| Behavioral Test | Species | Doses (mg/kg, p.o.) | Key Findings |
| Elevated Plus Maze | Rat | 0.1, 1, 5, 10, 30, 50 | Increased time spent and entries into the open arms. |
| Stress-Induced Hyperthermia | Rat | 1, 10, 100 | Dose-dependent reversal of stress-induced hyperthermia. |
| CCK-4 Induced Panic | Rat | 10, 50, 100 | Reversed anxiety-like behavior induced by CCK-4. |
Table 3: BNC210 in Other Rodent Models
| Behavioral Test | Species | Doses (mg/kg, p.o.) | Key Findings |
| Forced Swim Test | Rat | 10, 20, 30, 100 | Reduced immobility time, suggesting antidepressant-like effects at 100 mg/kg. |
| Open Field Test | Rat | 20, 50, 100 | No sedative effects observed at doses up to 100 mg/kg. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Oral Formulation Preparation
For most in vivo studies, BNC210 is prepared in an aqueous vehicle that provides approximately 70% bioavailability in rats.
-
Vehicle Composition:
-
0.5% w/v hydroxypropylmethyl cellulose (HPMC)
-
0.5% v/v benzyl alcohol
-
0.4% v/v Tween 80
-
-
Preparation:
-
Dissolve the HPMC in the required volume of sterile water.
-
Add the benzyl alcohol and Tween 80 and mix thoroughly.
-
Suspend the appropriate amount of BNC210 powder in the vehicle to achieve the desired concentration for dosing.
-
Experimental Workflow for Behavioral Studies
Elevated Plus Maze (EPM) Protocol for Rats
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Male Sprague Dawley or Wistar rats (200-250 g).
-
Procedure:
-
Acclimatize rats to the testing room for at least 1 hour before the experiment.
-
Administer BNC210 or vehicle orally 60 minutes prior to testing.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the number of entries and the time spent in the open and closed arms using a video-tracking system.
-
Clean the maze with 70% ethanol between trials.
-
Light Dark Box (LDB) Protocol for Mice
The LDB test is based on the innate aversion of mice to brightly illuminated areas.
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
-
Animals: Male Swiss Webster or C57BL/6 mice (25-30 g).
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Administer BNC210 or vehicle orally 60 minutes prior to testing.
-
Place the mouse in the center of the light compartment.
-
Allow the mouse to explore the apparatus for 5-10 minutes.
-
Record the time spent in each compartment and the number of transitions between compartments.
-
Clean the apparatus thoroughly between animals.
-
Safety and Tolerability
Preclinical studies have consistently shown that BNC210 is well-tolerated in rodents. It does not produce sedation, memory impairment, or motor coordination deficits at doses that are effective for anxiolysis. Furthermore, no signs of physical dependence have been observed after chronic administration.
Note: These protocols and dosage ranges are intended as a guide. Researchers should optimize these parameters for their specific experimental conditions and animal strains. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Soclenicant - Wikipedia [en.wikipedia.org]
- 4. neurofit.com [neurofit.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cell-Based Assays in the Screening of α7 Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is a ligand-gated ion channel deeply implicated in a variety of neurological and inflammatory processes. Its role in cognitive functions, such as memory and attention, has positioned it as a significant therapeutic target for a range of central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia. The development of potent and selective α7 nAChR modulators—agonists, antagonists, and positive allosteric modulators (PAMs)—is a key focus in modern drug discovery. This document provides detailed application notes and protocols for essential cell-based assays used to identify and characterize these modulators.
The following sections detail the principles and methodologies for three critical assay types: high-throughput calcium flux assays, radioligand binding assays for affinity determination, and automated patch clamp electrophysiology for functional characterization. Each section includes comprehensive protocols, data presentation tables for comparative analysis, and visualizations of the underlying signaling pathways and experimental workflows to aid in experimental design and execution.
Key Signaling Pathways of the α7 nAChR
Activation of the α7 nAChR by an agonist leads to the opening of its ion channel, which is highly permeable to calcium ions (Ca2+). This influx of Ca2+ triggers a cascade of downstream signaling events within the cell, influencing neurotransmitter release, gene expression, and cell survival pathways.
High-Throughput Screening: Calcium Flux Assays
Calcium flux assays are a cornerstone for the primary screening of α7 nAChR modulators due to their high-throughput nature and direct functional readout of receptor activation. These assays utilize calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to intracellular calcium. The rapid influx of calcium following the activation of α7 nAChRs can be readily detected using a fluorescence imaging plate reader (FLIPR) or a similar instrument.
Experimental Workflow: Calcium Flux Assay
Protocol: Calcium Flux Assay Using a FLIPR System
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human α7 nAChR.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent.
-
Assay Plates: 384-well black-walled, clear-bottom microplates.
-
Calcium-Sensitive Dye: FLIPR Calcium Assay Kit (e.g., Calcium 6) or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: (Optional, to prevent dye extrusion) to a final concentration of 2.5 mM.
-
Compounds: Test compounds (agonists, antagonists, PAMs) and reference compounds.
-
Instrumentation: FLIPR Tetra® or a similar fluorescence imaging plate reader.
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the α7 nAChR-expressing cells into 384-well plates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 10,000-20,000 cells per well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. If using Fluo-4 AM, a typical final concentration is 2-4 µM.
-
Aspirate the cell culture medium from the wells and add the dye loading solution (e.g., 20 µL per well).
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer. For antagonists, prepare them at a higher concentration to be added before the agonist. For PAMs, they can be co-applied with the agonist or pre-incubated.
-
-
FLIPR Assay:
-
Set the FLIPR instrument parameters. Typical settings include:
-
Excitation: 470-495 nm
-
Emission: 515-575 nm
-
Read Interval: 1-2 seconds
-
Baseline Read: 10-20 seconds before compound addition.
-
Compound Addition: 10-20 µL of compound solution.
-
Post-Addition Read: 60-180 seconds.
-
-
Place the cell plate and compound plates into the FLIPR instrument.
-
Initiate the run. The instrument will measure baseline fluorescence, add the compounds, and then continue to measure the fluorescence change over time.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
For agonists, plot ΔF against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonists, perform the assay in the presence of a fixed concentration of an agonist (e.g., EC80) and varying concentrations of the antagonist to determine the IC50 value.
-
For PAMs, co-apply a fixed, low concentration of an agonist (e.g., EC20) with varying concentrations of the PAM to determine the EC50 for potentiation.
-
Quantitative Data: α7 nAChR Agonists in Calcium Flux Assays
| Compound | Cell Line | EC50 (µM) | Reference |
| Acetylcholine | CHO-α7 | ~100-300 | [1] |
| PNU-282987 | HEK-α7 | ~0.154 | [2] |
| Choline | Bovine Chromaffin Cells | ~1000 | |
| 5-Iodo-A-85380 | Bovine Chromaffin Cells | 0.11 |
Ligand Binding Studies: Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of test compounds for the α7 nAChR. These assays involve the use of a radiolabeled ligand that binds with high affinity and specificity to the receptor. The ability of a test compound to displace the radioligand from the receptor is measured, from which the inhibitory constant (Ki) of the test compound can be derived.
Experimental Workflow: Radioligand Binding Assay
Protocol: [3H]Methyllycaconitine (MLA) Radioligand Binding Assay
Materials:
-
Receptor Source: Rat brain cortical membranes or membranes from cells stably expressing human α7 nAChR.
-
Radioligand: [3H]Methyllycaconitine ([3H]MLA) (specific activity ~15-30 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled α7 nAChR ligand (e.g., 1 µM α-bungarotoxin or 100 µM nicotine).
-
Test Compounds: Serial dilutions of test compounds.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
Set up the assay in microcentrifuge tubes or a 96-well plate.
-
Total Binding: Add binding buffer, [3H]MLA (at a final concentration near its Kd, e.g., 1-2 nM), and the membrane preparation (e.g., 50-100 µg of protein).
-
Non-specific Binding: Add binding buffer, [3H]MLA, the non-specific binding control, and the membrane preparation.
-
Competition Binding: Add binding buffer, [3H]MLA, varying concentrations of the test compound, and the membrane preparation.
-
The final assay volume is typically 250-500 µL.
-
-
Incubation:
-
Incubate the reactions at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube/well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For competition experiments, plot the percentage of specific binding against the log of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
-
Quantitative Data: α7 nAChR Antagonist and Ligand Affinities
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| α-Bungarotoxin | [3H]MLA | Rat Brain Membranes | 1.8 | |
| Methyllycaconitine (MLA) | [125I]α-Bungarotoxin | Rat Brain | 1.4 | |
| Nicotine | [3H]MLA | Rat Brain Membranes | 6100 | |
| PNU-282987 | [3H]MLA | Rat Brain Homogenates | 27 |
Functional Characterization: Automated Patch Clamp Electrophysiology
Automated patch clamp electrophysiology provides a detailed functional characterization of how modulators affect the ion channel properties of the α7 nAChR. This technique allows for the direct measurement of ionic currents flowing through the receptor in response to agonist application, providing information on potency, efficacy, and kinetics of activation and desensitization. Automated systems offer higher throughput compared to traditional manual patch clamp.
Experimental Workflow: Automated Patch Clamp
Protocol: Automated Whole-Cell Patch Clamp
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human α7 nAChR.
-
Intracellular Solution (Pipette Solution): e.g., (in mM): 110 Cs-gluconate, 30 CsCl, 5 HEPES, 4 NaCl, 0.5 CaCl2, 2 MgCl2, 5 BAPTA, 2 Na-ATP, and 0.3 Na-GTP; pH adjusted to 7.35 with CsOH.
-
Extracellular Solution (Bath Solution): e.g., (in mM): 150 NaCl, 10 HEPES, 3 KCl, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with NaOH.
-
Agonists and Modulators: Test and reference compounds dissolved in the extracellular solution.
-
Instrumentation: Automated patch clamp system (e.g., QPatch, Patchliner).
Procedure:
-
Cell Preparation:
-
Harvest the cells from culture and prepare a single-cell suspension in the extracellular solution at the concentration recommended by the instrument manufacturer.
-
-
Instrument Setup:
-
Prime the fluidics of the automated patch clamp system with the intracellular and extracellular solutions.
-
Load the cell suspension and compound plates into the instrument.
-
-
Automated Patching:
-
The instrument will automatically trap a single cell at the aperture of the planar patch chip.
-
A high-resistance "gigaseal" is formed between the cell membrane and the chip.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Electrophysiological Recording:
-
Hold the cell membrane potential at a negative value (e.g., -70 mV) in voltage-clamp mode.
-
Apply the agonist or modulator-containing extracellular solution to the cell. The rapid application is crucial due to the fast desensitization of the α7 nAChR.
-
Record the resulting inward current.
-
-
Data Acquisition and Analysis:
-
For agonists, apply increasing concentrations to generate a dose-response curve and determine the EC50.
-
For antagonists, co-apply with a fixed concentration of agonist to determine the IC50.
-
For PAMs, co-apply with a low concentration of agonist to measure the potentiation of the current and determine the EC50 for this effect.
-
Analyze the kinetics of the current, including the rise time and desensitization rate.
-
Quantitative Data: α7 nAChR Positive Allosteric Modulators (PAMs)
| PAM | Type | EC50 (µM) for Potentiation | Max Potentiation (% of agonist alone) | Reference |
| PNU-120596 | II | ~0.216 | >1000% | |
| NS-1738 | I | ~1.0-1.8 | ~284% | |
| AVL-3288 | I | ~1.0-1.8 | ~600% |
Conclusion
The cell-based assays described in these application notes represent a robust toolkit for the discovery and characterization of α7 nAChR modulators. The high-throughput calcium flux assay is ideal for primary screening of large compound libraries. The radioligand binding assay provides essential information on compound affinity for the receptor. Finally, automated patch clamp electrophysiology offers a detailed functional characterization of the modulators' effects on the ion channel properties. By employing these assays in a coordinated screening cascade, researchers can efficiently identify and advance promising new therapeutic candidates targeting the α7 nicotinic acetylcholine receptor.
References
Application Notes and Protocols for Cell-Based Assays in the Screening of α7 Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel deeply implicated in a variety of neurological and inflammatory processes. Its role in cognitive functions, such as memory and attention, has positioned it as a significant therapeutic target for a range of central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia. The development of potent and selective α7 nAChR modulators—agonists, antagonists, and positive allosteric modulators (PAMs)—is a key focus in modern drug discovery. This document provides detailed application notes and protocols for essential cell-based assays used to identify and characterize these modulators.
The following sections detail the principles and methodologies for three critical assay types: high-throughput calcium flux assays, radioligand binding assays for affinity determination, and automated patch clamp electrophysiology for functional characterization. Each section includes comprehensive protocols, data presentation tables for comparative analysis, and visualizations of the underlying signaling pathways and experimental workflows to aid in experimental design and execution.
Key Signaling Pathways of the α7 nAChR
Activation of the α7 nAChR by an agonist leads to the opening of its ion channel, which is highly permeable to calcium ions (Ca2+). This influx of Ca2+ triggers a cascade of downstream signaling events within the cell, influencing neurotransmitter release, gene expression, and cell survival pathways.
High-Throughput Screening: Calcium Flux Assays
Calcium flux assays are a cornerstone for the primary screening of α7 nAChR modulators due to their high-throughput nature and direct functional readout of receptor activation. These assays utilize calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to intracellular calcium. The rapid influx of calcium following the activation of α7 nAChRs can be readily detected using a fluorescence imaging plate reader (FLIPR) or a similar instrument.
Experimental Workflow: Calcium Flux Assay
Protocol: Calcium Flux Assay Using a FLIPR System
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human α7 nAChR.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent.
-
Assay Plates: 384-well black-walled, clear-bottom microplates.
-
Calcium-Sensitive Dye: FLIPR Calcium Assay Kit (e.g., Calcium 6) or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: (Optional, to prevent dye extrusion) to a final concentration of 2.5 mM.
-
Compounds: Test compounds (agonists, antagonists, PAMs) and reference compounds.
-
Instrumentation: FLIPR Tetra® or a similar fluorescence imaging plate reader.
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the α7 nAChR-expressing cells into 384-well plates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 10,000-20,000 cells per well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. If using Fluo-4 AM, a typical final concentration is 2-4 µM.
-
Aspirate the cell culture medium from the wells and add the dye loading solution (e.g., 20 µL per well).
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer. For antagonists, prepare them at a higher concentration to be added before the agonist. For PAMs, they can be co-applied with the agonist or pre-incubated.
-
-
FLIPR Assay:
-
Set the FLIPR instrument parameters. Typical settings include:
-
Excitation: 470-495 nm
-
Emission: 515-575 nm
-
Read Interval: 1-2 seconds
-
Baseline Read: 10-20 seconds before compound addition.
-
Compound Addition: 10-20 µL of compound solution.
-
Post-Addition Read: 60-180 seconds.
-
-
Place the cell plate and compound plates into the FLIPR instrument.
-
Initiate the run. The instrument will measure baseline fluorescence, add the compounds, and then continue to measure the fluorescence change over time.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
For agonists, plot ΔF against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonists, perform the assay in the presence of a fixed concentration of an agonist (e.g., EC80) and varying concentrations of the antagonist to determine the IC50 value.
-
For PAMs, co-apply a fixed, low concentration of an agonist (e.g., EC20) with varying concentrations of the PAM to determine the EC50 for potentiation.
-
Quantitative Data: α7 nAChR Agonists in Calcium Flux Assays
| Compound | Cell Line | EC50 (µM) | Reference |
| Acetylcholine | CHO-α7 | ~100-300 | [1] |
| PNU-282987 | HEK-α7 | ~0.154 | [2] |
| Choline | Bovine Chromaffin Cells | ~1000 | |
| 5-Iodo-A-85380 | Bovine Chromaffin Cells | 0.11 |
Ligand Binding Studies: Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of test compounds for the α7 nAChR. These assays involve the use of a radiolabeled ligand that binds with high affinity and specificity to the receptor. The ability of a test compound to displace the radioligand from the receptor is measured, from which the inhibitory constant (Ki) of the test compound can be derived.
Experimental Workflow: Radioligand Binding Assay
Protocol: [3H]Methyllycaconitine (MLA) Radioligand Binding Assay
Materials:
-
Receptor Source: Rat brain cortical membranes or membranes from cells stably expressing human α7 nAChR.
-
Radioligand: [3H]Methyllycaconitine ([3H]MLA) (specific activity ~15-30 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled α7 nAChR ligand (e.g., 1 µM α-bungarotoxin or 100 µM nicotine).
-
Test Compounds: Serial dilutions of test compounds.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
Set up the assay in microcentrifuge tubes or a 96-well plate.
-
Total Binding: Add binding buffer, [3H]MLA (at a final concentration near its Kd, e.g., 1-2 nM), and the membrane preparation (e.g., 50-100 µg of protein).
-
Non-specific Binding: Add binding buffer, [3H]MLA, the non-specific binding control, and the membrane preparation.
-
Competition Binding: Add binding buffer, [3H]MLA, varying concentrations of the test compound, and the membrane preparation.
-
The final assay volume is typically 250-500 µL.
-
-
Incubation:
-
Incubate the reactions at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube/well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For competition experiments, plot the percentage of specific binding against the log of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
-
Quantitative Data: α7 nAChR Antagonist and Ligand Affinities
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| α-Bungarotoxin | [3H]MLA | Rat Brain Membranes | 1.8 | |
| Methyllycaconitine (MLA) | [125I]α-Bungarotoxin | Rat Brain | 1.4 | |
| Nicotine | [3H]MLA | Rat Brain Membranes | 6100 | |
| PNU-282987 | [3H]MLA | Rat Brain Homogenates | 27 |
Functional Characterization: Automated Patch Clamp Electrophysiology
Automated patch clamp electrophysiology provides a detailed functional characterization of how modulators affect the ion channel properties of the α7 nAChR. This technique allows for the direct measurement of ionic currents flowing through the receptor in response to agonist application, providing information on potency, efficacy, and kinetics of activation and desensitization. Automated systems offer higher throughput compared to traditional manual patch clamp.
Experimental Workflow: Automated Patch Clamp
Protocol: Automated Whole-Cell Patch Clamp
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human α7 nAChR.
-
Intracellular Solution (Pipette Solution): e.g., (in mM): 110 Cs-gluconate, 30 CsCl, 5 HEPES, 4 NaCl, 0.5 CaCl2, 2 MgCl2, 5 BAPTA, 2 Na-ATP, and 0.3 Na-GTP; pH adjusted to 7.35 with CsOH.
-
Extracellular Solution (Bath Solution): e.g., (in mM): 150 NaCl, 10 HEPES, 3 KCl, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with NaOH.
-
Agonists and Modulators: Test and reference compounds dissolved in the extracellular solution.
-
Instrumentation: Automated patch clamp system (e.g., QPatch, Patchliner).
Procedure:
-
Cell Preparation:
-
Harvest the cells from culture and prepare a single-cell suspension in the extracellular solution at the concentration recommended by the instrument manufacturer.
-
-
Instrument Setup:
-
Prime the fluidics of the automated patch clamp system with the intracellular and extracellular solutions.
-
Load the cell suspension and compound plates into the instrument.
-
-
Automated Patching:
-
The instrument will automatically trap a single cell at the aperture of the planar patch chip.
-
A high-resistance "gigaseal" is formed between the cell membrane and the chip.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Electrophysiological Recording:
-
Hold the cell membrane potential at a negative value (e.g., -70 mV) in voltage-clamp mode.
-
Apply the agonist or modulator-containing extracellular solution to the cell. The rapid application is crucial due to the fast desensitization of the α7 nAChR.
-
Record the resulting inward current.
-
-
Data Acquisition and Analysis:
-
For agonists, apply increasing concentrations to generate a dose-response curve and determine the EC50.
-
For antagonists, co-apply with a fixed concentration of agonist to determine the IC50.
-
For PAMs, co-apply with a low concentration of agonist to measure the potentiation of the current and determine the EC50 for this effect.
-
Analyze the kinetics of the current, including the rise time and desensitization rate.
-
Quantitative Data: α7 nAChR Positive Allosteric Modulators (PAMs)
| PAM | Type | EC50 (µM) for Potentiation | Max Potentiation (% of agonist alone) | Reference |
| PNU-120596 | II | ~0.216 | >1000% | |
| NS-1738 | I | ~1.0-1.8 | ~284% | |
| AVL-3288 | I | ~1.0-1.8 | ~600% |
Conclusion
The cell-based assays described in these application notes represent a robust toolkit for the discovery and characterization of α7 nAChR modulators. The high-throughput calcium flux assay is ideal for primary screening of large compound libraries. The radioligand binding assay provides essential information on compound affinity for the receptor. Finally, automated patch clamp electrophysiology offers a detailed functional characterization of the modulators' effects on the ion channel properties. By employing these assays in a coordinated screening cascade, researchers can efficiently identify and advance promising new therapeutic candidates targeting the α7 nicotinic acetylcholine receptor.
References
Application Notes and Protocols for In Vitro Electrophysiological Characterization of BNC210
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC210 is a novel, non-sedating anxiolytic compound that acts as a selective negative allosteric modulator (NAM) of the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] This mechanism of action distinguishes it from classical anxiolytics that typically target GABAergic systems. In vitro electrophysiology is a cornerstone for characterizing the pharmacological properties of compounds like BNC210, providing precise measurements of their effects on ion channel function.
These application notes provide detailed protocols for two primary electrophysiological techniques to investigate the interaction of BNC210 with the α7 nAChR: Whole-Cell Patch-Clamp on mammalian cell lines and Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis oocytes.
Mechanism of Action of BNC210
BNC210 inhibits α7 nAChR currents induced by agonists such as acetylcholine (ACh), nicotine, choline, and the selective α7 agonist PNU-282987.[1][3] Importantly, its inhibitory effect is not dependent on the concentration of the agonist used (e.g., EC20 or EC80), and it does not displace the binding of alpha-bungarotoxin, a competitive antagonist of the α7 nAChR. This evidence strongly indicates that BNC210 binds to an allosteric site on the receptor, rather than the orthosteric agonist binding site, to exert its inhibitory effect.
Caption: BNC210's negative allosteric modulation of the α7 nAChR.
Quantitative Data Summary
The following table summarizes the in vitro electrophysiological data for BNC210's activity on α7 nAChRs.
| Parameter | Species | Agonist(s) Used | Agonist Concentration | BNC210 IC50 | Reference(s) |
| Current Inhibition | Rat | Acetylcholine | EC80 | 1.3 µM | |
| Current Inhibition | Rat | Nicotine | EC80 | 1.3 µM | |
| Current Inhibition | Human | Acetylcholine | EC80 | 3.0 µM | |
| Current Inhibition | Human | PNU-282987 | EC80 | 1.5 µM | |
| Current Inhibition | Rat & Human | Acetylcholine, Nicotine, Choline, PNU-282987 | Not specified | 1.2 - 3 µM |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on Mammalian Cells
This protocol is designed for studying the effects of BNC210 on α7 nAChRs heterologously expressed in a mammalian cell line, such as GH4C1 cells.
Caption: Workflow for whole-cell patch-clamp analysis of BNC210.
1. Materials and Solutions:
-
Cell Line: GH4C1 cells stably expressing rat or human α7 nAChR.
-
Extracellular (Bath) Solution (in mM): 137 NaCl, 5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 D-Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 QX-314 Br, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with CsOH.
-
Agonist Stock: Acetylcholine (ACh) or other relevant agonist, prepared in water.
-
BNC210 Stock: BNC210 dissolved in DMSO (final DMSO concentration in experiments should be ≤ 0.1%).
2. Protocol:
-
Cell Preparation: Plate GH4C1-α7 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Obtaining Whole-Cell Configuration:
-
Lower the patch pipette into the bath and apply positive pressure.
-
Approach a target cell and form a high-resistance (GΩ) seal by releasing the positive pressure.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Clamp the cell membrane at a holding potential of -75 mV.
-
Allow the cell to stabilize for a few minutes.
-
To establish a stable baseline, apply the α7 agonist at its EC80 concentration for a short duration (e.g., 250 ms) and record the inward current. Repeat this with washout periods (e.g., 20-40 seconds) until the response is consistent.
-
-
BNC210 Application:
-
Pre-incubate the cell with the desired concentration of BNC210 in the extracellular solution for 1.5 minutes.
-
Co-apply the same concentration of BNC210 with the EC80 concentration of the agonist for the same duration as the control application.
-
Record the resulting current.
-
Perform a final washout to observe the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence (control) and presence (test) of BNC210.
-
Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (ITest / IControl)) * 100
-
To determine the IC50, repeat the protocol with a range of BNC210 concentrations and fit the data to a dose-response curve.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes
This protocol is suitable for studying BNC210 on α7 nAChRs expressed in Xenopus oocytes, which allows for robust expression and larger currents.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis of BNC210.
1. Materials and Solutions:
-
Xenopus laevis Oocytes: Stage V-VI oocytes.
-
cRNA: Capped cRNA encoding the desired α7 nAChR subunit.
-
ND96 Recording Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.
-
Electrode Solution: 3 M KCl.
-
Agonist and BNC210 Stocks: As described in the patch-clamp protocol.
2. Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and enzymatically defolliculate Stage V-VI oocytes from a female Xenopus laevis.
-
Inject each oocyte with 2-20 ng of α7 nAChR cRNA.
-
Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 16-18°C for 2-5 days to allow for receptor expression.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl. Electrode resistance should be < 1 MΩ.
-
Clamp the oocyte membrane at a holding potential of -60 mV.
-
-
Experimental Procedure:
-
Record baseline currents.
-
Apply an EC50-EC80 concentration of an α7 agonist (e.g., acetylcholine) to elicit a control inward current.
-
Wash the chamber with ND96 solution until the current returns to baseline.
-
Apply the desired concentration of BNC210 and allow it to equilibrate.
-
Co-apply BNC210 and the agonist.
-
Record the modulated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the control and BNC210-modulated currents.
-
Calculate the percent inhibition and generate dose-response curves as described in the patch-clamp protocol.
-
Conclusion
The whole-cell patch-clamp and two-electrode voltage clamp techniques are powerful methodologies for the detailed in vitro characterization of BNC210's interaction with the α7 nicotinic acetylcholine receptor. The provided protocols offer a comprehensive framework for researchers to quantify the negative allosteric modulatory effects of BNC210, contributing to a deeper understanding of its pharmacological profile and its potential as a novel anxiolytic therapeutic.
References
- 1. neurofit.com [neurofit.com]
- 2. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Electrophysiological Characterization of BNC210
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC210 is a novel, non-sedating anxiolytic compound that acts as a selective negative allosteric modulator (NAM) of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] This mechanism of action distinguishes it from classical anxiolytics that typically target GABAergic systems. In vitro electrophysiology is a cornerstone for characterizing the pharmacological properties of compounds like BNC210, providing precise measurements of their effects on ion channel function.
These application notes provide detailed protocols for two primary electrophysiological techniques to investigate the interaction of BNC210 with the α7 nAChR: Whole-Cell Patch-Clamp on mammalian cell lines and Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis oocytes.
Mechanism of Action of BNC210
BNC210 inhibits α7 nAChR currents induced by agonists such as acetylcholine (ACh), nicotine, choline, and the selective α7 agonist PNU-282987.[1][3] Importantly, its inhibitory effect is not dependent on the concentration of the agonist used (e.g., EC20 or EC80), and it does not displace the binding of alpha-bungarotoxin, a competitive antagonist of the α7 nAChR. This evidence strongly indicates that BNC210 binds to an allosteric site on the receptor, rather than the orthosteric agonist binding site, to exert its inhibitory effect.
Caption: BNC210's negative allosteric modulation of the α7 nAChR.
Quantitative Data Summary
The following table summarizes the in vitro electrophysiological data for BNC210's activity on α7 nAChRs.
| Parameter | Species | Agonist(s) Used | Agonist Concentration | BNC210 IC50 | Reference(s) |
| Current Inhibition | Rat | Acetylcholine | EC80 | 1.3 µM | |
| Current Inhibition | Rat | Nicotine | EC80 | 1.3 µM | |
| Current Inhibition | Human | Acetylcholine | EC80 | 3.0 µM | |
| Current Inhibition | Human | PNU-282987 | EC80 | 1.5 µM | |
| Current Inhibition | Rat & Human | Acetylcholine, Nicotine, Choline, PNU-282987 | Not specified | 1.2 - 3 µM |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on Mammalian Cells
This protocol is designed for studying the effects of BNC210 on α7 nAChRs heterologously expressed in a mammalian cell line, such as GH4C1 cells.
Caption: Workflow for whole-cell patch-clamp analysis of BNC210.
1. Materials and Solutions:
-
Cell Line: GH4C1 cells stably expressing rat or human α7 nAChR.
-
Extracellular (Bath) Solution (in mM): 137 NaCl, 5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 D-Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 QX-314 Br, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with CsOH.
-
Agonist Stock: Acetylcholine (ACh) or other relevant agonist, prepared in water.
-
BNC210 Stock: BNC210 dissolved in DMSO (final DMSO concentration in experiments should be ≤ 0.1%).
2. Protocol:
-
Cell Preparation: Plate GH4C1-α7 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Obtaining Whole-Cell Configuration:
-
Lower the patch pipette into the bath and apply positive pressure.
-
Approach a target cell and form a high-resistance (GΩ) seal by releasing the positive pressure.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Clamp the cell membrane at a holding potential of -75 mV.
-
Allow the cell to stabilize for a few minutes.
-
To establish a stable baseline, apply the α7 agonist at its EC80 concentration for a short duration (e.g., 250 ms) and record the inward current. Repeat this with washout periods (e.g., 20-40 seconds) until the response is consistent.
-
-
BNC210 Application:
-
Pre-incubate the cell with the desired concentration of BNC210 in the extracellular solution for 1.5 minutes.
-
Co-apply the same concentration of BNC210 with the EC80 concentration of the agonist for the same duration as the control application.
-
Record the resulting current.
-
Perform a final washout to observe the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence (control) and presence (test) of BNC210.
-
Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (ITest / IControl)) * 100
-
To determine the IC50, repeat the protocol with a range of BNC210 concentrations and fit the data to a dose-response curve.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes
This protocol is suitable for studying BNC210 on α7 nAChRs expressed in Xenopus oocytes, which allows for robust expression and larger currents.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis of BNC210.
1. Materials and Solutions:
-
Xenopus laevis Oocytes: Stage V-VI oocytes.
-
cRNA: Capped cRNA encoding the desired α7 nAChR subunit.
-
ND96 Recording Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.
-
Electrode Solution: 3 M KCl.
-
Agonist and BNC210 Stocks: As described in the patch-clamp protocol.
2. Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and enzymatically defolliculate Stage V-VI oocytes from a female Xenopus laevis.
-
Inject each oocyte with 2-20 ng of α7 nAChR cRNA.
-
Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 16-18°C for 2-5 days to allow for receptor expression.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl. Electrode resistance should be < 1 MΩ.
-
Clamp the oocyte membrane at a holding potential of -60 mV.
-
-
Experimental Procedure:
-
Record baseline currents.
-
Apply an EC50-EC80 concentration of an α7 agonist (e.g., acetylcholine) to elicit a control inward current.
-
Wash the chamber with ND96 solution until the current returns to baseline.
-
Apply the desired concentration of BNC210 and allow it to equilibrate.
-
Co-apply BNC210 and the agonist.
-
Record the modulated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the control and BNC210-modulated currents.
-
Calculate the percent inhibition and generate dose-response curves as described in the patch-clamp protocol.
-
Conclusion
The whole-cell patch-clamp and two-electrode voltage clamp techniques are powerful methodologies for the detailed in vitro characterization of BNC210's interaction with the α7 nicotinic acetylcholine receptor. The provided protocols offer a comprehensive framework for researchers to quantify the negative allosteric modulatory effects of BNC210, contributing to a deeper understanding of its pharmacological profile and its potential as a novel anxiolytic therapeutic.
References
- 1. neurofit.com [neurofit.com]
- 2. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Anxiolytic Effects of BNC210
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing key behavioral paradigms for evaluating the anxiolytic properties of BNC210, a novel negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). Detailed protocols, data presentation guidelines, and visual representations of the underlying mechanism and experimental workflows are included to facilitate reproducible and robust preclinical research.
Introduction to BNC210 and its Mechanism of Action
BNC210 is an investigational drug demonstrating potential as a non-sedating anxiolytic.[1][2][3] It functions as a negative allosteric modulator of the α7 nAChR, a ligand-gated ion channel widely expressed in the central nervous system.[4][5] By binding to an allosteric site on the receptor, BNC210 reduces the probability of the ion channel opening in response to the endogenous agonist acetylcholine. This modulation of cholinergic signaling is believed to underlie its anxiolytic effects. The α7 nAChR is implicated in the regulation of anxiety and mood, with evidence suggesting that its activation can influence GABAergic and serotonergic systems.
Behavioral Paradigms for Assessing Anxiolytic Effects
The following preclinical behavioral assays are widely used to screen and characterize anxiolytic compounds.
Elevated Plus Maze (EPM)
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, as this environment is naturally aversive to rodents.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) elevated from the floor (e.g., 50 cm).
-
Animals: Adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6J).
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer BNC210 or vehicle orally (p.o.) at a predetermined time (e.g., 60 minutes) before the test.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using an overhead video camera and tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm)
-
-
Data Analysis: Compare the parameters between the BNC210-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Quantitative Data for BNC210 in the Rat Elevated Plus Maze:
| Treatment Group | Dose (mg/kg, p.o.) | Time in Open Arms (% of Total) | Distance Traveled in Open Arms (% of Total) |
| Vehicle | - | ~15% | ~10% |
| BNC210 | 0.1 | ~25% | ~20% |
| BNC210 | 1 | ~35% | ~30% |
| BNC210 | 10 | ~40% | ~35% |
| BNC210 | 50 | ~45% | ~40% |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are representative and based on preclinical findings.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls (thigmotaxis) of a novel environment. Anxiolytic compounds can increase the time spent and distance traveled in the center of the open field.
Experimental Protocol:
-
Apparatus: A square or circular arena (e.g., 40x40x40 cm) with a floor divided into a central and a peripheral zone.
-
Animals: Adult male mice (e.g., C57BL/6J) or rats.
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer BNC210 or vehicle orally at a specified time (e.g., 60 minutes) prior to testing.
-
Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set duration (e.g., 5-10 minutes).
-
Record the session with an overhead video camera and tracking software.
-
-
Parameters Measured:
-
Time spent in the center zone (s)
-
Distance traveled in the center zone (cm)
-
Total distance traveled (cm)
-
Number of entries into the center zone
-
Rearing frequency
-
-
Data Analysis: Analyze the data for significant differences between treatment groups using appropriate statistical methods.
Representative Quantitative Data for an α7 nAChR Negative Allosteric Modulator in the Mouse Open Field Test:
| Treatment Group | Dose (mg/kg, p.o.) | Time in Center (s) | Center Entries | Total Distance (cm) |
| Vehicle | - | 35 ± 5 | 12 ± 2 | 2500 ± 200 |
| Compound X | 1 | 50 ± 6 | 18 ± 3 | 2450 ± 180 |
| Compound X | 10 | 65 ± 8 | 25 ± 4 | 2550 ± 210 |
*p<0.05, **p<0.01 vs. Vehicle. Data are representative and not specific to BNC210.
Marble Burying Test
The marble burying test is used to assess anxiety and compulsive-like behaviors in mice. Anxiolytic drugs tend to decrease the number of marbles buried.
Experimental Protocol:
-
Apparatus: A standard mouse cage filled with bedding (e.g., 5 cm deep) with a set number of marbles (e.g., 20) evenly spaced on the surface.
-
Animals: Adult male mice (e.g., C57BL/6J).
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes.
-
Drug Administration: Administer BNC210 or vehicle orally at a predetermined time (e.g., 60 minutes) before the test.
-
Procedure:
-
Place a single mouse in the test cage.
-
Allow the mouse to explore and interact with the marbles for 30 minutes.
-
At the end of the session, remove the mouse.
-
-
Parameters Measured:
-
Count the number of marbles buried (at least two-thirds covered by bedding).
-
-
Data Analysis: Compare the number of buried marbles between the BNC210 and vehicle groups using appropriate statistical tests.
Quantitative Data for BNC210 in the Mouse Marble Burying Test:
| Treatment Group | Dose (mg/kg, p.o.) | Number of Marbles Buried |
| Vehicle | - | 15 ± 2 |
| BNC210 | 1 | 12 ± 2 |
| BNC210 | 10 | 7 ± 1.5* |
| BNC210 | 30 | 5 ± 1*** |
*p<0.05, ***p<0.001 vs. Vehicle. Data are representative and based on preclinical findings.
Conclusion
The behavioral paradigms described in these application notes provide a robust framework for assessing the anxiolytic effects of BNC210. Consistent application of these detailed protocols and systematic data analysis will contribute to a comprehensive understanding of the therapeutic potential of this novel compound for anxiety-related disorders. The lack of sedative effects at anxiolytic doses, as indicated in preclinical studies, positions BNC210 as a promising candidate for further development.
References
- 1. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mood and anxiety regulation by nicotinic acetylcholine receptors: a potential pathway to modulate aggression and related behavioral states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the α7 nicotinic ACh receptor induces anxiogenic effects in rats which is blocked by a 5-HT1a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Anxiolytic Effects of BNC210
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing key behavioral paradigms for evaluating the anxiolytic properties of BNC210, a novel negative allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). Detailed protocols, data presentation guidelines, and visual representations of the underlying mechanism and experimental workflows are included to facilitate reproducible and robust preclinical research.
Introduction to BNC210 and its Mechanism of Action
BNC210 is an investigational drug demonstrating potential as a non-sedating anxiolytic.[1][2][3] It functions as a negative allosteric modulator of the α7 nAChR, a ligand-gated ion channel widely expressed in the central nervous system.[4][5] By binding to an allosteric site on the receptor, BNC210 reduces the probability of the ion channel opening in response to the endogenous agonist acetylcholine. This modulation of cholinergic signaling is believed to underlie its anxiolytic effects. The α7 nAChR is implicated in the regulation of anxiety and mood, with evidence suggesting that its activation can influence GABAergic and serotonergic systems.
Behavioral Paradigms for Assessing Anxiolytic Effects
The following preclinical behavioral assays are widely used to screen and characterize anxiolytic compounds.
Elevated Plus Maze (EPM)
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, as this environment is naturally aversive to rodents.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) elevated from the floor (e.g., 50 cm).
-
Animals: Adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6J).
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer BNC210 or vehicle orally (p.o.) at a predetermined time (e.g., 60 minutes) before the test.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using an overhead video camera and tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm)
-
-
Data Analysis: Compare the parameters between the BNC210-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Quantitative Data for BNC210 in the Rat Elevated Plus Maze:
| Treatment Group | Dose (mg/kg, p.o.) | Time in Open Arms (% of Total) | Distance Traveled in Open Arms (% of Total) |
| Vehicle | - | ~15% | ~10% |
| BNC210 | 0.1 | ~25% | ~20% |
| BNC210 | 1 | ~35% | ~30% |
| BNC210 | 10 | ~40% | ~35% |
| BNC210 | 50 | ~45% | ~40% |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are representative and based on preclinical findings.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls (thigmotaxis) of a novel environment. Anxiolytic compounds can increase the time spent and distance traveled in the center of the open field.
Experimental Protocol:
-
Apparatus: A square or circular arena (e.g., 40x40x40 cm) with a floor divided into a central and a peripheral zone.
-
Animals: Adult male mice (e.g., C57BL/6J) or rats.
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer BNC210 or vehicle orally at a specified time (e.g., 60 minutes) prior to testing.
-
Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set duration (e.g., 5-10 minutes).
-
Record the session with an overhead video camera and tracking software.
-
-
Parameters Measured:
-
Time spent in the center zone (s)
-
Distance traveled in the center zone (cm)
-
Total distance traveled (cm)
-
Number of entries into the center zone
-
Rearing frequency
-
-
Data Analysis: Analyze the data for significant differences between treatment groups using appropriate statistical methods.
Representative Quantitative Data for an α7 nAChR Negative Allosteric Modulator in the Mouse Open Field Test:
| Treatment Group | Dose (mg/kg, p.o.) | Time in Center (s) | Center Entries | Total Distance (cm) |
| Vehicle | - | 35 ± 5 | 12 ± 2 | 2500 ± 200 |
| Compound X | 1 | 50 ± 6 | 18 ± 3 | 2450 ± 180 |
| Compound X | 10 | 65 ± 8 | 25 ± 4 | 2550 ± 210 |
*p<0.05, **p<0.01 vs. Vehicle. Data are representative and not specific to BNC210.
Marble Burying Test
The marble burying test is used to assess anxiety and compulsive-like behaviors in mice. Anxiolytic drugs tend to decrease the number of marbles buried.
Experimental Protocol:
-
Apparatus: A standard mouse cage filled with bedding (e.g., 5 cm deep) with a set number of marbles (e.g., 20) evenly spaced on the surface.
-
Animals: Adult male mice (e.g., C57BL/6J).
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes.
-
Drug Administration: Administer BNC210 or vehicle orally at a predetermined time (e.g., 60 minutes) before the test.
-
Procedure:
-
Place a single mouse in the test cage.
-
Allow the mouse to explore and interact with the marbles for 30 minutes.
-
At the end of the session, remove the mouse.
-
-
Parameters Measured:
-
Count the number of marbles buried (at least two-thirds covered by bedding).
-
-
Data Analysis: Compare the number of buried marbles between the BNC210 and vehicle groups using appropriate statistical tests.
Quantitative Data for BNC210 in the Mouse Marble Burying Test:
| Treatment Group | Dose (mg/kg, p.o.) | Number of Marbles Buried |
| Vehicle | - | 15 ± 2 |
| BNC210 | 1 | 12 ± 2 |
| BNC210 | 10 | 7 ± 1.5* |
| BNC210 | 30 | 5 ± 1*** |
*p<0.05, ***p<0.001 vs. Vehicle. Data are representative and based on preclinical findings.
Conclusion
The behavioral paradigms described in these application notes provide a robust framework for assessing the anxiolytic effects of BNC210. Consistent application of these detailed protocols and systematic data analysis will contribute to a comprehensive understanding of the therapeutic potential of this novel compound for anxiety-related disorders. The lack of sedative effects at anxiolytic doses, as indicated in preclinical studies, positions BNC210 as a promising candidate for further development.
References
- 1. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mood and anxiety regulation by nicotinic acetylcholine receptors: a potential pathway to modulate aggression and related behavioral states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the α7 nicotinic ACh receptor induces anxiogenic effects in rats which is blocked by a 5-HT1a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of BNC210 in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine (B1216132) receptor, in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time. The method has been validated according to regulatory guidelines and is suitable for supporting pharmacokinetic studies in clinical and preclinical trials.
Introduction
BNC210 is an investigational novel anxiolytic compound with a unique mechanism of action.[1][2][3] To accurately characterize its pharmacokinetic profile, a reliable and robust bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecules in complex matrices like plasma.[4] This document provides a detailed protocol for the determination of BNC210 concentrations in human plasma, which can be readily implemented in a bioanalytical laboratory.
Experimental
Materials and Reagents
-
BNC210 reference standard (purity >99%)
-
BNC210-d4 (internal standard, IS) (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
LC-MS/MS Instrumentation
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for this analysis.
| Component | Specification |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX Triple Quad™ 6500+ or equivalent |
| Analytical Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Software | Analyst® software or equivalent |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, return to 10% B in 0.1 min, equilibrate for 0.9 min |
| Column Temp | 40 °C |
| Injection Vol | 5 µL |
| Run Time | 3.5 min |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for quantification.
| Parameter | BNC210 | BNC210-d4 (IS) |
| Q1 Mass (m/z) | [To be determined] | [To be determined] |
| Q3 Mass (m/z) | [To be determined] | [To be determined] |
| Declustering Potential (DP) | [To be determined] V | [To be determined] V |
| Collision Energy (CE) | [To be determined] eV | [To be determined] eV |
| Ion Source Gas 1 | 50 psi | 50 psi |
| Ion Source Gas 2 | 50 psi | 50 psi |
| Curtain Gas | 35 psi | 35 psi |
| Temperature | 500 °C | 500 °C |
| IonSpray Voltage | 5500 V | 5500 V |
Note: The specific m/z transitions, DP, and CE for BNC210 and its deuterated internal standard would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of BNC210 and BNC210-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the BNC210 stock solution in 50:50 acetonitrile:water to create calibration curve (CC) standards. Prepare separate working solutions for low, medium, and high QC samples.
-
Spiking: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve and QC samples.
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (e.g., 100 ng/mL BNC210-d4 in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation Summary
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[5] The following parameters were assessed:
Selectivity and Specificity No significant interferences were observed at the retention times of BNC210 and the IS in blank plasma from six different sources.
Linearity and Range The calibration curve was linear over the range of 1 - 1000 ng/mL. The correlation coefficient (r²) was consistently >0.99.
Table 1: Calibration Curve Performance
| Concentration (ng/mL) | Mean Accuracy (%) | Precision (%CV) |
|---|---|---|
| 1 (LLOQ) | 98.5 | 8.2 |
| 2 | 101.2 | 6.5 |
| 10 | 99.8 | 4.1 |
| 50 | 102.5 | 3.5 |
| 200 | 97.9 | 2.8 |
| 500 | 100.8 | 2.1 |
| 800 | 99.2 | 1.9 |
| 1000 (ULOQ) | 101.5 | 2.5 |
Precision and Accuracy Intra- and inter-day precision and accuracy were evaluated at four QC levels.
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 1 | 7.8 | 103.2 | 9.1 | 101.5 |
| Low | 3 | 5.4 | 98.7 | 6.8 | 100.2 |
| Medium | 150 | 3.1 | 101.5 | 4.5 | 99.8 |
| High | 750 | 2.5 | 99.3 | 3.9 | 100.9 |
Recovery and Matrix Effect The extraction recovery of BNC210 was consistent across all QC levels. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| Low | 3 | 92.5 | 0.98 | 1.01 |
| High | 750 | 94.1 | 1.03 | 0.99 |
Stability BNC210 was found to be stable in human plasma under various storage and handling conditions.
Table 4: Stability Summary
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
|---|---|---|---|
| Bench-top | 8 hours | Room Temperature | 97.8 - 102.1 |
| Freeze-Thaw | 3 cycles | -80°C to Room Temp | 96.5 - 101.3 |
| Long-term | 90 days | -80°C | 98.2 - 103.5 |
| Autosampler | 24 hours | 4°C | 99.1 - 100.8 |
Diagrams
Caption: Overall workflow for the quantification of BNC210 in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
A sensitive, selective, and robust LC-MS/MS method for the quantification of BNC210 in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic assessments in large-scale clinical studies.
References
- 1. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of BNC210 in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time. The method has been validated according to regulatory guidelines and is suitable for supporting pharmacokinetic studies in clinical and preclinical trials.
Introduction
BNC210 is an investigational novel anxiolytic compound with a unique mechanism of action.[1][2][3] To accurately characterize its pharmacokinetic profile, a reliable and robust bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecules in complex matrices like plasma.[4] This document provides a detailed protocol for the determination of BNC210 concentrations in human plasma, which can be readily implemented in a bioanalytical laboratory.
Experimental
Materials and Reagents
-
BNC210 reference standard (purity >99%)
-
BNC210-d4 (internal standard, IS) (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
LC-MS/MS Instrumentation
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for this analysis.
| Component | Specification |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX Triple Quad™ 6500+ or equivalent |
| Analytical Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Software | Analyst® software or equivalent |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, return to 10% B in 0.1 min, equilibrate for 0.9 min |
| Column Temp | 40 °C |
| Injection Vol | 5 µL |
| Run Time | 3.5 min |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for quantification.
| Parameter | BNC210 | BNC210-d4 (IS) |
| Q1 Mass (m/z) | [To be determined] | [To be determined] |
| Q3 Mass (m/z) | [To be determined] | [To be determined] |
| Declustering Potential (DP) | [To be determined] V | [To be determined] V |
| Collision Energy (CE) | [To be determined] eV | [To be determined] eV |
| Ion Source Gas 1 | 50 psi | 50 psi |
| Ion Source Gas 2 | 50 psi | 50 psi |
| Curtain Gas | 35 psi | 35 psi |
| Temperature | 500 °C | 500 °C |
| IonSpray Voltage | 5500 V | 5500 V |
Note: The specific m/z transitions, DP, and CE for BNC210 and its deuterated internal standard would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of BNC210 and BNC210-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the BNC210 stock solution in 50:50 acetonitrile:water to create calibration curve (CC) standards. Prepare separate working solutions for low, medium, and high QC samples.
-
Spiking: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve and QC samples.
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (e.g., 100 ng/mL BNC210-d4 in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation Summary
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[5] The following parameters were assessed:
Selectivity and Specificity No significant interferences were observed at the retention times of BNC210 and the IS in blank plasma from six different sources.
Linearity and Range The calibration curve was linear over the range of 1 - 1000 ng/mL. The correlation coefficient (r²) was consistently >0.99.
Table 1: Calibration Curve Performance
| Concentration (ng/mL) | Mean Accuracy (%) | Precision (%CV) |
|---|---|---|
| 1 (LLOQ) | 98.5 | 8.2 |
| 2 | 101.2 | 6.5 |
| 10 | 99.8 | 4.1 |
| 50 | 102.5 | 3.5 |
| 200 | 97.9 | 2.8 |
| 500 | 100.8 | 2.1 |
| 800 | 99.2 | 1.9 |
| 1000 (ULOQ) | 101.5 | 2.5 |
Precision and Accuracy Intra- and inter-day precision and accuracy were evaluated at four QC levels.
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 1 | 7.8 | 103.2 | 9.1 | 101.5 |
| Low | 3 | 5.4 | 98.7 | 6.8 | 100.2 |
| Medium | 150 | 3.1 | 101.5 | 4.5 | 99.8 |
| High | 750 | 2.5 | 99.3 | 3.9 | 100.9 |
Recovery and Matrix Effect The extraction recovery of BNC210 was consistent across all QC levels. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| Low | 3 | 92.5 | 0.98 | 1.01 |
| High | 750 | 94.1 | 1.03 | 0.99 |
Stability BNC210 was found to be stable in human plasma under various storage and handling conditions.
Table 4: Stability Summary
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
|---|---|---|---|
| Bench-top | 8 hours | Room Temperature | 97.8 - 102.1 |
| Freeze-Thaw | 3 cycles | -80°C to Room Temp | 96.5 - 101.3 |
| Long-term | 90 days | -80°C | 98.2 - 103.5 |
| Autosampler | 24 hours | 4°C | 99.1 - 100.8 |
Diagrams
Caption: Overall workflow for the quantification of BNC210 in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
A sensitive, selective, and robust LC-MS/MS method for the quantification of BNC210 in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic assessments in large-scale clinical studies.
References
- 1. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving and administering BNC210 in research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and administration of BNC210, a selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), for both in vitro and in vivo research applications.
Introduction to BNC210
BNC210 is an investigational compound that has shown anxiolytic and antidepressant-like effects in preclinical and clinical studies.[1] It acts by binding to an allosteric site on the α7 nAChR, thereby reducing the receptor's response to its endogenous ligand, acetylcholine. This modulation of the cholinergic system is believed to underlie its therapeutic effects. Understanding the appropriate methods for preparing and administering BNC210 is crucial for obtaining reliable and reproducible experimental results.
Data Presentation
In Vitro Efficacy of BNC210
| Parameter | Cell Line | Agonist | BNC210 IC₅₀ | Reference |
| Inhibition of α7 nAChR currents | GH4C1 cells (rat α7 nAChR) | Acetylcholine | 1.2-3 µM | [2] |
| Inhibition of α7 nAChR currents | GH4C1 cells (human α7 nAChR) | Acetylcholine | 1.2-3 µM | [2] |
In Vivo Efficacy of BNC210 in Rodent Models of Anxiety
| Animal Model | Species | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Elevated Plus-Maze | Rat | Oral (p.o.) | 1 - 100 mg/kg | Reversal of stress-induced anxiety | [3] |
| Light/Dark Box | Mouse | Oral (p.o.) | Not specified, but effective | Anxiolytic-like activity | [1] |
| Forced Swim Test | Rat | Oral (p.o.) | 30 - 100 mg/kg | Antidepressant-like effect |
Experimental Protocols
In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the methodology for assessing the inhibitory effect of BNC210 on α7 nAChR currents in a recombinant cell line.
3.1.1. Materials
-
BNC210 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
GH4C1 cells stably expressing rat or human α7 nAChR
-
Cell culture medium (e.g., F-10 Ham's medium with supplements)
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
Acetylcholine (ACh) or Choline (agonist)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for patch pipettes
3.1.2. Preparation of BNC210 Stock Solution
-
Prepare a 10 mM stock solution of BNC210 in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3.1.3. Cell Culture
-
Culture GH4C1 cells expressing α7 nAChR in F-10 Ham's medium supplemented with appropriate serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage the cells every 2-3 days to maintain sub-confluent cultures.
-
For electrophysiology experiments, plate the cells onto glass coverslips 24-48 hours prior to recording.
3.1.4. Electrophysiological Recording
-
Prepare the extracellular and intracellular solutions as described in the table below.
| Solution | Component | Concentration (mM) |
| Extracellular | NaCl | 120 |
| KCl | 5 | |
| MgCl₂ | 2 | |
| CaCl₂ | 2 | |
| Glucose | 25 | |
| HEPES | 10 | |
| Atropine | 0.001 | |
| Intracellular | K-Gluconate | 115 |
| NaCl | 4 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.3 | |
| HEPES | 40 |
Adjust pH of extracellular solution to 7.4 with NaOH and intracellular solution to 7.2 with KOH. Adjust osmolarity as needed.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -70 mV.
-
Apply the α7 nAChR agonist (e.g., 1 mM Acetylcholine) to the cell using a rapid application system to evoke a current.
-
After establishing a stable baseline of agonist-evoked currents, co-apply the agonist with varying concentrations of BNC210 (e.g., 0.1, 1, 10 µM) to determine the inhibitory effect. The final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid solvent effects.
-
Record and analyze the peak amplitude of the inward currents to determine the IC₅₀ of BNC210.
In Vivo Protocol: Oral Administration in Rodents
This protocol describes the preparation and oral administration of BNC210 for behavioral studies in rats and mice.
3.2.1. Materials
-
BNC210 powder
-
Hydroxypropylmethyl cellulose (B213188) (HPMC)
-
Tween 80
-
Benzyl (B1604629) alcohol (optional, for preservation)
-
Sterile water for injection
-
Magnetic stirrer with heating plate
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
3.2.2. Preparation of BNC210 Suspension This protocol is for preparing a 0.5% HPMC / 0.4% Tween 80 vehicle.
-
Heat approximately one-third of the final required volume of sterile water to 70-80°C.
-
While stirring, slowly add the HPMC powder (0.5% w/v) to the heated water. Stir until a uniform, milky suspension is formed.
-
Cool the HPMC suspension in an ice bath while continuing to stir.
-
Add the remaining two-thirds of the cold sterile water and continue to stir until the solution becomes clear.
-
Add Tween 80 to a final concentration of 0.4% v/v and mix thoroughly.
-
If needed for longer storage, benzyl alcohol can be added as a preservative to a final concentration of 0.5% v/v.
-
Weigh the required amount of BNC210 powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 10 ml/kg dosing volume, the concentration would be 1 mg/ml).
-
Gradually add the BNC210 powder to the prepared vehicle while stirring continuously to form a homogenous suspension. Sonication may be used to aid dispersion if necessary.
-
Prepare the suspension fresh daily if possible. If stored, keep it at 4°C and protected from light for a limited time. Always vortex the suspension thoroughly before each administration.
3.2.3. Administration
-
Acclimatize the animals to the experimental room and handling procedures for at least one hour before dosing.
-
Administer the BNC210 suspension orally (p.o.) using a gavage needle attached to a syringe. The typical dosing volume for rodents is 5-10 ml/kg body weight.
-
Behavioral testing is typically conducted 60 minutes after BNC210 administration.
-
A vehicle-treated control group should always be included in the experimental design.
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of BNC210.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
Protocol for dissolving and administering BNC210 in research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and administration of BNC210, a selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), for both in vitro and in vivo research applications.
Introduction to BNC210
BNC210 is an investigational compound that has shown anxiolytic and antidepressant-like effects in preclinical and clinical studies.[1] It acts by binding to an allosteric site on the α7 nAChR, thereby reducing the receptor's response to its endogenous ligand, acetylcholine. This modulation of the cholinergic system is believed to underlie its therapeutic effects. Understanding the appropriate methods for preparing and administering BNC210 is crucial for obtaining reliable and reproducible experimental results.
Data Presentation
In Vitro Efficacy of BNC210
| Parameter | Cell Line | Agonist | BNC210 IC₅₀ | Reference |
| Inhibition of α7 nAChR currents | GH4C1 cells (rat α7 nAChR) | Acetylcholine | 1.2-3 µM | [2] |
| Inhibition of α7 nAChR currents | GH4C1 cells (human α7 nAChR) | Acetylcholine | 1.2-3 µM | [2] |
In Vivo Efficacy of BNC210 in Rodent Models of Anxiety
| Animal Model | Species | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Elevated Plus-Maze | Rat | Oral (p.o.) | 1 - 100 mg/kg | Reversal of stress-induced anxiety | [3] |
| Light/Dark Box | Mouse | Oral (p.o.) | Not specified, but effective | Anxiolytic-like activity | [1] |
| Forced Swim Test | Rat | Oral (p.o.) | 30 - 100 mg/kg | Antidepressant-like effect |
Experimental Protocols
In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the methodology for assessing the inhibitory effect of BNC210 on α7 nAChR currents in a recombinant cell line.
3.1.1. Materials
-
BNC210 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
GH4C1 cells stably expressing rat or human α7 nAChR
-
Cell culture medium (e.g., F-10 Ham's medium with supplements)
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
Acetylcholine (ACh) or Choline (agonist)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for patch pipettes
3.1.2. Preparation of BNC210 Stock Solution
-
Prepare a 10 mM stock solution of BNC210 in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3.1.3. Cell Culture
-
Culture GH4C1 cells expressing α7 nAChR in F-10 Ham's medium supplemented with appropriate serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage the cells every 2-3 days to maintain sub-confluent cultures.
-
For electrophysiology experiments, plate the cells onto glass coverslips 24-48 hours prior to recording.
3.1.4. Electrophysiological Recording
-
Prepare the extracellular and intracellular solutions as described in the table below.
| Solution | Component | Concentration (mM) |
| Extracellular | NaCl | 120 |
| KCl | 5 | |
| MgCl₂ | 2 | |
| CaCl₂ | 2 | |
| Glucose | 25 | |
| HEPES | 10 | |
| Atropine | 0.001 | |
| Intracellular | K-Gluconate | 115 |
| NaCl | 4 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.3 | |
| HEPES | 40 |
Adjust pH of extracellular solution to 7.4 with NaOH and intracellular solution to 7.2 with KOH. Adjust osmolarity as needed.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -70 mV.
-
Apply the α7 nAChR agonist (e.g., 1 mM Acetylcholine) to the cell using a rapid application system to evoke a current.
-
After establishing a stable baseline of agonist-evoked currents, co-apply the agonist with varying concentrations of BNC210 (e.g., 0.1, 1, 10 µM) to determine the inhibitory effect. The final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid solvent effects.
-
Record and analyze the peak amplitude of the inward currents to determine the IC₅₀ of BNC210.
In Vivo Protocol: Oral Administration in Rodents
This protocol describes the preparation and oral administration of BNC210 for behavioral studies in rats and mice.
3.2.1. Materials
-
BNC210 powder
-
Hydroxypropylmethyl cellulose (HPMC)
-
Tween 80
-
Benzyl alcohol (optional, for preservation)
-
Sterile water for injection
-
Magnetic stirrer with heating plate
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
3.2.2. Preparation of BNC210 Suspension This protocol is for preparing a 0.5% HPMC / 0.4% Tween 80 vehicle.
-
Heat approximately one-third of the final required volume of sterile water to 70-80°C.
-
While stirring, slowly add the HPMC powder (0.5% w/v) to the heated water. Stir until a uniform, milky suspension is formed.
-
Cool the HPMC suspension in an ice bath while continuing to stir.
-
Add the remaining two-thirds of the cold sterile water and continue to stir until the solution becomes clear.
-
Add Tween 80 to a final concentration of 0.4% v/v and mix thoroughly.
-
If needed for longer storage, benzyl alcohol can be added as a preservative to a final concentration of 0.5% v/v.
-
Weigh the required amount of BNC210 powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 10 ml/kg dosing volume, the concentration would be 1 mg/ml).
-
Gradually add the BNC210 powder to the prepared vehicle while stirring continuously to form a homogenous suspension. Sonication may be used to aid dispersion if necessary.
-
Prepare the suspension fresh daily if possible. If stored, keep it at 4°C and protected from light for a limited time. Always vortex the suspension thoroughly before each administration.
3.2.3. Administration
-
Acclimatize the animals to the experimental room and handling procedures for at least one hour before dosing.
-
Administer the BNC210 suspension orally (p.o.) using a gavage needle attached to a syringe. The typical dosing volume for rodents is 5-10 ml/kg body weight.
-
Behavioral testing is typically conducted 60 minutes after BNC210 administration.
-
A vehicle-treated control group should always be included in the experimental design.
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of BNC210.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
Application Notes and Protocols: Investigating the Combined Effects of BNC210 and SSRIs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of anxiety and depressive disorders. However, a significant portion of patients exhibit a partial or delayed response to SSRI monotherapy. This necessitates the exploration of novel therapeutic strategies, including combination therapies, to enhance treatment efficacy. BNC210 is a novel, first-in-class negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that has demonstrated anxiolytic and antidepressant-like properties in preclinical animal models without the sedative side effects associated with other anxiolytics.[1][2] Preclinical data suggest BNC210 is fast-acting and effective with a single daily dose, reducing anxiety without impairing memory or motor function.[1] This profile makes BNC210 a compelling candidate for combination therapy with SSRIs to potentially achieve a more rapid and robust therapeutic effect.
These application notes provide a comprehensive overview of the theoretical framework, experimental protocols, and expected outcomes for investigating the combined effects of BNC210 and SSRIs in established animal models of anxiety and depression.
Rationale for Combination Therapy
The therapeutic rationale for combining BNC210 and SSRIs is rooted in their distinct yet potentially complementary mechanisms of action. SSRIs primarily act by increasing serotonergic neurotransmission through the blockade of the serotonin transporter (SERT).[3] In contrast, BNC210 modulates the cholinergic system by acting as a negative allosteric modulator of the α7 nAChR.[2] Research suggests that SSRIs may also indirectly influence nicotinic acetylcholine receptors, indicating a potential for synergistic interaction between the two drug classes.
The combination of BNC210 and an SSRI could lead to:
-
Synergistic Anxiolytic and Antidepressant Effects: Targeting both the serotonergic and cholinergic systems may produce a greater therapeutic effect than either agent alone.
-
Faster Onset of Action: The rapid anxiolytic effects observed with BNC210 in preclinical models could potentially bridge the therapeutic lag often seen with SSRIs.
-
Improved Tolerability: By using lower doses of each compound in combination, it may be possible to reduce the incidence or severity of side effects associated with higher-dose monotherapy.
Signaling Pathways
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways of BNC210 and SSRIs.
Data Presentation: Summary of Preclinical Findings
The following tables summarize representative quantitative data from preclinical studies on BNC210 and SSRIs in key behavioral models. It is important to note that these data are from separate studies and direct comparisons should be made with caution. A dedicated combination study is required to definitively assess synergistic effects.
Table 1: Effects of BNC210 in Animal Models of Anxiety
| Behavioral Test | Animal Model | BNC210 Dose | Key Finding | Reference |
| Elevated Plus Maze | Rat | 1 - 30 mg/kg, p.o. | Increased time spent in open arms | |
| Light-Dark Box | Mouse | 1 - 10 mg/kg, p.o. | Increased time spent in the light compartment | |
| Marble Burying Test | Mouse | 10 - 30 mg/kg, p.o. | Reduced number of marbles buried |
Table 2: Effects of SSRIs in Animal Models of Anxiety
| Behavioral Test | Animal Model | SSRI (Dose) | Key Finding | Reference |
| Elevated Plus Maze | Mouse | Fluoxetine (B1211875) (20 mg/kg, i.p.) | Acute administration decreased time in open arms | |
| Elevated Plus Maze | Mouse | Sertraline (10 mg/kg, i.p.) | Acute administration decreased time in open arms | |
| Elevated Plus Maze | Mouse | Chronic SSRIs | Meta-analysis suggests a reduction in anxiety-like behavior |
Table 3: Effects of BNC210 in Animal Models of Depression
| Behavioral Test | Animal Model | BNC210 Dose | Key Finding | Reference |
| Forced Swim Test | Mouse | 10 - 30 mg/kg, p.o. | Reduced immobility time | |
| Tail Suspension Test | Mouse | 10 - 30 mg/kg, p.o. | Reduced immobility time |
Table 4: Effects of SSRIs in Animal Models of Depression
| Behavioral Test | Animal Model | SSRI (Dose) | Key Finding | Reference |
| Forced Swim Test | Rat | Chronic Fluoxetine (18 mg/kg/day) | Reduced immobility time | |
| Forced Swim Test | Rat | Amitriptyline (15 mg/kg) | Reduced immobility time in high-immobility rats | |
| Forced Swim Test | Mouse | Escitalopram (acute) | Reduced immobility time |
Experimental Protocols
The following are detailed protocols for conducting key behavioral experiments to evaluate the combination of BNC210 and an SSRI (e.g., fluoxetine, escitalopram, or sertraline).
Proposed Experimental Workflow
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video tracking software
-
Appropriate animal species (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
BNC210
-
SSRI of choice (e.g., fluoxetine)
-
Vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer vehicle, BNC210, SSRI, or the combination at the appropriate pretreatment time (e.g., 30-60 minutes for acute oral administration).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Record the animal's behavior for 5 minutes using a video tracking system. Key parameters to measure include:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect. Compare the results between the different treatment groups using appropriate statistical analyses (e.g., ANOVA followed by post-hoc tests).
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common behavioral test used to screen for antidepressant efficacy. It is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable stressful situation.
Materials:
-
Cylindrical water tank
-
Water at a controlled temperature (23-25°C)
-
Video camera for recording
-
Appropriate animal species (e.g., BALB/c mice or Wistar rats)
-
BNC210
-
SSRI of choice (e.g., escitalopram)
-
Vehicle
Procedure:
-
Pre-test Session (Day 1): Place each animal individually into the water tank for a 15-minute session. This initial exposure is designed to induce a state of behavioral despair. After the session, remove the animal, dry it, and return it to its home cage.
-
Drug Administration: On Day 2, administer vehicle, BNC210, SSRI, or the combination at the appropriate pretreatment time.
-
Test Session (Day 2): Place the animal back into the water tank for a 5-minute test session.
-
Data Collection: Record the entire 5-minute session. An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the lack of movement, with the animal making only small movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect. Utilize appropriate statistical methods (e.g., t-test or ANOVA) for analysis.
Conclusion
The combination of BNC210 and SSRIs represents a promising therapeutic strategy for anxiety and depressive disorders. The distinct mechanisms of action of these two drug classes provide a strong rationale for expecting synergistic or additive effects. The detailed protocols provided in these application notes offer a framework for researchers to systematically investigate this combination in preclinical animal models. The anticipated outcomes of such studies could provide the necessary evidence to support the clinical development of this novel combination therapy, potentially offering a more effective and faster-acting treatment option for patients.
References
- 1. | BioWorld [bioworld.com]
- 2. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chronic fluoxetine in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Combined Effects of BNC210 and SSRIs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of anxiety and depressive disorders. However, a significant portion of patients exhibit a partial or delayed response to SSRI monotherapy. This necessitates the exploration of novel therapeutic strategies, including combination therapies, to enhance treatment efficacy. BNC210 is a novel, first-in-class negative allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has demonstrated anxiolytic and antidepressant-like properties in preclinical animal models without the sedative side effects associated with other anxiolytics.[1][2] Preclinical data suggest BNC210 is fast-acting and effective with a single daily dose, reducing anxiety without impairing memory or motor function.[1] This profile makes BNC210 a compelling candidate for combination therapy with SSRIs to potentially achieve a more rapid and robust therapeutic effect.
These application notes provide a comprehensive overview of the theoretical framework, experimental protocols, and expected outcomes for investigating the combined effects of BNC210 and SSRIs in established animal models of anxiety and depression.
Rationale for Combination Therapy
The therapeutic rationale for combining BNC210 and SSRIs is rooted in their distinct yet potentially complementary mechanisms of action. SSRIs primarily act by increasing serotonergic neurotransmission through the blockade of the serotonin transporter (SERT).[3] In contrast, BNC210 modulates the cholinergic system by acting as a negative allosteric modulator of the α7 nAChR.[2] Research suggests that SSRIs may also indirectly influence nicotinic acetylcholine receptors, indicating a potential for synergistic interaction between the two drug classes.
The combination of BNC210 and an SSRI could lead to:
-
Synergistic Anxiolytic and Antidepressant Effects: Targeting both the serotonergic and cholinergic systems may produce a greater therapeutic effect than either agent alone.
-
Faster Onset of Action: The rapid anxiolytic effects observed with BNC210 in preclinical models could potentially bridge the therapeutic lag often seen with SSRIs.
-
Improved Tolerability: By using lower doses of each compound in combination, it may be possible to reduce the incidence or severity of side effects associated with higher-dose monotherapy.
Signaling Pathways
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways of BNC210 and SSRIs.
Data Presentation: Summary of Preclinical Findings
The following tables summarize representative quantitative data from preclinical studies on BNC210 and SSRIs in key behavioral models. It is important to note that these data are from separate studies and direct comparisons should be made with caution. A dedicated combination study is required to definitively assess synergistic effects.
Table 1: Effects of BNC210 in Animal Models of Anxiety
| Behavioral Test | Animal Model | BNC210 Dose | Key Finding | Reference |
| Elevated Plus Maze | Rat | 1 - 30 mg/kg, p.o. | Increased time spent in open arms | |
| Light-Dark Box | Mouse | 1 - 10 mg/kg, p.o. | Increased time spent in the light compartment | |
| Marble Burying Test | Mouse | 10 - 30 mg/kg, p.o. | Reduced number of marbles buried |
Table 2: Effects of SSRIs in Animal Models of Anxiety
| Behavioral Test | Animal Model | SSRI (Dose) | Key Finding | Reference |
| Elevated Plus Maze | Mouse | Fluoxetine (20 mg/kg, i.p.) | Acute administration decreased time in open arms | |
| Elevated Plus Maze | Mouse | Sertraline (10 mg/kg, i.p.) | Acute administration decreased time in open arms | |
| Elevated Plus Maze | Mouse | Chronic SSRIs | Meta-analysis suggests a reduction in anxiety-like behavior |
Table 3: Effects of BNC210 in Animal Models of Depression
| Behavioral Test | Animal Model | BNC210 Dose | Key Finding | Reference |
| Forced Swim Test | Mouse | 10 - 30 mg/kg, p.o. | Reduced immobility time | |
| Tail Suspension Test | Mouse | 10 - 30 mg/kg, p.o. | Reduced immobility time |
Table 4: Effects of SSRIs in Animal Models of Depression
| Behavioral Test | Animal Model | SSRI (Dose) | Key Finding | Reference |
| Forced Swim Test | Rat | Chronic Fluoxetine (18 mg/kg/day) | Reduced immobility time | |
| Forced Swim Test | Rat | Amitriptyline (15 mg/kg) | Reduced immobility time in high-immobility rats | |
| Forced Swim Test | Mouse | Escitalopram (acute) | Reduced immobility time |
Experimental Protocols
The following are detailed protocols for conducting key behavioral experiments to evaluate the combination of BNC210 and an SSRI (e.g., fluoxetine, escitalopram, or sertraline).
Proposed Experimental Workflow
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video tracking software
-
Appropriate animal species (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
BNC210
-
SSRI of choice (e.g., fluoxetine)
-
Vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer vehicle, BNC210, SSRI, or the combination at the appropriate pretreatment time (e.g., 30-60 minutes for acute oral administration).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Record the animal's behavior for 5 minutes using a video tracking system. Key parameters to measure include:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect. Compare the results between the different treatment groups using appropriate statistical analyses (e.g., ANOVA followed by post-hoc tests).
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common behavioral test used to screen for antidepressant efficacy. It is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable stressful situation.
Materials:
-
Cylindrical water tank
-
Water at a controlled temperature (23-25°C)
-
Video camera for recording
-
Appropriate animal species (e.g., BALB/c mice or Wistar rats)
-
BNC210
-
SSRI of choice (e.g., escitalopram)
-
Vehicle
Procedure:
-
Pre-test Session (Day 1): Place each animal individually into the water tank for a 15-minute session. This initial exposure is designed to induce a state of behavioral despair. After the session, remove the animal, dry it, and return it to its home cage.
-
Drug Administration: On Day 2, administer vehicle, BNC210, SSRI, or the combination at the appropriate pretreatment time.
-
Test Session (Day 2): Place the animal back into the water tank for a 5-minute test session.
-
Data Collection: Record the entire 5-minute session. An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the lack of movement, with the animal making only small movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect. Utilize appropriate statistical methods (e.g., t-test or ANOVA) for analysis.
Conclusion
The combination of BNC210 and SSRIs represents a promising therapeutic strategy for anxiety and depressive disorders. The distinct mechanisms of action of these two drug classes provide a strong rationale for expecting synergistic or additive effects. The detailed protocols provided in these application notes offer a framework for researchers to systematically investigate this combination in preclinical animal models. The anticipated outcomes of such studies could provide the necessary evidence to support the clinical development of this novel combination therapy, potentially offering a more effective and faster-acting treatment option for patients.
References
- 1. | BioWorld [bioworld.com]
- 2. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chronic fluoxetine in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for α7 nAChR after BNC210 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC210 is a novel psychoactive compound that acts as a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4][5] It is under investigation for the treatment of anxiety and trauma-related disorders. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is involved in various cognitive and neurological processes. As a NAM, BNC210 inhibits the receptor's response to the endogenous agonist acetylcholine, thereby modulating cholinergic signaling.
Immunohistochemistry (IHC) is a valuable technique to visualize the distribution and quantify the expression levels of α7 nAChR protein in tissue samples. This application note provides a detailed protocol for performing IHC for α7 nAChR in brain tissue following treatment with BNC210. The protocol and data presented are intended as a guide for researchers investigating the effects of BNC210 on α7 nAChR expression and localization.
Data Presentation
The following table summarizes hypothetical quantitative data from an immunohistochemical analysis of α7 nAChR expression in the amygdala of a rodent model of anxiety, following chronic treatment with BNC210. This data is for illustrative purposes to demonstrate how results from such an experiment could be presented.
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | α7 nAChR-Positive Cells (per mm²) | Mean Staining Intensity (Arbitrary Units) |
| Vehicle Control | 0 | 8 | 150 ± 12 | 0.85 ± 0.05 |
| BNC210 | 10 | 8 | 145 ± 15 | 0.82 ± 0.06 |
| BNC210 | 30 | 8 | 148 ± 11 | 0.84 ± 0.04 |
Data are presented as mean ± standard error of the mean (SEM). Statistical analysis would be performed using appropriate methods (e.g., ANOVA followed by post-hoc tests).
Signaling Pathway of α7 nAChR Modulation by BNC210
References
- 1. An Autoradiographic Survey of Mouse Brain Nicotinic Acetylcholine Receptors Defined by Null Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Acetylcholine Receptor-Specific Antibody Induces Inflammation and Amyloid β42 Accumulation in the Mouse Brain to Impair Memory | PLOS One [journals.plos.org]
- 3. Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurofit.com [neurofit.com]
Application Notes and Protocols: Immunohistochemistry for α7 nAChR after BNC210 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC210 is a novel psychoactive compound that acts as a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][4][5] It is under investigation for the treatment of anxiety and trauma-related disorders. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is involved in various cognitive and neurological processes. As a NAM, BNC210 inhibits the receptor's response to the endogenous agonist acetylcholine, thereby modulating cholinergic signaling.
Immunohistochemistry (IHC) is a valuable technique to visualize the distribution and quantify the expression levels of α7 nAChR protein in tissue samples. This application note provides a detailed protocol for performing IHC for α7 nAChR in brain tissue following treatment with BNC210. The protocol and data presented are intended as a guide for researchers investigating the effects of BNC210 on α7 nAChR expression and localization.
Data Presentation
The following table summarizes hypothetical quantitative data from an immunohistochemical analysis of α7 nAChR expression in the amygdala of a rodent model of anxiety, following chronic treatment with BNC210. This data is for illustrative purposes to demonstrate how results from such an experiment could be presented.
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | α7 nAChR-Positive Cells (per mm²) | Mean Staining Intensity (Arbitrary Units) |
| Vehicle Control | 0 | 8 | 150 ± 12 | 0.85 ± 0.05 |
| BNC210 | 10 | 8 | 145 ± 15 | 0.82 ± 0.06 |
| BNC210 | 30 | 8 | 148 ± 11 | 0.84 ± 0.04 |
Data are presented as mean ± standard error of the mean (SEM). Statistical analysis would be performed using appropriate methods (e.g., ANOVA followed by post-hoc tests).
Signaling Pathway of α7 nAChR Modulation by BNC210
References
- 1. An Autoradiographic Survey of Mouse Brain Nicotinic Acetylcholine Receptors Defined by Null Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Acetylcholine Receptor-Specific Antibody Induces Inflammation and Amyloid β42 Accumulation in the Mouse Brain to Impair Memory | PLOS One [journals.plos.org]
- 3. Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurofit.com [neurofit.com]
Application Notes and Protocols: Genetic Models for Studying BNC210 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC210 is an investigational, first-in-class, negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] It is under development for the treatment of social anxiety disorder (SAD) and post-traumatic stress disorder (PTSD), with Fast Track designation from the U.S. Food and Drug Administration (FDA) for both indications.[4][5] Unlike existing anxiolytics like benzodiazepines or selective serotonin (B10506) reuptake inhibitors (SSRIs), BNC210 offers a novel mechanism of action that promises efficacy without sedation, addiction, or cognitive impairment.
The use of robust genetic and behavioral models is critical for elucidating the therapeutic potential and underlying mechanisms of novel compounds like BNC210. These models allow for the systematic investigation of drug efficacy on specific genetic backgrounds that may predispose individuals to anxiety and stressor-related disorders. This document provides an overview of BNC210's mechanism, summarizes key preclinical and clinical data, and offers detailed protocols for assessing its efficacy in relevant genetic animal models.
Mechanism of Action: α7 nAChR Modulation
BNC210 functions as a selective negative allosteric modulator of the α7 nAChR. This receptor is a ligand-gated ion channel that, upon binding to its endogenous ligand acetylcholine, permits the influx of cations, particularly Ca²⁺ and Na⁺. The α7 nAChR is highly expressed in brain regions critical for processing fear and anxiety, including the amygdala and hippocampus.
By binding to an allosteric site, BNC210 reduces the probability of the channel opening in response to acetylcholine, thereby dampening cholinergic signaling through this pathway without directly blocking the agonist binding site. Preclinical studies have shown that this modulation reduces neuronal excitability in key anxiety-related circuits. Specifically, in a study with individuals suffering from Generalized Anxiety Disorder (GAD), a low dose of BNC210 was shown to reduce amygdala reactivity to fearful stimuli and decrease functional connectivity between the amygdala and the anterior cingulate cortex, a network implicated in regulating anxious responses.
Caption: Mechanism of BNC210 as a negative allosteric modulator of the α7 nAChR.
Genetic Models for Anxiety and PTSD Research
While preclinical studies of BNC210 have been conducted in wild-type rodents, leveraging specific genetic models can provide deeper insights into its efficacy relative to an individual's genetic predisposition. Anxiety disorders have a significant genetic component, and models can be chosen to reflect known risk factors.
Recommended Genetic Models:
-
Serotonin Transporter (5-HTT) Knock-Out/Knock-In Models: The 5-HTT gene (or SLC6A4) is a key target for SSRIs. Rodent models with altered 5-HTT function, such as 5-HTT knock-out rats, display heightened anxiety-like behaviors and impaired fear extinction, making them valuable for studying disorders like PTSD. Testing BNC210 in these models could reveal its efficacy in a genetically defined context of serotonergic dysregulation.
-
Brain-Derived Neurotrophic Factor (BDNF) Models: Polymorphisms in the BDNF gene are associated with susceptibility to anxiety disorders and PTSD. Transgenic mice with altered BDNF expression could be used to explore the interplay between cholinergic modulation by BNC210 and neurotrophic pathways.
-
CHRNA7 Knock-in/Knock-out Models: To confirm target engagement and explore the consequences of α7 nAChR modulation, models with altered expression or function of the CHRNA7 gene (which codes for the α7 subunit) are invaluable. These models can validate that the anxiolytic effects of BNC210 are indeed mediated through its intended target.
Summary of Efficacy Data
Quantitative data from both clinical and preclinical studies highlight the therapeutic potential of BNC210.
Table 1: Preclinical Behavioral Efficacy of BNC210
| Model/Test | Species | Effect of BNC210 | Key Finding | Citation |
|---|---|---|---|---|
| Mouse Light-Dark Box | Mouse | Anxiolytic-like activity | Increased time spent in the light compartment | |
| Rat Elevated Plus Maze | Rat | Anxiolytic-like activity | Outperformed placebo |
| Open Field Test | Mouse | No sedative/motor effects | No change in locomotor activity detected | |
Table 2: Clinical Efficacy of BNC210 in Post-Traumatic Stress Disorder (ATTUNE Phase 2b Trial)
| Endpoint | Timepoint | BNC210 (900 mg BID) vs. Placebo | Effect Size (Cohen's d) | p-value | Citation |
|---|---|---|---|---|---|
| Change in CAPS-5 Total Score | Week 4 | Statistically significant improvement | 0.40 | < 0.05 | |
| Change in CAPS-5 Total Score | Week 8 | Statistically significant improvement | 0.44 | < 0.05 | |
| Change in CAPS-5 Total Score | Week 12 | Statistically significant improvement | 0.40 | < 0.05 (p=0.048) | |
| Intrusion Symptoms (Criterion B) | Weeks 4, 8, 12 | Statistically significant improvement | Not Reported | < 0.05 | |
| Depressive Symptoms | Week 12 | Statistically significant improvement | Not Reported | Not Reported | |
| Sleep | Weeks 4, 8, 12 | Statistically significant improvement | Not Reported | Not Reported |
CAPS-5: Clinician-Administered PTSD Scale for DSM-5
Table 3: Clinical Efficacy of BNC210 in Social Anxiety Disorder (PREVAIL Phase 2 Study)
| Endpoint | Population | BNC210 (Combined Doses) vs. Placebo | p-value | Citation |
|---|---|---|---|---|
| SUDS Score (Public Speaking) | Full Study Population | Statistically significant anxiety reduction | p=0.037 | |
| SUDS Score (Post-Hoc Analysis) | Full Study Population | Nominally significant anxiety reduction | p=0.044 | |
| SUDS Score (Public Speaking) | Younger Participants (≤30 years) | Significant separation from placebo | p=0.023 |
SUDS: Subjective Units of Distress Scale
Protocols for Efficacy Testing in Genetic Models
The following protocols describe standard behavioral assays to test the anxiolytic and anti-PTSD-like efficacy of BNC210 in genetically modified rodents.
Protocol 4.1: Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior by measuring the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video tracking system and software.
-
BNC210 formulation and vehicle control.
-
Appropriate rodent strain (e.g., 5-HTT knock-out rats and wild-type littermates).
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer BNC210 or vehicle via the appropriate route (e.g., oral gavage) 30-60 minutes prior to testing. A range of doses should be tested.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Allow the animal to explore the maze for 5 minutes. Record the session using the video tracking system.
-
Apparatus Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between trials to eliminate olfactory cues.
Data Analysis:
-
Primary Measures:
-
Time spent in the open arms (%).
-
Number of entries into the open arms (%).
-
-
Secondary (Locomotor) Measure:
-
Total number of arm entries.
-
-
Statistical Analysis: Use a two-way ANOVA (Genotype x Treatment) to analyze the data, followed by post-hoc tests.
Protocol 4.2: Fear Conditioning and Extinction Test
Objective: To model aspects of PTSD, including fear acquisition, consolidation, and extinction. Impaired fear extinction is a hallmark of PTSD.
Materials:
-
Fear conditioning chamber with a grid floor for footshocks and context cues.
-
A novel context for extinction training.
-
Software to control stimuli (tone, light, shock) and record freezing behavior.
-
BNC210 formulation and vehicle control.
Procedure:
-
Day 1: Fear Acquisition:
-
Place the animal in the conditioning chamber.
-
After a 2-minute baseline period, present a conditioned stimulus (CS), such as an auditory tone, for 30 seconds.
-
The CS co-terminates with a mild unconditioned stimulus (US), a 2-second footshock (e.g., 0.5-0.7 mA).
-
Repeat CS-US pairings 3-5 times with an inter-trial interval of 1-2 minutes.
-
-
Day 2: Contextual Fear Test:
-
Place the animal back into the original conditioning chamber for 5 minutes without presenting any CS or US.
-
Measure freezing behavior as an index of contextual fear memory.
-
-
Days 3-5: Extinction Training:
-
Administer BNC210 or vehicle daily prior to sessions.
-
Place the animal in a novel context.
-
Present the CS (tone) repeatedly (e.g., 15-20 times) without the US (footshock).
-
Measure freezing during each CS presentation to assess the rate of extinction learning.
-
-
Day 6: Extinction Recall Test:
-
Place the animal in the extinction context and present the CS a few times without the US.
-
Measure freezing to assess the consolidation of extinction memory.
-
Data Analysis:
-
Measures: Percentage of time spent freezing during baseline, CS presentations, and contextual tests.
-
Statistical Analysis: Use repeated measures ANOVA to compare freezing levels across trials and days between treatment and genotype groups.
Experimental Workflow
A typical workflow for evaluating BNC210 in a genetic model involves several key stages, from animal selection to data interpretation.
References
- 1. Exploring BNC210: A Promising New Treatment for PTSD and Social Anxiety | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 2. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. biospace.com [biospace.com]
- 5. hcplive.com [hcplive.com]
Application Notes and Protocols: Genetic Models for Studying BNC210 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC210 is an investigational, first-in-class, negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] It is under development for the treatment of social anxiety disorder (SAD) and post-traumatic stress disorder (PTSD), with Fast Track designation from the U.S. Food and Drug Administration (FDA) for both indications.[4][5] Unlike existing anxiolytics like benzodiazepines or selective serotonin reuptake inhibitors (SSRIs), BNC210 offers a novel mechanism of action that promises efficacy without sedation, addiction, or cognitive impairment.
The use of robust genetic and behavioral models is critical for elucidating the therapeutic potential and underlying mechanisms of novel compounds like BNC210. These models allow for the systematic investigation of drug efficacy on specific genetic backgrounds that may predispose individuals to anxiety and stressor-related disorders. This document provides an overview of BNC210's mechanism, summarizes key preclinical and clinical data, and offers detailed protocols for assessing its efficacy in relevant genetic animal models.
Mechanism of Action: α7 nAChR Modulation
BNC210 functions as a selective negative allosteric modulator of the α7 nAChR. This receptor is a ligand-gated ion channel that, upon binding to its endogenous ligand acetylcholine, permits the influx of cations, particularly Ca²⁺ and Na⁺. The α7 nAChR is highly expressed in brain regions critical for processing fear and anxiety, including the amygdala and hippocampus.
By binding to an allosteric site, BNC210 reduces the probability of the channel opening in response to acetylcholine, thereby dampening cholinergic signaling through this pathway without directly blocking the agonist binding site. Preclinical studies have shown that this modulation reduces neuronal excitability in key anxiety-related circuits. Specifically, in a study with individuals suffering from Generalized Anxiety Disorder (GAD), a low dose of BNC210 was shown to reduce amygdala reactivity to fearful stimuli and decrease functional connectivity between the amygdala and the anterior cingulate cortex, a network implicated in regulating anxious responses.
Caption: Mechanism of BNC210 as a negative allosteric modulator of the α7 nAChR.
Genetic Models for Anxiety and PTSD Research
While preclinical studies of BNC210 have been conducted in wild-type rodents, leveraging specific genetic models can provide deeper insights into its efficacy relative to an individual's genetic predisposition. Anxiety disorders have a significant genetic component, and models can be chosen to reflect known risk factors.
Recommended Genetic Models:
-
Serotonin Transporter (5-HTT) Knock-Out/Knock-In Models: The 5-HTT gene (or SLC6A4) is a key target for SSRIs. Rodent models with altered 5-HTT function, such as 5-HTT knock-out rats, display heightened anxiety-like behaviors and impaired fear extinction, making them valuable for studying disorders like PTSD. Testing BNC210 in these models could reveal its efficacy in a genetically defined context of serotonergic dysregulation.
-
Brain-Derived Neurotrophic Factor (BDNF) Models: Polymorphisms in the BDNF gene are associated with susceptibility to anxiety disorders and PTSD. Transgenic mice with altered BDNF expression could be used to explore the interplay between cholinergic modulation by BNC210 and neurotrophic pathways.
-
CHRNA7 Knock-in/Knock-out Models: To confirm target engagement and explore the consequences of α7 nAChR modulation, models with altered expression or function of the CHRNA7 gene (which codes for the α7 subunit) are invaluable. These models can validate that the anxiolytic effects of BNC210 are indeed mediated through its intended target.
Summary of Efficacy Data
Quantitative data from both clinical and preclinical studies highlight the therapeutic potential of BNC210.
Table 1: Preclinical Behavioral Efficacy of BNC210
| Model/Test | Species | Effect of BNC210 | Key Finding | Citation |
|---|---|---|---|---|
| Mouse Light-Dark Box | Mouse | Anxiolytic-like activity | Increased time spent in the light compartment | |
| Rat Elevated Plus Maze | Rat | Anxiolytic-like activity | Outperformed placebo |
| Open Field Test | Mouse | No sedative/motor effects | No change in locomotor activity detected | |
Table 2: Clinical Efficacy of BNC210 in Post-Traumatic Stress Disorder (ATTUNE Phase 2b Trial)
| Endpoint | Timepoint | BNC210 (900 mg BID) vs. Placebo | Effect Size (Cohen's d) | p-value | Citation |
|---|---|---|---|---|---|
| Change in CAPS-5 Total Score | Week 4 | Statistically significant improvement | 0.40 | < 0.05 | |
| Change in CAPS-5 Total Score | Week 8 | Statistically significant improvement | 0.44 | < 0.05 | |
| Change in CAPS-5 Total Score | Week 12 | Statistically significant improvement | 0.40 | < 0.05 (p=0.048) | |
| Intrusion Symptoms (Criterion B) | Weeks 4, 8, 12 | Statistically significant improvement | Not Reported | < 0.05 | |
| Depressive Symptoms | Week 12 | Statistically significant improvement | Not Reported | Not Reported | |
| Sleep | Weeks 4, 8, 12 | Statistically significant improvement | Not Reported | Not Reported |
CAPS-5: Clinician-Administered PTSD Scale for DSM-5
Table 3: Clinical Efficacy of BNC210 in Social Anxiety Disorder (PREVAIL Phase 2 Study)
| Endpoint | Population | BNC210 (Combined Doses) vs. Placebo | p-value | Citation |
|---|---|---|---|---|
| SUDS Score (Public Speaking) | Full Study Population | Statistically significant anxiety reduction | p=0.037 | |
| SUDS Score (Post-Hoc Analysis) | Full Study Population | Nominally significant anxiety reduction | p=0.044 | |
| SUDS Score (Public Speaking) | Younger Participants (≤30 years) | Significant separation from placebo | p=0.023 |
SUDS: Subjective Units of Distress Scale
Protocols for Efficacy Testing in Genetic Models
The following protocols describe standard behavioral assays to test the anxiolytic and anti-PTSD-like efficacy of BNC210 in genetically modified rodents.
Protocol 4.1: Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior by measuring the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video tracking system and software.
-
BNC210 formulation and vehicle control.
-
Appropriate rodent strain (e.g., 5-HTT knock-out rats and wild-type littermates).
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer BNC210 or vehicle via the appropriate route (e.g., oral gavage) 30-60 minutes prior to testing. A range of doses should be tested.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Allow the animal to explore the maze for 5 minutes. Record the session using the video tracking system.
-
Apparatus Cleaning: Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.
Data Analysis:
-
Primary Measures:
-
Time spent in the open arms (%).
-
Number of entries into the open arms (%).
-
-
Secondary (Locomotor) Measure:
-
Total number of arm entries.
-
-
Statistical Analysis: Use a two-way ANOVA (Genotype x Treatment) to analyze the data, followed by post-hoc tests.
Protocol 4.2: Fear Conditioning and Extinction Test
Objective: To model aspects of PTSD, including fear acquisition, consolidation, and extinction. Impaired fear extinction is a hallmark of PTSD.
Materials:
-
Fear conditioning chamber with a grid floor for footshocks and context cues.
-
A novel context for extinction training.
-
Software to control stimuli (tone, light, shock) and record freezing behavior.
-
BNC210 formulation and vehicle control.
Procedure:
-
Day 1: Fear Acquisition:
-
Place the animal in the conditioning chamber.
-
After a 2-minute baseline period, present a conditioned stimulus (CS), such as an auditory tone, for 30 seconds.
-
The CS co-terminates with a mild unconditioned stimulus (US), a 2-second footshock (e.g., 0.5-0.7 mA).
-
Repeat CS-US pairings 3-5 times with an inter-trial interval of 1-2 minutes.
-
-
Day 2: Contextual Fear Test:
-
Place the animal back into the original conditioning chamber for 5 minutes without presenting any CS or US.
-
Measure freezing behavior as an index of contextual fear memory.
-
-
Days 3-5: Extinction Training:
-
Administer BNC210 or vehicle daily prior to sessions.
-
Place the animal in a novel context.
-
Present the CS (tone) repeatedly (e.g., 15-20 times) without the US (footshock).
-
Measure freezing during each CS presentation to assess the rate of extinction learning.
-
-
Day 6: Extinction Recall Test:
-
Place the animal in the extinction context and present the CS a few times without the US.
-
Measure freezing to assess the consolidation of extinction memory.
-
Data Analysis:
-
Measures: Percentage of time spent freezing during baseline, CS presentations, and contextual tests.
-
Statistical Analysis: Use repeated measures ANOVA to compare freezing levels across trials and days between treatment and genotype groups.
Experimental Workflow
A typical workflow for evaluating BNC210 in a genetic model involves several key stages, from animal selection to data interpretation.
References
- 1. Exploring BNC210: A Promising New Treatment for PTSD and Social Anxiety | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 2. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. biospace.com [biospace.com]
- 5. hcplive.com [hcplive.com]
Application Notes and Protocols for Visualizing BNC210 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and potential imaging and electrophysiological techniques to visualize and quantify the target engagement of BNC210, a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The following protocols are intended to serve as a comprehensive guide for preclinical and clinical research.
Introduction to BNC210 and Target Engagement
BNC210 is an investigational drug that acts as a negative allosteric modulator of the α7 nAChR.[1][2] Unlike orthosteric antagonists that directly block the acetylcholine binding site, BNC210 binds to a distinct allosteric site on the receptor. This binding event modulates the receptor's response to acetylcholine, resulting in a reduction of ion flow through the channel. Visualizing and quantifying this target engagement in the central nervous system (CNS) is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing, and confirming its mechanism of action in clinical trials.
This document outlines three primary methodologies for assessing BNC210 target engagement:
-
Positron Emission Tomography (PET) Imaging: To measure the modulation of orthosteric radioligand binding.
-
Functional Magnetic Resonance Imaging (fMRI): To assess the downstream functional consequences of α7 nAChR modulation in specific brain circuits.
-
Quantitative Electroencephalography (qEEG): To measure changes in brain electrical activity resulting from α7 nAChR modulation.
Positron Emission Tomography (PET) Imaging
PET imaging offers a quantitative method to assess the binding of a drug to its target in the living brain. For BNC210, an indirect approach using an orthosteric radioligand for the α7 nAChR is the most feasible method, given the current absence of a specific PET tracer for the BNC210 allosteric binding site.
Principle: BNC210, as a negative allosteric modulator, is expected to decrease the binding affinity of orthosteric agonists and antagonists to the α7 nAChR. This change in affinity can be measured as a reduction in the binding potential (BP) of a selective α7 nAChR PET radioligand. [18F]ASEM is a well-characterized PET radioligand with high affinity and selectivity for the α7 nAChR.[3][4][5]
Experimental Protocol: [18F]ASEM PET Imaging to Measure BNC210 Target Engagement
Objective: To quantify the occupancy of the α7 nAChR by BNC210 by measuring the displacement of the orthosteric radioligand [18F]ASEM.
Materials:
-
PET scanner
-
[18F]ASEM radioligand
-
BNC210 investigational drug
-
Arterial line for blood sampling (optional, for full kinetic modeling)
-
Centrifuge and gamma counter for plasma analysis
Procedure:
-
Subject Preparation:
-
Subjects should be screened for any contraindications to PET imaging and the administration of BNC210.
-
Informed consent must be obtained.
-
For human studies, an arterial line may be inserted for continuous blood sampling to determine the arterial input function.
-
-
Study Design:
-
A baseline PET scan with [18F]ASEM is performed to determine the baseline binding potential (BPND) in various brain regions.
-
Following a sufficient washout period, subjects are administered a single dose of BNC210.
-
A second PET scan with [18F]ASEM is performed at the expected time of peak BNC210 brain concentration.
-
-
PET Scan Acquisition:
-
A transmission scan is acquired for attenuation correction.
-
A bolus injection of [18F]ASEM (typically 185-370 MBq) is administered intravenously.
-
Dynamic emission data are collected for 90-120 minutes.
-
If arterial sampling is performed, continuous blood samples are drawn and analyzed for parent radioligand concentration.
-
-
Image Analysis:
-
PET images are reconstructed and co-registered with an anatomical MRI for delineation of regions of interest (ROIs), including the thalamus, hippocampus, and cortical regions known to have high α7 nAChR density.
-
Time-activity curves (TACs) are generated for each ROI.
-
The binding potential (BPND) is calculated using a reference region model (e.g., with the cerebellum as the reference region) or a full kinetic model with arterial input function.
-
-
Target Occupancy Calculation:
-
The percentage of receptor occupancy (RO) by BNC210 is calculated using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_BNC210) / BP_ND_baseline] * 100
-
Data Presentation
| Parameter | Baseline (Placebo) | Post-BNC210 | % Change (Occupancy) |
| [18F]ASEM BPND (Thalamus) | e.g., 3.5 | e.g., 2.1 | e.g., 40% |
| [18F]ASEM BPND (Hippocampus) | e.g., 2.8 | e.g., 1.8 | e.g., 36% |
| [18F]ASEM BPND (Frontal Cortex) | e.g., 2.5 | e.g., 1.7 | e.g., 32% |
Note: The values in this table are hypothetical and for illustrative purposes.
References
- 1. neurofit.com [neurofit.com]
- 2. | BioWorld [bioworld.com]
- 3. Brain PET Imaging of α7-nAChR with [18F]ASEM: Reproducibility, Occupancy, Receptor Density, and Changes in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]DBT-10 in non-human primates, and further evaluation of [18F]ASEM in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Visualizing BNC210 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and potential imaging and electrophysiological techniques to visualize and quantify the target engagement of BNC210, a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). The following protocols are intended to serve as a comprehensive guide for preclinical and clinical research.
Introduction to BNC210 and Target Engagement
BNC210 is an investigational drug that acts as a negative allosteric modulator of the α7 nAChR.[1][2] Unlike orthosteric antagonists that directly block the acetylcholine binding site, BNC210 binds to a distinct allosteric site on the receptor. This binding event modulates the receptor's response to acetylcholine, resulting in a reduction of ion flow through the channel. Visualizing and quantifying this target engagement in the central nervous system (CNS) is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing, and confirming its mechanism of action in clinical trials.
This document outlines three primary methodologies for assessing BNC210 target engagement:
-
Positron Emission Tomography (PET) Imaging: To measure the modulation of orthosteric radioligand binding.
-
Functional Magnetic Resonance Imaging (fMRI): To assess the downstream functional consequences of α7 nAChR modulation in specific brain circuits.
-
Quantitative Electroencephalography (qEEG): To measure changes in brain electrical activity resulting from α7 nAChR modulation.
Positron Emission Tomography (PET) Imaging
PET imaging offers a quantitative method to assess the binding of a drug to its target in the living brain. For BNC210, an indirect approach using an orthosteric radioligand for the α7 nAChR is the most feasible method, given the current absence of a specific PET tracer for the BNC210 allosteric binding site.
Principle: BNC210, as a negative allosteric modulator, is expected to decrease the binding affinity of orthosteric agonists and antagonists to the α7 nAChR. This change in affinity can be measured as a reduction in the binding potential (BP) of a selective α7 nAChR PET radioligand. [18F]ASEM is a well-characterized PET radioligand with high affinity and selectivity for the α7 nAChR.[3][4][5]
Experimental Protocol: [18F]ASEM PET Imaging to Measure BNC210 Target Engagement
Objective: To quantify the occupancy of the α7 nAChR by BNC210 by measuring the displacement of the orthosteric radioligand [18F]ASEM.
Materials:
-
PET scanner
-
[18F]ASEM radioligand
-
BNC210 investigational drug
-
Arterial line for blood sampling (optional, for full kinetic modeling)
-
Centrifuge and gamma counter for plasma analysis
Procedure:
-
Subject Preparation:
-
Subjects should be screened for any contraindications to PET imaging and the administration of BNC210.
-
Informed consent must be obtained.
-
For human studies, an arterial line may be inserted for continuous blood sampling to determine the arterial input function.
-
-
Study Design:
-
A baseline PET scan with [18F]ASEM is performed to determine the baseline binding potential (BPND) in various brain regions.
-
Following a sufficient washout period, subjects are administered a single dose of BNC210.
-
A second PET scan with [18F]ASEM is performed at the expected time of peak BNC210 brain concentration.
-
-
PET Scan Acquisition:
-
A transmission scan is acquired for attenuation correction.
-
A bolus injection of [18F]ASEM (typically 185-370 MBq) is administered intravenously.
-
Dynamic emission data are collected for 90-120 minutes.
-
If arterial sampling is performed, continuous blood samples are drawn and analyzed for parent radioligand concentration.
-
-
Image Analysis:
-
PET images are reconstructed and co-registered with an anatomical MRI for delineation of regions of interest (ROIs), including the thalamus, hippocampus, and cortical regions known to have high α7 nAChR density.
-
Time-activity curves (TACs) are generated for each ROI.
-
The binding potential (BPND) is calculated using a reference region model (e.g., with the cerebellum as the reference region) or a full kinetic model with arterial input function.
-
-
Target Occupancy Calculation:
-
The percentage of receptor occupancy (RO) by BNC210 is calculated using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_BNC210) / BP_ND_baseline] * 100
-
Data Presentation
| Parameter | Baseline (Placebo) | Post-BNC210 | % Change (Occupancy) |
| [18F]ASEM BPND (Thalamus) | e.g., 3.5 | e.g., 2.1 | e.g., 40% |
| [18F]ASEM BPND (Hippocampus) | e.g., 2.8 | e.g., 1.8 | e.g., 36% |
| [18F]ASEM BPND (Frontal Cortex) | e.g., 2.5 | e.g., 1.7 | e.g., 32% |
Note: The values in this table are hypothetical and for illustrative purposes.
References
- 1. neurofit.com [neurofit.com]
- 2. | BioWorld [bioworld.com]
- 3. Brain PET Imaging of α7-nAChR with [18F]ASEM: Reproducibility, Occupancy, Receptor Density, and Changes in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]DBT-10 in non-human primates, and further evaluation of [18F]ASEM in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
BNC210 Technical Support Center: Navigating In Vitro Solubility Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with BNC210 in in vitro experiments. Given BNC210's hydrophobic nature, careful preparation is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is BNC210 and its mechanism of action?
A1: BNC210 is a novel, investigational small molecule that acts as a potent and selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] Instead of directly blocking the acetylcholine binding site, BNC210 binds to a different (allosteric) site on the receptor, which in turn modulates the receptor's function, reducing ion flow upon agonist binding. This mechanism contributes to its anxiolytic (anti-anxiety) effects without causing sedation.
Q2: What are the known solubility properties of BNC210?
A2: BNC210 is characterized by its poor aqueous solubility. It is reportedly insoluble in water and ethanol. However, it demonstrates good solubility in dimethyl sulfoxide (B87167) (DMSO).[2] Early clinical formulations were aqueous suspensions and showed solubility-limited absorption, further highlighting its low water solubility.[3][4]
Q3: What is the recommended solvent for preparing BNC210 stock solutions?
A3: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of BNC210.
Q4: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A4: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in your cell culture medium or aqueous buffer should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent.
Q5: My BNC210 precipitated after dilution in my aqueous experimental buffer. What should I do?
A5: This is a common issue with hydrophobic compounds. Please refer to the detailed troubleshooting guide below for a systematic approach to resolving this problem. Key strategies include reducing the final concentration, performing serial dilutions, and ensuring the stock solution is fully dissolved before dilution.
Quantitative Data Summary
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 63 | 198.5 | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BNC210 Stock Solution in DMSO
Materials:
-
BNC210 powder (MW: 317.38 g/mol )
-
Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in foil
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out 3.17 mg of BNC210 powder and transfer it to the sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary, but should be done with caution to avoid compound degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Diluting BNC210 for In Vitro Experiments
Objective: To prepare a working solution of BNC210 in cell culture medium with a final DMSO concentration of ≤ 0.5%.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM BNC210 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid rapid precipitation ("crashing out"), perform an intermediate dilution step. For example, dilute the 10 mM stock 1:10 in fresh, pre-warmed cell culture medium to create a 1 mM solution. This should be done by adding the stock solution to the medium while gently vortexing.
-
Final Dilution: Further dilute the intermediate solution (or the stock solution directly if the final concentration is high enough) into the final volume of pre-warmed cell culture medium to achieve the desired working concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).
-
Mixing: Mix the final working solution thoroughly by gentle inversion or swirling before adding it to the cells.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in DMSO Stock Solution | - Incomplete dissolution- Moisture contamination in DMSO- Stock concentration is too high | - Ensure complete dissolution by vigorous vortexing or sonication.- Use fresh, anhydrous DMSO.- Prepare a new stock solution at a lower concentration. |
| Precipitation Upon Dilution in Aqueous Medium | - "Crashing out" due to rapid change in solvent polarity- Final concentration exceeds the solubility limit in the aqueous medium- Interaction with media components | - Perform serial dilutions rather than a single large dilution.- Reduce the final working concentration of BNC210.- Increase the final DMSO concentration slightly (if tolerated by the assay, up to 1%), ensuring a proper vehicle control.- Consider using a solubilizing agent like a low concentration of a suitable cyclodextrin (B1172386) (e.g., HP-β-CD) in the assay medium (requires validation). |
| Cloudiness or Haze in Working Solution | - Formation of fine precipitates or aggregates | - Centrifuge the working solution at high speed and use the supernatant, though this will reduce the effective concentration.- Prepare fresh working solutions immediately before use.- Test a lower working concentration. |
| Inconsistent Experimental Results | - Inaccurate stock concentration due to incomplete dissolution- Degradation of BNC210 in solution- Variability in final concentration due to precipitation | - Always ensure the stock solution is clear before making dilutions.- Store stock solutions in single-use aliquots at -20°C or -80°C and protect from light.- Visually inspect working solutions for any signs of precipitation before adding to the experiment. |
Visualizations
BNC210 Mechanism of Action
Caption: BNC210 binds to an allosteric site on the α7 nAChR, reducing Ca²⁺ influx.
Experimental Workflow for BNC210 In Vitro Assay
References
- 1. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
BNC210 Technical Support Center: Navigating In Vitro Solubility Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with BNC210 in in vitro experiments. Given BNC210's hydrophobic nature, careful preparation is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is BNC210 and its mechanism of action?
A1: BNC210 is a novel, investigational small molecule that acts as a potent and selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1] Instead of directly blocking the acetylcholine binding site, BNC210 binds to a different (allosteric) site on the receptor, which in turn modulates the receptor's function, reducing ion flow upon agonist binding. This mechanism contributes to its anxiolytic (anti-anxiety) effects without causing sedation.
Q2: What are the known solubility properties of BNC210?
A2: BNC210 is characterized by its poor aqueous solubility. It is reportedly insoluble in water and ethanol. However, it demonstrates good solubility in dimethyl sulfoxide (DMSO).[2] Early clinical formulations were aqueous suspensions and showed solubility-limited absorption, further highlighting its low water solubility.[3][4]
Q3: What is the recommended solvent for preparing BNC210 stock solutions?
A3: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of BNC210.
Q4: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A4: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in your cell culture medium or aqueous buffer should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent.
Q5: My BNC210 precipitated after dilution in my aqueous experimental buffer. What should I do?
A5: This is a common issue with hydrophobic compounds. Please refer to the detailed troubleshooting guide below for a systematic approach to resolving this problem. Key strategies include reducing the final concentration, performing serial dilutions, and ensuring the stock solution is fully dissolved before dilution.
Quantitative Data Summary
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 63 | 198.5 | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BNC210 Stock Solution in DMSO
Materials:
-
BNC210 powder (MW: 317.38 g/mol )
-
Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in foil
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out 3.17 mg of BNC210 powder and transfer it to the sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary, but should be done with caution to avoid compound degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Diluting BNC210 for In Vitro Experiments
Objective: To prepare a working solution of BNC210 in cell culture medium with a final DMSO concentration of ≤ 0.5%.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM BNC210 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid rapid precipitation ("crashing out"), perform an intermediate dilution step. For example, dilute the 10 mM stock 1:10 in fresh, pre-warmed cell culture medium to create a 1 mM solution. This should be done by adding the stock solution to the medium while gently vortexing.
-
Final Dilution: Further dilute the intermediate solution (or the stock solution directly if the final concentration is high enough) into the final volume of pre-warmed cell culture medium to achieve the desired working concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).
-
Mixing: Mix the final working solution thoroughly by gentle inversion or swirling before adding it to the cells.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in DMSO Stock Solution | - Incomplete dissolution- Moisture contamination in DMSO- Stock concentration is too high | - Ensure complete dissolution by vigorous vortexing or sonication.- Use fresh, anhydrous DMSO.- Prepare a new stock solution at a lower concentration. |
| Precipitation Upon Dilution in Aqueous Medium | - "Crashing out" due to rapid change in solvent polarity- Final concentration exceeds the solubility limit in the aqueous medium- Interaction with media components | - Perform serial dilutions rather than a single large dilution.- Reduce the final working concentration of BNC210.- Increase the final DMSO concentration slightly (if tolerated by the assay, up to 1%), ensuring a proper vehicle control.- Consider using a solubilizing agent like a low concentration of a suitable cyclodextrin (e.g., HP-β-CD) in the assay medium (requires validation). |
| Cloudiness or Haze in Working Solution | - Formation of fine precipitates or aggregates | - Centrifuge the working solution at high speed and use the supernatant, though this will reduce the effective concentration.- Prepare fresh working solutions immediately before use.- Test a lower working concentration. |
| Inconsistent Experimental Results | - Inaccurate stock concentration due to incomplete dissolution- Degradation of BNC210 in solution- Variability in final concentration due to precipitation | - Always ensure the stock solution is clear before making dilutions.- Store stock solutions in single-use aliquots at -20°C or -80°C and protect from light.- Visually inspect working solutions for any signs of precipitation before adding to the experiment. |
Visualizations
BNC210 Mechanism of Action
Caption: BNC210 binds to an allosteric site on the α7 nAChR, reducing Ca²⁺ influx.
Experimental Workflow for BNC210 In Vitro Assay
References
- 1. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
BNC210 Technical Support Center: Addressing Off-Target Effects in Cellular Assays
Welcome to the BNC210 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of BNC210 in cellular assays, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BNC210?
BNC210 is a potent and selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4][5] It does not compete with the natural ligand, acetylcholine, but rather binds to a distinct allosteric site on the receptor to inhibit its function. This inhibition of the α7 nAChR is believed to be the primary mechanism behind its anxiolytic effects.
Q2: Is there any published data on the off-target activity of BNC210?
Currently, there is no published data specifically detailing the off-target (i.e., non-nicotinic) activities of BNC210. However, extensive screening of BNC210 against a large panel of other receptors and enzymes (over 400 targets) did not reveal any significant activity, indicating a high degree of selectivity for the α7 nAChR.
Q3: What are the known IC50 values for BNC210 against the α7 nAChR?
In human cell lines expressing the α7 nAChR, BNC210 has been shown to inhibit receptor currents with IC50 values in the range of 1.2 to 3 µM.
Q4: I am observing a U-shaped (hormetic) dose-response curve in my assay. Is this expected for BNC210?
Some clinical and preclinical data suggest that the response to BNC210 may be hormetic, with low doses producing a more significant anxiolytic effect than higher doses. This phenomenon could potentially be observed in cellular assays as well. If you observe a U-shaped dose-response curve, it is crucial to perform a detailed dose-response study to identify the optimal concentration for your specific assay.
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotype or Toxicity
If you observe a cellular phenotype that is inconsistent with the known function of the α7 nAChR or if you observe cellular toxicity at concentrations where BNC210 is expected to be active, consider the following troubleshooting steps.
Potential Cause:
-
Off-target effects at high concentrations: Even highly selective compounds can exhibit off-target activities at concentrations significantly above their IC50.
-
Cell line-specific sensitivity: The observed effect may be specific to the genetic background or expression profile of your chosen cell line.
-
Compound purity and solvent effects: Impurities in the compound batch or the vehicle used to dissolve BNC210 could be contributing to the observed phenotype.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: How to Confirm the Observed Effect is Mediated by α7 nAChR
To ensure that the biological effect you are observing is a direct result of BNC210's activity on the α7 nAChR, a series of control experiments are essential.
Experimental Workflow for Target Validation:
Caption: Experimental workflow for validating on-target effects of BNC210.
Data Summary
Table 1: BNC210 Activity Profile
| Parameter | Value | Reference |
| Primary Target | α7 nicotinic acetylcholine receptor (α7 nAChR) | |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | |
| IC50 (human α7 nAChR) | 1.2 - 3 µM | |
| Selectivity | No significant activity against >400 other targets | |
| Published Off-Target Data | None available |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| High background signal or unexpected toxicity | Compound concentration too high; Solvent effects | Perform a full dose-response curve; Run vehicle-only controls. |
| Effect does not replicate with other α7 nAChR modulators | Off-target effect of BNC210; Unique binding mode | Use a competitive antagonist to block the BNC210 effect; Test in α7 nAChR null cells. |
| U-shaped (hormetic) dose-response | Complex biological response to α7 nAChR modulation | Carefully titrate BNC210 concentration to identify the optimal range for the desired effect. |
| Variability between experiments | Inconsistent cell passage number; Compound degradation | Use cells with a consistent low passage number; Prepare fresh stock solutions of BNC210. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of BNC210
-
Cell Plating: Plate your cells of interest in a 96-well plate at a density that will not reach confluency within the assay duration.
-
Compound Preparation: Prepare a 2x stock solution of BNC210 in your chosen vehicle (e.g., DMSO) and serially dilute to create a range of concentrations (e.g., from 0.1 µM to 100 µM). Also, prepare a vehicle-only control.
-
Treatment: Add an equal volume of the 2x BNC210 stock solutions or vehicle to the corresponding wells of the 96-well plate.
-
Incubation: Incubate the plate for the desired duration of your main experiment (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as MTT, MTS, or LDH release assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Determine the highest concentration of BNC210 that does not significantly reduce cell viability. This concentration should be considered the maximum to be used in subsequent functional assays.
Protocol 2: Validating On-Target Activity using a Competitive Antagonist
-
Cell Plating: Plate your cells as you would for your primary functional assay.
-
Antagonist Pre-treatment: Pre-incubate a subset of wells with a known competitive α7 nAChR antagonist (e.g., Methyllycaconitine) at a concentration known to block the receptor. Include a control group without the antagonist.
-
BNC210 Treatment: Add BNC210 at its optimal, non-toxic concentration to both the antagonist-treated and untreated wells. Include vehicle controls for both conditions.
-
Functional Assay: Perform your primary functional assay to measure the biological effect of BNC210.
-
Data Analysis: Compare the effect of BNC210 in the presence and absence of the competitive antagonist. If the effect of BNC210 is significantly diminished or abolished in the presence of the antagonist, it strongly suggests that the effect is mediated through the α7 nAChR.
Signaling Pathway
The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium ions (Ca2+). Upon activation by acetylcholine, the channel opens, leading to an influx of Ca2+, which can trigger various downstream signaling cascades. BNC210, as a negative allosteric modulator, prevents or reduces this channel opening and subsequent Ca2+ influx.
References
- 1. tandfonline.com [tandfonline.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soclenicant - Wikipedia [en.wikipedia.org]
- 5. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
BNC210 Technical Support Center: Addressing Off-Target Effects in Cellular Assays
Welcome to the BNC210 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of BNC210 in cellular assays, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BNC210?
BNC210 is a potent and selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][4][5] It does not compete with the natural ligand, acetylcholine, but rather binds to a distinct allosteric site on the receptor to inhibit its function. This inhibition of the α7 nAChR is believed to be the primary mechanism behind its anxiolytic effects.
Q2: Is there any published data on the off-target activity of BNC210?
Currently, there is no published data specifically detailing the off-target (i.e., non-nicotinic) activities of BNC210. However, extensive screening of BNC210 against a large panel of other receptors and enzymes (over 400 targets) did not reveal any significant activity, indicating a high degree of selectivity for the α7 nAChR.
Q3: What are the known IC50 values for BNC210 against the α7 nAChR?
In human cell lines expressing the α7 nAChR, BNC210 has been shown to inhibit receptor currents with IC50 values in the range of 1.2 to 3 µM.
Q4: I am observing a U-shaped (hormetic) dose-response curve in my assay. Is this expected for BNC210?
Some clinical and preclinical data suggest that the response to BNC210 may be hormetic, with low doses producing a more significant anxiolytic effect than higher doses. This phenomenon could potentially be observed in cellular assays as well. If you observe a U-shaped dose-response curve, it is crucial to perform a detailed dose-response study to identify the optimal concentration for your specific assay.
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotype or Toxicity
If you observe a cellular phenotype that is inconsistent with the known function of the α7 nAChR or if you observe cellular toxicity at concentrations where BNC210 is expected to be active, consider the following troubleshooting steps.
Potential Cause:
-
Off-target effects at high concentrations: Even highly selective compounds can exhibit off-target activities at concentrations significantly above their IC50.
-
Cell line-specific sensitivity: The observed effect may be specific to the genetic background or expression profile of your chosen cell line.
-
Compound purity and solvent effects: Impurities in the compound batch or the vehicle used to dissolve BNC210 could be contributing to the observed phenotype.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: How to Confirm the Observed Effect is Mediated by α7 nAChR
To ensure that the biological effect you are observing is a direct result of BNC210's activity on the α7 nAChR, a series of control experiments are essential.
Experimental Workflow for Target Validation:
Caption: Experimental workflow for validating on-target effects of BNC210.
Data Summary
Table 1: BNC210 Activity Profile
| Parameter | Value | Reference |
| Primary Target | α7 nicotinic acetylcholine receptor (α7 nAChR) | |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | |
| IC50 (human α7 nAChR) | 1.2 - 3 µM | |
| Selectivity | No significant activity against >400 other targets | |
| Published Off-Target Data | None available |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| High background signal or unexpected toxicity | Compound concentration too high; Solvent effects | Perform a full dose-response curve; Run vehicle-only controls. |
| Effect does not replicate with other α7 nAChR modulators | Off-target effect of BNC210; Unique binding mode | Use a competitive antagonist to block the BNC210 effect; Test in α7 nAChR null cells. |
| U-shaped (hormetic) dose-response | Complex biological response to α7 nAChR modulation | Carefully titrate BNC210 concentration to identify the optimal range for the desired effect. |
| Variability between experiments | Inconsistent cell passage number; Compound degradation | Use cells with a consistent low passage number; Prepare fresh stock solutions of BNC210. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of BNC210
-
Cell Plating: Plate your cells of interest in a 96-well plate at a density that will not reach confluency within the assay duration.
-
Compound Preparation: Prepare a 2x stock solution of BNC210 in your chosen vehicle (e.g., DMSO) and serially dilute to create a range of concentrations (e.g., from 0.1 µM to 100 µM). Also, prepare a vehicle-only control.
-
Treatment: Add an equal volume of the 2x BNC210 stock solutions or vehicle to the corresponding wells of the 96-well plate.
-
Incubation: Incubate the plate for the desired duration of your main experiment (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as MTT, MTS, or LDH release assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Determine the highest concentration of BNC210 that does not significantly reduce cell viability. This concentration should be considered the maximum to be used in subsequent functional assays.
Protocol 2: Validating On-Target Activity using a Competitive Antagonist
-
Cell Plating: Plate your cells as you would for your primary functional assay.
-
Antagonist Pre-treatment: Pre-incubate a subset of wells with a known competitive α7 nAChR antagonist (e.g., Methyllycaconitine) at a concentration known to block the receptor. Include a control group without the antagonist.
-
BNC210 Treatment: Add BNC210 at its optimal, non-toxic concentration to both the antagonist-treated and untreated wells. Include vehicle controls for both conditions.
-
Functional Assay: Perform your primary functional assay to measure the biological effect of BNC210.
-
Data Analysis: Compare the effect of BNC210 in the presence and absence of the competitive antagonist. If the effect of BNC210 is significantly diminished or abolished in the presence of the antagonist, it strongly suggests that the effect is mediated through the α7 nAChR.
Signaling Pathway
The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium ions (Ca2+). Upon activation by acetylcholine, the channel opens, leading to an influx of Ca2+, which can trigger various downstream signaling cascades. BNC210, as a negative allosteric modulator, prevents or reduces this channel opening and subsequent Ca2+ influx.
References
- 1. tandfonline.com [tandfonline.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soclenicant - Wikipedia [en.wikipedia.org]
- 5. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BNC210 Delivery for Central Nervous System Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at optimizing the central nervous system (CNS) penetration of BNC210.
Frequently Asked Questions (FAQs)
Q1: What is BNC210 and what is its mechanism of action?
A1: BNC210 is a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4] It is under investigation for the treatment of anxiety disorders, post-traumatic stress disorder (PTSD), and agitation.[5] As a NAM, BNC210 binds to an allosteric site on the α7 nAChR, modulating its activity in response to the binding of the endogenous ligand, acetylcholine. This modulation is believed to underlie its therapeutic effects.
Q2: What are the known physicochemical properties of BNC210 relevant to CNS penetration?
A2: There are two chemical structures associated with the developmental code BNC210. The dipeptide form, also known as Soclenicant (H-Ile-Trp-OH), has a molecular weight of 317.38 g/mol . Another structure, identified in PubChem as BNC-210, has a molecular weight of 418.5 g/mol , a polar surface area (PSA) of 74.8 Ų, and an XLogP3 of 2.7. It is crucial to confirm the specific structure being used in your experiments to accurately model and predict its CNS penetration properties. Generally, for small molecules to cross the blood-brain barrier (BBB), a lower molecular weight (<400-500 Da), a PSA <90 Ų, and a LogP value between 1 and 3 are considered favorable.
Q3: What are the different formulations of BNC210, and how do they impact CNS delivery?
Q4: What are the recommended in vitro models for assessing BNC210's BBB permeability?
A4: The Caco-2 permeability assay is a widely accepted in vitro model for predicting intestinal absorption, and by extension, can provide initial insights into a compound's potential to cross cellular barriers like the BBB. This model utilizes a monolayer of Caco-2 cells, which form tight junctions and express relevant transporters. The apparent permeability coefficient (Papp) is a key parameter derived from this assay. For more specific BBB models, co-culture systems incorporating brain endothelial cells, pericytes, and astrocytes can provide a more physiologically relevant environment.
Q5: What is the gold-standard in vivo technique for measuring unbound BNC210 concentrations in the brain?
A5: In vivo microdialysis is considered the gold-standard technique for measuring unbound drug concentrations in the brain's extracellular fluid (ECF). This technique involves implanting a small, semi-permeable probe into the target brain region of a freely moving animal. The probe is perfused with a physiological solution, and small molecules from the ECF diffuse into the perfusate, which is then collected and analyzed. This method allows for the determination of the unbound brain-to-plasma concentration ratio (Kp,uu), a critical parameter for assessing CNS penetration.
Troubleshooting Guides
In Vitro BBB Permeability Assays (e.g., Caco-2)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Apparent Permeability (Papp) Value | Poor intrinsic permeability of BNC210. | - Confirm the physicochemical properties of your BNC210 batch. - Consider using a different in vitro model that may have less stringent tight junctions. |
| BNC210 is a substrate for efflux transporters (e.g., P-glycoprotein) expressed on the cell monolayer. | - Perform the permeability assay in the presence of known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp). An increase in the A-to-B Papp value in the presence of an inhibitor suggests efflux is occurring. | |
| Poor solubility of BNC210 in the assay buffer. | - Ensure BNC210 is fully dissolved in the dosing solution. The use of a small percentage of a co-solvent like DMSO may be necessary, but its concentration should be kept low to avoid affecting cell monolayer integrity. | |
| High Variability in Papp Values Between Replicates | Inconsistent cell monolayer integrity. | - Routinely measure the trans-epithelial electrical resistance (TEER) of your cell monolayers before and after the experiment to ensure integrity. Discard any monolayers with TEER values outside of the acceptable range. |
| Inaccurate quantification of BNC210. | - Validate your analytical method (e.g., LC-MS/MS) for accuracy, precision, and linearity in the assay matrix. |
In Vivo Brain Microdialysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Recovery of BNC210 in the Dialysate | BNC210 is highly lipophilic and is adsorbing to the microdialysis probe, tubing, or collection vials. | - Include a low concentration of a "keeper" substance like bovine serum albumin (BSA) or cyclodextrin (B1172386) in the perfusion fluid to reduce non-specific binding. - Use tubing and collection vials made of low-binding materials. |
| The analytical method is not sensitive enough to detect the low concentrations of unbound BNC210 in the brain ECF. | - Optimize your analytical method to achieve a lower limit of quantification (LLOQ). - Consider increasing the collection time for each dialysate sample to accumulate more analyte, but be mindful of the impact on temporal resolution. | |
| Poor probe placement or damage to the BBB during probe insertion. | - Verify probe placement using histological techniques after the experiment. - Allow for a sufficient recovery period after surgery before starting the microdialysis experiment to allow the BBB to reseal. | |
| High Variability in Brain Concentrations Between Animals | Differences in surgical recovery and BBB integrity. | - Standardize surgical procedures and ensure consistent post-operative care. - Monitor animal well-being throughout the experiment. |
| Inconsistent drug administration. | - Ensure accurate and consistent dosing for all animals. |
Experimental Protocols
Protocol 1: In Vitro BNC210 Permeability Assay Using Caco-2 Cells
Objective: To determine the apparent permeability coefficient (Papp) of BNC210 across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: The trans-epithelial electrical resistance (TEER) of each monolayer is measured before the experiment. Only monolayers with TEER values above a pre-determined threshold are used.
-
Dosing Solution Preparation: A stock solution of BNC210 is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration. The final solvent concentration should be kept low (typically <1%) to avoid cytotoxicity.
-
Permeability Assay (Apical to Basolateral - A to B):
-
The culture medium is replaced with pre-warmed transport buffer on both the apical and basolateral sides of the Transwell® inserts, and the cells are allowed to equilibrate.
-
The transport buffer on the apical side is replaced with the BNC210 dosing solution.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral compartment and replaced with fresh transport buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
The same procedure as the A to B assay is followed, but the BNC210 dosing solution is added to the basolateral compartment, and samples are collected from the apical compartment. This is done to assess active efflux.
-
-
Sample Analysis: The concentration of BNC210 in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of BNC210 appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration of BNC210 in the donor compartment.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Protocol 2: In Vivo Brain Microdialysis for BNC210 in Rodents
Objective: To determine the unbound concentration of BNC210 in the brain extracellular fluid (ECF) and calculate the unbound brain-to-plasma concentration ratio (Kp,uu).
Methodology:
-
Surgical Implantation of Guide Cannula:
-
A rodent (e.g., rat) is anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the skull, targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). The cannula is secured with dental cement.
-
The animal is allowed to recover from surgery for a specified period (e.g., 24-48 hours).
-
-
Microdialysis Probe Insertion and System Setup:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.
-
The probe is connected to a syringe pump and a fraction collector via low-binding tubing.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
-
Equilibration and Baseline Collection:
-
The system is allowed to equilibrate for a period of time (e.g., 1-2 hours) to achieve a stable baseline.
-
Baseline dialysate samples are collected to ensure no interfering peaks are present in the analytical chromatogram.
-
-
BNC210 Administration:
-
BNC210 is administered to the animal via the desired route (e.g., oral gavage, intravenous injection).
-
-
Dialysate and Blood Sampling:
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for a specified duration.
-
Blood samples are collected at corresponding time points to determine the plasma concentration of BNC210.
-
-
Probe Calibration (In Vivo Recovery):
-
The in vivo recovery of the microdialysis probe is determined using a suitable method, such as the retrodialysis by gain or loss method. This is essential to convert the measured dialysate concentration to the actual unbound ECF concentration.
-
-
Sample Analysis:
-
The concentration of BNC210 in the dialysate and plasma samples is quantified by a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
The unbound BNC210 concentration in the brain ECF is calculated by correcting the dialysate concentration for the in vivo recovery.
-
The unbound plasma concentration is determined by multiplying the total plasma concentration by the fraction of unbound drug in plasma (fu,p), which is determined separately using techniques like equilibrium dialysis.
-
The Kp,uu is calculated as the ratio of the area under the concentration-time curve (AUC) for the unbound drug in the brain to the AUC for the unbound drug in plasma (AUCbrain,u / AUCplasma,u).
-
Visualizations
Caption: Mechanism of action of BNC210 as a negative allosteric modulator of the α7 nAChR.
Caption: Experimental workflow for assessing the CNS penetration of BNC210.
Caption: Logical relationship for troubleshooting low brain concentrations of BNC210.
References
- 1. BNC210 | AChR | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BNC-210 by Bionomics for Social Anxiety Disorder (SAD/Social Phobia): Likelihood of Approval [pharmaceutical-technology.com]
Technical Support Center: Optimizing BNC210 Delivery for Central Nervous System Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at optimizing the central nervous system (CNS) penetration of BNC210.
Frequently Asked Questions (FAQs)
Q1: What is BNC210 and what is its mechanism of action?
A1: BNC210 is a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][4] It is under investigation for the treatment of anxiety disorders, post-traumatic stress disorder (PTSD), and agitation.[5] As a NAM, BNC210 binds to an allosteric site on the α7 nAChR, modulating its activity in response to the binding of the endogenous ligand, acetylcholine. This modulation is believed to underlie its therapeutic effects.
Q2: What are the known physicochemical properties of BNC210 relevant to CNS penetration?
A2: There are two chemical structures associated with the developmental code BNC210. The dipeptide form, also known as Soclenicant (H-Ile-Trp-OH), has a molecular weight of 317.38 g/mol . Another structure, identified in PubChem as BNC-210, has a molecular weight of 418.5 g/mol , a polar surface area (PSA) of 74.8 Ų, and an XLogP3 of 2.7. It is crucial to confirm the specific structure being used in your experiments to accurately model and predict its CNS penetration properties. Generally, for small molecules to cross the blood-brain barrier (BBB), a lower molecular weight (<400-500 Da), a PSA <90 Ų, and a LogP value between 1 and 3 are considered favorable.
Q3: What are the different formulations of BNC210, and how do they impact CNS delivery?
Q4: What are the recommended in vitro models for assessing BNC210's BBB permeability?
A4: The Caco-2 permeability assay is a widely accepted in vitro model for predicting intestinal absorption, and by extension, can provide initial insights into a compound's potential to cross cellular barriers like the BBB. This model utilizes a monolayer of Caco-2 cells, which form tight junctions and express relevant transporters. The apparent permeability coefficient (Papp) is a key parameter derived from this assay. For more specific BBB models, co-culture systems incorporating brain endothelial cells, pericytes, and astrocytes can provide a more physiologically relevant environment.
Q5: What is the gold-standard in vivo technique for measuring unbound BNC210 concentrations in the brain?
A5: In vivo microdialysis is considered the gold-standard technique for measuring unbound drug concentrations in the brain's extracellular fluid (ECF). This technique involves implanting a small, semi-permeable probe into the target brain region of a freely moving animal. The probe is perfused with a physiological solution, and small molecules from the ECF diffuse into the perfusate, which is then collected and analyzed. This method allows for the determination of the unbound brain-to-plasma concentration ratio (Kp,uu), a critical parameter for assessing CNS penetration.
Troubleshooting Guides
In Vitro BBB Permeability Assays (e.g., Caco-2)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Apparent Permeability (Papp) Value | Poor intrinsic permeability of BNC210. | - Confirm the physicochemical properties of your BNC210 batch. - Consider using a different in vitro model that may have less stringent tight junctions. |
| BNC210 is a substrate for efflux transporters (e.g., P-glycoprotein) expressed on the cell monolayer. | - Perform the permeability assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp). An increase in the A-to-B Papp value in the presence of an inhibitor suggests efflux is occurring. | |
| Poor solubility of BNC210 in the assay buffer. | - Ensure BNC210 is fully dissolved in the dosing solution. The use of a small percentage of a co-solvent like DMSO may be necessary, but its concentration should be kept low to avoid affecting cell monolayer integrity. | |
| High Variability in Papp Values Between Replicates | Inconsistent cell monolayer integrity. | - Routinely measure the trans-epithelial electrical resistance (TEER) of your cell monolayers before and after the experiment to ensure integrity. Discard any monolayers with TEER values outside of the acceptable range. |
| Inaccurate quantification of BNC210. | - Validate your analytical method (e.g., LC-MS/MS) for accuracy, precision, and linearity in the assay matrix. |
In Vivo Brain Microdialysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Recovery of BNC210 in the Dialysate | BNC210 is highly lipophilic and is adsorbing to the microdialysis probe, tubing, or collection vials. | - Include a low concentration of a "keeper" substance like bovine serum albumin (BSA) or cyclodextrin in the perfusion fluid to reduce non-specific binding. - Use tubing and collection vials made of low-binding materials. |
| The analytical method is not sensitive enough to detect the low concentrations of unbound BNC210 in the brain ECF. | - Optimize your analytical method to achieve a lower limit of quantification (LLOQ). - Consider increasing the collection time for each dialysate sample to accumulate more analyte, but be mindful of the impact on temporal resolution. | |
| Poor probe placement or damage to the BBB during probe insertion. | - Verify probe placement using histological techniques after the experiment. - Allow for a sufficient recovery period after surgery before starting the microdialysis experiment to allow the BBB to reseal. | |
| High Variability in Brain Concentrations Between Animals | Differences in surgical recovery and BBB integrity. | - Standardize surgical procedures and ensure consistent post-operative care. - Monitor animal well-being throughout the experiment. |
| Inconsistent drug administration. | - Ensure accurate and consistent dosing for all animals. |
Experimental Protocols
Protocol 1: In Vitro BNC210 Permeability Assay Using Caco-2 Cells
Objective: To determine the apparent permeability coefficient (Papp) of BNC210 across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: The trans-epithelial electrical resistance (TEER) of each monolayer is measured before the experiment. Only monolayers with TEER values above a pre-determined threshold are used.
-
Dosing Solution Preparation: A stock solution of BNC210 is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration. The final solvent concentration should be kept low (typically <1%) to avoid cytotoxicity.
-
Permeability Assay (Apical to Basolateral - A to B):
-
The culture medium is replaced with pre-warmed transport buffer on both the apical and basolateral sides of the Transwell® inserts, and the cells are allowed to equilibrate.
-
The transport buffer on the apical side is replaced with the BNC210 dosing solution.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral compartment and replaced with fresh transport buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
The same procedure as the A to B assay is followed, but the BNC210 dosing solution is added to the basolateral compartment, and samples are collected from the apical compartment. This is done to assess active efflux.
-
-
Sample Analysis: The concentration of BNC210 in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of BNC210 appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration of BNC210 in the donor compartment.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Protocol 2: In Vivo Brain Microdialysis for BNC210 in Rodents
Objective: To determine the unbound concentration of BNC210 in the brain extracellular fluid (ECF) and calculate the unbound brain-to-plasma concentration ratio (Kp,uu).
Methodology:
-
Surgical Implantation of Guide Cannula:
-
A rodent (e.g., rat) is anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the skull, targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). The cannula is secured with dental cement.
-
The animal is allowed to recover from surgery for a specified period (e.g., 24-48 hours).
-
-
Microdialysis Probe Insertion and System Setup:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.
-
The probe is connected to a syringe pump and a fraction collector via low-binding tubing.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
-
Equilibration and Baseline Collection:
-
The system is allowed to equilibrate for a period of time (e.g., 1-2 hours) to achieve a stable baseline.
-
Baseline dialysate samples are collected to ensure no interfering peaks are present in the analytical chromatogram.
-
-
BNC210 Administration:
-
BNC210 is administered to the animal via the desired route (e.g., oral gavage, intravenous injection).
-
-
Dialysate and Blood Sampling:
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for a specified duration.
-
Blood samples are collected at corresponding time points to determine the plasma concentration of BNC210.
-
-
Probe Calibration (In Vivo Recovery):
-
The in vivo recovery of the microdialysis probe is determined using a suitable method, such as the retrodialysis by gain or loss method. This is essential to convert the measured dialysate concentration to the actual unbound ECF concentration.
-
-
Sample Analysis:
-
The concentration of BNC210 in the dialysate and plasma samples is quantified by a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
The unbound BNC210 concentration in the brain ECF is calculated by correcting the dialysate concentration for the in vivo recovery.
-
The unbound plasma concentration is determined by multiplying the total plasma concentration by the fraction of unbound drug in plasma (fu,p), which is determined separately using techniques like equilibrium dialysis.
-
The Kp,uu is calculated as the ratio of the area under the concentration-time curve (AUC) for the unbound drug in the brain to the AUC for the unbound drug in plasma (AUCbrain,u / AUCplasma,u).
-
Visualizations
Caption: Mechanism of action of BNC210 as a negative allosteric modulator of the α7 nAChR.
Caption: Experimental workflow for assessing the CNS penetration of BNC210.
Caption: Logical relationship for troubleshooting low brain concentrations of BNC210.
References
- 1. BNC210 | AChR | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BNC-210 by Bionomics for Social Anxiety Disorder (SAD/Social Phobia): Likelihood of Approval [pharmaceutical-technology.com]
Troubleshooting inconsistent results in BNC210 behavioral studies
Welcome to the technical support center for BNC210 behavioral studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with BNC210.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for BNC210?
A1: BNC210 is a potent and selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4][5] It binds to an allosteric site on the receptor, not the acetylcholine binding site, to inhibit ion flow through the channel. This anticholinergic action is being investigated for its anxiolytic properties without the sedative side effects associated with other anxiolytics like benzodiazepines.
Q2: We are observing a U-shaped or hormetic dose-response curve in our rodent anxiety models. Is this a known phenomenon for BNC210?
A2: Yes, a hormetic dose-response has been suggested in some studies of BNC210, where low doses resulted in reduced anxiety-like behaviors, but higher doses were less effective. This is a critical consideration for experimental design. If you are observing a lack of efficacy at higher doses, it may be due to this phenomenon. We recommend including a wider range of doses, particularly in the lower spectrum, in your study design to fully characterize the dose-response relationship.
Q3: Our behavioral results with BNC210 are highly variable and difficult to reproduce. What are the common causes of this inconsistency?
A3: Inconsistent results with BNC210 can stem from several factors, some specific to the compound and others related to general behavioral testing. Key factors include:
-
Compound Formulation: Early studies used a liquid suspension of BNC210, which had slow and variable absorption affected by food intake. A newer, solid oral tablet formulation has been developed to provide more rapid and consistent absorption. Ensure you are using a formulation that provides adequate and predictable bioavailability.
-
Dose Selection: As mentioned in Q2, the potential for a hormetic dose-response curve means that "more" is not necessarily "better." A lack of effect could be due to the dose being on the higher, less effective side of the curve.
-
Timing of Behavioral Testing: The timing of your behavioral assay should coincide with the peak plasma concentration (Tmax) of BNC210. For the newer tablet formulation, peak concentrations are expected around 45 to 105 minutes after administration. Mismatched timing can lead to missed efficacy.
-
General Behavioral Assay Variability: Rodent behavioral studies are notoriously sensitive to environmental and procedural factors. Refer to the detailed troubleshooting guide below for a comprehensive checklist.
Q4: Has BNC210 shown efficacy in human clinical trials?
A4: The clinical trial results for BNC210 have been mixed. While it has demonstrated a favorable safety and tolerability profile, it has not always met its primary endpoints in clinical trials for Social Anxiety Disorder (SAD) and agitation. For instance, the PREVAIL Phase 2 study in SAD did not meet its primary endpoint, though trends toward improvement were noted. A subsequent Phase 3 trial for SAD also failed to meet its primary endpoint. However, the company is still exploring its potential for other indications like Post-Traumatic Stress Disorder (PTSD).
Troubleshooting Inconsistent Results
This guide provides a systematic approach to troubleshooting common issues in BNC210 behavioral studies.
Problem 1: Lack of Anxiolytic Effect
If BNC210 is not producing the expected reduction in anxiety-like behavior, consider the following:
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | 1. Verify Formulation: Confirm you are using a formulation with high bioavailability (e.g., solid dose tablet). If using a liquid suspension, ensure administration with food to optimize absorption. 2. Check Dosing Time: Align the start of the behavioral test with the Tmax of BNC210. For the new tablet formulation, this is approximately 60 minutes post-dose. 3. Conduct Pharmacokinetic (PK) Satellite Study: If possible, run a parallel PK study in a subset of animals to confirm that the drug is reaching therapeutic levels in the blood at the time of testing. |
| Inappropriate Dose Selection | 1. Test a Wider Dose Range: Include lower doses in your study to account for a potential U-shaped dose-response curve. 2. Review Literature: Consult published preclinical data to guide your dose selection. |
| Assay Insensitivity | 1. Optimize Behavioral Paradigm: Ensure your chosen anxiety model (e.g., Elevated Plus Maze, Light-Dark Box) is sensitive to known anxiolytics. 2. Control for Confounding Factors: See the "General Rodent Behavioral Assay" section below for a detailed checklist of environmental and procedural controls. |
Problem 2: High Variability Between Subjects
High variability can mask true drug effects. Here’s how to reduce it:
| Potential Cause | Troubleshooting Steps |
| General Rodent Behavioral Assay Issues | 1. Acclimatization: Ensure all animals are properly habituated to the housing facility, the testing room, and the experimenter. 2. Olfactory Cues: Clean the apparatus thoroughly between each animal to remove scent marks. Avoid using strongly scented soaps or perfumes. 3. Experimenter Handling: Handle all animals consistently and gently. Consider having a single experimenter conduct the tests, or ensure all experimenters follow a standardized handling protocol. 4. Environmental Consistency: Maintain stable lighting, temperature, and noise levels in the testing room. Test animals at the same time of day to control for circadian rhythm effects. 5. Blinding: The experimenter should be blind to the treatment conditions to prevent unconscious bias. |
| Subject-Specific Factors | 1. Sex Differences: Test male and female rodents separately, as the female estrous cycle can significantly impact behavior. 2. Health Status: Perform a general health check before testing to exclude animals with physical impairments that could affect performance. |
Visualizing Experimental and Logical Workflows
BNC210 Signaling Pathway
Caption: Mechanism of action for BNC210 as a negative allosteric modulator (NAM).
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent BNC210 study results.
Experimental Protocols
Key Experiment: Elevated Plus Maze (EPM) for Rodents
Objective: To assess anxiety-like behavior in rodents. Anxiolytics like BNC210 are expected to increase the time spent in and entries into the open arms.
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
70% Ethanol (B145695) for cleaning.
-
BNC210 formulation and vehicle control.
Methodology:
-
Acclimatization: Habituate animals to the testing room for at least 60 minutes before the trial.
-
Dosing: Administer BNC210 or vehicle via the appropriate route (e.g., oral gavage). The dosing-to-testing interval should be based on the compound's Tmax (e.g., 60 minutes for the solid oral formulation).
-
Trial Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Record the animal's behavior for 5 minutes using an overhead video camera. Key parameters to measure include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
-
Data Analysis: Compare the parameters between the BNC210-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An anxiolytic effect is indicated by a significant increase in the percentage of time spent and entries into the open arms without a significant change in total distance traveled.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Soclenicant - Wikipedia [en.wikipedia.org]
- 5. Bionomics BNC210 Expansion into Social Anxiety Disorder - BioSpace [biospace.com]
Troubleshooting inconsistent results in BNC210 behavioral studies
Welcome to the technical support center for BNC210 behavioral studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with BNC210.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for BNC210?
A1: BNC210 is a potent and selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][4][5] It binds to an allosteric site on the receptor, not the acetylcholine binding site, to inhibit ion flow through the channel. This anticholinergic action is being investigated for its anxiolytic properties without the sedative side effects associated with other anxiolytics like benzodiazepines.
Q2: We are observing a U-shaped or hormetic dose-response curve in our rodent anxiety models. Is this a known phenomenon for BNC210?
A2: Yes, a hormetic dose-response has been suggested in some studies of BNC210, where low doses resulted in reduced anxiety-like behaviors, but higher doses were less effective. This is a critical consideration for experimental design. If you are observing a lack of efficacy at higher doses, it may be due to this phenomenon. We recommend including a wider range of doses, particularly in the lower spectrum, in your study design to fully characterize the dose-response relationship.
Q3: Our behavioral results with BNC210 are highly variable and difficult to reproduce. What are the common causes of this inconsistency?
A3: Inconsistent results with BNC210 can stem from several factors, some specific to the compound and others related to general behavioral testing. Key factors include:
-
Compound Formulation: Early studies used a liquid suspension of BNC210, which had slow and variable absorption affected by food intake. A newer, solid oral tablet formulation has been developed to provide more rapid and consistent absorption. Ensure you are using a formulation that provides adequate and predictable bioavailability.
-
Dose Selection: As mentioned in Q2, the potential for a hormetic dose-response curve means that "more" is not necessarily "better." A lack of effect could be due to the dose being on the higher, less effective side of the curve.
-
Timing of Behavioral Testing: The timing of your behavioral assay should coincide with the peak plasma concentration (Tmax) of BNC210. For the newer tablet formulation, peak concentrations are expected around 45 to 105 minutes after administration. Mismatched timing can lead to missed efficacy.
-
General Behavioral Assay Variability: Rodent behavioral studies are notoriously sensitive to environmental and procedural factors. Refer to the detailed troubleshooting guide below for a comprehensive checklist.
Q4: Has BNC210 shown efficacy in human clinical trials?
A4: The clinical trial results for BNC210 have been mixed. While it has demonstrated a favorable safety and tolerability profile, it has not always met its primary endpoints in clinical trials for Social Anxiety Disorder (SAD) and agitation. For instance, the PREVAIL Phase 2 study in SAD did not meet its primary endpoint, though trends toward improvement were noted. A subsequent Phase 3 trial for SAD also failed to meet its primary endpoint. However, the company is still exploring its potential for other indications like Post-Traumatic Stress Disorder (PTSD).
Troubleshooting Inconsistent Results
This guide provides a systematic approach to troubleshooting common issues in BNC210 behavioral studies.
Problem 1: Lack of Anxiolytic Effect
If BNC210 is not producing the expected reduction in anxiety-like behavior, consider the following:
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | 1. Verify Formulation: Confirm you are using a formulation with high bioavailability (e.g., solid dose tablet). If using a liquid suspension, ensure administration with food to optimize absorption. 2. Check Dosing Time: Align the start of the behavioral test with the Tmax of BNC210. For the new tablet formulation, this is approximately 60 minutes post-dose. 3. Conduct Pharmacokinetic (PK) Satellite Study: If possible, run a parallel PK study in a subset of animals to confirm that the drug is reaching therapeutic levels in the blood at the time of testing. |
| Inappropriate Dose Selection | 1. Test a Wider Dose Range: Include lower doses in your study to account for a potential U-shaped dose-response curve. 2. Review Literature: Consult published preclinical data to guide your dose selection. |
| Assay Insensitivity | 1. Optimize Behavioral Paradigm: Ensure your chosen anxiety model (e.g., Elevated Plus Maze, Light-Dark Box) is sensitive to known anxiolytics. 2. Control for Confounding Factors: See the "General Rodent Behavioral Assay" section below for a detailed checklist of environmental and procedural controls. |
Problem 2: High Variability Between Subjects
High variability can mask true drug effects. Here’s how to reduce it:
| Potential Cause | Troubleshooting Steps |
| General Rodent Behavioral Assay Issues | 1. Acclimatization: Ensure all animals are properly habituated to the housing facility, the testing room, and the experimenter. 2. Olfactory Cues: Clean the apparatus thoroughly between each animal to remove scent marks. Avoid using strongly scented soaps or perfumes. 3. Experimenter Handling: Handle all animals consistently and gently. Consider having a single experimenter conduct the tests, or ensure all experimenters follow a standardized handling protocol. 4. Environmental Consistency: Maintain stable lighting, temperature, and noise levels in the testing room. Test animals at the same time of day to control for circadian rhythm effects. 5. Blinding: The experimenter should be blind to the treatment conditions to prevent unconscious bias. |
| Subject-Specific Factors | 1. Sex Differences: Test male and female rodents separately, as the female estrous cycle can significantly impact behavior. 2. Health Status: Perform a general health check before testing to exclude animals with physical impairments that could affect performance. |
Visualizing Experimental and Logical Workflows
BNC210 Signaling Pathway
Caption: Mechanism of action for BNC210 as a negative allosteric modulator (NAM).
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent BNC210 study results.
Experimental Protocols
Key Experiment: Elevated Plus Maze (EPM) for Rodents
Objective: To assess anxiety-like behavior in rodents. Anxiolytics like BNC210 are expected to increase the time spent in and entries into the open arms.
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
70% Ethanol for cleaning.
-
BNC210 formulation and vehicle control.
Methodology:
-
Acclimatization: Habituate animals to the testing room for at least 60 minutes before the trial.
-
Dosing: Administer BNC210 or vehicle via the appropriate route (e.g., oral gavage). The dosing-to-testing interval should be based on the compound's Tmax (e.g., 60 minutes for the solid oral formulation).
-
Trial Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Record the animal's behavior for 5 minutes using an overhead video camera. Key parameters to measure include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
-
Data Analysis: Compare the parameters between the BNC210-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An anxiolytic effect is indicated by a significant increase in the percentage of time spent and entries into the open arms without a significant change in total distance traveled.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Soclenicant - Wikipedia [en.wikipedia.org]
- 5. Bionomics BNC210 Expansion into Social Anxiety Disorder - BioSpace [biospace.com]
Mitigating potential BNC210-induced side effects in animal models
Welcome to the technical support center for researchers utilizing BNC210 in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential challenges and ensure the successful implementation of your experiments. BNC210 is characterized by a favorable safety profile in preclinical studies, lacking many of the common side effects associated with traditional anxiolytics.[1][2][3][4][5] This guide, therefore, focuses on proactive measures, best practices, and addressing subtle or indirect experimental issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BNC210?
A1: BNC210 is a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). It does not directly block the acetylcholine binding site but rather binds to an allosteric site on the receptor, inhibiting ion flow that is typically induced by agonists like acetylcholine. This modulation is the basis for its anxiolytic effects.
Q2: What are the commonly reported side effects of BNC210 in animal models?
A2: Preclinical studies in rodent models have consistently shown that BNC210 is well-tolerated and does not produce the side effects commonly associated with other anxiolytics. Specifically, BNC210 has been shown to lack the following effects:
-
Sedation
-
Memory or cognitive impairment
-
Motor impairment or coordination deficits
-
Physical dependence
Q3: Have any adverse events been noted in human clinical trials?
A3: Human trials have also found BNC210 to be safe and well-tolerated. In a Phase 2b trial for Post-Traumatic Stress Disorder (PTSD), the most common treatment-emergent adverse events, which were mostly mild to moderate, included headache, nausea, fatigue, and increases in hepatic enzymes. While these are human-reported, they can inform observational vigilance in animal studies.
Q4: What is the bioavailability and half-life of BNC210 in rats?
A4: In rats, BNC210 has good oral bioavailability of 69% with a reported half-life of 6.2 hours.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter, focusing on experimental design and proactive mitigation strategies rather than reactive troubleshooting of severe side effects.
Issue 1: Unexpected Animal Behavior Not Aligned with Anxiolysis
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Incorrect Dosing | Verify dose calculations and ensure proper formulation. BNC210 has a broad therapeutic range, with anxiolytic effects observed at doses as low as 0.1 mg/kg in rats and potent effects seen at 10mg/kg in mice, while showing no motor impairment at doses up to 100 mg/kg. Start with a dose-response study to determine the optimal dose for your specific model and behavioral paradigm. |
| Administration Stress | The stress of handling and administration (e.g., oral gavage) can confound behavioral results. Ensure proper animal handling and acclimatization to the procedure. For oral administration, allow a sufficient period (e.g., 60 minutes) between dosing and behavioral testing. |
| Vehicle Effects | The vehicle used to dissolve or suspend BNC210 may have its own behavioral effects. Always run a vehicle-only control group. For example, if using a PEG-based solution, ensure the same formulation is administered to the control group. |
| Formulation Issues | Historically, BNC210 has been formulated as a liquid suspension and a solid oral tablet. The liquid suspension's absorption can be affected by food intake. Ensure consistent feeding schedules across all experimental groups to minimize variability. The newer tablet formulation shows less variability. |
Issue 2: High Variability in Experimental Data
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Pharmacokinetic Variability | As the liquid suspension formulation can have food-dependent absorption, ensure standardized fasting or feeding protocols before administration. This will help in achieving more consistent plasma concentrations. |
| Basal Anxiety Levels | The basal anxiety state of the animals can significantly impact the outcome of anxiolytic studies. For models like the Elevated Plus Maze (EPM), decide whether to use pre-handled (low anxiety) or non-handled (high anxiety) animals based on your experimental question. BNC210's effects can be more pronounced in animals with higher basal anxiety. |
| Environmental Factors | Ensure that the testing environment (e.g., lighting, noise levels) is consistent across all animals and all test days. Minor environmental changes can significantly alter behavioral readouts in anxiety models. |
| Data Outliers | Employ a standardized statistical method, such as Grubbs' test, to identify and handle outliers in behavioral data sets. |
Data and Protocols
Pharmacokinetic Parameters of BNC210 in Male Sprague Dawley Rats
The following table summarizes mean pharmacokinetic data following a single oral administration.
| Parameter | 0.5 mg/kg | 5 mg/kg | 100 mg/kg |
| Measured Dose (mg/kg) | 0.55 ± 0.02 | 4.8 ± 0.2 | 102.4 ± 7.8 |
| Apparent thalf (h) | Not Calculated | 6.2 ± 0.5 | 8.1 ± 0.6 |
| Tmax (h) | 1.0 ± 0.0 | 2.0 ± 1.0 | 5.3 ± 2.3 |
| Cmax (ng/mL) | 48.7 ± 11.2 | 340 ± 110 | 5860 ± 1150 |
| AUC0-t (ng.h/mL) | 224 ± 20 | 2020 ± 410 | 73000 ± 13600 |
| AUC0-inf (ng.h/mL) | 226 ± 20 | 2060 ± 420 | 76300 ± 15300 |
Data presented as mean ± SD for n=3 rats per dose level. (Adapted from O'Connor et al., Neuropharmacology, 2024)
Experimental Protocol: Rat Elevated Plus Maze (EPM)
This protocol is designed to assess anxiolytic-like activity.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male rats with either high basal anxiety (no pre-handling) or low basal anxiety (daily handling for 7 days prior to testing).
-
Drug Administration: Administer BNC210 (e.g., 0.1, 1, 5 mg/kg) or vehicle via oral gavage (p.o.) 60 minutes prior to testing.
-
Testing Procedure:
-
Place the rat on the central platform of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Expected Outcome: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled.
Visualizations
Mechanism of Action: BNC210 Signaling Pathway
Caption: BNC210 acts as a NAM on the α7 nAChR, inhibiting ion flow to produce anxiolysis.
Experimental Workflow: Troubleshooting Behavioral Outcomes
Caption: A logical workflow for troubleshooting unexpected behavioral results in BNC210 studies.
References
- 1. neurofit.com [neurofit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Mitigating potential BNC210-induced side effects in animal models
Welcome to the technical support center for researchers utilizing BNC210 in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential challenges and ensure the successful implementation of your experiments. BNC210 is characterized by a favorable safety profile in preclinical studies, lacking many of the common side effects associated with traditional anxiolytics.[1][2][3][4][5] This guide, therefore, focuses on proactive measures, best practices, and addressing subtle or indirect experimental issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BNC210?
A1: BNC210 is a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). It does not directly block the acetylcholine binding site but rather binds to an allosteric site on the receptor, inhibiting ion flow that is typically induced by agonists like acetylcholine. This modulation is the basis for its anxiolytic effects.
Q2: What are the commonly reported side effects of BNC210 in animal models?
A2: Preclinical studies in rodent models have consistently shown that BNC210 is well-tolerated and does not produce the side effects commonly associated with other anxiolytics. Specifically, BNC210 has been shown to lack the following effects:
-
Sedation
-
Memory or cognitive impairment
-
Motor impairment or coordination deficits
-
Physical dependence
Q3: Have any adverse events been noted in human clinical trials?
A3: Human trials have also found BNC210 to be safe and well-tolerated. In a Phase 2b trial for Post-Traumatic Stress Disorder (PTSD), the most common treatment-emergent adverse events, which were mostly mild to moderate, included headache, nausea, fatigue, and increases in hepatic enzymes. While these are human-reported, they can inform observational vigilance in animal studies.
Q4: What is the bioavailability and half-life of BNC210 in rats?
A4: In rats, BNC210 has good oral bioavailability of 69% with a reported half-life of 6.2 hours.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter, focusing on experimental design and proactive mitigation strategies rather than reactive troubleshooting of severe side effects.
Issue 1: Unexpected Animal Behavior Not Aligned with Anxiolysis
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Incorrect Dosing | Verify dose calculations and ensure proper formulation. BNC210 has a broad therapeutic range, with anxiolytic effects observed at doses as low as 0.1 mg/kg in rats and potent effects seen at 10mg/kg in mice, while showing no motor impairment at doses up to 100 mg/kg. Start with a dose-response study to determine the optimal dose for your specific model and behavioral paradigm. |
| Administration Stress | The stress of handling and administration (e.g., oral gavage) can confound behavioral results. Ensure proper animal handling and acclimatization to the procedure. For oral administration, allow a sufficient period (e.g., 60 minutes) between dosing and behavioral testing. |
| Vehicle Effects | The vehicle used to dissolve or suspend BNC210 may have its own behavioral effects. Always run a vehicle-only control group. For example, if using a PEG-based solution, ensure the same formulation is administered to the control group. |
| Formulation Issues | Historically, BNC210 has been formulated as a liquid suspension and a solid oral tablet. The liquid suspension's absorption can be affected by food intake. Ensure consistent feeding schedules across all experimental groups to minimize variability. The newer tablet formulation shows less variability. |
Issue 2: High Variability in Experimental Data
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Pharmacokinetic Variability | As the liquid suspension formulation can have food-dependent absorption, ensure standardized fasting or feeding protocols before administration. This will help in achieving more consistent plasma concentrations. |
| Basal Anxiety Levels | The basal anxiety state of the animals can significantly impact the outcome of anxiolytic studies. For models like the Elevated Plus Maze (EPM), decide whether to use pre-handled (low anxiety) or non-handled (high anxiety) animals based on your experimental question. BNC210's effects can be more pronounced in animals with higher basal anxiety. |
| Environmental Factors | Ensure that the testing environment (e.g., lighting, noise levels) is consistent across all animals and all test days. Minor environmental changes can significantly alter behavioral readouts in anxiety models. |
| Data Outliers | Employ a standardized statistical method, such as Grubbs' test, to identify and handle outliers in behavioral data sets. |
Data and Protocols
Pharmacokinetic Parameters of BNC210 in Male Sprague Dawley Rats
The following table summarizes mean pharmacokinetic data following a single oral administration.
| Parameter | 0.5 mg/kg | 5 mg/kg | 100 mg/kg |
| Measured Dose (mg/kg) | 0.55 ± 0.02 | 4.8 ± 0.2 | 102.4 ± 7.8 |
| Apparent thalf (h) | Not Calculated | 6.2 ± 0.5 | 8.1 ± 0.6 |
| Tmax (h) | 1.0 ± 0.0 | 2.0 ± 1.0 | 5.3 ± 2.3 |
| Cmax (ng/mL) | 48.7 ± 11.2 | 340 ± 110 | 5860 ± 1150 |
| AUC0-t (ng.h/mL) | 224 ± 20 | 2020 ± 410 | 73000 ± 13600 |
| AUC0-inf (ng.h/mL) | 226 ± 20 | 2060 ± 420 | 76300 ± 15300 |
Data presented as mean ± SD for n=3 rats per dose level. (Adapted from O'Connor et al., Neuropharmacology, 2024)
Experimental Protocol: Rat Elevated Plus Maze (EPM)
This protocol is designed to assess anxiolytic-like activity.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male rats with either high basal anxiety (no pre-handling) or low basal anxiety (daily handling for 7 days prior to testing).
-
Drug Administration: Administer BNC210 (e.g., 0.1, 1, 5 mg/kg) or vehicle via oral gavage (p.o.) 60 minutes prior to testing.
-
Testing Procedure:
-
Place the rat on the central platform of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Expected Outcome: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled.
Visualizations
Mechanism of Action: BNC210 Signaling Pathway
Caption: BNC210 acts as a NAM on the α7 nAChR, inhibiting ion flow to produce anxiolysis.
Experimental Workflow: Troubleshooting Behavioral Outcomes
Caption: A logical workflow for troubleshooting unexpected behavioral results in BNC210 studies.
References
- 1. neurofit.com [neurofit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio in BNC210 Electrophysiology Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BNC210 in electrophysiology experiments. The focus is on practical solutions to enhance the signal-to-noise ratio (SNR) and ensure high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: We are observing a high level of 50/60 Hz noise in our recordings when using BNC210. How can we reduce this interference?
A1: The presence of 50/60 Hz noise, often called mains hum, is a common issue in electrophysiology and is typically unrelated to the application of BNC210 itself. This type of noise originates from the AC power lines and nearby electrical equipment.[1] To mitigate this, a systematic approach is recommended:
-
Identify the Source: Use a digital oscilloscope to monitor the noise.[2] Sequentially unplug or turn off nearby equipment (e.g., centrifuges, vortexers, computers, and monitors) to pinpoint the source.[2] Fluorescent overhead lighting is a frequent culprit; try turning off the lights to see if the noise is reduced.[3][4]
-
Check Grounding: The most common cause of noise is improper grounding. Ensure all components of your rig (amplifier, Faraday cage, manipulators, microscope) are connected to a single, common ground point to prevent ground loops. A ground loop occurs when there are multiple paths to the ground, which can introduce significant noise.
-
Utilize a Faraday Cage: Your entire setup, including the headstage and preparation, should be enclosed within a properly grounded Faraday cage. This shields the recording from external electromagnetic interference.
-
Cable Management: Keep grounding and reference cables as short as possible. Avoid looping excess cable, as this can create inductance and act as an antenna.
Q2: Since applying BNC210, the amplitude of our agonist-evoked currents has decreased significantly, making them difficult to distinguish from the baseline noise. How can we improve our signal?
A2: BNC210 is a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This means it inhibits the receptor's response to an agonist, so a decrease in current amplitude is the expected pharmacological effect. The goal is not to eliminate this effect but to ensure the remaining signal is clean and interpretable.
-
Optimize Agonist Concentration: You may need to use a higher concentration of your agonist to elicit a measurable current in the presence of BNC210. However, be mindful of potential desensitization of the α7 nAChR, which is known to desensitize rapidly.
-
Improve Recording Stability: A stable, low-noise baseline is crucial for resolving small signals. Focus on achieving a high-quality Giga-ohm seal (GΩ seal) before breaking into the whole-cell configuration. A tight seal is the most critical factor for eliminating noise at the electrode level.
-
Clean the Pipette Holder: A dirty or moist pipette holder can be a significant source of noise. Ensure it is cleaned regularly with ethanol, followed by a rinse with deionized water and air-drying.
-
Check Your Solutions: Ensure your intracellular and extracellular solutions are fresh, properly filtered (using a 0.2 µm filter), and free of precipitates.
Q3: What are the typical working concentrations for BNC210 in in-vitro electrophysiology experiments?
A3: The effective concentration of BNC210 will depend on the experimental goals. Based on published data, here are some key values:
-
IC50: The half-maximal inhibitory concentration (IC50) for BNC210 on rat and human α7 nAChR currents is in the range of 1.2 to 3 µM.
-
Partial Inhibition: A concentration of 3 µM BNC210 has been shown to produce approximately 40% inhibition of rat α7 nAChR currents evoked by acetylcholine.
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Low Signal-to-Noise Ratio
A low SNR can obscure the subtle effects of BNC210 on α7 nAChR activity. The following table summarizes common noise sources and their corresponding solutions.
| Noise Source | Description | Potential Solutions | References |
| 50/60 Hz Line Noise | A persistent, sinusoidal hum at the frequency of the mains power supply. | Ensure single-point grounding for all equipment.Turn off non-essential electronics and overhead fluorescent lights.Use a properly grounded Faraday cage.Consider using a notch filter, but be aware it can distort signals near the filtered frequency. | |
| High-Frequency Noise | A "fuzzy" or thickened baseline, often from digital equipment or RF sources. | Move mobile phones and wireless routers away from the setup.Ensure the Faraday cage is well-sealed.Check for noise introduced by manipulators, cameras, or perfusion systems by switching them off temporarily. | |
| Drifting Baseline | A slow, steady change in the holding current or membrane potential. | Allow the slice and recording to stabilize for several minutes after establishing a whole-cell configuration.Check for leaks in the perfusion system.Ensure the reference electrode is stable and properly chlorided. | |
| Intermittent Spikes/Jumps | Random, large-amplitude events in the recording. | Check for bubbles in the perfusion line or near the electrode.Ensure the pipette holder is dry and clean.Look for mechanical vibrations; ensure the anti-vibration table is floating correctly. |
Experimental Protocol: Whole-Cell Voltage-Clamp Recording in Acute Brain Slices
This protocol provides a general framework for investigating the effect of BNC210 on agonist-evoked α7 nAChR currents in acute brain slices.
1. Slice Preparation:
-
Solutions: Prepare ice-cold NMDG-based artificial cerebrospinal fluid (aCSF) for slicing and a holding solution (e.g., HEPES-buffered aCSF) for recovery. All solutions must be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2).
-
Procedure: Anesthetize the animal and perform transcardial perfusion with ice-cold NMDG-aCSF. Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in the slicing solution.
-
Recovery: Transfer slices to an incubation chamber with NMDG-aCSF at 32-34°C for a short recovery period before transferring them to the holding chamber at room temperature for at least one hour before recording.
2. Recording Setup:
-
Solutions:
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with carbogen.
-
Internal (Pipette) Solution: (in mM) 130 K-Gluconate, 5 NaCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na2-GTP. Adjust pH to 7.3 and osmolarity to ~290 mOsm.
-
-
Electrodes: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Procedure:
-
Transfer a slice to the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.
-
Identify target neurons using a microscope with appropriate optics (e.g., IR-DIC).
-
Approach the cell with the recording pipette while applying light positive pressure.
-
Form a GΩ seal and then rupture the membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at -70 mV.
-
Record baseline activity. Apply the α7 nAChR agonist (e.g., acetylcholine or choline) to elicit control currents.
-
Wash out the agonist and then perfuse the slice with the desired concentration of BNC210 (e.g., 3 µM) for several minutes.
-
Co-apply the agonist and BNC210 to record the modulated current.
-
Wash out BNC210 to observe recovery.
-
Visualizations
The following diagrams illustrate key concepts for troubleshooting and understanding the experimental context.
Caption: Common sources of noise and their corresponding solutions.
Caption: A systematic workflow for troubleshooting low SNR issues.
Caption: Simplified signaling pathway for the α7 nAChR with BNC210.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Frontiers | Quantification of Signal-to-Noise Ratio in Cerebral Cortex Recordings Using Flexible MEAs With Co-localized Platinum Black, Carbon Nanotubes, and Gold Electrodes [frontiersin.org]
- 3. Nicotinic alpha 7 receptors: synaptic options and downstream signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio in BNC210 Electrophysiology Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BNC210 in electrophysiology experiments. The focus is on practical solutions to enhance the signal-to-noise ratio (SNR) and ensure high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: We are observing a high level of 50/60 Hz noise in our recordings when using BNC210. How can we reduce this interference?
A1: The presence of 50/60 Hz noise, often called mains hum, is a common issue in electrophysiology and is typically unrelated to the application of BNC210 itself. This type of noise originates from the AC power lines and nearby electrical equipment.[1] To mitigate this, a systematic approach is recommended:
-
Identify the Source: Use a digital oscilloscope to monitor the noise.[2] Sequentially unplug or turn off nearby equipment (e.g., centrifuges, vortexers, computers, and monitors) to pinpoint the source.[2] Fluorescent overhead lighting is a frequent culprit; try turning off the lights to see if the noise is reduced.[3][4]
-
Check Grounding: The most common cause of noise is improper grounding. Ensure all components of your rig (amplifier, Faraday cage, manipulators, microscope) are connected to a single, common ground point to prevent ground loops. A ground loop occurs when there are multiple paths to the ground, which can introduce significant noise.
-
Utilize a Faraday Cage: Your entire setup, including the headstage and preparation, should be enclosed within a properly grounded Faraday cage. This shields the recording from external electromagnetic interference.
-
Cable Management: Keep grounding and reference cables as short as possible. Avoid looping excess cable, as this can create inductance and act as an antenna.
Q2: Since applying BNC210, the amplitude of our agonist-evoked currents has decreased significantly, making them difficult to distinguish from the baseline noise. How can we improve our signal?
A2: BNC210 is a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). This means it inhibits the receptor's response to an agonist, so a decrease in current amplitude is the expected pharmacological effect. The goal is not to eliminate this effect but to ensure the remaining signal is clean and interpretable.
-
Optimize Agonist Concentration: You may need to use a higher concentration of your agonist to elicit a measurable current in the presence of BNC210. However, be mindful of potential desensitization of the α7 nAChR, which is known to desensitize rapidly.
-
Improve Recording Stability: A stable, low-noise baseline is crucial for resolving small signals. Focus on achieving a high-quality Giga-ohm seal (GΩ seal) before breaking into the whole-cell configuration. A tight seal is the most critical factor for eliminating noise at the electrode level.
-
Clean the Pipette Holder: A dirty or moist pipette holder can be a significant source of noise. Ensure it is cleaned regularly with ethanol, followed by a rinse with deionized water and air-drying.
-
Check Your Solutions: Ensure your intracellular and extracellular solutions are fresh, properly filtered (using a 0.2 µm filter), and free of precipitates.
Q3: What are the typical working concentrations for BNC210 in in-vitro electrophysiology experiments?
A3: The effective concentration of BNC210 will depend on the experimental goals. Based on published data, here are some key values:
-
IC50: The half-maximal inhibitory concentration (IC50) for BNC210 on rat and human α7 nAChR currents is in the range of 1.2 to 3 µM.
-
Partial Inhibition: A concentration of 3 µM BNC210 has been shown to produce approximately 40% inhibition of rat α7 nAChR currents evoked by acetylcholine.
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Low Signal-to-Noise Ratio
A low SNR can obscure the subtle effects of BNC210 on α7 nAChR activity. The following table summarizes common noise sources and their corresponding solutions.
| Noise Source | Description | Potential Solutions | References |
| 50/60 Hz Line Noise | A persistent, sinusoidal hum at the frequency of the mains power supply. | Ensure single-point grounding for all equipment.Turn off non-essential electronics and overhead fluorescent lights.Use a properly grounded Faraday cage.Consider using a notch filter, but be aware it can distort signals near the filtered frequency. | |
| High-Frequency Noise | A "fuzzy" or thickened baseline, often from digital equipment or RF sources. | Move mobile phones and wireless routers away from the setup.Ensure the Faraday cage is well-sealed.Check for noise introduced by manipulators, cameras, or perfusion systems by switching them off temporarily. | |
| Drifting Baseline | A slow, steady change in the holding current or membrane potential. | Allow the slice and recording to stabilize for several minutes after establishing a whole-cell configuration.Check for leaks in the perfusion system.Ensure the reference electrode is stable and properly chlorided. | |
| Intermittent Spikes/Jumps | Random, large-amplitude events in the recording. | Check for bubbles in the perfusion line or near the electrode.Ensure the pipette holder is dry and clean.Look for mechanical vibrations; ensure the anti-vibration table is floating correctly. |
Experimental Protocol: Whole-Cell Voltage-Clamp Recording in Acute Brain Slices
This protocol provides a general framework for investigating the effect of BNC210 on agonist-evoked α7 nAChR currents in acute brain slices.
1. Slice Preparation:
-
Solutions: Prepare ice-cold NMDG-based artificial cerebrospinal fluid (aCSF) for slicing and a holding solution (e.g., HEPES-buffered aCSF) for recovery. All solutions must be continuously bubbled with carbogen (95% O2 / 5% CO2).
-
Procedure: Anesthetize the animal and perform transcardial perfusion with ice-cold NMDG-aCSF. Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in the slicing solution.
-
Recovery: Transfer slices to an incubation chamber with NMDG-aCSF at 32-34°C for a short recovery period before transferring them to the holding chamber at room temperature for at least one hour before recording.
2. Recording Setup:
-
Solutions:
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with carbogen.
-
Internal (Pipette) Solution: (in mM) 130 K-Gluconate, 5 NaCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na2-GTP. Adjust pH to 7.3 and osmolarity to ~290 mOsm.
-
-
Electrodes: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Procedure:
-
Transfer a slice to the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.
-
Identify target neurons using a microscope with appropriate optics (e.g., IR-DIC).
-
Approach the cell with the recording pipette while applying light positive pressure.
-
Form a GΩ seal and then rupture the membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at -70 mV.
-
Record baseline activity. Apply the α7 nAChR agonist (e.g., acetylcholine or choline) to elicit control currents.
-
Wash out the agonist and then perfuse the slice with the desired concentration of BNC210 (e.g., 3 µM) for several minutes.
-
Co-apply the agonist and BNC210 to record the modulated current.
-
Wash out BNC210 to observe recovery.
-
Visualizations
The following diagrams illustrate key concepts for troubleshooting and understanding the experimental context.
Caption: Common sources of noise and their corresponding solutions.
Caption: A systematic workflow for troubleshooting low SNR issues.
Caption: Simplified signaling pathway for the α7 nAChR with BNC210.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Frontiers | Quantification of Signal-to-Noise Ratio in Cerebral Cortex Recordings Using Flexible MEAs With Co-localized Platinum Black, Carbon Nanotubes, and Gold Electrodes [frontiersin.org]
- 3. Nicotinic alpha 7 receptors: synaptic options and downstream signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Technical Support Center: BNC210 and Control Compounds for α7 nAChR Modulation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BNC210 and associated control compounds in α7 nicotinic acetylcholine (B1216132) receptor (nAChR) modulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is BNC210 and what is its mechanism of action at the α7 nAChR?
BNC210 is a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3][4][5] This means it binds to a site on the receptor that is different from the acetylcholine binding site (the orthosteric site). Its binding reduces the ability of the receptor to be activated by agonists like acetylcholine. BNC210 inhibits α7 nAChR currents with an IC50 value typically in the range of 1.2 to 3 µM. Importantly, its inhibitory effect is not dependent on the concentration of the agonist, and it does not displace the binding of α-bungarotoxin, a competitive antagonist that binds to the orthosteric site.
Q2: What are the essential control compounds to use in my BNC210 experiments?
To ensure the specificity and validity of your experimental results with BNC210, a panel of control compounds targeting the α7 nAChR through different mechanisms is essential. The recommended controls are:
-
Agonist: To activate the α7 nAChR.
-
Competitive Antagonist: To block the orthosteric site and prevent agonist-induced activation.
-
Positive Allosteric Modulator (PAM): To potentiate the effect of an agonist.
Q3: Which specific agonist should I use for α7 nAChR activation?
PNU-282987 is a highly recommended selective agonist for the α7 nAChR. It is potent, with a reported EC50 of 154 nM and a Ki of 26-27 nM. Other agonists such as acetylcholine, nicotine, and choline (B1196258) can also be used.
Q4: What is a suitable competitive antagonist for blocking the α7 nAChR?
Methyllycaconitine (MLA) is a potent and selective competitive antagonist for α7-containing nAChRs, with a reported Ki of 1.4 nM. It is widely used to confirm that the observed effects are mediated through the α7 nAChR by competitively blocking the agonist binding site.
Q5: What is a positive allosteric modulator (PAM) and which one should I use for α7 nAChR experiments?
A Positive Allosteric Modulator (PAM) binds to an allosteric site on the receptor and enhances the response to an agonist. PNU-120596 is a potent and selective α7 nAChR PAM with a reported EC50 of 216 nM. It is classified as a Type II PAM, which characteristically prolongs the receptor's response to an agonist. Using a PAM like PNU-120596 can help to further characterize the allosteric modulation of the α7 nAChR in your experiments.
Troubleshooting Guide
Problem 1: BNC210 shows no inhibitory effect in my assay.
-
Possible Cause 1: Incorrect Compound Concentration.
-
Solution: Verify the final concentration of BNC210 in your assay. The reported IC50 is in the 1.2-3 µM range. Prepare fresh dilutions from a validated stock solution.
-
-
Possible Cause 2: Low Agonist Concentration.
-
Solution: Ensure you are using an appropriate concentration of an α7 nAChR agonist (e.g., PNU-282987 or acetylcholine) to elicit a measurable baseline activation. An EC20 or EC80 concentration of the agonist is often used.
-
-
Possible Cause 3: Cell Line or Tissue Preparation Issues.
-
Solution: Confirm that your experimental system (e.g., cell line, primary neurons) expresses functional α7 nAChRs. You can validate this by observing a robust response to a selective agonist like PNU-282987, which should be blockable by the antagonist MLA.
-
-
Possible Cause 4: Compound Stability.
-
Solution: Ensure that BNC210 and other compounds have been stored correctly and have not degraded. Prepare fresh solutions for each experiment.
-
Problem 2: The selective agonist PNU-282987 is not activating the α7 nAChR.
-
Possible Cause 1: Sub-optimal Agonist Concentration.
-
Solution: Perform a dose-response curve for PNU-282987 in your specific assay system to determine the optimal concentration for activation. The reported EC50 is 154 nM.
-
-
Possible Cause 2: Receptor Desensitization.
-
Solution: The α7 nAChR is known for its rapid desensitization upon prolonged exposure to agonists. Use a rapid perfusion system for compound application in electrophysiology or a kinetic read in calcium imaging assays to capture the transient activation.
-
-
Possible Cause 3: Incorrect Buffer or Media Composition.
-
Solution: Ensure that the extracellular solution composition, including ion concentrations (especially Ca2+), is appropriate for α7 nAChR function.
-
Problem 3: The antagonist MLA is not blocking the agonist effect.
-
Possible Cause 1: Insufficient Antagonist Concentration or Incubation Time.
-
Solution: Ensure you are using a sufficient concentration of MLA to competitively inhibit the agonist. A pre-incubation period with MLA before adding the agonist is often necessary for effective blockade.
-
-
Possible Cause 2: Non-specific Effects.
-
Solution: If MLA does not block the response, it may indicate that the observed effect is not mediated by the α7 nAChR. Consider the possibility of off-target effects of your agonist or that your experimental system has other responsive receptors.
-
Quantitative Data Summary
| Compound | Class | Mechanism of Action | Potency |
| BNC210 | Negative Allosteric Modulator (NAM) | Binds to an allosteric site to inhibit receptor activation. | IC50: 1.2 - 3 µM |
| PNU-282987 | Agonist | Binds to the orthosteric site to activate the receptor. | EC50: 154 nM; Ki: 26-27 nM |
| Methyllycaconitine (MLA) | Competitive Antagonist | Binds to the orthosteric site to block agonist activation. | Ki: 1.4 nM |
| PNU-120596 | Positive Allosteric Modulator (PAM) - Type II | Binds to an allosteric site to potentiate agonist activation and prolong the response. | EC50: 216 nM |
Experimental Protocols
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is designed to measure α7 nAChR-mediated currents in a heterologous expression system (e.g., HEK293 cells stably expressing the human α7 nAChR).
Methodology:
-
Cell Culture: Culture cells expressing the α7 nAChR under standard conditions.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with KOH).
-
Extracellular Solution (in mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
-
Recording:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the α7 nAChR agonist (e.g., 100 µM acetylcholine or 1 µM PNU-282987) using a rapid perfusion system to elicit an inward current.
-
-
Compound Application:
-
BNC210 (NAM): Pre-apply BNC210 (e.g., 3 µM) for 1-2 minutes before co-application with the agonist to measure the inhibitory effect.
-
MLA (Antagonist): Pre-apply MLA (e.g., 10 nM) for 2-5 minutes before agonist application to confirm blockade of the current.
-
PNU-120596 (PAM): Co-apply PNU-120596 (e.g., 10 µM) with a sub-maximal concentration of the agonist to observe potentiation of the current.
-
-
Data Analysis: Measure the peak amplitude of the inward current in response to the agonist in the absence and presence of the test compounds.
Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to α7 nAChR activation.
Methodology:
-
Cell Preparation: Plate cells expressing the α7 nAChR in a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Buffer: Use a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Compound Addition:
-
Use an automated liquid handler or a fluorescence plate reader with injection capabilities.
-
Establish a baseline fluorescence reading.
-
Inject the agonist (e.g., PNU-282987) and record the change in fluorescence over time.
-
-
Modulator Effects:
-
BNC210 (NAM): Pre-incubate the cells with BNC210 for a defined period (e.g., 15-30 minutes) before adding the agonist.
-
MLA (Antagonist): Pre-incubate with MLA before agonist addition.
-
PNU-120596 (PAM): Pre-incubate with PNU-120596 before agonist addition.
-
-
Data Analysis: Quantify the peak fluorescence response or the area under the curve after agonist addition. Normalize the data to the baseline fluorescence.
Visualizations
Caption: Modulation of the α7 nAChR signaling pathway.
Caption: Workflow for BNC210 α7 nAChR modulation experiments.
Caption: Logical roles of control compounds in α7 nAChR assays.
References
Technical Support Center: BNC210 and Control Compounds for α7 nAChR Modulation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BNC210 and associated control compounds in α7 nicotinic acetylcholine receptor (nAChR) modulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is BNC210 and what is its mechanism of action at the α7 nAChR?
BNC210 is a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3][4][5] This means it binds to a site on the receptor that is different from the acetylcholine binding site (the orthosteric site). Its binding reduces the ability of the receptor to be activated by agonists like acetylcholine. BNC210 inhibits α7 nAChR currents with an IC50 value typically in the range of 1.2 to 3 µM. Importantly, its inhibitory effect is not dependent on the concentration of the agonist, and it does not displace the binding of α-bungarotoxin, a competitive antagonist that binds to the orthosteric site.
Q2: What are the essential control compounds to use in my BNC210 experiments?
To ensure the specificity and validity of your experimental results with BNC210, a panel of control compounds targeting the α7 nAChR through different mechanisms is essential. The recommended controls are:
-
Agonist: To activate the α7 nAChR.
-
Competitive Antagonist: To block the orthosteric site and prevent agonist-induced activation.
-
Positive Allosteric Modulator (PAM): To potentiate the effect of an agonist.
Q3: Which specific agonist should I use for α7 nAChR activation?
PNU-282987 is a highly recommended selective agonist for the α7 nAChR. It is potent, with a reported EC50 of 154 nM and a Ki of 26-27 nM. Other agonists such as acetylcholine, nicotine, and choline can also be used.
Q4: What is a suitable competitive antagonist for blocking the α7 nAChR?
Methyllycaconitine (MLA) is a potent and selective competitive antagonist for α7-containing nAChRs, with a reported Ki of 1.4 nM. It is widely used to confirm that the observed effects are mediated through the α7 nAChR by competitively blocking the agonist binding site.
Q5: What is a positive allosteric modulator (PAM) and which one should I use for α7 nAChR experiments?
A Positive Allosteric Modulator (PAM) binds to an allosteric site on the receptor and enhances the response to an agonist. PNU-120596 is a potent and selective α7 nAChR PAM with a reported EC50 of 216 nM. It is classified as a Type II PAM, which characteristically prolongs the receptor's response to an agonist. Using a PAM like PNU-120596 can help to further characterize the allosteric modulation of the α7 nAChR in your experiments.
Troubleshooting Guide
Problem 1: BNC210 shows no inhibitory effect in my assay.
-
Possible Cause 1: Incorrect Compound Concentration.
-
Solution: Verify the final concentration of BNC210 in your assay. The reported IC50 is in the 1.2-3 µM range. Prepare fresh dilutions from a validated stock solution.
-
-
Possible Cause 2: Low Agonist Concentration.
-
Solution: Ensure you are using an appropriate concentration of an α7 nAChR agonist (e.g., PNU-282987 or acetylcholine) to elicit a measurable baseline activation. An EC20 or EC80 concentration of the agonist is often used.
-
-
Possible Cause 3: Cell Line or Tissue Preparation Issues.
-
Solution: Confirm that your experimental system (e.g., cell line, primary neurons) expresses functional α7 nAChRs. You can validate this by observing a robust response to a selective agonist like PNU-282987, which should be blockable by the antagonist MLA.
-
-
Possible Cause 4: Compound Stability.
-
Solution: Ensure that BNC210 and other compounds have been stored correctly and have not degraded. Prepare fresh solutions for each experiment.
-
Problem 2: The selective agonist PNU-282987 is not activating the α7 nAChR.
-
Possible Cause 1: Sub-optimal Agonist Concentration.
-
Solution: Perform a dose-response curve for PNU-282987 in your specific assay system to determine the optimal concentration for activation. The reported EC50 is 154 nM.
-
-
Possible Cause 2: Receptor Desensitization.
-
Solution: The α7 nAChR is known for its rapid desensitization upon prolonged exposure to agonists. Use a rapid perfusion system for compound application in electrophysiology or a kinetic read in calcium imaging assays to capture the transient activation.
-
-
Possible Cause 3: Incorrect Buffer or Media Composition.
-
Solution: Ensure that the extracellular solution composition, including ion concentrations (especially Ca2+), is appropriate for α7 nAChR function.
-
Problem 3: The antagonist MLA is not blocking the agonist effect.
-
Possible Cause 1: Insufficient Antagonist Concentration or Incubation Time.
-
Solution: Ensure you are using a sufficient concentration of MLA to competitively inhibit the agonist. A pre-incubation period with MLA before adding the agonist is often necessary for effective blockade.
-
-
Possible Cause 2: Non-specific Effects.
-
Solution: If MLA does not block the response, it may indicate that the observed effect is not mediated by the α7 nAChR. Consider the possibility of off-target effects of your agonist or that your experimental system has other responsive receptors.
-
Quantitative Data Summary
| Compound | Class | Mechanism of Action | Potency |
| BNC210 | Negative Allosteric Modulator (NAM) | Binds to an allosteric site to inhibit receptor activation. | IC50: 1.2 - 3 µM |
| PNU-282987 | Agonist | Binds to the orthosteric site to activate the receptor. | EC50: 154 nM; Ki: 26-27 nM |
| Methyllycaconitine (MLA) | Competitive Antagonist | Binds to the orthosteric site to block agonist activation. | Ki: 1.4 nM |
| PNU-120596 | Positive Allosteric Modulator (PAM) - Type II | Binds to an allosteric site to potentiate agonist activation and prolong the response. | EC50: 216 nM |
Experimental Protocols
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is designed to measure α7 nAChR-mediated currents in a heterologous expression system (e.g., HEK293 cells stably expressing the human α7 nAChR).
Methodology:
-
Cell Culture: Culture cells expressing the α7 nAChR under standard conditions.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with KOH).
-
Extracellular Solution (in mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
-
Recording:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the α7 nAChR agonist (e.g., 100 µM acetylcholine or 1 µM PNU-282987) using a rapid perfusion system to elicit an inward current.
-
-
Compound Application:
-
BNC210 (NAM): Pre-apply BNC210 (e.g., 3 µM) for 1-2 minutes before co-application with the agonist to measure the inhibitory effect.
-
MLA (Antagonist): Pre-apply MLA (e.g., 10 nM) for 2-5 minutes before agonist application to confirm blockade of the current.
-
PNU-120596 (PAM): Co-apply PNU-120596 (e.g., 10 µM) with a sub-maximal concentration of the agonist to observe potentiation of the current.
-
-
Data Analysis: Measure the peak amplitude of the inward current in response to the agonist in the absence and presence of the test compounds.
Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to α7 nAChR activation.
Methodology:
-
Cell Preparation: Plate cells expressing the α7 nAChR in a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Buffer: Use a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Compound Addition:
-
Use an automated liquid handler or a fluorescence plate reader with injection capabilities.
-
Establish a baseline fluorescence reading.
-
Inject the agonist (e.g., PNU-282987) and record the change in fluorescence over time.
-
-
Modulator Effects:
-
BNC210 (NAM): Pre-incubate the cells with BNC210 for a defined period (e.g., 15-30 minutes) before adding the agonist.
-
MLA (Antagonist): Pre-incubate with MLA before agonist addition.
-
PNU-120596 (PAM): Pre-incubate with PNU-120596 before agonist addition.
-
-
Data Analysis: Quantify the peak fluorescence response or the area under the curve after agonist addition. Normalize the data to the baseline fluorescence.
Visualizations
Caption: Modulation of the α7 nAChR signaling pathway.
Caption: Workflow for BNC210 α7 nAChR modulation experiments.
Caption: Logical roles of control compounds in α7 nAChR assays.
References
Technical Support Center: Statistical Analysis of BNC210 Clinical Trial Data
This technical support center provides researchers, scientists, and drug development professionals with guidance on the statistical analysis considerations for clinical trial data of BNC210, a novel α7 nicotinic acetylcholine (B1216132) receptor negative allosteric modulator. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Troubleshooting Guides and FAQs
Q1: What is the primary mechanism of action of BNC210 and how does it influence the choice of clinical trial endpoints?
BNC210 acts as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor.[1] This mechanism is believed to modulate cholinergic activity, which plays a role in anxiety-related behaviors.[2][3][4] Consequently, clinical trials for BNC210 have focused on anxiety and trauma-related disorders, with primary endpoints designed to measure changes in the core symptoms of these conditions. Key endpoints have included the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) for Post-Traumatic Stress Disorder (PTSD) and the Subjective Units of Distress Scale (SUDS) for Social Anxiety Disorder (SAD).[5]
Q2: What are the typical clinical trial designs for BNC210 studies, and what are the key statistical considerations associated with these designs?
BNC210 clinical trials have predominantly utilized randomized, double-blind, placebo-controlled designs. This design is the gold standard for minimizing bias. Key statistical considerations for these trials include:
-
Handling the Placebo Response: A significant challenge in psychiatric clinical trials is the often high placebo response rate. This can make it difficult to detect a true drug effect. Statistical analysis plans should prospectively define methods to account for and minimize the impact of the placebo response.
-
Choice of Primary Efficacy Endpoint: The primary endpoint must be a validated measure of the core symptoms of the disorder being studied. For instance, the ATTUNE trial for PTSD used the CAPS-5 total symptom severity score, while the PREVAIL and AFFIRM-1 trials for SAD used the SUDS during a public speaking challenge.
-
Multiplicity: Trials often have multiple secondary endpoints and may conduct analyses at different time points. The statistical analysis plan must pre-specify methods to control the overall Type I error rate due to multiple comparisons.
Q3: How should longitudinal data from BNC210 trials with repeated measures be analyzed?
A common and appropriate method for analyzing longitudinal data from clinical trials is the use of Mixed Models for Repeated Measures (MMRM). MMRM offers several advantages:
-
Handles Missing Data: MMRM can provide valid inferences under the assumption that the data are missing at random (MAR), which is often a reasonable assumption in clinical trials.
-
Accounts for Within-Subject Correlation: It appropriately models the correlation between repeated measurements on the same individual over time.
-
Flexibility: MMRM allows for the inclusion of various covariates to improve the precision of the treatment effect estimate.
The specific MMRM for a BNC210 trial would typically include fixed effects for treatment group, visit (time), and the treatment-by-visit interaction, with baseline score as a covariate. The model would also specify a covariance structure to model the within-patient correlation.
Q4: The PREVAIL study for Social Anxiety Disorder (SAD) did not meet its primary endpoint but a post-hoc analysis showed a significant result. How should this be interpreted?
The Phase 2 PREVAIL study in SAD did not meet its primary endpoint as initially specified. However, a post-hoc analysis, which combined data from both BNC210 dose arms and across different phases of the public speaking challenge, showed a statistically significant reduction in anxiety compared to placebo.
It is crucial to interpret post-hoc analyses with caution as they are exploratory in nature and can be susceptible to bias. However, these findings were considered encouraging and informed the design of the subsequent Phase 3 AFFIRM-1 trial. When analyzing similar data, it is essential to clearly distinguish between pre-specified primary analyses and exploratory post-hoc analyses.
Q5: How should missing data be handled in the statistical analysis of BNC210 clinical trial data?
Missing data is a common issue in longitudinal clinical trials and can lead to biased results if not handled appropriately. While older methods like Last Observation Carried Forward (LOCF) have been used, they are now generally considered inappropriate as they can produce biased estimates.
Modern and preferred methods for handling missing data in clinical trials include:
-
Mixed Models for Repeated Measures (MMRM): As mentioned in Q3, MMRM is a robust method for handling data that is missing at random.
-
Multiple Imputation: This technique involves creating multiple complete datasets by imputing the missing values based on the observed data. The analysis is then performed on each dataset, and the results are pooled.
The choice of method should be pre-specified in the statistical analysis plan, and the assumptions underlying the chosen method should be carefully considered and justified.
Quantitative Data Summary
| Clinical Trial | Indication | Phase | Primary Endpoint | Key Statistical Findings |
| ATTUNE | Post-Traumatic Stress Disorder (PTSD) | 2b | Change from baseline in CAPS-5 total symptom severity score at Week 12 | Statistically significant improvement in the BNC210 group compared to placebo (p=0.048). |
| PREVAIL | Social Anxiety Disorder (SAD) | 2 | Change from baseline in SUDS during a public speaking challenge | Did not meet its primary endpoint. A post-hoc analysis showed a statistically significant reduction in anxiety with BNC210 compared to placebo. |
| AFFIRM-1 | Social Anxiety Disorder (SAD) | 3 | Change from baseline in SUDS during a public speaking challenge | Did not meet its primary endpoint. |
Experimental Protocols
Protocol for a Public Speaking Challenge in Social Anxiety Disorder Trials (based on PREVAIL and AFFIRM-1):
-
Participant Selection: Recruit individuals with a confirmed diagnosis of Social Anxiety Disorder.
-
Baseline Assessment: Administer baseline assessments, including the Subjective Units of Distress Scale (SUDS), to measure initial anxiety levels.
-
Randomization and Blinding: Randomize participants in a double-blind manner to receive either BNC210 or a matching placebo.
-
Public Speaking Task: After a specified time post-dosing, instruct participants to prepare and deliver a short speech on a given topic in front of a small audience or camera.
-
Data Collection: Collect SUDS ratings at multiple time points: before, during (anticipatory and performance phases), and after the public speaking task.
-
Statistical Analysis: The primary analysis typically involves comparing the change from baseline in SUDS scores between the BNC210 and placebo groups using a mixed-effects model for repeated measures (MMRM). The model should account for baseline SUDS scores and other relevant covariates.
Visualizations
Caption: Proposed mechanism of action of BNC210 in modulating anxiety.
Caption: Experimental workflow for a typical BNC210 clinical trial in Social Anxiety Disorder.
Caption: Logical flow for the statistical analysis of BNC210 clinical trial data.
References
- 1. Bionomics Reports Promising Full Results Analysis from [globenewswire.com]
- 2. Missing Data in Longitudinal Trials - Part B, Analytic Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handling missing data in longitudinal clinical trials: three examples from the pediatric psychology literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Statistical Analysis of BNC210 Clinical Trial Data
This technical support center provides researchers, scientists, and drug development professionals with guidance on the statistical analysis considerations for clinical trial data of BNC210, a novel α7 nicotinic acetylcholine receptor negative allosteric modulator. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Troubleshooting Guides and FAQs
Q1: What is the primary mechanism of action of BNC210 and how does it influence the choice of clinical trial endpoints?
BNC210 acts as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor.[1] This mechanism is believed to modulate cholinergic activity, which plays a role in anxiety-related behaviors.[2][3][4] Consequently, clinical trials for BNC210 have focused on anxiety and trauma-related disorders, with primary endpoints designed to measure changes in the core symptoms of these conditions. Key endpoints have included the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) for Post-Traumatic Stress Disorder (PTSD) and the Subjective Units of Distress Scale (SUDS) for Social Anxiety Disorder (SAD).[5]
Q2: What are the typical clinical trial designs for BNC210 studies, and what are the key statistical considerations associated with these designs?
BNC210 clinical trials have predominantly utilized randomized, double-blind, placebo-controlled designs. This design is the gold standard for minimizing bias. Key statistical considerations for these trials include:
-
Handling the Placebo Response: A significant challenge in psychiatric clinical trials is the often high placebo response rate. This can make it difficult to detect a true drug effect. Statistical analysis plans should prospectively define methods to account for and minimize the impact of the placebo response.
-
Choice of Primary Efficacy Endpoint: The primary endpoint must be a validated measure of the core symptoms of the disorder being studied. For instance, the ATTUNE trial for PTSD used the CAPS-5 total symptom severity score, while the PREVAIL and AFFIRM-1 trials for SAD used the SUDS during a public speaking challenge.
-
Multiplicity: Trials often have multiple secondary endpoints and may conduct analyses at different time points. The statistical analysis plan must pre-specify methods to control the overall Type I error rate due to multiple comparisons.
Q3: How should longitudinal data from BNC210 trials with repeated measures be analyzed?
A common and appropriate method for analyzing longitudinal data from clinical trials is the use of Mixed Models for Repeated Measures (MMRM). MMRM offers several advantages:
-
Handles Missing Data: MMRM can provide valid inferences under the assumption that the data are missing at random (MAR), which is often a reasonable assumption in clinical trials.
-
Accounts for Within-Subject Correlation: It appropriately models the correlation between repeated measurements on the same individual over time.
-
Flexibility: MMRM allows for the inclusion of various covariates to improve the precision of the treatment effect estimate.
The specific MMRM for a BNC210 trial would typically include fixed effects for treatment group, visit (time), and the treatment-by-visit interaction, with baseline score as a covariate. The model would also specify a covariance structure to model the within-patient correlation.
Q4: The PREVAIL study for Social Anxiety Disorder (SAD) did not meet its primary endpoint but a post-hoc analysis showed a significant result. How should this be interpreted?
The Phase 2 PREVAIL study in SAD did not meet its primary endpoint as initially specified. However, a post-hoc analysis, which combined data from both BNC210 dose arms and across different phases of the public speaking challenge, showed a statistically significant reduction in anxiety compared to placebo.
It is crucial to interpret post-hoc analyses with caution as they are exploratory in nature and can be susceptible to bias. However, these findings were considered encouraging and informed the design of the subsequent Phase 3 AFFIRM-1 trial. When analyzing similar data, it is essential to clearly distinguish between pre-specified primary analyses and exploratory post-hoc analyses.
Q5: How should missing data be handled in the statistical analysis of BNC210 clinical trial data?
Missing data is a common issue in longitudinal clinical trials and can lead to biased results if not handled appropriately. While older methods like Last Observation Carried Forward (LOCF) have been used, they are now generally considered inappropriate as they can produce biased estimates.
Modern and preferred methods for handling missing data in clinical trials include:
-
Mixed Models for Repeated Measures (MMRM): As mentioned in Q3, MMRM is a robust method for handling data that is missing at random.
-
Multiple Imputation: This technique involves creating multiple complete datasets by imputing the missing values based on the observed data. The analysis is then performed on each dataset, and the results are pooled.
The choice of method should be pre-specified in the statistical analysis plan, and the assumptions underlying the chosen method should be carefully considered and justified.
Quantitative Data Summary
| Clinical Trial | Indication | Phase | Primary Endpoint | Key Statistical Findings |
| ATTUNE | Post-Traumatic Stress Disorder (PTSD) | 2b | Change from baseline in CAPS-5 total symptom severity score at Week 12 | Statistically significant improvement in the BNC210 group compared to placebo (p=0.048). |
| PREVAIL | Social Anxiety Disorder (SAD) | 2 | Change from baseline in SUDS during a public speaking challenge | Did not meet its primary endpoint. A post-hoc analysis showed a statistically significant reduction in anxiety with BNC210 compared to placebo. |
| AFFIRM-1 | Social Anxiety Disorder (SAD) | 3 | Change from baseline in SUDS during a public speaking challenge | Did not meet its primary endpoint. |
Experimental Protocols
Protocol for a Public Speaking Challenge in Social Anxiety Disorder Trials (based on PREVAIL and AFFIRM-1):
-
Participant Selection: Recruit individuals with a confirmed diagnosis of Social Anxiety Disorder.
-
Baseline Assessment: Administer baseline assessments, including the Subjective Units of Distress Scale (SUDS), to measure initial anxiety levels.
-
Randomization and Blinding: Randomize participants in a double-blind manner to receive either BNC210 or a matching placebo.
-
Public Speaking Task: After a specified time post-dosing, instruct participants to prepare and deliver a short speech on a given topic in front of a small audience or camera.
-
Data Collection: Collect SUDS ratings at multiple time points: before, during (anticipatory and performance phases), and after the public speaking task.
-
Statistical Analysis: The primary analysis typically involves comparing the change from baseline in SUDS scores between the BNC210 and placebo groups using a mixed-effects model for repeated measures (MMRM). The model should account for baseline SUDS scores and other relevant covariates.
Visualizations
Caption: Proposed mechanism of action of BNC210 in modulating anxiety.
Caption: Experimental workflow for a typical BNC210 clinical trial in Social Anxiety Disorder.
Caption: Logical flow for the statistical analysis of BNC210 clinical trial data.
References
- 1. Bionomics Reports Promising Full Results Analysis from [globenewswire.com]
- 2. Missing Data in Longitudinal Trials - Part B, Analytic Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handling missing data in longitudinal clinical trials: three examples from the pediatric psychology literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
A Comparative Guide: BNC210 Versus Benzodiazepines for Acute Anxiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug BNC210 and the established class of benzodiazepines for the treatment of acute anxiety. It synthesizes available clinical and preclinical data on their mechanisms of action, efficacy, and safety profiles, presenting quantitative data and experimental methodologies to inform research and development in anxiolytic therapies.
Mechanism of Action: A Tale of Two Receptors
BNC210 and benzodiazepines achieve their anxiolytic effects through distinct molecular pathways. Benzodiazepines enhance the brain's primary inhibitory system, while BNC210 modulates the cholinergic system.
Benzodiazepines: These drugs are positive allosteric modulators of the GABA-A (gamma-aminobutyric acid type A) receptor.[1][2] They bind to a site on the receptor distinct from the GABA binding site.[3] This binding action doesn't activate the receptor directly but increases the affinity of GABA for its receptor.[1] The result is an enhanced effect of GABA, leading to a greater influx of chloride ions into the neuron.[2] This hyperpolarizes the neuron, making it less likely to fire, thus producing a widespread depressant effect on the central nervous system (CNS). This action underlies their sedative, hypnotic, anxiolytic, and anticonvulsant properties.
BNC210: This investigational drug is a selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). Unlike benzodiazepines, BNC210 does not interact with the GABA system. It binds to an allosteric site on the α7 nAChR, modulating the flow of cations that occurs when the receptor is activated by its endogenous ligand, acetylcholine. By negatively modulating this receptor, BNC210 is thought to reduce neuronal excitability in key brain circuits implicated in anxiety, such as the amygdala and prefrontal cortex, without causing sedation.
Comparative Efficacy
The efficacy of benzodiazepines in acute anxiety is well-established, providing rapid relief. BNC210 has been investigated for similar indications, but with mixed results in late-stage trials.
| Feature | BNC210 | Benzodiazepines |
| Primary Indication | Investigational for Social Anxiety Disorder (SAD), Post-Traumatic Stress Disorder (PTSD) | Anxiety disorders, panic disorder, insomnia, seizures |
| Onset of Action | Rapid; new tablet formulation reaches max concentration in ~1 hour | Rapid, providing quick relief from panic symptoms |
| Clinical Efficacy | GAD (Phase 2): Low-dose BNC210 reduced amygdala reactivity to fearful faces, comparable to lorazepam. SAD (Phase 2): Did not meet primary endpoint, but post-hoc analysis showed a significant reduction in anxiety (p=0.044). SAD (Phase 3): Failed to meet primary and secondary endpoints; development for SAD discontinued. | GAD: Multiple benzodiazepines (alprazolam, diazepam, lorazepam) have demonstrated efficacy superior to placebo. Panic Disorder: Frequently used for acute treatment due to effectiveness and rapid onset. |
Safety and Tolerability Profile
A key rationale for developing BNC210 is to offer an anxiolytic without the significant side effects of benzodiazepines. Clinical data suggest BNC210 has a favorable safety profile, particularly concerning sedation and dependence.
| Adverse Effect | BNC210 | Benzodiazepines |
| Sedation/Somnolence | No evidence of sedation reported in clinical trials. EEG data shows brain activity changes are distinct from those associated with sedation. | Common side effect. In one study, somnolence rates were significantly higher for alprazolam (35.9%) and lorazepam (14.6%) compared to clonazepam (9.3%). |
| Cognitive Impairment | Phase 1 trials showed no impairment in attention, memory, or coordination. | Can cause cognitive impairment. Lorazepam has been shown to adversely affect attention, coordination, and memory. |
| Addiction/Dependence | No indicators of addiction potential observed in Phase 1 studies. | Known risk of abuse, dependence, and withdrawal syndrome upon discontinuation. |
| Overall Tolerability | Generally demonstrated a favorable safety and tolerability profile in trials. | Generally well-tolerated in the short-term. Diazepam was associated with a higher rate of discontinuation due to adverse events compared to placebo. |
Key Experimental Protocols
Phase 2a Study in Generalized Anxiety Disorder (GAD)
-
Objective: To evaluate the effect of BNC210 on brain systems relevant to anxiety.
-
Design: A single-center, double-blind, placebo- and lorazepam-controlled, 4-way crossover trial.
-
Participants: 24 patients with untreated GAD.
-
Interventions:
-
BNC210 (Low Dose: 300mg)
-
BNC210 (High Dose: 2,000mg)
-
Lorazepam (1.5mg)
-
Placebo
-
-
Key Outcome Measures:
-
fMRI: Change in amygdala activation in response to fearful faces during an Emotional Face Task (EFT).
-
Behavioral: Change in threat avoidance behavior in the Joystick Operated Runway Task (JORT).
-
-
Results: The low dose of BNC210 significantly reduced amygdala activation (p<0.05), an effect comparable to lorazepam (p=0.069). BNC210 also significantly suppressed threat avoidance behavior, outperforming lorazepam in this measure.
Phase 2/3 Studies in Social Anxiety Disorder (SAD) - PREVAIL & AFFIRM-1
-
Objective: To evaluate the efficacy and safety of an acute, as-needed dose of BNC210 in adults with SAD.
-
Design: Double-blind, placebo-controlled trials. Participants were randomized to receive a single dose of BNC210 or a placebo approximately one hour before an anxiety-provoking challenge.
-
Participants: Adult patients diagnosed with SAD. The PREVAIL (Phase 2) study enrolled 151 participants, while the AFFIRM-1 (Phase 3) trial planned for 330.
-
Interventions:
-
BNC210 (225mg and 675mg in Phase 2; 225mg in Phase 3)
-
Placebo
-
-
Key Outcome Measures:
-
Primary: Change from baseline in the Subjective Units of Distress Scale (SUDS) during a simulated public speaking challenge.
-
Secondary: State-Trait Anxiety Inventory (STAI), Clinical Global Impression (CGI), and Patient Global Impression (PGI) scales.
-
Summary and Expert Opinion
Benzodiazepines are highly effective, fast-acting anxiolytics, but their clinical utility is limited by significant side effects, including sedation, cognitive impairment, and a high potential for dependence. This creates a substantial unmet need for a novel anxiolytic that is both effective for acute anxiety and lacks these drawbacks.
BNC210 was developed to meet this need. Its novel mechanism of action, targeting the α7 nAChR, offers a non-sedating anxiolytic profile. Early and mid-stage clinical trials showed promise, particularly in a GAD study where BNC210 demonstrated anxiolytic effects on brain circuitry comparable to lorazepam but without the associated side effects.
However, the late-stage clinical development of BNC210 for Social Anxiety Disorder has been unsuccessful, with the Phase 3 AFFIRM-1 trial failing to meet its primary endpoint, leading to the discontinuation of the program for this indication. While the safety and tolerability profile of BNC210 remains favorable, its efficacy in acute anxiety settings is now . Future research may focus on its potential in other conditions like PTSD with a chronic dosing regimen. For now, benzodiazepines, despite their risks, remain a primary pharmacological option for the rapid relief of acute anxiety.
References
A Comparative Guide: BNC210 Versus Benzodiazepines for Acute Anxiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug BNC210 and the established class of benzodiazepines for the treatment of acute anxiety. It synthesizes available clinical and preclinical data on their mechanisms of action, efficacy, and safety profiles, presenting quantitative data and experimental methodologies to inform research and development in anxiolytic therapies.
Mechanism of Action: A Tale of Two Receptors
BNC210 and benzodiazepines achieve their anxiolytic effects through distinct molecular pathways. Benzodiazepines enhance the brain's primary inhibitory system, while BNC210 modulates the cholinergic system.
Benzodiazepines: These drugs are positive allosteric modulators of the GABA-A (gamma-aminobutyric acid type A) receptor.[1][2] They bind to a site on the receptor distinct from the GABA binding site.[3] This binding action doesn't activate the receptor directly but increases the affinity of GABA for its receptor.[1] The result is an enhanced effect of GABA, leading to a greater influx of chloride ions into the neuron.[2] This hyperpolarizes the neuron, making it less likely to fire, thus producing a widespread depressant effect on the central nervous system (CNS). This action underlies their sedative, hypnotic, anxiolytic, and anticonvulsant properties.
BNC210: This investigational drug is a selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). Unlike benzodiazepines, BNC210 does not interact with the GABA system. It binds to an allosteric site on the α7 nAChR, modulating the flow of cations that occurs when the receptor is activated by its endogenous ligand, acetylcholine. By negatively modulating this receptor, BNC210 is thought to reduce neuronal excitability in key brain circuits implicated in anxiety, such as the amygdala and prefrontal cortex, without causing sedation.
Comparative Efficacy
The efficacy of benzodiazepines in acute anxiety is well-established, providing rapid relief. BNC210 has been investigated for similar indications, but with mixed results in late-stage trials.
| Feature | BNC210 | Benzodiazepines |
| Primary Indication | Investigational for Social Anxiety Disorder (SAD), Post-Traumatic Stress Disorder (PTSD) | Anxiety disorders, panic disorder, insomnia, seizures |
| Onset of Action | Rapid; new tablet formulation reaches max concentration in ~1 hour | Rapid, providing quick relief from panic symptoms |
| Clinical Efficacy | GAD (Phase 2): Low-dose BNC210 reduced amygdala reactivity to fearful faces, comparable to lorazepam. SAD (Phase 2): Did not meet primary endpoint, but post-hoc analysis showed a significant reduction in anxiety (p=0.044). SAD (Phase 3): Failed to meet primary and secondary endpoints; development for SAD discontinued. | GAD: Multiple benzodiazepines (alprazolam, diazepam, lorazepam) have demonstrated efficacy superior to placebo. Panic Disorder: Frequently used for acute treatment due to effectiveness and rapid onset. |
Safety and Tolerability Profile
A key rationale for developing BNC210 is to offer an anxiolytic without the significant side effects of benzodiazepines. Clinical data suggest BNC210 has a favorable safety profile, particularly concerning sedation and dependence.
| Adverse Effect | BNC210 | Benzodiazepines |
| Sedation/Somnolence | No evidence of sedation reported in clinical trials. EEG data shows brain activity changes are distinct from those associated with sedation. | Common side effect. In one study, somnolence rates were significantly higher for alprazolam (35.9%) and lorazepam (14.6%) compared to clonazepam (9.3%). |
| Cognitive Impairment | Phase 1 trials showed no impairment in attention, memory, or coordination. | Can cause cognitive impairment. Lorazepam has been shown to adversely affect attention, coordination, and memory. |
| Addiction/Dependence | No indicators of addiction potential observed in Phase 1 studies. | Known risk of abuse, dependence, and withdrawal syndrome upon discontinuation. |
| Overall Tolerability | Generally demonstrated a favorable safety and tolerability profile in trials. | Generally well-tolerated in the short-term. Diazepam was associated with a higher rate of discontinuation due to adverse events compared to placebo. |
Key Experimental Protocols
Phase 2a Study in Generalized Anxiety Disorder (GAD)
-
Objective: To evaluate the effect of BNC210 on brain systems relevant to anxiety.
-
Design: A single-center, double-blind, placebo- and lorazepam-controlled, 4-way crossover trial.
-
Participants: 24 patients with untreated GAD.
-
Interventions:
-
BNC210 (Low Dose: 300mg)
-
BNC210 (High Dose: 2,000mg)
-
Lorazepam (1.5mg)
-
Placebo
-
-
Key Outcome Measures:
-
fMRI: Change in amygdala activation in response to fearful faces during an Emotional Face Task (EFT).
-
Behavioral: Change in threat avoidance behavior in the Joystick Operated Runway Task (JORT).
-
-
Results: The low dose of BNC210 significantly reduced amygdala activation (p<0.05), an effect comparable to lorazepam (p=0.069). BNC210 also significantly suppressed threat avoidance behavior, outperforming lorazepam in this measure.
Phase 2/3 Studies in Social Anxiety Disorder (SAD) - PREVAIL & AFFIRM-1
-
Objective: To evaluate the efficacy and safety of an acute, as-needed dose of BNC210 in adults with SAD.
-
Design: Double-blind, placebo-controlled trials. Participants were randomized to receive a single dose of BNC210 or a placebo approximately one hour before an anxiety-provoking challenge.
-
Participants: Adult patients diagnosed with SAD. The PREVAIL (Phase 2) study enrolled 151 participants, while the AFFIRM-1 (Phase 3) trial planned for 330.
-
Interventions:
-
BNC210 (225mg and 675mg in Phase 2; 225mg in Phase 3)
-
Placebo
-
-
Key Outcome Measures:
-
Primary: Change from baseline in the Subjective Units of Distress Scale (SUDS) during a simulated public speaking challenge.
-
Secondary: State-Trait Anxiety Inventory (STAI), Clinical Global Impression (CGI), and Patient Global Impression (PGI) scales.
-
Summary and Expert Opinion
Benzodiazepines are highly effective, fast-acting anxiolytics, but their clinical utility is limited by significant side effects, including sedation, cognitive impairment, and a high potential for dependence. This creates a substantial unmet need for a novel anxiolytic that is both effective for acute anxiety and lacks these drawbacks.
BNC210 was developed to meet this need. Its novel mechanism of action, targeting the α7 nAChR, offers a non-sedating anxiolytic profile. Early and mid-stage clinical trials showed promise, particularly in a GAD study where BNC210 demonstrated anxiolytic effects on brain circuitry comparable to lorazepam but without the associated side effects.
However, the late-stage clinical development of BNC210 for Social Anxiety Disorder has been unsuccessful, with the Phase 3 AFFIRM-1 trial failing to meet its primary endpoint, leading to the discontinuation of the program for this indication. While the safety and tolerability profile of BNC210 remains favorable, its efficacy in acute anxiety settings is now . Future research may focus on its potential in other conditions like PTSD with a chronic dosing regimen. For now, benzodiazepines, despite their risks, remain a primary pharmacological option for the rapid relief of acute anxiety.
References
Efficacy of BNC210 in a Shifting Landscape of α7 nAChR Modulation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BNC210 with other key α7 nicotinic acetylcholine (B1216132) receptor (nAChR) modulators. By presenting available efficacy data, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to offer an objective resource for evaluating the therapeutic potential of these compounds.
BNC210, a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (nAChR), is under investigation for the treatment of anxiety-related disorders.[1][2][3][4] This guide contrasts BNC210 with other notable α7 nAChR modulators, including positive allosteric modulators (PAMs) and agonists, to provide a clearer picture of its relative efficacy and potential therapeutic niche.
Mechanism of Action: A Tale of Two Modalities
The α7 nAChR is a ligand-gated ion channel that, upon activation by acetylcholine, allows the influx of cations, primarily Ca2+, into the neuron. This influx triggers a cascade of downstream signaling events. Modulators of the α7 nAChR can be broadly categorized as follows:
-
Negative Allosteric Modulators (NAMs): BNC210 is a NAM, meaning it binds to a site on the receptor distinct from the acetylcholine binding site and reduces the probability of the channel opening in response to an agonist.[1] This inhibitory action is thought to temper excessive neuronal firing associated with anxiety states.
-
Positive Allosteric Modulators (PAMs): Compounds like PNU-120596 enhance the receptor's response to an agonist, increasing the ion flow and prolonging the channel's open state.
-
Agonists/Partial Agonists: These molecules, such as EVP-6124 (encenicline), TC-5619, and VQW-765, directly bind to the acetylcholine site and activate the receptor, mimicking the effect of the natural ligand.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing BNC210 with other α7 nAChR modulators are scarce. However, by examining data from studies using standardized behavioral models of anxiety and depression, a comparative picture begins to emerge.
| Compound | Modulator Type | Model | Species | Key Findings |
| BNC210 | NAM | Elevated Plus Maze | Rat | Anxiolytic effects reported, outperforming placebo. |
| PNU-120596 | PAM | Elevated Plus Maze | Mouse | Showed anxiolytic effects by preventing LPS-induced behavioral abnormalities. |
| BNC210 | NAM | Light-Dark Box | Mouse | Data from developers indicates BNC210 outperformed placebo. |
| PNU-120596 | PAM | Forced Swim Test | Mouse | Prevented LPS-induced depressive-like behavior. |
| PNU-120596 | PAM | Fear Conditioning | Rat | Reversed scopolamine-induced deficits in fear conditioning. |
Clinical Efficacy: A Shifting Therapeutic Landscape
The clinical development of α7 nAChR modulators has seen mixed results, with many compounds initially targeting cognitive deficits in schizophrenia. BNC210's focus on anxiety disorders represents a distinct therapeutic direction.
| Compound | Modulator Type | Indication | Phase | Key Findings |
| BNC210 | NAM | Generalized Anxiety Disorder (GAD) | Phase 2 | Reduced amygdala reactivity to fearful faces, similar to lorazepam. |
| BNC210 | NAM | Social Anxiety Disorder (SAD) | Phase 2 (PREVAIL) | Nominally statistically significant reduction in SUDS scores in a post-hoc analysis. |
| VQW-765 | Partial Agonist | Performance Anxiety | Phase 2 | Showed a trend of improvement in anxiety intensity; significant response in females. |
| EVP-6124 (Encenicline) | Partial Agonist | Schizophrenia (Cognitive Deficits) | Phase 3 | Failed to show a statistically significant difference from placebo. |
| TC-5619 | Agonist | Schizophrenia (Negative and Cognitive Symptoms) | Phase 2 | Did not show a statistically significant benefit over placebo. |
Signaling Pathways: A Visual Comparison
The differential effects of NAMs and PAMs/agonists on α7 nAChR signaling can be visualized to understand their distinct downstream consequences.
Experimental Protocols
Electrophysiology (Patch-Clamp)
-
Objective: To measure the effect of modulators on ion channel function.
-
Cell Line: GH4C1 cells stably expressing rat or human α7 nAChRs.
-
Method: Whole-cell patch-clamp recordings are performed. Cells are voltage-clamped, and currents are evoked by the application of an α7 nAChR agonist (e.g., acetylcholine). The modulator (e.g., BNC210) is co-applied with the agonist to determine its effect on the current amplitude and kinetics.
-
Data Analysis: The concentration-response curves are generated to calculate IC50 (for NAMs) or EC50 (for PAMs) values.
Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze raised above the floor with two open and two enclosed arms.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds typically increase the time spent in and entries into the open arms.
Forced Swim Test (FST)
-
Objective: To assess depressive-like behavior in rodents.
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: A rodent is placed in the water for a set period (e.g., 6 minutes). The duration of immobility (floating) is recorded.
-
Interpretation: Antidepressant compounds typically decrease the duration of immobility.
Fear Conditioning Test
-
Objective: To assess fear-associated learning and memory.
-
Apparatus: A conditioning chamber equipped to deliver an auditory cue (conditioned stimulus, CS) and a mild foot shock (unconditioned stimulus, US).
-
Procedure:
-
Conditioning: The rodent is placed in the chamber and presented with the CS paired with the US.
-
Contextual Fear Test: The rodent is returned to the same chamber without the CS or US, and freezing behavior is measured.
-
Cued Fear Test: The rodent is placed in a novel context and presented with the CS alone, and freezing behavior is measured.
-
-
Interpretation: Increased freezing in response to the context or cue indicates fear memory. Anxiolytic compounds may reduce this freezing behavior.
Conclusion
BNC210 represents a distinct approach to modulating the α7 nAChR by negatively allosterically modulating its activity. Preclinical and early clinical data suggest its potential as a non-sedating anxiolytic. In contrast, PAMs and agonists have shown promise in preclinical models but have faced challenges in clinical trials, particularly for cognitive indications. The comparative data, while not from direct head-to-head trials, suggests that different modulation strategies of the α7 nAChR may be suited for different therapeutic applications. Further research is needed to fully elucidate the comparative efficacy and safety profiles of these diverse modulators.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2, placebo-controlled study to evaluate the efficacy and safety of BNC210, an alpha-7 nicotinic receptor negative allosteric modulator, for acute, as-needed treatment of social anxiety disorder (SAD) - The PREVAIL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of BNC210 in a Shifting Landscape of α7 nAChR Modulation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BNC210 with other key α7 nicotinic acetylcholine receptor (nAChR) modulators. By presenting available efficacy data, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to offer an objective resource for evaluating the therapeutic potential of these compounds.
BNC210, a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (nAChR), is under investigation for the treatment of anxiety-related disorders.[1][2][3][4] This guide contrasts BNC210 with other notable α7 nAChR modulators, including positive allosteric modulators (PAMs) and agonists, to provide a clearer picture of its relative efficacy and potential therapeutic niche.
Mechanism of Action: A Tale of Two Modalities
The α7 nAChR is a ligand-gated ion channel that, upon activation by acetylcholine, allows the influx of cations, primarily Ca2+, into the neuron. This influx triggers a cascade of downstream signaling events. Modulators of the α7 nAChR can be broadly categorized as follows:
-
Negative Allosteric Modulators (NAMs): BNC210 is a NAM, meaning it binds to a site on the receptor distinct from the acetylcholine binding site and reduces the probability of the channel opening in response to an agonist.[1] This inhibitory action is thought to temper excessive neuronal firing associated with anxiety states.
-
Positive Allosteric Modulators (PAMs): Compounds like PNU-120596 enhance the receptor's response to an agonist, increasing the ion flow and prolonging the channel's open state.
-
Agonists/Partial Agonists: These molecules, such as EVP-6124 (encenicline), TC-5619, and VQW-765, directly bind to the acetylcholine site and activate the receptor, mimicking the effect of the natural ligand.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing BNC210 with other α7 nAChR modulators are scarce. However, by examining data from studies using standardized behavioral models of anxiety and depression, a comparative picture begins to emerge.
| Compound | Modulator Type | Model | Species | Key Findings |
| BNC210 | NAM | Elevated Plus Maze | Rat | Anxiolytic effects reported, outperforming placebo. |
| PNU-120596 | PAM | Elevated Plus Maze | Mouse | Showed anxiolytic effects by preventing LPS-induced behavioral abnormalities. |
| BNC210 | NAM | Light-Dark Box | Mouse | Data from developers indicates BNC210 outperformed placebo. |
| PNU-120596 | PAM | Forced Swim Test | Mouse | Prevented LPS-induced depressive-like behavior. |
| PNU-120596 | PAM | Fear Conditioning | Rat | Reversed scopolamine-induced deficits in fear conditioning. |
Clinical Efficacy: A Shifting Therapeutic Landscape
The clinical development of α7 nAChR modulators has seen mixed results, with many compounds initially targeting cognitive deficits in schizophrenia. BNC210's focus on anxiety disorders represents a distinct therapeutic direction.
| Compound | Modulator Type | Indication | Phase | Key Findings |
| BNC210 | NAM | Generalized Anxiety Disorder (GAD) | Phase 2 | Reduced amygdala reactivity to fearful faces, similar to lorazepam. |
| BNC210 | NAM | Social Anxiety Disorder (SAD) | Phase 2 (PREVAIL) | Nominally statistically significant reduction in SUDS scores in a post-hoc analysis. |
| VQW-765 | Partial Agonist | Performance Anxiety | Phase 2 | Showed a trend of improvement in anxiety intensity; significant response in females. |
| EVP-6124 (Encenicline) | Partial Agonist | Schizophrenia (Cognitive Deficits) | Phase 3 | Failed to show a statistically significant difference from placebo. |
| TC-5619 | Agonist | Schizophrenia (Negative and Cognitive Symptoms) | Phase 2 | Did not show a statistically significant benefit over placebo. |
Signaling Pathways: A Visual Comparison
The differential effects of NAMs and PAMs/agonists on α7 nAChR signaling can be visualized to understand their distinct downstream consequences.
Experimental Protocols
Electrophysiology (Patch-Clamp)
-
Objective: To measure the effect of modulators on ion channel function.
-
Cell Line: GH4C1 cells stably expressing rat or human α7 nAChRs.
-
Method: Whole-cell patch-clamp recordings are performed. Cells are voltage-clamped, and currents are evoked by the application of an α7 nAChR agonist (e.g., acetylcholine). The modulator (e.g., BNC210) is co-applied with the agonist to determine its effect on the current amplitude and kinetics.
-
Data Analysis: The concentration-response curves are generated to calculate IC50 (for NAMs) or EC50 (for PAMs) values.
Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze raised above the floor with two open and two enclosed arms.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds typically increase the time spent in and entries into the open arms.
Forced Swim Test (FST)
-
Objective: To assess depressive-like behavior in rodents.
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: A rodent is placed in the water for a set period (e.g., 6 minutes). The duration of immobility (floating) is recorded.
-
Interpretation: Antidepressant compounds typically decrease the duration of immobility.
Fear Conditioning Test
-
Objective: To assess fear-associated learning and memory.
-
Apparatus: A conditioning chamber equipped to deliver an auditory cue (conditioned stimulus, CS) and a mild foot shock (unconditioned stimulus, US).
-
Procedure:
-
Conditioning: The rodent is placed in the chamber and presented with the CS paired with the US.
-
Contextual Fear Test: The rodent is returned to the same chamber without the CS or US, and freezing behavior is measured.
-
Cued Fear Test: The rodent is placed in a novel context and presented with the CS alone, and freezing behavior is measured.
-
-
Interpretation: Increased freezing in response to the context or cue indicates fear memory. Anxiolytic compounds may reduce this freezing behavior.
Conclusion
BNC210 represents a distinct approach to modulating the α7 nAChR by negatively allosterically modulating its activity. Preclinical and early clinical data suggest its potential as a non-sedating anxiolytic. In contrast, PAMs and agonists have shown promise in preclinical models but have faced challenges in clinical trials, particularly for cognitive indications. The comparative data, while not from direct head-to-head trials, suggests that different modulation strategies of the α7 nAChR may be suited for different therapeutic applications. Further research is needed to fully elucidate the comparative efficacy and safety profiles of these diverse modulators.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2, placebo-controlled study to evaluate the efficacy and safety of BNC210, an alpha-7 nicotinic receptor negative allosteric modulator, for acute, as-needed treatment of social anxiety disorder (SAD) - The PREVAIL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BNC210 and Pregabalin in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of BNC210 and pregabalin (B1679071), two anxiolytic compounds with distinct mechanisms of action. The following sections detail their signaling pathways, performance in established rodent anxiety models, and the experimental protocols used in these assessments.
Mechanisms of Action
The anxiolytic effects of BNC210 and pregabalin stem from their distinct interactions with the central nervous system.
BNC210 is a novel, non-sedating anxiolytic that acts as a negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] By binding to an allosteric site on the α7 nAChR, BNC210 modulates the flow of cations through the channel, thereby influencing cholinergic neurotransmission.[1][4] This modulation is believed to beneficially alter the function of anxiety-related fronto-limbic circuitry. Notably, BNC210's mechanism does not involve direct interaction with GABA receptors, the target of benzodiazepines, which may account for its non-sedating profile.
Pregabalin , a structural analogue of the inhibitory neurotransmitter GABA, exerts its anxiolytic effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and norepinephrine. Unlike benzodiazepines, pregabalin does not directly bind to GABA or benzodiazepine (B76468) receptors. Its action is more pronounced in "hyper-excited" neurons, suggesting a modulatory role in restoring normal neuronal activity.
Figure 1: BNC210 Signaling Pathway
Figure 2: Pregabalin Signaling Pathway
Performance in Preclinical Anxiety Models
The anxiolytic potential of BNC210 and pregabalin has been evaluated in various rodent models of anxiety. Due to the lack of direct head-to-head comparative studies, this guide presents data from separate experiments. It is crucial to consider the differences in experimental protocols when interpreting these results.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
BNC210: In a study using pre-stressed rats, single doses of BNC210 at 1, 10, and 100 mg/kg reversed the stress-induced reduction in time spent and entries into the open arms in a dose-dependent manner, with the 100 mg/kg dose showing the most significant effect.
Pregabalin: Chronic administration of pregabalin to rats for two weeks showed anxiolytic effects at doses of 60 and 100 mg/kg, as indicated by a significant increase in open arm time. The 100 mg/kg dose also increased the number of open arm entries. In another study with mice, a 50 mg/kg dose of pregabalin significantly increased the percentage of time spent in the open arms.
| Compound | Animal Model | Dosage | Key Findings in Elevated Plus-Maze | Citation |
| BNC210 | Pre-stressed Rats | 1, 10, 100 mg/kg (single dose) | Dose-dependent reversal of stress-induced decrease in open arm time and entries. | |
| Pregabalin | Rats | 60, 100 mg/kg (chronic, 14 days) | Increased open arm time. 100 mg/kg also increased open arm entries. | |
| Pregabalin | Mice | 50 mg/kg | Increased percentage of time in open arms. |
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Pregabalin: Chronic administration of pregabalin to rats for 14 days resulted in a significant increase in the time spent in the light zone at all tested doses (5, 10, 30, 60, and 100 mg/kg), indicating a potent anxiolytic effect. Another study in mice showed that a 50 mg/kg dose of pregabalin significantly increased the time spent in the light box and the number of entries into the light compartment.
| Compound | Animal Model | Dosage | Key Findings in Light-Dark Box Test | Citation |
| BNC210 | Rodents | - | Reported to have acute anxiolytic activity in this model. | |
| Pregabalin | Rats | 5, 10, 30, 60, 100 mg/kg (chronic, 14 days) | Significantly increased time spent in the light zone at all doses. | |
| Pregabalin | Mice | 50 mg/kg | Significantly increased time in the light box and number of entries. |
Marble Burying Test
The marble burying test is used to assess anxiety-like and compulsive-like behaviors in rodents. A decrease in the number of marbles buried is often interpreted as an anxiolytic or anti-compulsive effect.
BNC210: The literature reviewed mentions that BNC210 has demonstrated acute activity in the mouse marble burying test, although specific quantitative data on the number of marbles buried was not provided.
Pregabalin: In one study, pregabalin was the only anxiolytic tested that did not inhibit marble burying, suggesting it may not be effective in this specific model of anxiety-related behavior.
| Compound | Animal Model | Dosage | Key Findings in Marble Burying Test | Citation |
| BNC210 | Mice | - | Reported to have acute anxiolytic activity in this model. | |
| Pregabalin | Mice | - | Did not inhibit marble burying behavior. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are generalized protocols for the anxiety models discussed.
Elevated Plus-Maze (EPM) Test
Figure 3: Elevated Plus-Maze Workflow
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal size.
-
Animals: Typically adult male rats or mice are used.
-
Procedure:
-
Animals are habituated to the testing room for a specified period before the test.
-
The test compound (BNC210 or pregabalin) or vehicle is administered at a predetermined time before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a set duration (commonly 5 minutes).
-
Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.
-
-
Data Analysis: An increase in the proportion of time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test
Figure 4: Light-Dark Box Workflow
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
-
Animals: Typically adult male rodents.
-
Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered prior to the test.
-
The animal is placed in the center of the light compartment.
-
Behavior is recorded for a specified duration (e.g., 10 minutes).
-
Parameters measured include the time spent in each compartment and the number of transitions between compartments.
-
-
Data Analysis: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
Marble Burying Test
Figure 5: Marble Burying Test Workflow
-
Apparatus: A standard rodent cage containing a deep layer of bedding with a number of glass marbles (e.g., 20) evenly spaced on the surface.
-
Animals: Typically mice.
-
Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered before the test.
-
The mouse is placed in the cage.
-
The animal is left undisturbed for a set period (e.g., 30 minutes) to bury the marbles.
-
After the session, the number of marbles buried (typically defined as at least two-thirds covered by bedding) is counted.
-
-
Data Analysis: A reduction in the number of marbles buried is indicative of an anxiolytic or anti-compulsive effect.
Conclusion
Both BNC210 and pregabalin demonstrate anxiolytic properties in preclinical models, though they operate through distinct molecular mechanisms. BNC210, with its novel α7 nAChR modulatory activity, shows promise as a non-sedating anxiolytic. Pregabalin, a well-established compound, effectively reduces anxiety-like behaviors by modulating calcium channels and reducing excitatory neurotransmission.
The available preclinical data suggests that both compounds are effective in the elevated plus-maze and light-dark box tests. However, their profiles in the marble burying test appear to differ, with BNC210 showing activity and pregabalin reportedly being inactive. This could suggest a divergence in their efficacy against anxiety-related behaviors with a compulsive component.
It is imperative to note that the data presented here is compiled from separate studies. Direct, head-to-head preclinical trials under identical experimental conditions are necessary for a definitive comparison of the potency and efficacy of BNC210 and pregabalin. Further research is also warranted to fully elucidate the therapeutic potential of BNC210 and its comparative advantages over existing anxiolytics like pregabalin.
References
- 1. Classical and novel approaches to the preclinical testing of anxiolytics: A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ovid.com [ovid.com]
- 4. Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BNC210 and Pregabalin in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of BNC210 and pregabalin, two anxiolytic compounds with distinct mechanisms of action. The following sections detail their signaling pathways, performance in established rodent anxiety models, and the experimental protocols used in these assessments.
Mechanisms of Action
The anxiolytic effects of BNC210 and pregabalin stem from their distinct interactions with the central nervous system.
BNC210 is a novel, non-sedating anxiolytic that acts as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] By binding to an allosteric site on the α7 nAChR, BNC210 modulates the flow of cations through the channel, thereby influencing cholinergic neurotransmission.[1][4] This modulation is believed to beneficially alter the function of anxiety-related fronto-limbic circuitry. Notably, BNC210's mechanism does not involve direct interaction with GABA receptors, the target of benzodiazepines, which may account for its non-sedating profile.
Pregabalin , a structural analogue of the inhibitory neurotransmitter GABA, exerts its anxiolytic effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate and norepinephrine. Unlike benzodiazepines, pregabalin does not directly bind to GABA or benzodiazepine receptors. Its action is more pronounced in "hyper-excited" neurons, suggesting a modulatory role in restoring normal neuronal activity.
Figure 1: BNC210 Signaling Pathway
Figure 2: Pregabalin Signaling Pathway
Performance in Preclinical Anxiety Models
The anxiolytic potential of BNC210 and pregabalin has been evaluated in various rodent models of anxiety. Due to the lack of direct head-to-head comparative studies, this guide presents data from separate experiments. It is crucial to consider the differences in experimental protocols when interpreting these results.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
BNC210: In a study using pre-stressed rats, single doses of BNC210 at 1, 10, and 100 mg/kg reversed the stress-induced reduction in time spent and entries into the open arms in a dose-dependent manner, with the 100 mg/kg dose showing the most significant effect.
Pregabalin: Chronic administration of pregabalin to rats for two weeks showed anxiolytic effects at doses of 60 and 100 mg/kg, as indicated by a significant increase in open arm time. The 100 mg/kg dose also increased the number of open arm entries. In another study with mice, a 50 mg/kg dose of pregabalin significantly increased the percentage of time spent in the open arms.
| Compound | Animal Model | Dosage | Key Findings in Elevated Plus-Maze | Citation |
| BNC210 | Pre-stressed Rats | 1, 10, 100 mg/kg (single dose) | Dose-dependent reversal of stress-induced decrease in open arm time and entries. | |
| Pregabalin | Rats | 60, 100 mg/kg (chronic, 14 days) | Increased open arm time. 100 mg/kg also increased open arm entries. | |
| Pregabalin | Mice | 50 mg/kg | Increased percentage of time in open arms. |
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Pregabalin: Chronic administration of pregabalin to rats for 14 days resulted in a significant increase in the time spent in the light zone at all tested doses (5, 10, 30, 60, and 100 mg/kg), indicating a potent anxiolytic effect. Another study in mice showed that a 50 mg/kg dose of pregabalin significantly increased the time spent in the light box and the number of entries into the light compartment.
| Compound | Animal Model | Dosage | Key Findings in Light-Dark Box Test | Citation |
| BNC210 | Rodents | - | Reported to have acute anxiolytic activity in this model. | |
| Pregabalin | Rats | 5, 10, 30, 60, 100 mg/kg (chronic, 14 days) | Significantly increased time spent in the light zone at all doses. | |
| Pregabalin | Mice | 50 mg/kg | Significantly increased time in the light box and number of entries. |
Marble Burying Test
The marble burying test is used to assess anxiety-like and compulsive-like behaviors in rodents. A decrease in the number of marbles buried is often interpreted as an anxiolytic or anti-compulsive effect.
BNC210: The literature reviewed mentions that BNC210 has demonstrated acute activity in the mouse marble burying test, although specific quantitative data on the number of marbles buried was not provided.
Pregabalin: In one study, pregabalin was the only anxiolytic tested that did not inhibit marble burying, suggesting it may not be effective in this specific model of anxiety-related behavior.
| Compound | Animal Model | Dosage | Key Findings in Marble Burying Test | Citation |
| BNC210 | Mice | - | Reported to have acute anxiolytic activity in this model. | |
| Pregabalin | Mice | - | Did not inhibit marble burying behavior. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are generalized protocols for the anxiety models discussed.
Elevated Plus-Maze (EPM) Test
Figure 3: Elevated Plus-Maze Workflow
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal size.
-
Animals: Typically adult male rats or mice are used.
-
Procedure:
-
Animals are habituated to the testing room for a specified period before the test.
-
The test compound (BNC210 or pregabalin) or vehicle is administered at a predetermined time before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a set duration (commonly 5 minutes).
-
Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.
-
-
Data Analysis: An increase in the proportion of time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test
Figure 4: Light-Dark Box Workflow
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
-
Animals: Typically adult male rodents.
-
Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered prior to the test.
-
The animal is placed in the center of the light compartment.
-
Behavior is recorded for a specified duration (e.g., 10 minutes).
-
Parameters measured include the time spent in each compartment and the number of transitions between compartments.
-
-
Data Analysis: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
Marble Burying Test
Figure 5: Marble Burying Test Workflow
-
Apparatus: A standard rodent cage containing a deep layer of bedding with a number of glass marbles (e.g., 20) evenly spaced on the surface.
-
Animals: Typically mice.
-
Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered before the test.
-
The mouse is placed in the cage.
-
The animal is left undisturbed for a set period (e.g., 30 minutes) to bury the marbles.
-
After the session, the number of marbles buried (typically defined as at least two-thirds covered by bedding) is counted.
-
-
Data Analysis: A reduction in the number of marbles buried is indicative of an anxiolytic or anti-compulsive effect.
Conclusion
Both BNC210 and pregabalin demonstrate anxiolytic properties in preclinical models, though they operate through distinct molecular mechanisms. BNC210, with its novel α7 nAChR modulatory activity, shows promise as a non-sedating anxiolytic. Pregabalin, a well-established compound, effectively reduces anxiety-like behaviors by modulating calcium channels and reducing excitatory neurotransmission.
The available preclinical data suggests that both compounds are effective in the elevated plus-maze and light-dark box tests. However, their profiles in the marble burying test appear to differ, with BNC210 showing activity and pregabalin reportedly being inactive. This could suggest a divergence in their efficacy against anxiety-related behaviors with a compulsive component.
It is imperative to note that the data presented here is compiled from separate studies. Direct, head-to-head preclinical trials under identical experimental conditions are necessary for a definitive comparison of the potency and efficacy of BNC210 and pregabalin. Further research is also warranted to fully elucidate the therapeutic potential of BNC210 and its comparative advantages over existing anxiolytics like pregabalin.
References
- 1. Classical and novel approaches to the preclinical testing of anxiolytics: A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ovid.com [ovid.com]
- 4. Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anxiolytic Effects of BNC210 in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anxiolytic agent BNC210, with a focus on its potential anxiolytic effects in non-human primates. Due to the current lack of direct experimental data for BNC210 in this specific population, this document synthesizes findings from rodent models and human clinical trials and juxtaposes them with established anxiolytics that have been studied in non-human primates. This guide aims to offer a valuable, data-driven perspective for researchers designing future preclinical studies or evaluating the therapeutic potential of BNC210.
Executive Summary
BNC210 is a novel, non-sedating anxiolytic that acts as a negative allosteric modulator of the alpha-7 (α7) nicotinic acetylcholine (B1216132) receptor (nAChR).[1] This mechanism of action is distinct from classic anxiolytics like benzodiazepines, which target GABA-A receptors, and serotonergic agents like buspirone (B1668070). Preclinical studies in rodents have demonstrated the anxiolytic-like effects of BNC210 in various behavioral paradigms without the sedative side effects associated with benzodiazepines.[1][2] While direct comparative studies in non-human primates are not yet available, this guide provides a framework for evaluating BNC210's potential by comparing its preclinical profile with that of established anxiolytics in relevant primate models of anxiety.
Comparative Efficacy Data
The following tables summarize the available quantitative data for BNC210 in rodent models and for comparator anxiolytics in non-human primate models. It is crucial to note the species difference when interpreting these comparative data.
Table 1: Performance in the Elevated Plus Maze (EPM)
| Compound | Species | Dose | Key Finding | Citation |
| BNC210 | Rat | Not Specified | Outperformed placebo | [1] |
| Buspirone | Mouse | 2 mg/kg | Anxiolytic-like effect | [3] |
| Buspirone | Rat | 0.03-0.3 mg/kg (p.o.) | Increased open arm exploration |
Table 2: Performance in the Open Field Test (OFT)
| Compound | Species | Dose | Key Finding | Citation |
| BNC210 | Mouse | Not Specified | Exhibited anxiolytic-like activity with no measurable sedative or motor effects. | |
| Diazepam | Rhesus Macaque | 0.1-10 mg/kg (i.v.) | Dose-dependent ataxia and sedation. |
Table 3: Other Anxiety-Related Behavioral Models
| Compound | Species | Model | Dose | Key Finding | Citation |
| BNC210 | Human (with GAD) | Fearful Faces Task (fMRI) | Low Dose | Reduced amygdala reactivity, similar to lorazepam. | |
| Lorazepam | Macaque | Social Interaction | 0.2 mg/kg (IM) | Selectively diminished scratching behavior, a marker of anxiety. | |
| Diazepam | Rhesus Macaque | Social Introduction | 3.2 mg/kg (oral) | Significantly higher introduction success rate compared to control. | |
| Buspirone | Squirrel Monkey | Conditioned Emotional Response | 0.01-0.1 mg/kg | Did not increase rates of suppressed responding, unlike diazepam. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific research questions and primate species.
Elevated Plus Maze (EPM) for Rodents
This test is widely used to assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Allow the animal to acclimate to the testing room for at least 60 minutes before the test.
-
Placement: Place the rodent in the center of the maze, facing an open arm.
-
Exploration: Allow the animal to freely explore the maze for a 5-10 minute period.
-
Data Collection: A camera mounted above the maze records the session. An automated tracking system or manual scoring is used to measure parameters such as time spent in the open and closed arms, number of entries into each arm, and total distance traveled.
-
Cleaning: Thoroughly clean the maze between each trial to eliminate olfactory cues.
Open Field Test (OFT) for Rodents
The OFT is used to assess general locomotor activity and anxiety-like behavior.
Apparatus: A square arena with high walls to prevent escape.
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes prior to testing.
-
Placement: Gently place the animal in the center of the open field.
-
Exploration: Allow the animal to explore the arena for a predetermined duration, typically 5-10 minutes.
-
Data Collection: An overhead camera records the session. Automated software tracks movement and calculates parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Cleaning: Clean the apparatus thoroughly between subjects.
Human Intruder Test (HIT) for Rhesus Macaques
The HIT is a well-established paradigm for assessing temperament and anxiety in rhesus macaques.
Apparatus: A testing cage or room where the subject can be observed.
Procedure:
-
Isolation: The monkey is typically separated from its social group and placed in the testing area.
-
Phases: The test consists of several phases, each lasting for a specific duration (e.g., 2 minutes):
-
Alone/Baseline: The monkey is left undisturbed in the testing area.
-
Profile: An unfamiliar human ("intruder") enters the room and stands in profile, avoiding eye contact with the monkey.
-
Stare: The intruder turns to face the monkey and makes direct eye contact.
-
Back: The intruder turns their back to the monkey.
-
-
Data Collection: The entire session is video-recorded. Behavioral responses such as freezing, vocalizations (e.g., cooing, barking), locomotion, and stereotypical behaviors are scored. The duration and frequency of these behaviors are used to assess the animal's level of anxiety and fear.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of BNC210 and comparator anxiolytics are visualized in the following diagrams.
Caption: Mechanism of action of BNC210.
Caption: Mechanism of action of Benzodiazepines.
Discussion and Future Directions
The available preclinical data in rodents suggest that BNC210 possesses a promising anxiolytic profile without the sedative and motor-impairing side effects commonly associated with benzodiazepines. Its unique mechanism of action, targeting the α7 nAChR, presents a novel approach to anxiety treatment.
However, the translation of these findings to non-human primates, and ultimately to humans, requires direct investigation in primate models of anxiety. Non-human primates offer a more complex behavioral repertoire and neuroanatomy that is more homologous to humans, making them a critical step in the validation of novel anxiolytics.
Future research should prioritize head-to-head comparative studies of BNC210 against standard-of-care anxiolytics like diazepam and lorazepam in well-validated non-human primate models such as the human intruder test, fear-potentiated startle, and conflict tests. Such studies would provide crucial data on the efficacy, safety, and potential advantages of BNC210 in a species that is highly predictive of human response. Key outcome measures should include not only behavioral indicators of anxiety but also physiological correlates such as heart rate, cortisol levels, and neuroimaging data to elucidate the neural circuits modulated by BNC210.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anxiolytic Effects of BNC210 in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anxiolytic agent BNC210, with a focus on its potential anxiolytic effects in non-human primates. Due to the current lack of direct experimental data for BNC210 in this specific population, this document synthesizes findings from rodent models and human clinical trials and juxtaposes them with established anxiolytics that have been studied in non-human primates. This guide aims to offer a valuable, data-driven perspective for researchers designing future preclinical studies or evaluating the therapeutic potential of BNC210.
Executive Summary
BNC210 is a novel, non-sedating anxiolytic that acts as a negative allosteric modulator of the alpha-7 (α7) nicotinic acetylcholine receptor (nAChR).[1] This mechanism of action is distinct from classic anxiolytics like benzodiazepines, which target GABA-A receptors, and serotonergic agents like buspirone. Preclinical studies in rodents have demonstrated the anxiolytic-like effects of BNC210 in various behavioral paradigms without the sedative side effects associated with benzodiazepines.[1][2] While direct comparative studies in non-human primates are not yet available, this guide provides a framework for evaluating BNC210's potential by comparing its preclinical profile with that of established anxiolytics in relevant primate models of anxiety.
Comparative Efficacy Data
The following tables summarize the available quantitative data for BNC210 in rodent models and for comparator anxiolytics in non-human primate models. It is crucial to note the species difference when interpreting these comparative data.
Table 1: Performance in the Elevated Plus Maze (EPM)
| Compound | Species | Dose | Key Finding | Citation |
| BNC210 | Rat | Not Specified | Outperformed placebo | [1] |
| Buspirone | Mouse | 2 mg/kg | Anxiolytic-like effect | [3] |
| Buspirone | Rat | 0.03-0.3 mg/kg (p.o.) | Increased open arm exploration |
Table 2: Performance in the Open Field Test (OFT)
| Compound | Species | Dose | Key Finding | Citation |
| BNC210 | Mouse | Not Specified | Exhibited anxiolytic-like activity with no measurable sedative or motor effects. | |
| Diazepam | Rhesus Macaque | 0.1-10 mg/kg (i.v.) | Dose-dependent ataxia and sedation. |
Table 3: Other Anxiety-Related Behavioral Models
| Compound | Species | Model | Dose | Key Finding | Citation |
| BNC210 | Human (with GAD) | Fearful Faces Task (fMRI) | Low Dose | Reduced amygdala reactivity, similar to lorazepam. | |
| Lorazepam | Macaque | Social Interaction | 0.2 mg/kg (IM) | Selectively diminished scratching behavior, a marker of anxiety. | |
| Diazepam | Rhesus Macaque | Social Introduction | 3.2 mg/kg (oral) | Significantly higher introduction success rate compared to control. | |
| Buspirone | Squirrel Monkey | Conditioned Emotional Response | 0.01-0.1 mg/kg | Did not increase rates of suppressed responding, unlike diazepam. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific research questions and primate species.
Elevated Plus Maze (EPM) for Rodents
This test is widely used to assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Allow the animal to acclimate to the testing room for at least 60 minutes before the test.
-
Placement: Place the rodent in the center of the maze, facing an open arm.
-
Exploration: Allow the animal to freely explore the maze for a 5-10 minute period.
-
Data Collection: A camera mounted above the maze records the session. An automated tracking system or manual scoring is used to measure parameters such as time spent in the open and closed arms, number of entries into each arm, and total distance traveled.
-
Cleaning: Thoroughly clean the maze between each trial to eliminate olfactory cues.
Open Field Test (OFT) for Rodents
The OFT is used to assess general locomotor activity and anxiety-like behavior.
Apparatus: A square arena with high walls to prevent escape.
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes prior to testing.
-
Placement: Gently place the animal in the center of the open field.
-
Exploration: Allow the animal to explore the arena for a predetermined duration, typically 5-10 minutes.
-
Data Collection: An overhead camera records the session. Automated software tracks movement and calculates parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Cleaning: Clean the apparatus thoroughly between subjects.
Human Intruder Test (HIT) for Rhesus Macaques
The HIT is a well-established paradigm for assessing temperament and anxiety in rhesus macaques.
Apparatus: A testing cage or room where the subject can be observed.
Procedure:
-
Isolation: The monkey is typically separated from its social group and placed in the testing area.
-
Phases: The test consists of several phases, each lasting for a specific duration (e.g., 2 minutes):
-
Alone/Baseline: The monkey is left undisturbed in the testing area.
-
Profile: An unfamiliar human ("intruder") enters the room and stands in profile, avoiding eye contact with the monkey.
-
Stare: The intruder turns to face the monkey and makes direct eye contact.
-
Back: The intruder turns their back to the monkey.
-
-
Data Collection: The entire session is video-recorded. Behavioral responses such as freezing, vocalizations (e.g., cooing, barking), locomotion, and stereotypical behaviors are scored. The duration and frequency of these behaviors are used to assess the animal's level of anxiety and fear.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of BNC210 and comparator anxiolytics are visualized in the following diagrams.
Caption: Mechanism of action of BNC210.
Caption: Mechanism of action of Benzodiazepines.
Discussion and Future Directions
The available preclinical data in rodents suggest that BNC210 possesses a promising anxiolytic profile without the sedative and motor-impairing side effects commonly associated with benzodiazepines. Its unique mechanism of action, targeting the α7 nAChR, presents a novel approach to anxiety treatment.
However, the translation of these findings to non-human primates, and ultimately to humans, requires direct investigation in primate models of anxiety. Non-human primates offer a more complex behavioral repertoire and neuroanatomy that is more homologous to humans, making them a critical step in the validation of novel anxiolytics.
Future research should prioritize head-to-head comparative studies of BNC210 against standard-of-care anxiolytics like diazepam and lorazepam in well-validated non-human primate models such as the human intruder test, fear-potentiated startle, and conflict tests. Such studies would provide crucial data on the efficacy, safety, and potential advantages of BNC210 in a species that is highly predictive of human response. Key outcome measures should include not only behavioral indicators of anxiety but also physiological correlates such as heart rate, cortisol levels, and neuroimaging data to elucidate the neural circuits modulated by BNC210.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BNC210 Phase 2 Clinical Trial Results for Anxiety Spectrum Disorders
This guide provides a comprehensive comparison of the Phase 2 clinical trial results for BNC210 across different anxiety-related disorders, including Post-Traumatic Stress Disorder (PTSD), Generalized Anxiety Disorder (GAD), and Social Anxiety Disorder (SAD). The performance of BNC210 is contextualized by comparing its findings with those of standard-of-care treatments for each respective indication. This document is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available clinical data.
Mechanism of Action
BNC210 is a novel, first-in-class, non-sedating anxiolytic that acts as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] Its unique mechanism of action offers a potential alternative to existing treatments for anxiety disorders, which primarily target the serotonergic or GABAergic systems.
BNC210 Signaling Pathway
BNC210 binds to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening in response to acetylcholine.[1][3] This modulation of cholinergic signaling is believed to contribute to its anxiolytic effects without causing sedation.[1]
Comparator Mechanisms of Action
For context, the mechanisms of action for two major classes of drugs used to treat anxiety disorders, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and benzodiazepines, are illustrated below.
SSRIs, such as sertraline (B1200038), function by blocking the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing its effects on postsynaptic receptors.
Benzodiazepines, like lorazepam, are positive allosteric modulators (PAMs) of the GABA-A receptor. They bind to a site distinct from the GABA binding site, increasing the affinity of GABA for its receptor. This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a calming effect.
Cross-Study Comparison of Phase 2 Clinical Trial Results
The following tables summarize the key quantitative data from the Phase 2 clinical trials of BNC210 for PTSD, GAD, and SAD, alongside available data for comparator drugs.
Post-Traumatic Stress Disorder (PTSD)
| Trial | Drug | Dosage | Primary Endpoint | Key Secondary Endpoints | Adverse Events |
| ATTUNE (Phase 2b) | BNC210 | 900 mg twice daily | Statistically significant reduction in CAPS-5 total score from baseline to week 12 (p=0.048). | Statistically significant improvements in depressive symptoms (MADRS, p=0.040) and sleep (ISI, p=0.041) at week 12. | Most common AEs (>5%): headache, nausea, fatigue, and hepatic enzyme elevations. More discontinuations due to AEs in the BNC210 group (19.8%) vs. placebo (9.4%). |
| Brady et al. (2000) | Sertraline | 50-200 mg/day | Statistically significant greater improvement in CAPS-2 total score vs. placebo (p=0.02). | Responder rate of 53% vs. 32% for placebo (p=0.008). | Well-tolerated; insomnia reported more frequently than placebo. |
| Davidson et al. (2001) | Sertraline | 25-200 mg/day | No significant difference in CAPS-2 total severity score vs. placebo in a VA population with predominantly combat-related PTSD. | No significant differences on any primary or secondary efficacy measures. | 13% of patients discontinued (B1498344) due to adverse events. |
| Otsuka/Lundbeck Phase 3 | Brexpiprazole + Sertraline | 2-3 mg/day + 150 mg/day | Statistically significant greater reduction in CAPS-5 total score vs. sertraline + placebo at week 10 (p<0.001). | Met secondary endpoints for CGI-S and B-IPF. | Most common AEs (>5%): nausea, fatigue, weight gain, and somnolence. |
Generalized Anxiety Disorder (GAD)
| Trial | Drug | Dosage | Primary Endpoint | Key Secondary Endpoints | Adverse Events |
| BNC210 Phase 2a | BNC210 | 300 mg & 2000 mg | Statistically significant changes in cerebral perfusion (300mg, p<0.05) and reduced amygdala activation (300mg, p<0.05) vs. placebo. | Significant decrease in threat avoidance behavior (300mg, p=0.007; 2000mg, p=0.033), outperforming lorazepam. | Not explicitly detailed in the provided search results. |
| BNC210 Phase 2a | Lorazepam | 1.5 mg | Modest suppressive effect on amygdala activation (p=0.069). | No significant effect on threat avoidance behavior (p=0.165). | Not explicitly detailed in the provided search results. |
| Rickels et al. (1993) | Lorazepam | 2-6 mg/day | Significantly superior to placebo on HAM-A and CGI scales (p<0.05). | 50% reduction in HAM-A score vs. 20% for placebo. | Rebound anxiety during placebo washout. |
| Ellison & Cancellaro (1978) | Lorazepam | ~3 mg/day | Significantly more effective than placebo on Global, Hamilton, and 35-Item scales. | 50% greater improvement rate than placebo. | Well-tolerated; one patient withdrew due to severe sedation. |
Social Anxiety Disorder (SAD)
| Trial | Drug | Dosage | Primary Endpoint | Key Secondary Endpoints | Adverse Events |
| PREVAIL (Phase 2) | BNC210 | 225 mg & 675 mg | Did not meet primary endpoint of change in SUDS during a public speaking challenge. | Post-hoc analysis showed a statistically significant reduction in anxiety (SUDS) across combined phases of the public speaking task (p=0.037). | Favorable safety and tolerability profile. |
| Various Studies | Propranolol (B1214883) | 20-40 mg | Not assessed in Phase 2 trials with SUDS as the primary endpoint in the provided search results. | Anecdotal evidence and studies on performance anxiety suggest a reduction in physical symptoms of anxiety. | Bradycardia and hypotension reported at higher doses. |
Note: Direct comparison of propranolol with BNC210 for SAD is challenging due to the lack of head-to-head trials and standardized outcome measures (SUDS) in the available propranolol studies.
Experimental Protocols
BNC210 ATTUNE Study (PTSD)
-
Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center Phase 2b trial.
-
Participants: 212 adults (18-75 years) with a current PTSD diagnosis and a Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of ≥ 30.
-
Intervention: Participants were randomized 1:1 to receive either BNC210 (900 mg twice daily) or a matched placebo for 12 weeks.
-
Primary Outcome: Change from baseline to week 12 in the CAPS-5 total symptom severity score.
-
Key Inclusion/Exclusion Criteria: Included patients with a current PTSD diagnosis. Exclusion criteria are not detailed in the provided search results.
BNC210 Phase 2a Study (GAD)
-
Design: A single-center, randomized, double-blind, placebo- and lorazepam-controlled, 4-way crossover study.
-
Participants: 24 patients with untreated GAD.
-
Intervention: Participants received single oral administrations of two different doses of BNC210 (300 mg and 2000 mg), lorazepam (1.5 mg), and placebo in a crossover fashion.
-
Primary Outcomes: Co-primary endpoints were the change in cerebral perfusion measured by arterial spin labeling and the change in task-related brain activity (amygdala activation) measured by fMRI during an Emotional Faces Task.
-
Key Inclusion/Exclusion Criteria: Participants met the criteria for GAD and were otherwise healthy.
BNC210 PREVAIL Study (SAD)
-
Design: A randomized, double-blind, placebo-controlled, 3-arm, parallel-group, multi-center Phase 2 study.
-
Participants: 151 adult patients with a diagnosis of SAD and a Liebowitz Social Anxiety Scale (LSAS) total score of ≥ 70.
-
Intervention: Participants were randomized to receive a single dose of BNC210 (225 mg or 675 mg) or placebo approximately one hour before a public speaking challenge.
-
Primary Outcome: Change from baseline in the Subjective Units of Distress Scale (SUDS) during the performance phase of the public speaking challenge.
-
Key Inclusion/Exclusion Criteria: Included patients with a current diagnosis of SAD and a high LSAS score. Exclusion criteria included a Hamilton Rating Scale for Depression (HAM-D) score of ≥18 and recent use of psychotropic medications.
Summary and Conclusion
The Phase 2 clinical trial program for BNC210 has demonstrated promising results in the treatment of PTSD and GAD, with a novel mechanism of action that differentiates it from existing therapies. In the ATTUNE study for PTSD, BNC210 met its primary endpoint, showing a statistically significant reduction in PTSD symptoms. The Phase 2a study in GAD also showed positive results, with BNC210 demonstrating target engagement in the brain and outperforming lorazepam on a behavioral measure of anxiety.
The PREVAIL study in SAD did not meet its primary endpoint; however, post-hoc analyses suggest a potential anxiolytic effect that may warrant further investigation.
Comparatively, BNC210's efficacy in PTSD appears to be in a similar range to that of the established SSRI, sertraline, though direct comparisons are limited by differences in study populations and designs. In GAD, BNC210 showed a different profile of effects compared to lorazepam, notably a lack of sedation and a superior effect on a behavioral task. For SAD, while a direct comparison with propranolol on the same scale is not available, BNC210's potential for acute anxiety reduction warrants further exploration.
Overall, BNC210 represents a promising development in the pharmacotherapy of anxiety disorders. Its unique mechanism of action targeting the α7 nAChR offers a potential new avenue for treatment, particularly for patients who do not respond to or cannot tolerate existing medications. Further Phase 3 studies will be crucial to confirm these initial findings and fully establish the clinical utility of BNC210.
References
A Comparative Analysis of BNC210 Phase 2 Clinical Trial Results for Anxiety Spectrum Disorders
This guide provides a comprehensive comparison of the Phase 2 clinical trial results for BNC210 across different anxiety-related disorders, including Post-Traumatic Stress Disorder (PTSD), Generalized Anxiety Disorder (GAD), and Social Anxiety Disorder (SAD). The performance of BNC210 is contextualized by comparing its findings with those of standard-of-care treatments for each respective indication. This document is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available clinical data.
Mechanism of Action
BNC210 is a novel, first-in-class, non-sedating anxiolytic that acts as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] Its unique mechanism of action offers a potential alternative to existing treatments for anxiety disorders, which primarily target the serotonergic or GABAergic systems.
BNC210 Signaling Pathway
BNC210 binds to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening in response to acetylcholine.[1][3] This modulation of cholinergic signaling is believed to contribute to its anxiolytic effects without causing sedation.[1]
Comparator Mechanisms of Action
For context, the mechanisms of action for two major classes of drugs used to treat anxiety disorders, Selective Serotonin Reuptake Inhibitors (SSRIs) and benzodiazepines, are illustrated below.
SSRIs, such as sertraline, function by blocking the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing its effects on postsynaptic receptors.
Benzodiazepines, like lorazepam, are positive allosteric modulators (PAMs) of the GABA-A receptor. They bind to a site distinct from the GABA binding site, increasing the affinity of GABA for its receptor. This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a calming effect.
Cross-Study Comparison of Phase 2 Clinical Trial Results
The following tables summarize the key quantitative data from the Phase 2 clinical trials of BNC210 for PTSD, GAD, and SAD, alongside available data for comparator drugs.
Post-Traumatic Stress Disorder (PTSD)
| Trial | Drug | Dosage | Primary Endpoint | Key Secondary Endpoints | Adverse Events |
| ATTUNE (Phase 2b) | BNC210 | 900 mg twice daily | Statistically significant reduction in CAPS-5 total score from baseline to week 12 (p=0.048). | Statistically significant improvements in depressive symptoms (MADRS, p=0.040) and sleep (ISI, p=0.041) at week 12. | Most common AEs (>5%): headache, nausea, fatigue, and hepatic enzyme elevations. More discontinuations due to AEs in the BNC210 group (19.8%) vs. placebo (9.4%). |
| Brady et al. (2000) | Sertraline | 50-200 mg/day | Statistically significant greater improvement in CAPS-2 total score vs. placebo (p=0.02). | Responder rate of 53% vs. 32% for placebo (p=0.008). | Well-tolerated; insomnia reported more frequently than placebo. |
| Davidson et al. (2001) | Sertraline | 25-200 mg/day | No significant difference in CAPS-2 total severity score vs. placebo in a VA population with predominantly combat-related PTSD. | No significant differences on any primary or secondary efficacy measures. | 13% of patients discontinued due to adverse events. |
| Otsuka/Lundbeck Phase 3 | Brexpiprazole + Sertraline | 2-3 mg/day + 150 mg/day | Statistically significant greater reduction in CAPS-5 total score vs. sertraline + placebo at week 10 (p<0.001). | Met secondary endpoints for CGI-S and B-IPF. | Most common AEs (>5%): nausea, fatigue, weight gain, and somnolence. |
Generalized Anxiety Disorder (GAD)
| Trial | Drug | Dosage | Primary Endpoint | Key Secondary Endpoints | Adverse Events |
| BNC210 Phase 2a | BNC210 | 300 mg & 2000 mg | Statistically significant changes in cerebral perfusion (300mg, p<0.05) and reduced amygdala activation (300mg, p<0.05) vs. placebo. | Significant decrease in threat avoidance behavior (300mg, p=0.007; 2000mg, p=0.033), outperforming lorazepam. | Not explicitly detailed in the provided search results. |
| BNC210 Phase 2a | Lorazepam | 1.5 mg | Modest suppressive effect on amygdala activation (p=0.069). | No significant effect on threat avoidance behavior (p=0.165). | Not explicitly detailed in the provided search results. |
| Rickels et al. (1993) | Lorazepam | 2-6 mg/day | Significantly superior to placebo on HAM-A and CGI scales (p<0.05). | 50% reduction in HAM-A score vs. 20% for placebo. | Rebound anxiety during placebo washout. |
| Ellison & Cancellaro (1978) | Lorazepam | ~3 mg/day | Significantly more effective than placebo on Global, Hamilton, and 35-Item scales. | 50% greater improvement rate than placebo. | Well-tolerated; one patient withdrew due to severe sedation. |
Social Anxiety Disorder (SAD)
| Trial | Drug | Dosage | Primary Endpoint | Key Secondary Endpoints | Adverse Events |
| PREVAIL (Phase 2) | BNC210 | 225 mg & 675 mg | Did not meet primary endpoint of change in SUDS during a public speaking challenge. | Post-hoc analysis showed a statistically significant reduction in anxiety (SUDS) across combined phases of the public speaking task (p=0.037). | Favorable safety and tolerability profile. |
| Various Studies | Propranolol | 20-40 mg | Not assessed in Phase 2 trials with SUDS as the primary endpoint in the provided search results. | Anecdotal evidence and studies on performance anxiety suggest a reduction in physical symptoms of anxiety. | Bradycardia and hypotension reported at higher doses. |
Note: Direct comparison of propranolol with BNC210 for SAD is challenging due to the lack of head-to-head trials and standardized outcome measures (SUDS) in the available propranolol studies.
Experimental Protocols
BNC210 ATTUNE Study (PTSD)
-
Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center Phase 2b trial.
-
Participants: 212 adults (18-75 years) with a current PTSD diagnosis and a Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of ≥ 30.
-
Intervention: Participants were randomized 1:1 to receive either BNC210 (900 mg twice daily) or a matched placebo for 12 weeks.
-
Primary Outcome: Change from baseline to week 12 in the CAPS-5 total symptom severity score.
-
Key Inclusion/Exclusion Criteria: Included patients with a current PTSD diagnosis. Exclusion criteria are not detailed in the provided search results.
BNC210 Phase 2a Study (GAD)
-
Design: A single-center, randomized, double-blind, placebo- and lorazepam-controlled, 4-way crossover study.
-
Participants: 24 patients with untreated GAD.
-
Intervention: Participants received single oral administrations of two different doses of BNC210 (300 mg and 2000 mg), lorazepam (1.5 mg), and placebo in a crossover fashion.
-
Primary Outcomes: Co-primary endpoints were the change in cerebral perfusion measured by arterial spin labeling and the change in task-related brain activity (amygdala activation) measured by fMRI during an Emotional Faces Task.
-
Key Inclusion/Exclusion Criteria: Participants met the criteria for GAD and were otherwise healthy.
BNC210 PREVAIL Study (SAD)
-
Design: A randomized, double-blind, placebo-controlled, 3-arm, parallel-group, multi-center Phase 2 study.
-
Participants: 151 adult patients with a diagnosis of SAD and a Liebowitz Social Anxiety Scale (LSAS) total score of ≥ 70.
-
Intervention: Participants were randomized to receive a single dose of BNC210 (225 mg or 675 mg) or placebo approximately one hour before a public speaking challenge.
-
Primary Outcome: Change from baseline in the Subjective Units of Distress Scale (SUDS) during the performance phase of the public speaking challenge.
-
Key Inclusion/Exclusion Criteria: Included patients with a current diagnosis of SAD and a high LSAS score. Exclusion criteria included a Hamilton Rating Scale for Depression (HAM-D) score of ≥18 and recent use of psychotropic medications.
Summary and Conclusion
The Phase 2 clinical trial program for BNC210 has demonstrated promising results in the treatment of PTSD and GAD, with a novel mechanism of action that differentiates it from existing therapies. In the ATTUNE study for PTSD, BNC210 met its primary endpoint, showing a statistically significant reduction in PTSD symptoms. The Phase 2a study in GAD also showed positive results, with BNC210 demonstrating target engagement in the brain and outperforming lorazepam on a behavioral measure of anxiety.
The PREVAIL study in SAD did not meet its primary endpoint; however, post-hoc analyses suggest a potential anxiolytic effect that may warrant further investigation.
Comparatively, BNC210's efficacy in PTSD appears to be in a similar range to that of the established SSRI, sertraline, though direct comparisons are limited by differences in study populations and designs. In GAD, BNC210 showed a different profile of effects compared to lorazepam, notably a lack of sedation and a superior effect on a behavioral task. For SAD, while a direct comparison with propranolol on the same scale is not available, BNC210's potential for acute anxiety reduction warrants further exploration.
Overall, BNC210 represents a promising development in the pharmacotherapy of anxiety disorders. Its unique mechanism of action targeting the α7 nAChR offers a potential new avenue for treatment, particularly for patients who do not respond to or cannot tolerate existing medications. Further Phase 3 studies will be crucial to confirm these initial findings and fully establish the clinical utility of BNC210.
References
A Comparative Analysis of the Safety Profile of BNC210 Versus Current Anxiolytic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability of the investigational anxiolytic drug BNC210 against established anxiolytic medications, including benzodiazepines, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The information is supported by available clinical and preclinical data to aid in the evaluation of BNC210's potential as a novel treatment for anxiety disorders.
Introduction
BNC210 is a novel, first-in-class negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor.[1][2] It is under development for the treatment of various anxiety and trauma-related disorders. A key objective in the development of BNC210 is to offer an anxiolytic with a more favorable safety and tolerability profile compared to current treatments, which are often associated with undesirable side effects such as sedation, cognitive impairment, and dependence.[1][2]
Mechanism of Action
BNC210's unique mechanism of action targets the α7 nicotinic acetylcholine receptor, distinguishing it from existing anxiolytics that primarily act on GABA or serotonin pathways. This novel approach is hypothesized to provide anxiolysis without the common adverse effects of current medications.
Comparative Safety and Tolerability Data
The following tables summarize the adverse event (AE) profiles of BNC210 and current anxiolytic drugs based on data from clinical trials.
BNC210 Adverse Event Profile
Table 1: Treatment-Emergent Adverse Events (AEs) from the Phase 2b ATTUNE Study of BNC210 in PTSD
| Adverse Event | BNC210 (900 mg twice daily) (n=105) | Placebo (n=104) |
| Any AE | 66.7% | 53.8% |
| Headache | >5% | >5% |
| Nausea | >5% | >5% |
| Fatigue | >5% | >5% |
| Hepatic Enzyme Increase | 13.3% | 0.19% |
| Discontinuation due to AEs | 19.8% | 9.4% |
Data from the ATTUNE Phase 2b trial in Post-Traumatic Stress Disorder (PTSD).[3]
In the ATTUNE study, while the overall incidence of AEs was higher in the BNC210 group, most were reported as mild to moderate. Notably, there were no serious adverse events reported for the BNC210 group. The increase in hepatic enzymes was generally not associated with liver injury and often resolved without discontinuing the drug. Importantly, upon trial completion, no withdrawal symptoms, including rebound anxiety, were reported. The PREVAIL Phase 2 study in Social Anxiety Disorder also reported a favorable safety and tolerability profile for BNC210.
Current Anxiolytic Drugs: Adverse Event Profiles
Table 2: Common Adverse Events Associated with Benzodiazepines (Lorazepam)
| Adverse Event | Approximate Incidence |
| Sedation | 15.9% |
| Dizziness | 6.9% |
| Weakness | 4.2% |
| Unsteadiness | 3.4% |
| Cognitive Impairment | Common |
| Dependence/Withdrawal Symptoms | High Risk with Long-term Use |
Data compiled from various sources on lorazepam.
Table 3: Common Adverse Events Associated with SSRIs (Sertraline and Escitalopram)
| Adverse Event | Sertraline | Escitalopram |
| Nausea | High Incidence | Common |
| Diarrhea | Higher than other SSRIs | Common |
| Insomnia | Common | 7-12% |
| Headache | 3.3% (severe) | 24% |
| Sexual Dysfunction | High Incidence | Common |
| Discontinuation due to AEs | ~8% | ~9% |
Data from various clinical trials in Generalized Anxiety Disorder (GAD).
Table 4: Common Adverse Events Associated with SNRIs (Venlafaxine XR and Duloxetine)
| Adverse Event | Venlafaxine XR | Duloxetine |
| Nausea | Most Common | ~23% |
| Dizziness | Common | Common |
| Dry Mouth | Common | ~10% |
| Somnolence | Common | ~6% |
| Discontinuation due to AEs | ~14-22% | ~11-15% |
Data from various clinical trials in GAD.
Key Experimental Protocols
The safety and efficacy of BNC210 have been evaluated using a range of specialized experimental protocols designed to assess anxiety and related neurological functions.
Emotional Faces Task (EFT)
Methodology: The Emotional Faces Task is a functional magnetic resonance imaging (fMRI) paradigm used to measure neural responses, particularly in the amygdala, to emotional stimuli. Participants are typically presented with images of faces displaying different emotions (e.g., fear, happiness, anger) and neutral expressions. They may be asked to match faces with the same expression or identify the emotion. The contrast in brain activity between viewing emotional faces and neutral faces provides a measure of emotional reactivity.
Joystick Operated Runway Task (JORT)
Methodology: The JORT is a translational behavioral task designed to measure threat avoidance and motivation. Participants use a force-sensing joystick to control a cursor on a screen, which is being pursued by a "threat" stimulus. To avoid being "caught" (which may be paired with a mild aversive stimulus like a white noise burst), the participant must exert physical effort on the joystick. The intensity of the effort exerted provides an objective measure of threat avoidance motivation.
Quantitative Electroencephalography (qEEG)
Methodology: qEEG involves the digital recording and analysis of brainwave activity (EEG). In the context of anxiolytic drug development, qEEG can be used to objectively measure a drug's effect on the central nervous system. For BNC210, qEEG was used in a nicotine (B1678760) challenge test to demonstrate target engagement at the α7 nicotinic acetylcholine receptor. Changes in specific EEG frequency bands after drug administration can provide evidence of a drug's pharmacodynamic effects on the brain.
Summary and Conclusion
The available data suggest that BNC210 has a safety profile that is distinct from and potentially more favorable than current anxiolytic medications.
-
Sedation and Cognitive Impairment: Preclinical and early clinical studies have consistently shown that BNC210 is non-sedating and does not impair cognitive or motor function, a significant advantage over benzodiazepines.
-
Dependence and Withdrawal: Unlike benzodiazepines, BNC210 has not been associated with physical dependence or withdrawal symptoms. The ATTUNE trial specifically reported no rebound anxiety upon discontinuation.
-
Common Adverse Events: The most frequently reported AEs for BNC210 (headache, nausea, fatigue) are also common with SSRIs and SNRIs. However, BNC210 has not been associated with the sexual side effects that are frequently reported with SSRI and SNRI treatment.
-
Hepatic Effects: An increase in hepatic enzymes was observed more frequently with BNC210 than placebo. While these were generally not associated with liver injury, this is a safety parameter that requires continued monitoring in larger, long-term studies.
References
A Comparative Analysis of the Safety Profile of BNC210 Versus Current Anxiolytic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability of the investigational anxiolytic drug BNC210 against established anxiolytic medications, including benzodiazepines, Selective Serotonin Reuptake Inhibitors (SSRIs), and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The information is supported by available clinical and preclinical data to aid in the evaluation of BNC210's potential as a novel treatment for anxiety disorders.
Introduction
BNC210 is a novel, first-in-class negative allosteric modulator of the α7 nicotinic acetylcholine receptor.[1][2] It is under development for the treatment of various anxiety and trauma-related disorders. A key objective in the development of BNC210 is to offer an anxiolytic with a more favorable safety and tolerability profile compared to current treatments, which are often associated with undesirable side effects such as sedation, cognitive impairment, and dependence.[1][2]
Mechanism of Action
BNC210's unique mechanism of action targets the α7 nicotinic acetylcholine receptor, distinguishing it from existing anxiolytics that primarily act on GABA or serotonin pathways. This novel approach is hypothesized to provide anxiolysis without the common adverse effects of current medications.
Comparative Safety and Tolerability Data
The following tables summarize the adverse event (AE) profiles of BNC210 and current anxiolytic drugs based on data from clinical trials.
BNC210 Adverse Event Profile
Table 1: Treatment-Emergent Adverse Events (AEs) from the Phase 2b ATTUNE Study of BNC210 in PTSD
| Adverse Event | BNC210 (900 mg twice daily) (n=105) | Placebo (n=104) |
| Any AE | 66.7% | 53.8% |
| Headache | >5% | >5% |
| Nausea | >5% | >5% |
| Fatigue | >5% | >5% |
| Hepatic Enzyme Increase | 13.3% | 0.19% |
| Discontinuation due to AEs | 19.8% | 9.4% |
Data from the ATTUNE Phase 2b trial in Post-Traumatic Stress Disorder (PTSD).[3]
In the ATTUNE study, while the overall incidence of AEs was higher in the BNC210 group, most were reported as mild to moderate. Notably, there were no serious adverse events reported for the BNC210 group. The increase in hepatic enzymes was generally not associated with liver injury and often resolved without discontinuing the drug. Importantly, upon trial completion, no withdrawal symptoms, including rebound anxiety, were reported. The PREVAIL Phase 2 study in Social Anxiety Disorder also reported a favorable safety and tolerability profile for BNC210.
Current Anxiolytic Drugs: Adverse Event Profiles
Table 2: Common Adverse Events Associated with Benzodiazepines (Lorazepam)
| Adverse Event | Approximate Incidence |
| Sedation | 15.9% |
| Dizziness | 6.9% |
| Weakness | 4.2% |
| Unsteadiness | 3.4% |
| Cognitive Impairment | Common |
| Dependence/Withdrawal Symptoms | High Risk with Long-term Use |
Data compiled from various sources on lorazepam.
Table 3: Common Adverse Events Associated with SSRIs (Sertraline and Escitalopram)
| Adverse Event | Sertraline | Escitalopram |
| Nausea | High Incidence | Common |
| Diarrhea | Higher than other SSRIs | Common |
| Insomnia | Common | 7-12% |
| Headache | 3.3% (severe) | 24% |
| Sexual Dysfunction | High Incidence | Common |
| Discontinuation due to AEs | ~8% | ~9% |
Data from various clinical trials in Generalized Anxiety Disorder (GAD).
Table 4: Common Adverse Events Associated with SNRIs (Venlafaxine XR and Duloxetine)
| Adverse Event | Venlafaxine XR | Duloxetine |
| Nausea | Most Common | ~23% |
| Dizziness | Common | Common |
| Dry Mouth | Common | ~10% |
| Somnolence | Common | ~6% |
| Discontinuation due to AEs | ~14-22% | ~11-15% |
Data from various clinical trials in GAD.
Key Experimental Protocols
The safety and efficacy of BNC210 have been evaluated using a range of specialized experimental protocols designed to assess anxiety and related neurological functions.
Emotional Faces Task (EFT)
Methodology: The Emotional Faces Task is a functional magnetic resonance imaging (fMRI) paradigm used to measure neural responses, particularly in the amygdala, to emotional stimuli. Participants are typically presented with images of faces displaying different emotions (e.g., fear, happiness, anger) and neutral expressions. They may be asked to match faces with the same expression or identify the emotion. The contrast in brain activity between viewing emotional faces and neutral faces provides a measure of emotional reactivity.
Joystick Operated Runway Task (JORT)
Methodology: The JORT is a translational behavioral task designed to measure threat avoidance and motivation. Participants use a force-sensing joystick to control a cursor on a screen, which is being pursued by a "threat" stimulus. To avoid being "caught" (which may be paired with a mild aversive stimulus like a white noise burst), the participant must exert physical effort on the joystick. The intensity of the effort exerted provides an objective measure of threat avoidance motivation.
Quantitative Electroencephalography (qEEG)
Methodology: qEEG involves the digital recording and analysis of brainwave activity (EEG). In the context of anxiolytic drug development, qEEG can be used to objectively measure a drug's effect on the central nervous system. For BNC210, qEEG was used in a nicotine challenge test to demonstrate target engagement at the α7 nicotinic acetylcholine receptor. Changes in specific EEG frequency bands after drug administration can provide evidence of a drug's pharmacodynamic effects on the brain.
Summary and Conclusion
The available data suggest that BNC210 has a safety profile that is distinct from and potentially more favorable than current anxiolytic medications.
-
Sedation and Cognitive Impairment: Preclinical and early clinical studies have consistently shown that BNC210 is non-sedating and does not impair cognitive or motor function, a significant advantage over benzodiazepines.
-
Dependence and Withdrawal: Unlike benzodiazepines, BNC210 has not been associated with physical dependence or withdrawal symptoms. The ATTUNE trial specifically reported no rebound anxiety upon discontinuation.
-
Common Adverse Events: The most frequently reported AEs for BNC210 (headache, nausea, fatigue) are also common with SSRIs and SNRIs. However, BNC210 has not been associated with the sexual side effects that are frequently reported with SSRI and SNRI treatment.
-
Hepatic Effects: An increase in hepatic enzymes was observed more frequently with BNC210 than placebo. While these were generally not associated with liver injury, this is a safety parameter that requires continued monitoring in larger, long-term studies.
References
Predicting Patient Response to BNC210: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
BNC210 is an investigational novel treatment for anxiety-related disorders, demonstrating a unique mechanism of action as a negative allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). As the landscape of personalized medicine expands, identifying biomarkers that can predict patient response to new therapeutics is paramount. This guide provides a comparative overview of potential biomarkers for predicting patient response to BNC210, alongside established and emerging biomarkers for standard-of-care treatments for anxiety disorders, such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and benzodiazepines.
BNC210: Mechanism of Action and Clinical Efficacy
BNC210 exerts its anxiolytic effects by binding to an allosteric site on the α7 nAChR, modulating its activity. This mechanism is distinct from traditional anxiolytics, offering a potentially new avenue for treatment. Clinical trials have evaluated BNC210 in Social Anxiety Disorder (SAD), Post-Traumatic Stress Disorder (PTSD), and Generalized Anxiety Disorder (GAD).
Quantitative Data from Clinical Trials
The following tables summarize the key efficacy data from clinical trials of BNC210 in PTSD and SAD.
Table 1: BNC210 Efficacy in Post-Traumatic Stress Disorder (ATTUNE Phase 2b Trial) [1]
| Outcome Measure | BNC210 (900 mg twice daily) | Placebo | Least Squares Mean Difference (95% CI) | p-value |
| Change from Baseline in CAPS-5 Total Score at Week 12 | - | - | -4.03 | 0.048 |
| Change from Baseline in CAPS-5 Total Score at Week 4 | - | - | -4.11 | - |
Table 2: BNC210 Efficacy in Social Anxiety Disorder (PREVAIL Phase 2 Trial) [2]
| Outcome Measure | BNC210 (225 mg) | BNC210 (675 mg) | Placebo | LS Mean Difference vs. Placebo (SE) | p-value |
| Change from Baseline in SUDS Score (Performance Phase) | - | - | - | -6.6 (4.75) | Not Significant |
| Change from Baseline in SUDS Score (Performance Phase) | - | - | - | -4.8 (4.73) | Not Significant |
| Post-hoc Analysis: Combined Doses and Phases (Anticipation & Performance) | - | - | - | - | 0.044 |
Biomarkers for BNC210: A Focus on Pharmacodynamics
To date, no definitive predictive biomarkers for BNC210 response have been identified. However, neuroimaging studies have been employed to demonstrate the pharmacodynamic effects of BNC210 on brain activity, providing insights into its mechanism of action and potential avenues for future biomarker discovery.
Neuroimaging: Amygdala Reactivity and Functional Connectivity
A Phase 2a study in patients with GAD utilized functional magnetic resonance imaging (fMRI) to assess the impact of BNC210 on brain activity during an Emotional Faces Task.[3][4][5] The study found that a low dose of BNC210 significantly reduced amygdala reactivity to fearful faces, comparable to the effects of lorazepam. Furthermore, BNC210 was shown to reduce functional connectivity between the amygdala and the anterior cingulate cortex, a key circuit in the regulation of anxiety.
While these findings are valuable for understanding how BNC210 affects the brain, they are currently considered pharmacodynamic or "target engagement" biomarkers rather than predictive biomarkers of clinical response. Future research is needed to determine if baseline levels of amygdala reactivity or connectivity could predict which patients are more likely to benefit from BNC210 treatment.
Comparative Biomarkers for Alternative Treatments
In contrast to the nascent biomarker landscape for BNC210, research into predictive biomarkers for SSRIs and benzodiazepines is more established, offering a framework for comparison and future investigation.
Genetic Biomarkers for SSRI Response in Social Anxiety Disorder
Genetic polymorphisms have emerged as potential predictors of response to SSRIs in patients with SAD.
Table 3: Genetic Predictors of SSRI Response in Social Anxiety Disorder
| Gene | Polymorphism | Finding | Implication for Treatment Response |
| SLC6A4 | 5-HTTLPR | The short (S) allele is associated with reduced serotonin transporter expression and function. | Patients with the L/L genotype showed a better response to SSRI treatment compared to those with S/S or L/S genotypes. |
| RGS2 | rs4606, rs1819741 | The minor alleles of these SNPs are associated with altered G-protein signaling. | The minor alleles of these SNPs were associated with less improvement and a lower likelihood of remission with sertraline (B1200038) treatment. |
Neuroimaging Biomarkers for Lorazepam Response
Neuroimaging studies have also shed light on the neural correlates of response to benzodiazepines like lorazepam in anxiety disorders.
Table 4: Neuroimaging Findings for Lorazepam in Anxiety
| Brain Region | Neuroimaging Finding | Implication for Treatment Response |
| Amygdala, Insula | Lorazepam administration has been shown to decrease activity in these regions during emotional processing tasks. | Baseline hyperactivity in these regions could potentially predict a more robust response to the dampening effects of lorazepam, although this has not been definitively established as a predictive biomarker. |
| Dorsolateral Prefrontal Cortex (dlPFC), Right Temporoparietal Junction | Lorazepam administration has been associated with increased activity in these regions. | The clinical significance of this increased activity in predicting treatment response is still under investigation. |
| Hippocampus | Lorazepam administration decreased hippocampal activity and its functional connectivity with the dlPFC during coercive harming paradigms. | Lower baseline hippocampal activity has been linked to higher perceived coercion, suggesting a potential role for hippocampal function in modulating treatment effects on specific cognitive-emotional processes. |
Experimental Protocols
Emotional Faces Task (as used in the BNC210 Phase 2a GAD fMRI study)
-
Objective: To assess amygdala reactivity to emotionally salient stimuli.
-
Stimuli: Standardized sets of black-and-white photographs of faces expressing fear or neutral emotions.
-
Procedure: Participants view blocks of fearful faces interspersed with blocks of neutral faces while inside the fMRI scanner. They are typically asked to perform a simple task, such as identifying the gender of the face, to ensure they are paying attention to the stimuli.
-
fMRI Data Acquisition: Specific parameters for the BNC210 trial are not publicly available. However, a typical fMRI protocol for this task would involve:
-
Scanner: 3-Tesla MRI scanner.
-
Sequence: T2*-weighted echo-planar imaging (EPI) sequence.
-
Resolution: Voxel size of approximately 3x3x3 mm.
-
TR/TE: Repetition time (TR) of ~2000 ms (B15284909) and echo time (TE) of ~30 ms.
-
-
Data Analysis: The primary outcome is the difference in the Blood-Oxygen-Level-Dependent (BOLD) signal in the amygdala between the fearful and neutral face conditions. This is typically analyzed using statistical parametric mapping (SPM) or similar software packages. Functional connectivity analyses are also performed to examine the temporal correlation of BOLD signals between the amygdala and other brain regions, such as the anterior cingulate cortex.
Genotyping for SSRI Response Prediction
-
Objective: To identify specific genetic polymorphisms associated with treatment response.
-
Sample: DNA is typically extracted from saliva or blood samples.
-
Procedure:
-
DNA Extraction: Standard DNA extraction protocols are used to isolate genomic DNA.
-
Genotyping: The specific single nucleotide polymorphisms (SNPs) or variable number tandem repeats (VNTRs), such as the 5-HTTLPR in the SLC6A4 gene, are genotyped using techniques like polymerase chain reaction (PCR) followed by gel electrophoresis, or more high-throughput methods like TaqMan SNP genotyping assays or microarray analysis.
-
-
Data Analysis: Statistical analyses, such as logistic regression, are used to determine the association between the different genotypes and clinical outcomes (e.g., treatment responder vs. non-responder status, or change in clinical symptom scores).
Visualizing the Pathways
BNC210 Mechanism of Action and Downstream Effects
Caption: Mechanism of BNC210 as a negative allosteric modulator (NAM) of the α7 nAChR.
Experimental Workflow for Neuroimaging Biomarker Identification
Caption: Workflow for identifying fMRI-based predictive biomarkers of treatment response.
Logical Relationship of Genetic Biomarkers to SSRI Treatment Response
Caption: The influence of genetic variation on the mechanism of SSRI action and clinical response.
Conclusion and Future Directions
The development of BNC210 represents a promising advancement in the treatment of anxiety disorders. While current research has focused on demonstrating its pharmacodynamic effects on anxiety-related neural circuits, the identification of predictive biomarkers remains a critical next step. The established link between genetic variations and SSRI response, as well as the use of neuroimaging to probe the effects of lorazepam, provide a valuable roadmap for future BNC210 biomarker research.
Future studies should aim to:
-
Integrate multi-modal data: Combine genetic, neuroimaging, and clinical data to build comprehensive predictive models of BNC210 response.
-
Conduct prospective biomarker studies: Design clinical trials with pre-defined biomarker hypotheses to validate their predictive utility.
-
Explore novel biomarkers: Investigate other potential biomarkers, such as peripheral inflammatory markers or measures of neuroplasticity, that may be relevant to the α7 nAChR pathway.
By embracing a personalized medicine approach, the field can move closer to optimizing treatment selection and improving outcomes for individuals suffering from anxiety disorders.
References
- 1. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 2, placebo-controlled study to evaluate the efficacy and safety of BNC210, an alpha-7 nicotinic receptor negative allosteric modulator, for acute, as-needed treatment of social anxiety disorder (SAD) - The PREVAIL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Bionomics publishes BNC210 anti-anxiety trial data in Biological Psychiatry, prepares for next study [smallcaps.com.au]
- 5. monsoon.com.au [monsoon.com.au]
Predicting Patient Response to BNC210: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
BNC210 is an investigational novel treatment for anxiety-related disorders, demonstrating a unique mechanism of action as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). As the landscape of personalized medicine expands, identifying biomarkers that can predict patient response to new therapeutics is paramount. This guide provides a comparative overview of potential biomarkers for predicting patient response to BNC210, alongside established and emerging biomarkers for standard-of-care treatments for anxiety disorders, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and benzodiazepines.
BNC210: Mechanism of Action and Clinical Efficacy
BNC210 exerts its anxiolytic effects by binding to an allosteric site on the α7 nAChR, modulating its activity. This mechanism is distinct from traditional anxiolytics, offering a potentially new avenue for treatment. Clinical trials have evaluated BNC210 in Social Anxiety Disorder (SAD), Post-Traumatic Stress Disorder (PTSD), and Generalized Anxiety Disorder (GAD).
Quantitative Data from Clinical Trials
The following tables summarize the key efficacy data from clinical trials of BNC210 in PTSD and SAD.
Table 1: BNC210 Efficacy in Post-Traumatic Stress Disorder (ATTUNE Phase 2b Trial) [1]
| Outcome Measure | BNC210 (900 mg twice daily) | Placebo | Least Squares Mean Difference (95% CI) | p-value |
| Change from Baseline in CAPS-5 Total Score at Week 12 | - | - | -4.03 | 0.048 |
| Change from Baseline in CAPS-5 Total Score at Week 4 | - | - | -4.11 | - |
Table 2: BNC210 Efficacy in Social Anxiety Disorder (PREVAIL Phase 2 Trial) [2]
| Outcome Measure | BNC210 (225 mg) | BNC210 (675 mg) | Placebo | LS Mean Difference vs. Placebo (SE) | p-value |
| Change from Baseline in SUDS Score (Performance Phase) | - | - | - | -6.6 (4.75) | Not Significant |
| Change from Baseline in SUDS Score (Performance Phase) | - | - | - | -4.8 (4.73) | Not Significant |
| Post-hoc Analysis: Combined Doses and Phases (Anticipation & Performance) | - | - | - | - | 0.044 |
Biomarkers for BNC210: A Focus on Pharmacodynamics
To date, no definitive predictive biomarkers for BNC210 response have been identified. However, neuroimaging studies have been employed to demonstrate the pharmacodynamic effects of BNC210 on brain activity, providing insights into its mechanism of action and potential avenues for future biomarker discovery.
Neuroimaging: Amygdala Reactivity and Functional Connectivity
A Phase 2a study in patients with GAD utilized functional magnetic resonance imaging (fMRI) to assess the impact of BNC210 on brain activity during an Emotional Faces Task.[3][4][5] The study found that a low dose of BNC210 significantly reduced amygdala reactivity to fearful faces, comparable to the effects of lorazepam. Furthermore, BNC210 was shown to reduce functional connectivity between the amygdala and the anterior cingulate cortex, a key circuit in the regulation of anxiety.
While these findings are valuable for understanding how BNC210 affects the brain, they are currently considered pharmacodynamic or "target engagement" biomarkers rather than predictive biomarkers of clinical response. Future research is needed to determine if baseline levels of amygdala reactivity or connectivity could predict which patients are more likely to benefit from BNC210 treatment.
Comparative Biomarkers for Alternative Treatments
In contrast to the nascent biomarker landscape for BNC210, research into predictive biomarkers for SSRIs and benzodiazepines is more established, offering a framework for comparison and future investigation.
Genetic Biomarkers for SSRI Response in Social Anxiety Disorder
Genetic polymorphisms have emerged as potential predictors of response to SSRIs in patients with SAD.
Table 3: Genetic Predictors of SSRI Response in Social Anxiety Disorder
| Gene | Polymorphism | Finding | Implication for Treatment Response |
| SLC6A4 | 5-HTTLPR | The short (S) allele is associated with reduced serotonin transporter expression and function. | Patients with the L/L genotype showed a better response to SSRI treatment compared to those with S/S or L/S genotypes. |
| RGS2 | rs4606, rs1819741 | The minor alleles of these SNPs are associated with altered G-protein signaling. | The minor alleles of these SNPs were associated with less improvement and a lower likelihood of remission with sertraline treatment. |
Neuroimaging Biomarkers for Lorazepam Response
Neuroimaging studies have also shed light on the neural correlates of response to benzodiazepines like lorazepam in anxiety disorders.
Table 4: Neuroimaging Findings for Lorazepam in Anxiety
| Brain Region | Neuroimaging Finding | Implication for Treatment Response |
| Amygdala, Insula | Lorazepam administration has been shown to decrease activity in these regions during emotional processing tasks. | Baseline hyperactivity in these regions could potentially predict a more robust response to the dampening effects of lorazepam, although this has not been definitively established as a predictive biomarker. |
| Dorsolateral Prefrontal Cortex (dlPFC), Right Temporoparietal Junction | Lorazepam administration has been associated with increased activity in these regions. | The clinical significance of this increased activity in predicting treatment response is still under investigation. |
| Hippocampus | Lorazepam administration decreased hippocampal activity and its functional connectivity with the dlPFC during coercive harming paradigms. | Lower baseline hippocampal activity has been linked to higher perceived coercion, suggesting a potential role for hippocampal function in modulating treatment effects on specific cognitive-emotional processes. |
Experimental Protocols
Emotional Faces Task (as used in the BNC210 Phase 2a GAD fMRI study)
-
Objective: To assess amygdala reactivity to emotionally salient stimuli.
-
Stimuli: Standardized sets of black-and-white photographs of faces expressing fear or neutral emotions.
-
Procedure: Participants view blocks of fearful faces interspersed with blocks of neutral faces while inside the fMRI scanner. They are typically asked to perform a simple task, such as identifying the gender of the face, to ensure they are paying attention to the stimuli.
-
fMRI Data Acquisition: Specific parameters for the BNC210 trial are not publicly available. However, a typical fMRI protocol for this task would involve:
-
Scanner: 3-Tesla MRI scanner.
-
Sequence: T2*-weighted echo-planar imaging (EPI) sequence.
-
Resolution: Voxel size of approximately 3x3x3 mm.
-
TR/TE: Repetition time (TR) of ~2000 ms and echo time (TE) of ~30 ms.
-
-
Data Analysis: The primary outcome is the difference in the Blood-Oxygen-Level-Dependent (BOLD) signal in the amygdala between the fearful and neutral face conditions. This is typically analyzed using statistical parametric mapping (SPM) or similar software packages. Functional connectivity analyses are also performed to examine the temporal correlation of BOLD signals between the amygdala and other brain regions, such as the anterior cingulate cortex.
Genotyping for SSRI Response Prediction
-
Objective: To identify specific genetic polymorphisms associated with treatment response.
-
Sample: DNA is typically extracted from saliva or blood samples.
-
Procedure:
-
DNA Extraction: Standard DNA extraction protocols are used to isolate genomic DNA.
-
Genotyping: The specific single nucleotide polymorphisms (SNPs) or variable number tandem repeats (VNTRs), such as the 5-HTTLPR in the SLC6A4 gene, are genotyped using techniques like polymerase chain reaction (PCR) followed by gel electrophoresis, or more high-throughput methods like TaqMan SNP genotyping assays or microarray analysis.
-
-
Data Analysis: Statistical analyses, such as logistic regression, are used to determine the association between the different genotypes and clinical outcomes (e.g., treatment responder vs. non-responder status, or change in clinical symptom scores).
Visualizing the Pathways
BNC210 Mechanism of Action and Downstream Effects
Caption: Mechanism of BNC210 as a negative allosteric modulator (NAM) of the α7 nAChR.
Experimental Workflow for Neuroimaging Biomarker Identification
Caption: Workflow for identifying fMRI-based predictive biomarkers of treatment response.
Logical Relationship of Genetic Biomarkers to SSRI Treatment Response
Caption: The influence of genetic variation on the mechanism of SSRI action and clinical response.
Conclusion and Future Directions
The development of BNC210 represents a promising advancement in the treatment of anxiety disorders. While current research has focused on demonstrating its pharmacodynamic effects on anxiety-related neural circuits, the identification of predictive biomarkers remains a critical next step. The established link between genetic variations and SSRI response, as well as the use of neuroimaging to probe the effects of lorazepam, provide a valuable roadmap for future BNC210 biomarker research.
Future studies should aim to:
-
Integrate multi-modal data: Combine genetic, neuroimaging, and clinical data to build comprehensive predictive models of BNC210 response.
-
Conduct prospective biomarker studies: Design clinical trials with pre-defined biomarker hypotheses to validate their predictive utility.
-
Explore novel biomarkers: Investigate other potential biomarkers, such as peripheral inflammatory markers or measures of neuroplasticity, that may be relevant to the α7 nAChR pathway.
By embracing a personalized medicine approach, the field can move closer to optimizing treatment selection and improving outcomes for individuals suffering from anxiety disorders.
References
- 1. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 2, placebo-controlled study to evaluate the efficacy and safety of BNC210, an alpha-7 nicotinic receptor negative allosteric modulator, for acute, as-needed treatment of social anxiety disorder (SAD) - The PREVAIL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Bionomics publishes BNC210 anti-anxiety trial data in Biological Psychiatry, prepares for next study [smallcaps.com.au]
- 5. monsoon.com.au [monsoon.com.au]
Navigating the Challenges of α7 Nicotinic Acetylcholine Receptor Modulation in Clinical Trials: A Comparative Analysis
For researchers, scientists, and drug development professionals, the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) has long stood as a promising, yet elusive, target for treating cognitive and negative symptoms in schizophrenia and cognitive decline in Alzheimer's disease. Despite a strong preclinical rationale, clinical trials of various α7 nAChR modulators—spanning agonists, partial agonists, and positive allosteric modulators (PAMs)—have yielded a landscape of mixed and often disappointing results. This guide provides an objective comparison of the clinical performance of key α7 nAChR modulators, supported by available experimental data, to better inform future research and development in this challenging therapeutic area.
The allure of the α7 nAChR lies in its crucial role in synaptic plasticity, attention, and learning and memory.[1][2][3] Its dysfunction has been linked to the pathophysiology of both schizophrenia and Alzheimer's disease.[4][5] However, translating preclinical efficacy into clinical success has proven to be a significant hurdle, with many promising candidates failing to meet primary endpoints in late-stage trials. This comparative analysis synthesizes data from key clinical trials to offer a clearer perspective on the performance of these agents.
Comparative Efficacy of α7 nAChR Modulators in Schizophrenia
Clinical trials in schizophrenia have primarily focused on improving cognitive deficits and negative symptoms, which are poorly addressed by current antipsychotic medications. The MATRICS Consensus Cognitive Battery (MCCB) and the Scale for the Assessment of Negative Symptoms (SANS) or similar scales have been common primary endpoints.
| Drug/Modulator | Class | Trial Phase | Key Cognitive Outcome (Measure) | Result | Key Negative Symptom Outcome (Measure) | Result |
| Encenicline (B607309) (EVP-6124) | Partial Agonist | Phase 2 | Significant improvement on CogState Overall Cognition Index (OCI) at 0.27 mg/day (p=0.034, Cohen's d=0.257) | Positive | Significant improvement on PANSS Negative Scale at 0.9 mg/day (p=0.028, Cohen's d=0.33) | Positive |
| ABT-126 | Agonist | Phase 2b | No significant improvement on MCCB composite score in the overall population. In non-smokers, a significant procognitive effect was observed at 25 mg (difference from placebo of 5.2). | Mixed | Trend for improvement on the 16-item Negative Symptom Assessment Scale (NSA-16) total score at 50 mg (p=0.059) | Trend |
| TC-5619 | Full Agonist | Phase 2b | No significant improvement on Cogstate Schizophrenia Battery (CSB) composite score. | Negative | No significant improvement on SANS composite score. | Negative |
| AVL-3288 | Positive Allosteric Modulator (PAM) | Phase 1b | No significant improvement on Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) total scale score. | Negative | No significant improvement on SANS. | Negative |
| DMXB-A (GTS-21) | Partial Agonist | Phase 2 | No significant differences on MATRICS cognitive measures in the overall crossover analysis. | Negative | Significant improvement on SANS total score at the higher dose. | Positive |
Comparative Efficacy of α7 nAChR Modulators in Alzheimer's Disease
In Alzheimer's disease, the primary goal has been to improve or slow the decline of cognitive function, typically measured by the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).
| Drug/Modulator | Class | Trial Phase | Key Cognitive Outcome (Measure) | Result |
| Encenicline (EVP-6124) | Partial Agonist | Phase 2b | Statistically significant improvement on ADAS-Cog-13 at 2.0 mg/day (p=0.0189) and CDR-SB (p=0.0253). | Positive |
| PNU-120596 | Positive Allosteric Modulator (PAM) | Preclinical/Early Clinical | Preclinical studies showed cognitive enhancement. Clinical trial data in Alzheimer's disease is limited, and the compound has not been approved. | Inconclusive |
Experimental Protocols: A Closer Look at Trial Methodologies
The varied outcomes of these clinical trials can be partly attributed to differences in their experimental design. Below are summaries of the methodologies for some of the key trials.
Encenicline (EVP-6124) in Schizophrenia (Phase 2)
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled, parallel-group, multinational study.
-
Patient Population: Patients with schizophrenia on stable doses of atypical antipsychotics.
-
Intervention: Once-daily oral doses of encenicline (0.27 mg or 0.9 mg) or placebo.
-
Primary Efficacy Endpoint: Change from baseline in the Overall Cognition Index (OCI) score from the CogState computerized battery.
-
Secondary Efficacy Endpoints: MATRICS Consensus Cognitive Battery (MCCB) (in US patients), Schizophrenia Cognition Rating Scale (SCoRS), and Positive and Negative Syndrome Scale (PANSS).
ABT-126 in Schizophrenia (Phase 2b - Non-smokers)
-
Study Design: A 24-week, double-blind, placebo-controlled, parallel-group, multicenter trial.
-
Patient Population: Clinically stable, non-smoking subjects with schizophrenia.
-
Intervention: Once-daily oral doses of ABT-126 (25 mg, 50 mg, or 75 mg) or placebo.
-
Primary Efficacy Endpoint: Change from baseline to week 12 on the MATRICS Consensus Cognitive Battery (MCCB) neurocognitive composite score.
-
Key Secondary Endpoint: University of California Performance-based Assessment-Extended Range (UPSA-2ER).
Encenicline (EVP-6124) in Alzheimer's Disease (Phase 2b)
-
Study Design: A 24-week, double-blind, placebo-controlled trial.
-
Patient Population: 409 patients with mild to moderate Alzheimer's disease, with or without stable acetylcholinesterase inhibitor treatment.
-
Intervention: Once-daily oral doses of encenicline (0.3 mg, 1.0 mg, or 2.0 mg) or placebo.
-
Primary Efficacy Endpoints: Change from baseline in Alzheimer's Disease Assessment Scale-Cognitive subscale-13 (ADAS-Cog-13) and Clinical Dementia Rating Scale Sum of Boxes (CDR-SB).
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the typical workflow of clinical trials in this area is crucial for interpreting the results and designing future studies.
Caption: Neuronal α7 nAChR Pro-Cognitive Signaling Pathway.
Caption: Glial α7 nAChR Anti-inflammatory Signaling Pathway.
Caption: Generalized Clinical Trial Workflow for α7 nAChR Modulators.
Conclusion
The clinical development of α7 nAChR modulators has been a journey of high expectations tempered by challenging realities. While some agents like encenicline have shown promising signals in Phase 2 trials for both schizophrenia and Alzheimer's disease, others have failed to demonstrate efficacy. The mixed results underscore the complexity of targeting the α7 nAChR. Factors such as receptor desensitization, patient heterogeneity (e.g., smoking status), and the choice of appropriate clinical endpoints likely play a significant role in the observed outcomes. Future success in this area will depend on a deeper understanding of the nuanced pharmacology of these modulators and the implementation of robust, well-designed clinical trials that can effectively translate preclinical promise into tangible clinical benefits.
References
- 1. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. fiercebiotech.com [fiercebiotech.com]
Navigating the Challenges of α7 Nicotinic Acetylcholine Receptor Modulation in Clinical Trials: A Comparative Analysis
For researchers, scientists, and drug development professionals, the α7 nicotinic acetylcholine receptor (nAChR) has long stood as a promising, yet elusive, target for treating cognitive and negative symptoms in schizophrenia and cognitive decline in Alzheimer's disease. Despite a strong preclinical rationale, clinical trials of various α7 nAChR modulators—spanning agonists, partial agonists, and positive allosteric modulators (PAMs)—have yielded a landscape of mixed and often disappointing results. This guide provides an objective comparison of the clinical performance of key α7 nAChR modulators, supported by available experimental data, to better inform future research and development in this challenging therapeutic area.
The allure of the α7 nAChR lies in its crucial role in synaptic plasticity, attention, and learning and memory.[1][2][3] Its dysfunction has been linked to the pathophysiology of both schizophrenia and Alzheimer's disease.[4][5] However, translating preclinical efficacy into clinical success has proven to be a significant hurdle, with many promising candidates failing to meet primary endpoints in late-stage trials. This comparative analysis synthesizes data from key clinical trials to offer a clearer perspective on the performance of these agents.
Comparative Efficacy of α7 nAChR Modulators in Schizophrenia
Clinical trials in schizophrenia have primarily focused on improving cognitive deficits and negative symptoms, which are poorly addressed by current antipsychotic medications. The MATRICS Consensus Cognitive Battery (MCCB) and the Scale for the Assessment of Negative Symptoms (SANS) or similar scales have been common primary endpoints.
| Drug/Modulator | Class | Trial Phase | Key Cognitive Outcome (Measure) | Result | Key Negative Symptom Outcome (Measure) | Result |
| Encenicline (EVP-6124) | Partial Agonist | Phase 2 | Significant improvement on CogState Overall Cognition Index (OCI) at 0.27 mg/day (p=0.034, Cohen's d=0.257) | Positive | Significant improvement on PANSS Negative Scale at 0.9 mg/day (p=0.028, Cohen's d=0.33) | Positive |
| ABT-126 | Agonist | Phase 2b | No significant improvement on MCCB composite score in the overall population. In non-smokers, a significant procognitive effect was observed at 25 mg (difference from placebo of 5.2). | Mixed | Trend for improvement on the 16-item Negative Symptom Assessment Scale (NSA-16) total score at 50 mg (p=0.059) | Trend |
| TC-5619 | Full Agonist | Phase 2b | No significant improvement on Cogstate Schizophrenia Battery (CSB) composite score. | Negative | No significant improvement on SANS composite score. | Negative |
| AVL-3288 | Positive Allosteric Modulator (PAM) | Phase 1b | No significant improvement on Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) total scale score. | Negative | No significant improvement on SANS. | Negative |
| DMXB-A (GTS-21) | Partial Agonist | Phase 2 | No significant differences on MATRICS cognitive measures in the overall crossover analysis. | Negative | Significant improvement on SANS total score at the higher dose. | Positive |
Comparative Efficacy of α7 nAChR Modulators in Alzheimer's Disease
In Alzheimer's disease, the primary goal has been to improve or slow the decline of cognitive function, typically measured by the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).
| Drug/Modulator | Class | Trial Phase | Key Cognitive Outcome (Measure) | Result |
| Encenicline (EVP-6124) | Partial Agonist | Phase 2b | Statistically significant improvement on ADAS-Cog-13 at 2.0 mg/day (p=0.0189) and CDR-SB (p=0.0253). | Positive |
| PNU-120596 | Positive Allosteric Modulator (PAM) | Preclinical/Early Clinical | Preclinical studies showed cognitive enhancement. Clinical trial data in Alzheimer's disease is limited, and the compound has not been approved. | Inconclusive |
Experimental Protocols: A Closer Look at Trial Methodologies
The varied outcomes of these clinical trials can be partly attributed to differences in their experimental design. Below are summaries of the methodologies for some of the key trials.
Encenicline (EVP-6124) in Schizophrenia (Phase 2)
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled, parallel-group, multinational study.
-
Patient Population: Patients with schizophrenia on stable doses of atypical antipsychotics.
-
Intervention: Once-daily oral doses of encenicline (0.27 mg or 0.9 mg) or placebo.
-
Primary Efficacy Endpoint: Change from baseline in the Overall Cognition Index (OCI) score from the CogState computerized battery.
-
Secondary Efficacy Endpoints: MATRICS Consensus Cognitive Battery (MCCB) (in US patients), Schizophrenia Cognition Rating Scale (SCoRS), and Positive and Negative Syndrome Scale (PANSS).
ABT-126 in Schizophrenia (Phase 2b - Non-smokers)
-
Study Design: A 24-week, double-blind, placebo-controlled, parallel-group, multicenter trial.
-
Patient Population: Clinically stable, non-smoking subjects with schizophrenia.
-
Intervention: Once-daily oral doses of ABT-126 (25 mg, 50 mg, or 75 mg) or placebo.
-
Primary Efficacy Endpoint: Change from baseline to week 12 on the MATRICS Consensus Cognitive Battery (MCCB) neurocognitive composite score.
-
Key Secondary Endpoint: University of California Performance-based Assessment-Extended Range (UPSA-2ER).
Encenicline (EVP-6124) in Alzheimer's Disease (Phase 2b)
-
Study Design: A 24-week, double-blind, placebo-controlled trial.
-
Patient Population: 409 patients with mild to moderate Alzheimer's disease, with or without stable acetylcholinesterase inhibitor treatment.
-
Intervention: Once-daily oral doses of encenicline (0.3 mg, 1.0 mg, or 2.0 mg) or placebo.
-
Primary Efficacy Endpoints: Change from baseline in Alzheimer's Disease Assessment Scale-Cognitive subscale-13 (ADAS-Cog-13) and Clinical Dementia Rating Scale Sum of Boxes (CDR-SB).
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the typical workflow of clinical trials in this area is crucial for interpreting the results and designing future studies.
Caption: Neuronal α7 nAChR Pro-Cognitive Signaling Pathway.
Caption: Glial α7 nAChR Anti-inflammatory Signaling Pathway.
Caption: Generalized Clinical Trial Workflow for α7 nAChR Modulators.
Conclusion
The clinical development of α7 nAChR modulators has been a journey of high expectations tempered by challenging realities. While some agents like encenicline have shown promising signals in Phase 2 trials for both schizophrenia and Alzheimer's disease, others have failed to demonstrate efficacy. The mixed results underscore the complexity of targeting the α7 nAChR. Factors such as receptor desensitization, patient heterogeneity (e.g., smoking status), and the choice of appropriate clinical endpoints likely play a significant role in the observed outcomes. Future success in this area will depend on a deeper understanding of the nuanced pharmacology of these modulators and the implementation of robust, well-designed clinical trials that can effectively translate preclinical promise into tangible clinical benefits.
References
- 1. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. fiercebiotech.com [fiercebiotech.com]
Assessing the Long-Term Efficacy and Safety of BNC210: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug BNC210 with current standard-of-care treatments for Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD). The information is compiled from publicly available clinical trial data, peer-reviewed publications, and press releases to support researchers, scientists, and drug development professionals in evaluating the potential of BNC210.
Executive Summary
BNC210 is a novel, first-in-class negative allosteric modulator of the alpha-7 (α7) nicotinic acetylcholine (B1216132) receptor (nAChR) in development for the treatment of anxiety-related disorders.[1][2][3][4] It has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the acute treatment of SAD and other anxiety-related disorders, as well as for the treatment of PTSD.[2] Clinical trial data from Phase 2 studies suggest a favorable safety and tolerability profile, with potential for a rapid onset of action and without the sedating effects commonly associated with benzodiazepines. While long-term data is still emerging, the existing evidence warrants a comparative analysis against established treatments such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), which are the current first-line pharmacotherapy for SAD and PTSD. This guide presents the available quantitative data, details key experimental protocols, and visualizes the underlying mechanisms and workflows to facilitate a comprehensive assessment.
Data Presentation: BNC210 Efficacy and Safety in Clinical Trials
The following tables summarize the quantitative data from key Phase 2 clinical trials of BNC210.
Table 1: BNC210 Efficacy Data in Social Anxiety Disorder (PREVAIL Study - NCT05193409)
| Endpoint | BNC210 (225 mg) | BNC210 (675 mg) | Placebo | p-value (post-hoc, combined doses) |
| Primary: Change from baseline in Subjective Units of Distress Scale (SUDS) during a public speaking challenge (performance phase) | -6.6 ± 4.75 | -4.8 ± 4.73 | - | Not significant for individual doses |
| Post-hoc Analysis: Change from baseline in SUDS (combined anticipation and performance phases) | - | - | - | 0.044 (effect size 0.36) |
Data presented as Least squares mean ± standard error.
Table 2: BNC210 Efficacy Data in Post-Traumatic Stress Disorder (ATTUNE Study - NCT04734539)
| Endpoint | BNC210 (900 mg BID) | Placebo | p-value |
| Primary: Change from baseline in CAPS-5 Total Symptom Severity Score at Week 12 | Statistically significant reduction | - | 0.048 |
| Change from baseline in CAPS-5 Total Symptom Severity Score at Week 4 | Statistically significant reduction | - | 0.015 |
| Change from baseline in CAPS-5 Total Symptom Severity Score at Week 8 | Statistically significant reduction | - | 0.014 |
| Secondary: Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) at Week 12 | Statistically significant improvement | - | 0.040 |
| Secondary: Change from baseline in Insomnia Severity Index (ISI) at Week 12 | Statistically significant improvement | - | 0.041 |
CAPS-5: Clinician-Administered PTSD Scale for DSM-5.
Table 3: BNC210 Safety and Tolerability Profile (PREVAIL and ATTUNE Studies)
| Adverse Event Profile | BNC210 | Placebo | Notes |
| Most Common Adverse Events (>5%) | Headache, nausea, fatigue, hepatic enzyme increase | Headache, nausea, fatigue | Generally mild to moderate in severity. |
| Serious Adverse Events | None reported in the BNC210 group | - | |
| Discontinuation due to Adverse Events (ATTUNE Study) | 19.8% | 9.4% | Two patients on BNC210 reported moderate suicidal ideation which resolved after drug withdrawal. |
| Hepatic Enzyme Increase (ATTUNE Study) | 13.3% | 0.19% | Not associated with hepatic injury and in most cases resolved without drug discontinuation. |
| Sedation and Cognitive Impairment | No significant changes in psychomotor, attention, or memory function observed. | - | In contrast to impairment observed with lorazepam in a separate study. |
Experimental Protocols
BNC210 Phase 2 PREVAIL Study in Social Anxiety Disorder (NCT05193409)
-
Objective: To assess the efficacy, safety, and tolerability of an acute dose of BNC210 for the treatment of SAD.
-
Design: A randomized, double-blind, placebo-controlled, three-arm, parallel-group, multi-center study.
-
Participants: 151 adult participants with a diagnosis of SAD.
-
Intervention: A single acute dose of BNC210 (225 mg or 675 mg) or placebo administered approximately one hour before a simulated public speaking challenge.
-
Primary Outcome Measure: Change from baseline in the Subjective Units of Distress Scale (SUDS) during the performance phase of the public speaking challenge.
-
Secondary Outcome Measures: Included assessments of anxiety during the anticipation phase of the challenge using SUDS and the State-Trait Anxiety Inventory (STAI).
BNC210 Phase 2b ATTUNE Study in Post-Traumatic Stress Disorder (NCT04734539)
-
Objective: To evaluate the efficacy, safety, and tolerability of BNC210 for the treatment of PTSD.
-
Design: A randomized, double-blind, placebo-controlled, two-arm, parallel-group, multi-center study.
-
Participants: 212 adult patients with a current diagnosis of PTSD.
-
Intervention: BNC210 (900 mg) or placebo administered orally twice daily for 12 weeks.
-
Primary Outcome Measure: Change from baseline in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score at week 12.
-
Secondary Outcome Measures: Included changes in depressive symptoms (MADRS) and sleep (ISI) at week 12.
-
Long-Term Follow-up: A 52-week open-label extension is planned for a subsequent Phase 3 trial.
Comparison with Alternative Treatments
The current first-line treatments for SAD and PTSD include pharmacotherapies like SSRIs and SNRIs, and psychotherapies such as Cognitive Behavioral Therapy (CBT).
Table 4: Comparison of BNC210 with Standard of Care (SSRIs/SNRIs)
| Feature | BNC210 | SSRIs/SNRIs |
| Mechanism of Action | Negative allosteric modulator of the α7 nAChR. | Inhibit reuptake of serotonin (SSRIs) or both serotonin and norepinephrine (B1679862) (SNRIs). |
| Onset of Action | Rapid onset of anxiolytic effects observed in clinical trials. | Typically require 4-8 weeks to be effective. |
| Key Efficacy Findings | Statistically significant reduction in PTSD symptoms (ATTUNE) and trends toward improvement in SAD (PREVAIL). | Demonstrated efficacy in reducing symptoms of SAD and PTSD in numerous long-term studies. |
| Common Side Effects | Headache, nausea, fatigue, transient hepatic enzyme increase. | Nausea, sexual dysfunction, weight gain, sleep disturbances. |
| Sedation/Cognitive Impairment | Non-sedating and does not appear to impair cognition. | Can be associated with sedation, particularly in the initial stages of treatment. |
| Addiction Potential | Not associated with addiction or withdrawal symptoms in studies to date. | Generally considered non-addictive, but can cause discontinuation syndrome upon abrupt cessation. |
| Long-Term Data | Limited, with a 52-week open-label extension planned. | Extensive long-term efficacy and safety data available. |
Mandatory Visualization
Signaling Pathway of BNC210
References
- 1. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) - BioSpace [biospace.com]
- 2. Bionomics Reports Results of the Full Dataset Analysis from [globenewswire.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy and Safety of BNC210: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug BNC210 with current standard-of-care treatments for Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD). The information is compiled from publicly available clinical trial data, peer-reviewed publications, and press releases to support researchers, scientists, and drug development professionals in evaluating the potential of BNC210.
Executive Summary
BNC210 is a novel, first-in-class negative allosteric modulator of the alpha-7 (α7) nicotinic acetylcholine receptor (nAChR) in development for the treatment of anxiety-related disorders.[1][2][3][4] It has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the acute treatment of SAD and other anxiety-related disorders, as well as for the treatment of PTSD.[2] Clinical trial data from Phase 2 studies suggest a favorable safety and tolerability profile, with potential for a rapid onset of action and without the sedating effects commonly associated with benzodiazepines. While long-term data is still emerging, the existing evidence warrants a comparative analysis against established treatments such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), which are the current first-line pharmacotherapy for SAD and PTSD. This guide presents the available quantitative data, details key experimental protocols, and visualizes the underlying mechanisms and workflows to facilitate a comprehensive assessment.
Data Presentation: BNC210 Efficacy and Safety in Clinical Trials
The following tables summarize the quantitative data from key Phase 2 clinical trials of BNC210.
Table 1: BNC210 Efficacy Data in Social Anxiety Disorder (PREVAIL Study - NCT05193409)
| Endpoint | BNC210 (225 mg) | BNC210 (675 mg) | Placebo | p-value (post-hoc, combined doses) |
| Primary: Change from baseline in Subjective Units of Distress Scale (SUDS) during a public speaking challenge (performance phase) | -6.6 ± 4.75 | -4.8 ± 4.73 | - | Not significant for individual doses |
| Post-hoc Analysis: Change from baseline in SUDS (combined anticipation and performance phases) | - | - | - | 0.044 (effect size 0.36) |
Data presented as Least squares mean ± standard error.
Table 2: BNC210 Efficacy Data in Post-Traumatic Stress Disorder (ATTUNE Study - NCT04734539)
| Endpoint | BNC210 (900 mg BID) | Placebo | p-value |
| Primary: Change from baseline in CAPS-5 Total Symptom Severity Score at Week 12 | Statistically significant reduction | - | 0.048 |
| Change from baseline in CAPS-5 Total Symptom Severity Score at Week 4 | Statistically significant reduction | - | 0.015 |
| Change from baseline in CAPS-5 Total Symptom Severity Score at Week 8 | Statistically significant reduction | - | 0.014 |
| Secondary: Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) at Week 12 | Statistically significant improvement | - | 0.040 |
| Secondary: Change from baseline in Insomnia Severity Index (ISI) at Week 12 | Statistically significant improvement | - | 0.041 |
CAPS-5: Clinician-Administered PTSD Scale for DSM-5.
Table 3: BNC210 Safety and Tolerability Profile (PREVAIL and ATTUNE Studies)
| Adverse Event Profile | BNC210 | Placebo | Notes |
| Most Common Adverse Events (>5%) | Headache, nausea, fatigue, hepatic enzyme increase | Headache, nausea, fatigue | Generally mild to moderate in severity. |
| Serious Adverse Events | None reported in the BNC210 group | - | |
| Discontinuation due to Adverse Events (ATTUNE Study) | 19.8% | 9.4% | Two patients on BNC210 reported moderate suicidal ideation which resolved after drug withdrawal. |
| Hepatic Enzyme Increase (ATTUNE Study) | 13.3% | 0.19% | Not associated with hepatic injury and in most cases resolved without drug discontinuation. |
| Sedation and Cognitive Impairment | No significant changes in psychomotor, attention, or memory function observed. | - | In contrast to impairment observed with lorazepam in a separate study. |
Experimental Protocols
BNC210 Phase 2 PREVAIL Study in Social Anxiety Disorder (NCT05193409)
-
Objective: To assess the efficacy, safety, and tolerability of an acute dose of BNC210 for the treatment of SAD.
-
Design: A randomized, double-blind, placebo-controlled, three-arm, parallel-group, multi-center study.
-
Participants: 151 adult participants with a diagnosis of SAD.
-
Intervention: A single acute dose of BNC210 (225 mg or 675 mg) or placebo administered approximately one hour before a simulated public speaking challenge.
-
Primary Outcome Measure: Change from baseline in the Subjective Units of Distress Scale (SUDS) during the performance phase of the public speaking challenge.
-
Secondary Outcome Measures: Included assessments of anxiety during the anticipation phase of the challenge using SUDS and the State-Trait Anxiety Inventory (STAI).
BNC210 Phase 2b ATTUNE Study in Post-Traumatic Stress Disorder (NCT04734539)
-
Objective: To evaluate the efficacy, safety, and tolerability of BNC210 for the treatment of PTSD.
-
Design: A randomized, double-blind, placebo-controlled, two-arm, parallel-group, multi-center study.
-
Participants: 212 adult patients with a current diagnosis of PTSD.
-
Intervention: BNC210 (900 mg) or placebo administered orally twice daily for 12 weeks.
-
Primary Outcome Measure: Change from baseline in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score at week 12.
-
Secondary Outcome Measures: Included changes in depressive symptoms (MADRS) and sleep (ISI) at week 12.
-
Long-Term Follow-up: A 52-week open-label extension is planned for a subsequent Phase 3 trial.
Comparison with Alternative Treatments
The current first-line treatments for SAD and PTSD include pharmacotherapies like SSRIs and SNRIs, and psychotherapies such as Cognitive Behavioral Therapy (CBT).
Table 4: Comparison of BNC210 with Standard of Care (SSRIs/SNRIs)
| Feature | BNC210 | SSRIs/SNRIs |
| Mechanism of Action | Negative allosteric modulator of the α7 nAChR. | Inhibit reuptake of serotonin (SSRIs) or both serotonin and norepinephrine (SNRIs). |
| Onset of Action | Rapid onset of anxiolytic effects observed in clinical trials. | Typically require 4-8 weeks to be effective. |
| Key Efficacy Findings | Statistically significant reduction in PTSD symptoms (ATTUNE) and trends toward improvement in SAD (PREVAIL). | Demonstrated efficacy in reducing symptoms of SAD and PTSD in numerous long-term studies. |
| Common Side Effects | Headache, nausea, fatigue, transient hepatic enzyme increase. | Nausea, sexual dysfunction, weight gain, sleep disturbances. |
| Sedation/Cognitive Impairment | Non-sedating and does not appear to impair cognition. | Can be associated with sedation, particularly in the initial stages of treatment. |
| Addiction Potential | Not associated with addiction or withdrawal symptoms in studies to date. | Generally considered non-addictive, but can cause discontinuation syndrome upon abrupt cessation. |
| Long-Term Data | Limited, with a 52-week open-label extension planned. | Extensive long-term efficacy and safety data available. |
Mandatory Visualization
Signaling Pathway of BNC210
References
- 1. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) - BioSpace [biospace.com]
- 2. Bionomics Reports Results of the Full Dataset Analysis from [globenewswire.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for WYC-210
This document provides detailed guidance on the proper disposal of WYC-210, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Assessment
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is imperative to handle all chemical compounds with care and to follow standard laboratory safety protocols. Although not classified as hazardous, inappropriate disposal can lead to unnecessary environmental contamination.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C18H16N2O3S |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 2131803-93-3 |
Source: GlpBio Safety Data Sheet[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Disposal of Unused or Waste this compound
Even though this compound is not classified as hazardous, it should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
Step-by-Step Disposal Procedure:
-
Containerization:
-
Place waste this compound (solid or in solution) into a clearly labeled, leak-proof container.
-
The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.
-
Ensure the container is securely sealed to prevent any leaks or spills.
-
-
Labeling:
-
Label the waste container clearly with the words "Waste this compound" and its concentration if in solution.
-
Include the full chemical name: "2-((4,4-Dimethyl-1-oxidothiochroman-6-yl)ethynyl)pyrimidine-5-carboxylic acid".
-
Indicate the date of waste generation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area for chemical waste.
-
This area should be away from general laboratory traffic and clearly marked.
-
-
Collection:
-
Arrange for the collection of the chemical waste through your institution's EHS department. Follow their specific procedures for waste pickup requests.
-
Disposal of Empty Containers
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected and disposed of as chemical waste, following the procedures outlined above. After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label before disposal.
Spill Management
In the event of a spill:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: For liquid spills, absorb the material using a universal absorbent material. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Cleaning: Decontaminate the spill area with a suitable solvent.
-
Disposal: Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealed bag or container, label it as "Waste contaminated with this compound," and dispose of it as chemical waste through your EHS office.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Proper Disposal Procedures for WYC-210
This document provides detailed guidance on the proper disposal of WYC-210, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Assessment
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is imperative to handle all chemical compounds with care and to follow standard laboratory safety protocols. Although not classified as hazardous, inappropriate disposal can lead to unnecessary environmental contamination.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C18H16N2O3S |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 2131803-93-3 |
Source: GlpBio Safety Data Sheet[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Disposal of Unused or Waste this compound
Even though this compound is not classified as hazardous, it should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
Step-by-Step Disposal Procedure:
-
Containerization:
-
Place waste this compound (solid or in solution) into a clearly labeled, leak-proof container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.
-
Ensure the container is securely sealed to prevent any leaks or spills.
-
-
Labeling:
-
Label the waste container clearly with the words "Waste this compound" and its concentration if in solution.
-
Include the full chemical name: "2-((4,4-Dimethyl-1-oxidothiochroman-6-yl)ethynyl)pyrimidine-5-carboxylic acid".
-
Indicate the date of waste generation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area for chemical waste.
-
This area should be away from general laboratory traffic and clearly marked.
-
-
Collection:
-
Arrange for the collection of the chemical waste through your institution's EHS department. Follow their specific procedures for waste pickup requests.
-
Disposal of Empty Containers
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as chemical waste, following the procedures outlined above. After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label before disposal.
Spill Management
In the event of a spill:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: For liquid spills, absorb the material using a universal absorbent material. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Cleaning: Decontaminate the spill area with a suitable solvent.
-
Disposal: Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealed bag or container, label it as "Waste contaminated with this compound," and dispose of it as chemical waste through your EHS office.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safe Handling Protocol for WYC-210: A Comprehensive Guide for Laboratory Professionals
IMMEDIATE SAFETY AND HANDLING GUIDE FOR WYC-210
This document provides crucial safety and logistical information for the handling, use, and disposal of this compound (CAS Number: 2131803-93-3), a compound identified for research and development purposes.[1] Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain compound integrity. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]
Hazard Identification and Personal Protective Equipment (PPE)
All personnel must be equipped with the appropriate PPE before handling this compound. The compound is an acute oral toxin and an environmental hazard.[2] Engineering controls, such as a chemical fume hood, are mandatory for any procedure that may generate dust or aerosols.[2][3]
Table 1: Required Personal Protective Equipment for this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. | Protects eyes from splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before use. | Prevents skin contact. Use proper glove removal technique to avoid contamination. |
| Body Protection | Impervious clothing, such as a fully-buttoned laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required if dust or aerosols are generated. | Prevents inhalation of the compound, which is harmful if swallowed. |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Operational Protocol:
-
Preparation: Before handling, ensure that a designated workspace within a chemical fume hood has been prepared. An accessible safety shower and eye wash station are mandatory.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered this compound within a certified chemical fume hood to avoid dust formation and inhalation.
-
Solution Preparation: When preparing solutions, add the compound slowly to the solvent to prevent splashing.
-
Usage: Do not eat, drink, or smoke in areas where this compound is being handled. Wash hands thoroughly after handling the compound.
Storage Conditions:
-
Powder: Store at -20°C in a tightly sealed container in a cool, well-ventilated area.
-
In Solvent: Store at -80°C.
-
Keep containers away from direct sunlight and sources of ignition.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2131803-93-3 |
| Molecular Formula | C18H16N2O3S |
| Molecular Weight | 340.4 g/mol |
| Purity | ≥95% |
| Synonym | 2-((4,4-Dimethyl-1-oxidothiochroman-6-yl)ethynyl)pyrimidine-5-carboxylic acid |
Accidental Release and Disposal Plan
In the event of a spill or accidental release, immediate and appropriate action must be taken to contain and decontaminate the area.
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For solutions, absorb the spill using an inert, liquid-binding material such as diatomite or universal binders. For powder, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.
-
Decontaminate: Scrub the affected surfaces and equipment with alcohol.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to approved waste disposal procedures.
Disposal Protocol:
-
All waste, including contaminated PPE and cleaning materials, must be disposed of in a designated, approved hazardous waste container.
-
Do not allow the product to enter drains or water courses, as it is very toxic to aquatic life.
Caption: Experimental workflow for handling and disposal of this compound.
Mechanism of Action and Biological Context
While specific research on the signaling pathways of this compound is not publicly available, related compounds, such as BNC210, are known to act as negative allosteric modulators of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This modulation is a novel mechanism for anxiolytic compounds. The following diagram illustrates a hypothetical signaling pathway based on this class of compounds.
Caption: Hypothetical signaling pathway for this compound as an α7 nAChR modulator.
References
Safe Handling Protocol for WYC-210: A Comprehensive Guide for Laboratory Professionals
IMMEDIATE SAFETY AND HANDLING GUIDE FOR WYC-210
This document provides crucial safety and logistical information for the handling, use, and disposal of this compound (CAS Number: 2131803-93-3), a compound identified for research and development purposes.[1] Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain compound integrity. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]
Hazard Identification and Personal Protective Equipment (PPE)
All personnel must be equipped with the appropriate PPE before handling this compound. The compound is an acute oral toxin and an environmental hazard.[2] Engineering controls, such as a chemical fume hood, are mandatory for any procedure that may generate dust or aerosols.[2][3]
Table 1: Required Personal Protective Equipment for this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. | Protects eyes from splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before use. | Prevents skin contact. Use proper glove removal technique to avoid contamination. |
| Body Protection | Impervious clothing, such as a fully-buttoned laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required if dust or aerosols are generated. | Prevents inhalation of the compound, which is harmful if swallowed. |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Operational Protocol:
-
Preparation: Before handling, ensure that a designated workspace within a chemical fume hood has been prepared. An accessible safety shower and eye wash station are mandatory.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered this compound within a certified chemical fume hood to avoid dust formation and inhalation.
-
Solution Preparation: When preparing solutions, add the compound slowly to the solvent to prevent splashing.
-
Usage: Do not eat, drink, or smoke in areas where this compound is being handled. Wash hands thoroughly after handling the compound.
Storage Conditions:
-
Powder: Store at -20°C in a tightly sealed container in a cool, well-ventilated area.
-
In Solvent: Store at -80°C.
-
Keep containers away from direct sunlight and sources of ignition.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2131803-93-3 |
| Molecular Formula | C18H16N2O3S |
| Molecular Weight | 340.4 g/mol |
| Purity | ≥95% |
| Synonym | 2-((4,4-Dimethyl-1-oxidothiochroman-6-yl)ethynyl)pyrimidine-5-carboxylic acid |
Accidental Release and Disposal Plan
In the event of a spill or accidental release, immediate and appropriate action must be taken to contain and decontaminate the area.
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For solutions, absorb the spill using an inert, liquid-binding material such as diatomite or universal binders. For powder, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.
-
Decontaminate: Scrub the affected surfaces and equipment with alcohol.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to approved waste disposal procedures.
Disposal Protocol:
-
All waste, including contaminated PPE and cleaning materials, must be disposed of in a designated, approved hazardous waste container.
-
Do not allow the product to enter drains or water courses, as it is very toxic to aquatic life.
Caption: Experimental workflow for handling and disposal of this compound.
Mechanism of Action and Biological Context
While specific research on the signaling pathways of this compound is not publicly available, related compounds, such as BNC210, are known to act as negative allosteric modulators of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). This modulation is a novel mechanism for anxiolytic compounds. The following diagram illustrates a hypothetical signaling pathway based on this class of compounds.
Caption: Hypothetical signaling pathway for this compound as an α7 nAChR modulator.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
